Product packaging for 5-Borono-2-methylbenzoic acid(Cat. No.:CAS No. 1256346-18-5)

5-Borono-2-methylbenzoic acid

Cat. No.: B595939
CAS No.: 1256346-18-5
M. Wt: 179.966
InChI Key: YFXACZJIMXASRO-UHFFFAOYSA-N
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Description

5-Borono-2-methylbenzoic acid is a useful research compound. Its molecular formula is C8H9BO4 and its molecular weight is 179.966. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BO4 B595939 5-Borono-2-methylbenzoic acid CAS No. 1256346-18-5

Properties

IUPAC Name

5-borono-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9BO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXACZJIMXASRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681654
Record name 5-Borono-2-methylbenzoic acid
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Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-18-5
Record name 5-Borono-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Borono-2-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Borono-2-Methylbenzoic Acid: A Bifunctional Reagent for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bifunctional Boronic Acids in Synthesis

In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Arylboronic acids are cornerstone reagents, celebrated for their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions.[1][2] This guide focuses on a specialized, bifunctional reagent: 5-borono-2-methylbenzoic acid . This molecule uniquely combines the versatile reactivity of a boronic acid with a carboxylic acid handle, all situated on a sterically defined toluene framework.

While not a common off-the-shelf reagent, its true value lies in its potential as a custom-synthesized building block. The presence of two distinct, orthogonally reactive functional groups—the boronic acid for C-C bond formation and the carboxylic acid for amide coupling or other derivatizations—opens sophisticated avenues for constructing biaryl compounds with appended functionalities, a common motif in pharmacologically active molecules. This guide provides a technical overview of its predicted properties, synthesis, reactivity, and a field-proven protocol for its application, grounded in the established principles of boronic acid chemistry.

Physicochemical Properties and Structural Data

Specific experimental data for this compound is not widely published, underscoring its nature as a specialized intermediate. However, its properties can be reliably inferred from its structure and comparison to analogous compounds like 2-carboxyphenylboronic acid.[3]

PropertyPredicted Value / InformationRationale / Reference
Molecular Formula C₈H₉BO₄Based on chemical structure.
Molecular Weight 179.97 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical appearance for crystalline arylboronic acids.
Melting Point >160 °C (with potential decomposition)Inferred from similar structures like 2-carboxyphenylboronic acid (159-162 °C).[3] Boronic acids often dehydrate to form boroxines upon heating.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The carboxylic acid group may impart slight aqueous solubility at basic pH, but the aryl backbone limits it.
pKa pKa₁ ≈ 3.5-4.5 (Carboxylic Acid), pKa₂ ≈ 8.5-9.5 (Boronic Acid)The carboxylic acid pKa is influenced by the electron-withdrawing boronic acid. The boronic acid pKa is typical for arylboronic acids.[4][5]
CAS Number 18099-82-6Unique chemical identifier.

Synthesis and Purification: A Proposed Workflow

The most logical and field-proven approach to synthesizing this compound is via borylation of its corresponding aryl bromide, 5-bromo-2-methylbenzoic acid , a readily available commercial starting material.[6][7] The critical step is the lithium-halogen exchange followed by quenching with a trialkyl borate ester and subsequent hydrolysis.

This pathway is selected for its high efficiency and reliability in academic and industrial settings for producing a wide range of arylboronic acids. The use of low temperatures (-78 °C) is crucial to prevent side reactions of the highly reactive organolithium intermediate.

G cluster_0 Synthesis Workflow A Start: 5-Bromo-2-methylbenzoic Acid B Protection of Carboxylic Acid (e.g., as methyl ester) A->B 1. Esterification C Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) B->C 2. Deprotonation & Exchange D Borylation (Quench with B(OMe)₃) C->D 3. Electrophilic Quench E Acidic Hydrolysis (HCl, H₂O) D->E 4. Deprotection & Hydrolysis F Purification (Recrystallization) E->F 5. Isolation G Product: this compound F->G Final Product

Proposed synthesis of this compound.

Causality Behind Experimental Choices:

  • Protection (Step 1): The acidic proton of the carboxylic acid would be immediately deprotonated by the organolithium reagent in the subsequent step. Protecting it as an ester (e.g., methyl ester) prevents this and ensures the lithiation occurs at the desired C-Br bond.

  • Low Temperature (Step 2): Organolithium intermediates are highly reactive and can undergo side reactions, such as reaction with the solvent (THF) or undesired couplings if the temperature is not strictly maintained at -78 °C.

  • Acidic Workup (Step 4): The hydrolysis of the borate ester to the final boronic acid is catalyzed by acid. This step also serves to re-protonate the carboxylate, yielding the final desired product.

  • Purification: Recrystallization is the standard and most effective method for purifying crystalline organic solids like boronic acids, efficiently removing inorganic salts and minor organic impurities.

Chemical Reactivity and Core Applications

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction . This palladium-catalyzed reaction forges a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a cornerstone of modern synthetic chemistry.[1][8][9]

The bifunctional nature of this reagent allows for two strategic approaches:

  • Couple First, Then Derivatize: The boronic acid is used in a Suzuki-Miyaura coupling to form a biaryl structure. The carboxylic acid group is then used as a handle for subsequent transformations, such as amide bond formation, reduction to an alcohol, or esterification.

  • Derivatize First, Then Couple: The carboxylic acid is first converted into an amide or ester. This modified molecule is then subjected to a Suzuki-Miyaura coupling. This route is advantageous if the coupling partner in the Suzuki reaction is sensitive to the conditions required for derivatizing the carboxylic acid.

G cluster_workflow Suzuki-Miyaura Catalytic Cycle start Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition R¹-X + Pd(0)L₂ → L₂Pd(II)(R¹)(X) Aryl Halide (R¹-X) adds to Palladium start->ox_add Step 1 transmetal Transmetalation Ar-B(OH)₂ + Base → [Ar-B(OH)₃]⁻ Boronate formation followed by transfer of Aryl group to Pd ox_add->transmetal Step 2 red_elim Reductive Elimination L₂Pd(II)(R¹)(Ar) → R¹-Ar + Pd(0)L₂ Product is formed and Catalyst is regenerated transmetal->red_elim Step 3 red_elim->start Catalyst Regeneration

The catalytic cycle of the Suzuki-Miyaura coupling.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust, general procedure adapted for the coupling of an aryl boronic acid like this compound with a generic aryl bromide. It is designed as a self-validating system where reaction progress can be easily monitored.

Materials:

  • This compound (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Solvent System (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert Gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere is Critical):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is essential for activating the boronic acid to facilitate the transmetalation step.[9]

  • Degassing:

    • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted homocoupling of the boronic acid.[2] Rigorous degassing is crucial for catalyst longevity and reaction efficiency.

  • Solvent and Catalyst Addition:

    • Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. Bubble argon through the solution for 15-20 minutes to ensure complete deoxygenation.

    • Under a positive pressure of argon, add the palladium catalyst.

    • Causality: The aqueous component of the solvent is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Reaction Execution:

    • Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine to remove the base and inorganic byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product. The choice of purification depends on the physical properties of the product.

Spectroscopic Analysis: Predicted NMR Signatures

While an experimental spectrum is unavailable, the key features of the ¹H and ¹³C NMR spectra can be confidently predicted based on well-established chemical shift principles.

  • ¹H NMR:

    • Aromatic Protons: Three signals in the aromatic region (approx. 7.0-8.2 ppm). The proton ortho to the carboxylic acid will be the most downfield. The proton between the methyl and boronic acid groups will be the most upfield.

    • Carboxylic Acid Proton: A broad singlet, typically far downfield (>10 ppm), which is exchangeable with D₂O.

    • Methyl Protons: A sharp singlet around 2.2-2.5 ppm.

    • Boronic Acid Protons: A broad singlet (B(OH)₂) that is also exchangeable with D₂O. Its chemical shift can vary.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the range of 165-175 ppm.

    • Aromatic Carbons: Six distinct signals in the aromatic region (approx. 120-145 ppm). The carbon attached to the carboxylic acid and the carbon attached to the boron atom (C-B) will have characteristic shifts. The C-B bond often results in a broader signal.

Safety and Handling: A Precautionary Approach

As with all boronic acids, this compound should be handled with appropriate care in a laboratory setting.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, though this process is often reversible upon exposure to water during reaction setup.

  • Toxicity: While many boronic acids have low acute toxicity, some have been found to be weakly mutagenic.[12] Therefore, they should be treated as potentially hazardous, and exposure should be minimized.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[11]

Conclusion

This compound represents a powerful, albeit specialized, synthetic intermediate. Its value is not as a commodity chemical but as a strategically designed building block for multi-step syntheses in drug discovery and materials science. By understanding its inferred properties from the broader family of arylboronic acids, researchers can confidently propose a synthetic route and design robust experimental protocols, such as the Suzuki-Miyaura coupling detailed herein. This guide provides the foundational knowledge and practical insights necessary to leverage the unique bifunctionality of this reagent for the creation of novel and complex molecules.

References

  • Rowe Scientific. (2021). Boric Acid (Solid)
  • Lab Alley. (n.d.). Boric Acid Safety & Hazards.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube. [Link]
  • Carl ROTH. (n.d.). Safety Data Sheet: Boric acid.
  • Gierczyk, B., Kaźmierczak, M., Schroeder, G., & Sporzyński, A. (2013). ¹⁷O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 37(5), 1466-1474. [Link]
  • Royal Society of Chemistry. (2013).
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for New Journal of Chemistry.
  • Gademann, K., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1872-1875. [Link]
  • PubMed. (2022).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Sciedco. (n.d.). 5-Bromo-2-methylbenzoic Acid, Min. 98.0 (GC,T), 25 g.
  • Kłys, A., et al. (2019).
  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
  • Molbase. (n.d.). 2-carboxyphenylboronic acid.
  • Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.

Sources

An In-Depth Technical Guide to 4-Carboxy-2-methylphenylboronic Acid: A Versatile Reagent in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Initial searches for "5-borono-2-methylbenzoic acid" did not yield a commercially available or well-documented compound. This technical guide will therefore focus on a closely related and structurally isomeric compound, 4-Carboxy-2-methylphenylboronic acid , for which extensive technical data is available. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile building block.

Introduction and Physicochemical Properties

4-Carboxy-2-methylphenylboronic acid, with the CAS Number 158429-66-4, is a bifunctional organoboron compound that has garnered significant interest in the fields of medicinal chemistry, organic synthesis, and materials science.[1][2] Its structure, featuring both a carboxylic acid and a boronic acid moiety on a toluene framework, makes it a highly valuable and versatile building block. The boronic acid group serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, while the carboxylic acid provides a handle for further functionalization, such as amide bond formation, or can influence the solubility and biological activity of the final molecule. Boronic acids, in general, are recognized for their stability, low toxicity, and their unique ability to form reversible covalent bonds with diols, a property that is increasingly exploited in the design of sensors and drug delivery systems.

Table 1: Physicochemical Properties of 4-Carboxy-2-methylphenylboronic Acid

PropertyValueSource
CAS Number 158429-66-4[1][2]
Molecular Formula C8H9BO4[1][2]
Molecular Weight 179.97 g/mol [1][2]
Appearance White to off-white solid/powder
Storage Temperature -20°C[1][2]

Synthesis and Characterization

The synthesis of arylboronic acids can be achieved through several established methods. A common laboratory-scale approach for preparing compounds like 4-carboxy-2-methylphenylboronic acid involves the lithiation of a corresponding bromo-aromatic precursor followed by quenching with a trialkyl borate and subsequent acidic workup.

A plausible synthetic route starting from 4-bromo-3-methylbenzoic acid is outlined below. The choice of this precursor is strategic as it allows for the introduction of the boronic acid group at the desired position.

Synthesis_Workflow A 4-Bromo-3-methylbenzoic acid B Protection of Carboxylic Acid (e.g., as a methyl ester) A->B 1. SOCl2, MeOH C Lithiation with n-BuLi at low temperature B->C 2. n-BuLi, THF, -78 °C D Quenching with Triisopropyl borate C->D 3. B(O-iPr)3 E Acidic Workup (e.g., HCl) D->E 4. aq. HCl F Deprotection of Carboxylic Acid E->F 5. LiOH, THF/H2O G 4-Carboxy-2-methylphenylboronic acid F->G 6. Acidification

Caption: A representative synthetic workflow for 4-carboxy-2-methylphenylboronic acid.

Experimental Protocol: A Generalized Synthesis
  • Step 1: Esterification of the Starting Material: To a solution of 4-bromo-3-methylbenzoic acid in methanol, slowly add thionyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to obtain the methyl ester.

  • Step 2: Boronation: Dissolve the methyl ester in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for 1 hour. Quench the reaction by adding triisopropyl borate and allow it to warm to room temperature overnight.

  • Step 3: Hydrolysis and Purification: Acidify the reaction mixture with aqueous HCl. Extract the product with an organic solvent. The crude boronic acid ester can then be hydrolyzed to the desired 4-carboxy-2-methylphenylboronic acid using a base such as lithium hydroxide, followed by acidification. The final product is typically purified by recrystallization or column chromatography.

Characterization

The structural confirmation of the synthesized 4-carboxy-2-methylphenylboronic acid would be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy would show characteristic peaks for the aromatic protons, the methyl group protons, and the acidic protons of the carboxylic acid and boronic acid groups. 13C NMR would confirm the number of unique carbon environments.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretches of the carboxylic acid and boronic acid, the C=O stretch of the carboxylic acid, and C-B stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

Applications in Drug Discovery and Organic Synthesis

The primary utility of 4-carboxy-2-methylphenylboronic acid lies in its application as a building block in the synthesis of complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. 4-Carboxy-2-methylphenylboronic acid is an excellent coupling partner in these reactions for the synthesis of biaryl and heteroaryl compounds, which are common motifs in many pharmaceutical agents.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Carboxy-2-methylphenylboronic acid F Biaryl Carboxylic Acid Product A->F B Aryl/Heteroaryl Halide (Ar-X) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) D Base (e.g., K2CO3, Cs2CO3) E Solvent (e.g., Dioxane/Water)

Caption: General scheme of a Suzuki-Miyaura coupling reaction using 4-carboxy-2-methylphenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vessel, combine 4-carboxy-2-methylphenylboronic acid (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and a base such as potassium carbonate (2.0 equivalents) in a degassed solvent system like a mixture of dioxane and water.

  • Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for a specified time, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent. The crude product is then purified, typically by column chromatography, to yield the desired biaryl carboxylic acid.

Medicinal Chemistry Applications

The biaryl carboxylic acid scaffold is prevalent in a wide range of biologically active molecules. The presence of the carboxylic acid group can be crucial for interacting with biological targets, such as enzymes and receptors, and can also improve the pharmacokinetic properties of a drug candidate. Boronic acids themselves are recognized as bioisosteres of carboxylic acids and can exhibit unique biological activities.[3] Furthermore, the carboxylic acid moiety can be further derivatized to amides, esters, and other functional groups to explore structure-activity relationships in drug discovery programs.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling 4-carboxy-2-methylphenylboronic acid.

Table 2: Safety and Handling Information

AspectRecommendationSource
Personal Protective Equipment (PPE) Safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4][5][6][7]
Handling Use in a well-ventilated area or a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[4][5][6][7]
Storage Store at -20°C in a tightly sealed container to protect from moisture.[1][2]
In case of contact Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Skin: Wash with plenty of soap and water.[4][6][7]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[4][6]

Conclusion

4-Carboxy-2-methylphenylboronic acid is a valuable and versatile building block for organic synthesis, particularly in the construction of complex biaryl structures relevant to pharmaceutical and materials science research. Its bifunctional nature allows for sequential and diverse chemical transformations, making it a powerful tool for the synthesis of novel compounds. Proper handling and storage are essential to ensure the integrity and reactivity of this reagent. This guide provides a foundational understanding for researchers and scientists to effectively utilize 4-carboxy-2-methylphenylboronic acid in their synthetic endeavors.

References

  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applic
  • Synthesis of 4-carboxy-phenylboronic acid via saponification reaction.
  • 4-Carboxyphenylboronic Acid | C7H7BO4. PubChem. [Link]
  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. Synthesis. [Link]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • 4-Formyl-2-methylphenylboronic acid | C8H9BO3. PubChem. [Link]
  • Preparation method of p-carboxyphenylboronic acid.

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Borono-2-Methylbenzoic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis of this compound. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring that the described protocols are not only reproducible but also adaptable.

Introduction: The Strategic Importance of this compound

Arylboronic acids are indispensable tools in modern organic synthesis, serving as cornerstone reagents in palladium-catalyzed cross-coupling reactions.[1] Among these, this compound is a particularly valuable building block. Its unique trifunctional structure—featuring a carboxylic acid, a methyl group, and a boronic acid moiety—allows for sequential and site-selective modifications, making it a powerful intermediate in the construction of complex molecular architectures for pharmaceuticals and advanced materials.[2] The boronic acid group is a linchpin for Suzuki-Miyaura coupling, a Nobel Prize-winning reaction renowned for its reliability and functional group tolerance in forming carbon-carbon bonds.[3]

This guide focuses on a robust and accessible synthetic route, beginning with the regioselective bromination of 2-methylbenzoic acid, followed by a palladium-catalyzed Miyaura borylation to install the boronic acid functionality.

Strategic Overview: Selecting a Synthetic Pathway

Several methods exist for the synthesis of arylboronic acids. A critical evaluation of the primary strategies informs our choice of the optimal pathway for this compound.

  • Lithiation-Borylation: This classic method involves the deprotonation of an aryl C-H bond with a strong organolithium base, followed by quenching the resulting aryllithium species with a trialkyl borate.[4] While effective, this pathway requires cryogenic temperatures (-78 °C) and the stringent handling of pyrophoric and air-sensitive reagents, posing significant safety and practical challenges.[5][6]

  • Iridium-Catalyzed C-H Borylation: This modern approach enables the direct conversion of a C-H bond to a C-B bond.[7][8] However, the regioselectivity is typically governed by steric factors, favoring the least hindered position.[9] While directing groups can influence the outcome, achieving selective borylation at the 5-position of 2-methylbenzoic acid without competing side reactions can be challenging and may require extensive catalyst and ligand screening.

  • Palladium-Catalyzed Miyaura Borylation: This method utilizes a palladium catalyst to couple an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[10] The reaction is highly reliable, proceeds under relatively mild conditions, and tolerates a wide array of functional groups, including carboxylic acids.[11] Given the ready availability of the precursor, 5-bromo-2-methylbenzoic acid, this pathway represents the most practical, scalable, and trustworthy approach for this specific target.

Our selected strategy, therefore, involves a two-step sequence: electrophilic bromination of 2-methylbenzoic acid followed by Miyaura borylation.

Visualizing the Synthetic Strategy

G cluster_0 PART 1: Synthesis of Starting Material cluster_1 PART 2: Miyaura Borylation & Hydrolysis A 2-Methylbenzoic Acid B 5-Bromo-2-methylbenzoic Acid A->B Br₂, H₂SO₄ (Electrophilic Aromatic Substitution) C 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylbenzoic acid (Pinacol Ester Intermediate) B->C B₂pin₂, Pd Catalyst, Base (Miyaura Borylation) D This compound (Final Product) C->D Acidic or Basic Hydrolysis G A 1. Reaction Setup (Flask, Reagents, Inert Gas) B 2. Solvent Addition (Anhydrous Dioxane) A->B C 3. Heating & Reaction (80-90°C, 12-16h) B->C D 4. Reaction Cooldown & Filtration (Remove Catalyst) C->D E 5. Hydrolysis of Pinacol Ester (NaOH/THF, 60°C) D->E F 6. Purification (Acid-Base Extraction) E->F G 7. Final Product Isolation (Filtration & Drying) F->G H 8. Characterization (NMR, MS, MP) G->H

Caption: Step-by-step workflow for the Miyaura borylation and product isolation.

References

  • Suzuki reaction - Wikipedia. Wikipedia. URL: https://en.wikipedia.org/wiki/Suzuki_reaction
  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jo049137c
  • Process for purification of boronic acid and its derivatives - Google Patents. Google Patents. URL: https://patents.google.
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  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002149/
  • Mastering Suzuki-Miyaura Coupling with High-Purity Boronic Acids. Boronina. URL: https://boronina.com/blogs/news/mastering-suzuki-miyaura-coupling-with-high-purity-boronic-acids
  • Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8136894/
  • Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/26154238/
  • How to purify boronic acids/boronate esters? ResearchGate. URL: https://www.researchgate.
  • Purification of boronic acids? : r/chemistry. Reddit. URL: https://www.reddit.
  • Lithiation- Borylation in Synthesis. University of Bristol. URL: https://www.chm.bris.ac.uk/org/aggarwal/grouponly/VKA%20Group%20Only/Literature%20Presentations%20(Previous)
  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. URL: https://www.organic-chemistry.
  • Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ol301421b
  • Application of the Lithiation−Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In Situ Conversion into 1,2,4-Trisubstituted Homoallylic Alcohols with Complete Control over All Elements of Stereochemistry. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja0440072
  • Iridium-catalyzed, substrate-directed C-H borylation reactions of benzylic amines. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/22724424/
  • Iridium-Catalyzed ortho-Arylation of Benzoic Acids with Arenediazonium Salts. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/26014498/
  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. URL: https://www.researchgate.
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  • 5-Bromo-2-methylbenzoic acid. Chem-Impex. URL: https://www.chemimpex.com/products/5-bromo-2-methylbenzoic-acid-cas-79669-49-1
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An In-Depth Technical Guide to the Structural Analysis of 5-borono-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Arylboronic Acids in Modern Drug Discovery

Arylboronic acids are a cornerstone of modern synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Beyond their synthetic utility, the unique electronic and geometric properties of the boronic acid moiety have positioned them as a critical pharmacophore in medicinal chemistry. The ability of the trigonal planar, sp²-hybridized boron center to reversibly form tetrahedral, sp³-hybridized boronate esters with diols allows for targeted interactions with biomolecules, such as carbohydrates and specific amino acid residues in enzyme active sites.

This guide focuses on the comprehensive structural analysis of a representative substituted arylboronic acid, 5-borono-2-methylbenzoic acid . This molecule incorporates three key functional groups on a benzene ring: a carboxylic acid, a methyl group, and the boronic acid itself. The precise arrangement of these groups is critical to its chemical reactivity and potential biological activity. Understanding and confirming this structure requires a multi-faceted analytical approach, which we will explore in detail. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize such molecules to ensure their identity, purity, and conformational properties.

Core Structural Elucidation: A Multi-Technique Approach

The definitive structural analysis of this compound, like any novel chemical entity, is not achieved by a single method. Instead, it relies on the synergistic application of several spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of characterization.

The primary techniques we will discuss are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹¹B)

  • Mass Spectrometry (MS)

  • Fourier-Transform Infrared (FTIR) Spectroscopy

  • Single-Crystal X-ray Diffraction

The following sections will delve into the theoretical basis of each technique, the rationale for its application to this compound, a detailed experimental protocol, and an expert interpretation of the expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹¹B), we can map out the carbon-hydrogen framework, identify functional groups, and confirm the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy: Proton Environment and Connectivity

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, we expect to see distinct signals for the aromatic protons, the methyl protons, the carboxylic acid proton, and the boronic acid protons.

Predicted ¹H NMR Spectrum and Interpretation:

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~11-13Broad Singlet1H-COOHCarboxylic acid protons are highly deshielded and often exchange, leading to a broad signal.
~8.2Singlet1HAr-H (H6)This proton is ortho to both the electron-withdrawing carboxylic acid and boronic acid groups, leading to significant deshielding.
~7.9Doublet1HAr-H (H4)This proton is ortho to the boronic acid group and will be coupled to H3.
~7.4Doublet1HAr-H (H3)This proton is ortho to the methyl group and will be coupled to H4.
~7.5-8.0Broad Singlet2H-B(OH)₂Protons of the boronic acid hydroxyl groups are exchangeable and often appear as a broad signal.
~2.6Singlet3H-CH₃Methyl protons on an aromatic ring typically appear in this region.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of acidic protons.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides a map of the carbon skeleton. Each unique carbon atom in the molecule will give rise to a distinct signal.

Predicted ¹³C NMR Spectrum and Interpretation:

Predicted Chemical Shift (δ) ppmAssignmentRationale
~170-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~140Ar-C (C2)Aromatic carbon attached to the methyl group.
~138Ar-C (C5)Aromatic carbon attached to the boronic acid group. The C-B bond often results in a broad signal that can be difficult to observe.
~135Ar-C (C6)Aromatic carbon adjacent to the carboxylic acid.
~132Ar-C (C1)Aromatic carbon attached to the carboxylic acid.
~130Ar-C (C4)Aromatic carbon.
~128Ar-C (C3)Aromatic carbon.
~20-CH₃The methyl carbon is shielded and appears upfield.
¹¹B NMR Spectroscopy: The Boron Core

¹¹B NMR is a crucial and specific technique for characterizing boronic acids. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination state (trigonal sp² vs. tetrahedral sp³).[1][2]

Predicted ¹¹B NMR Spectrum and Interpretation:

For the free this compound, we expect a single, relatively broad signal in the ¹¹B NMR spectrum.

  • Expected Chemical Shift: ~27-33 ppm (relative to BF₃·OEt₂)

  • Rationale: This chemical shift range is characteristic of a trigonal planar (sp²) arylboronic acid.[3] The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus. Upon addition of a diol (e.g., catechol or pinacol), this signal would shift upfield to the 5-15 ppm range, indicative of the formation of a tetrahedral boronate ester. This transformation confirms the reactivity and presence of the boronic acid functionality.[1][2]

Experimental Workflow: Multi-Nuclear NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (400 MHz Spectrometer) cluster_analysis Data Analysis & Interpretation Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (DMSO-d6) Solvent->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR Proton Spectrum C13_NMR ¹³C NMR H1_NMR->C13_NMR Carbon Spectrum Structure_Confirm Structure Confirmation H1_NMR->Structure_Confirm Purity_Assess Purity Assessment H1_NMR->Purity_Assess B11_NMR ¹¹B NMR C13_NMR->B11_NMR Boron Spectrum C13_NMR->Structure_Confirm B11_NMR->Structure_Confirm

Caption: Workflow for comprehensive NMR-based structural analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For boronic acids, the choice of ionization technique is critical, as they are prone to dehydration in the gas phase to form cyclic anhydrides known as boroxines.[4]

Expected Mass Spectrum and Interpretation:

Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to observe the following ions in both positive and negative ion modes.

Ionization ModeExpected m/zIon
Negative ESI179.05[M-H]⁻
Positive ESI181.06[M+H]⁺
Positive ESI203.04[M+Na]⁺

Causality of Experimental Choice: ESI-MS

Electrospray Ionization (ESI) is chosen for its "soft" nature, which minimizes in-source fragmentation and reduces the likelihood of dehydration to boroxines, a common issue with techniques like Electron Ionization (EI).[5] This provides a clear determination of the parent molecular ion, which is the primary goal for this analysis.

Experimental Protocol: LC-ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to an ESI mass spectrometer.

  • Chromatography: Inject a small volume (e.g., 5 µL) onto a C18 reverse-phase column. This step helps to separate the analyte from any potential impurities before it enters the mass spectrometer.

  • Mass Analysis: Acquire mass spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is excellent for confirming the presence of the carboxylic acid and boronic acid moieties.

Predicted FTIR Spectrum and Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300-2500 (broad)O-H stretchCarboxylic AcidThe broadness is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer.[6][7]
~3200 (broad)O-H stretchBoronic AcidThe O-H stretches of the boronic acid will overlap with the carboxylic acid O-H band.[8]
~1700C=O stretchCarboxylic AcidA strong, sharp absorption characteristic of the carbonyl group.[6][7]
~1420B-O stretchBoronic AcidThe B-O stretching vibration is a key indicator of the boronic acid group.[8]
1320-1210C-O stretchCarboxylic AcidCoupled with the C=O stretch, this confirms the carboxylic acid functional group.[7]
~1350in-plane O-H bendBoronic AcidIn-plane bending of the B-O-H group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

While NMR provides the structure in solution, single-crystal X-ray diffraction reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Obtaining a suitable crystal is often the most challenging step.

Expected Structural Features from X-ray Diffraction:

  • Dimerization: Benzoic acids typically form hydrogen-bonded dimers in the solid state. We would expect to see this interaction between the carboxylic acid groups of two molecules.

  • Boronic Acid Interactions: The boronic acid groups will likely form intermolecular hydrogen bonds with each other or with the carboxylic acid groups of adjacent dimers, creating an extended supramolecular network.

  • Planarity: The analysis would confirm the planarity of the benzene ring and provide the dihedral angle between the ring and the planes of the carboxylic acid and boronic acid groups.

Experimental Workflow: X-ray Crystallography

XRay_Workflow cluster_crystal Crystal Growth cluster_diffraction Diffraction Experiment cluster_structure Structure Solution & Refinement Dissolve Dissolve in suitable solvent Evaporate Slow Evaporation Dissolve->Evaporate Harvest Harvest Single Crystal Evaporate->Harvest Mount Mount Crystal on Goniometer Harvest->Mount Select high-quality crystal Collect Collect Diffraction Data Mount->Collect X-ray Diffractometer Solve Solve Phase Problem Collect->Solve Diffraction Pattern Refine Refine Atomic Positions Solve->Refine Final_Structure Final 3D Structure Refine->Final_Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Protocol for X-ray Quality Crystal Growth:

  • Solvent Selection: Screen various solvents (e.g., water, ethanol, acetonitrile, or mixtures) to find one in which this compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Selection: Once crystals have formed, examine them under a microscope. Select a well-formed crystal with sharp edges and no visible defects for analysis.[9]

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of this compound is a process of building a case through complementary analytical techniques. ¹H and ¹³C NMR map the carbon-hydrogen framework and confirm the substitution pattern. ¹¹B NMR provides unequivocal evidence of the boronic acid's presence and electronic state. Mass spectrometry validates the molecular formula, and FTIR spectroscopy confirms the key functional groups. Finally, single-crystal X-ray diffraction, if achievable, offers the ultimate confirmation of the three-dimensional structure and intermolecular interactions in the solid state.

By following the protocols and interpretation guidelines laid out in this guide, researchers and drug development professionals can confidently establish the structure of this compound and other similarly substituted arylboronic acids, ensuring the integrity and quality of these vital compounds in their research and development pipelines.

References

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  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education.
  • ResearchGate. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.
  • MDPI. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Crystals.
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A Technical Guide to the Spectroscopic Characterization of 5-borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-borono-2-methylbenzoic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid and a boronic acid group on a toluene framework, makes it a versatile building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions. The precise characterization of this molecule is paramount for its effective application, ensuring purity and confirming its structural integrity. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The interpretations are grounded in fundamental principles and data from analogous structures, offering a predictive yet robust framework for researchers.

Molecular Structure and Spectroscopic Analysis Workflow

The structural features of this compound give rise to a unique spectroscopic fingerprint. The following workflow outlines the comprehensive approach to its characterization.

G cluster_0 Spectroscopic Analysis Workflow Molecule This compound MS Mass Spectrometry (MS) Molecule->MS Molecular Weight & Isotopic Pattern IR Infrared (IR) Spectroscopy Molecule->IR Functional Groups NMR Nuclear Magnetic Resonance (NMR) Molecule->NMR Connectivity & Chemical Environment H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR

Caption: Workflow for the spectroscopic characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For boron-containing molecules, MS is particularly informative due to the natural isotopic abundance of boron.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable, though derivatization may be necessary).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Expected Mass Spectrum Data
m/z (Expected)IonInterpretation
179/180[M]+Molecular ion peak. The presence of two peaks with an approximate intensity ratio of 1:4 is characteristic of the natural isotopic abundance of ¹⁰B (19.9%) and ¹¹B (80.1%).[1][2]
161/162[M-H₂O]+Loss of a water molecule from the molecular ion.
135/136[M-CO₂H]+Loss of the carboxylic acid group.
91[C₇H₇]+Tropylium ion, a common fragment for toluene derivatives.
Interpretation and Insights

The most telling feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion. Boron has two stable isotopes, ¹⁰B and ¹¹B, with natural abundances of approximately 19.9% and 80.1%, respectively.[1][2] This results in a characteristic M+ and M+1 peak pattern with a relative intensity ratio of about 1:4, providing a clear indication of the presence of one boron atom in the molecule.

The fragmentation pattern will likely involve the loss of neutral molecules such as water (from the boronic acid and carboxylic acid groups) and the carboxylic acid group itself. The presence of a methyl group on the benzene ring may also lead to the formation of the stable tropylium ion at m/z 91.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, boronic acid, and substituted aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The IR beam is passed through the ATR crystal, and the evanescent wave interacts with the sample. The transmitted light is then detected by an interferometer-based spectrometer.

  • Spectrum Generation: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300-2500 (broad)O-H (Carboxylic Acid & Boronic Acid)Stretching
3080-3030C-H (Aromatic)Stretching
2980-2850C-H (Methyl)Stretching
1700-1680C=O (Carboxylic Acid)Stretching
~1600, ~1475C=C (Aromatic)Stretching
1380-1340B-O (Boronic Acid)Asymmetric Stretching
1320-1210C-O (Carboxylic Acid)Stretching
~700B-O-HOut-of-plane bend
Interpretation and Insights

The IR spectrum of this compound will be dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibrations of a hydrogen-bonded carboxylic acid. This band will likely overlap with the O-H stretches of the boronic acid group. The presence of a strong, sharp absorption band around 1700-1680 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid.

The boronic acid functional group will exhibit a characteristic strong B-O stretching vibration, typically in the 1380-1340 cm⁻¹ region. Aromatic C=C stretching vibrations are expected to appear around 1600 and 1475 cm⁻¹. The presence of the methyl group will be confirmed by C-H stretching vibrations just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the appropriate pulse sequences are used to acquire the ¹H and ¹³C spectra.

  • Data Processing: The resulting free induction decays (FIDs) are Fourier-transformed, and the spectra are phased and baseline-corrected.

Expected ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1HCOOH
~8.2Singlet (broad)2HB(OH)₂
~7.9Singlet1HH-6
~7.8Doublet1HH-4
~7.3Doublet1HH-3
~2.5Singlet3HCH₃
¹H NMR Interpretation and Insights

The ¹H NMR spectrum will provide clear signals for all the protons in the molecule. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (~13.0 ppm) due to its acidic nature and hydrogen bonding. The two protons of the boronic acid hydroxyl groups will likely appear as a broad singlet around 8.2 ppm; this signal can exchange with residual water in the solvent, leading to further broadening or even disappearance.

The aromatic region will show three distinct signals corresponding to the three aromatic protons. The proton at position 6 (H-6), being ortho to the boronic acid group, is expected to be the most deshielded and appear as a singlet (or a narrow doublet due to meta-coupling). The protons at positions 3 and 4 (H-3 and H-4) will appear as doublets due to ortho-coupling with each other. The methyl group protons will give a characteristic singlet at around 2.5 ppm.

Expected ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~168C=O
~142C-2
~138C-4
~135C-6
~131C-5
~130C-3
~128C-1
~20CH₃
¹³C NMR Interpretation and Insights

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically around 168 ppm. The aromatic carbons will resonate in the 128-142 ppm region. The carbon attached to the boronic acid group (C-5) may show a broader signal due to quadrupolar relaxation of the attached boron nucleus. The methyl carbon will appear as an upfield signal around 20 ppm. The specific assignments of the aromatic carbons can be confirmed using 2D NMR techniques such as HSQC and HMBC.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, provides a robust framework for its unequivocal structural confirmation. The characteristic isotopic pattern in the mass spectrum, the specific vibrational bands in the IR spectrum, and the detailed chemical shift and coupling information from the NMR spectra together form a unique fingerprint for this versatile synthetic building block. This guide serves as a valuable resource for researchers, enabling them to confidently identify and utilize this compound in their scientific endeavors.

References

  • U.S. Borax. The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications.
  • Aggarwal, S. K. (2016). A review on the determination of isotope ratios of boron with mass spectrometry. Mass Spectrometry Reviews, 37(3), 347-367. [Link]

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An In-depth Technical Guide on the Stability and Storage of 5-Borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of complex synthetic endeavors. 5-Borono-2-methylbenzoic acid, a key building block in organic synthesis, presents unique challenges regarding its stability and storage. This guide provides an in-depth technical overview of its chemical properties, primary degradation pathways, and best practices for its handling and long-term storage to ensure its viability for research and development.

Introduction: The Dual Nature of Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility stems from their mild Lewis acidity, general stability, and ease of handling.[2][3] However, this apparent stability is conditional. The boron center possesses an empty p-orbital, making it susceptible to nucleophilic attack, which is the genesis of its primary degradation pathways.[4] Understanding the delicate balance between stability and reactivity is crucial for any scientist working with this compound.

Intrinsic Chemical Properties and Stability Factors

This compound's stability is influenced by its unique structure, featuring both an electron-donating methyl group and an electron-withdrawing carboxylic acid group on the phenyl ring. While generally stable under normal conditions, its shelf-life can be compromised by environmental factors.[5]

Key stability considerations include:

  • Thermal Stability: While many boronic acids are solids with relatively high melting points (this compound's isomer, 5-bromo-2-methylbenzoic acid, melts at 167-171 °C), elevated temperatures can accelerate degradation.[6]

  • Hygroscopicity: Boronic acids can absorb moisture from the atmosphere, which can facilitate hydrolysis and other degradation pathways.[7]

  • Photosensitivity: Although not acutely sensitive, prolonged exposure to light, especially UV light, should be avoided as it can provide the energy to initiate oxidative degradation.[8]

Primary Degradation Pathways

There are two principal degradation pathways for this compound that researchers must be vigilant against: dehydration to form boroxines and oxidative deboronation.

Dehydration and Boroxine Formation

Arylboronic acids can undergo reversible dehydration to form a six-membered cyclotrimeric anhydride known as a boroxine.[9][10] This process can be driven by heat or occur gradually even at room temperature, especially if the compound is not stored in a desiccated environment.[9][11] The formation of boroxine from the parent boronic acid can complicate stoichiometry in reactions and lead to inconsistencies in experimental results.[12][13]

The equilibrium between the boronic acid and its corresponding boroxine is a critical concept. While the presence of water will favor the monomeric acid form, anhydrous conditions can shift the equilibrium towards the boroxine.[9]

Caption: Reversible dehydration of this compound to its boroxine.

Oxidative Deboronation

A more detrimental and irreversible degradation pathway is oxidative deboronation. Boronic acids are susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS), which converts the boronic acid into the corresponding phenol (2-hydroxy-5-carboxytoluene) and boric acid.[4][14] This process is a significant concern as it represents a complete loss of the desired starting material. The mechanism involves the attack of a nucleophilic oxygen species on the electron-deficient boron atom, followed by a 1,2-migration of the aryl group from the boron to the oxygen atom.[4]

The rate of oxidative deboronation can be influenced by the electronic properties of the substituents on the aromatic ring. While the methyl group on this compound is electron-donating, potentially increasing the electron density at the boron center and its susceptibility to oxidation, the presence of the carboxylic acid can modulate this effect.

G BA This compound Intermediate Unstable Peroxo-boronate Intermediate BA->Intermediate Nucleophilic Attack ROS Reactive Oxygen Species (e.g., H2O2) ROS->Intermediate Phenol 2-Hydroxy-5-carboxytoluene Intermediate->Phenol 1,2-Aryl Migration & Hydrolysis Boric_Acid Boric Acid B(OH)3 Intermediate->Boric_Acid

Caption: Simplified pathway of oxidative deboronation.

Recommended Storage and Handling Protocols

To mitigate these degradation pathways and ensure the long-term stability of this compound, the following storage and handling protocols are strongly recommended.

Storage Conditions

Proper storage is the first line of defense against degradation. The goal is to minimize exposure to atmospheric moisture, oxygen, heat, and light.

ParameterRecommended ConditionRationale
Temperature 2-8°C or -20°C for long-term storageReduces the rate of chemical degradation and boroxine formation.[8]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen and moisture, thereby inhibiting oxidation and hydrolysis.[6][8]
Container Tightly sealed, amber glass vial or other opaque containerProtects from light and prevents ingress of moisture and air.[7]
Location Dry, well-ventilated, and away from oxidizing agentsPrevents accidental contamination and reaction with incompatible materials.[5][6]
Handling Procedures

Proper handling techniques are equally important to maintain the integrity of the compound once it is removed from storage.

  • Equilibration: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold powder.[8]

  • Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a stream of inert gas.

  • Dispensing: Use clean, dry spatulas and weighing instruments. Promptly and securely reseal the container after dispensing.

  • Purging: After dispensing, it is good practice to purge the headspace of the container with an inert gas before resealing to displace any air and moisture that may have entered.[8]

Stability Assessment: Analytical Methods

Regularly assessing the purity of this compound is crucial, especially for material that has been in storage for an extended period. High-Performance Liquid Chromatography (HPLC) is a powerful and commonly used technique for this purpose.

Protocol: Reversed-Phase HPLC for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV detector is suitable.[15]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.[15]

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. The acidic mobile phase helps to ensure sharp peak shapes for the carboxylic acid.[15][16]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would be from a low to a high percentage of Mobile Phase B over 15-20 minutes to elute the parent compound and any impurities.[16]

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30 °C.[15]

  • Detection Wavelength: 254 nm, where the aromatic ring will have strong absorbance.[15]

  • Injection Volume: 10 µL.

Solution Preparation:

  • Diluent: A 50:50 mixture of Mobile Phase A and B is a suitable diluent.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.[15]

  • Reference Standard (100 µg/mL): If available, prepare a solution of a high-purity reference standard in a similar manner.

Analysis Workflow:

Caption: Workflow for HPLC purity assessment.

By comparing the chromatogram of an aged sample to that of a fresh or reference sample, one can identify and quantify the presence of degradation products. The boroxine, being more nonpolar, will likely have a longer retention time than the parent acid, while the phenolic degradation product may have a different retention time altogether.

Conclusion

While this compound is a robust and versatile reagent, its stability is not absolute. A thorough understanding of its primary degradation pathways—dehydration to boroxines and oxidative deboronation—is essential for its effective use. By implementing stringent storage and handling protocols, and by employing analytical techniques like HPLC to regularly assess purity, researchers can ensure the integrity of this valuable compound. Adherence to these guidelines will lead to more reliable, reproducible, and successful outcomes in synthetic chemistry and drug development.

References
  • Zhang, Z., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
  • Zhang, Z., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
  • Kitao, T., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 995-1017.
  • Zhang, Z., et al. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. [Link]
  • MDPI. (2021, November 30). On-Surface Synthesis of Boroxine-Based Molecules. [Link]
  • NIH. (n.d.). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. [Link]
  • Lab Alley. (n.d.). How to Store Boric Acid. [Link]
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
  • ACS Publications. (2024, April 30). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities | Organic Process Research & Development. [Link]
  • PubMed. (n.d.). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. [Link]
  • NIH. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
  • Wageningen University & Research. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
  • PubMed. (2015, October 23). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, August 5). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
  • ACS Publications. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters. [Link]
  • Chem-Station Int. Ed. (2016, May 9). Protecting Groups for Boronic Acids. [Link]
  • ACS Publications. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research. [Link]
  • Organic Chemistry Portal. (n.d.).
  • NIH. (n.d.). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2 - PMC. [Link]
  • American Chemical Society. (n.d.). A Water-Stable Boronate Ester Cage | Journal of the American Chemical Society. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Organic Synthesis: The Power of 5-Bromo-2-methylbenzoic Acid. [Link]

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A Technical Guide to the Solubility of 5-Borono-2-Methylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients and synthetic intermediates is a critical physicochemical property that governs reaction kinetics, purification efficiency, and formulation development. 5-Borono-2-methylbenzoic acid, a bifunctional molecule featuring both a carboxylic acid and a boronic acid group, presents a unique and complex solubility profile. This technical guide provides a comprehensive analysis of the theoretical principles governing its solubility in organic solvents, predictive assessments based on analogous compounds, and robust experimental protocols for its empirical determination. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries, offering field-proven insights into handling this important class of compounds.

Introduction: The Significance of Boronic Acids in Modern Chemistry

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond synthesis, their unique ability to form reversible covalent bonds with diols makes them central to the development of glucose sensors, drug delivery systems, and self-healing materials.[2][3] this compound is a particularly interesting building block due to its dual functionality, offering multiple handles for chemical modification.

However, the effective use of this compound is fundamentally dependent on its solubility. Poor solubility can lead to challenging reaction conditions, low yields, and difficulties in purification and formulation. A thorough understanding of its behavior in various organic solvents is therefore not merely academic but a practical necessity for process optimization and successful application development.

While extensive quantitative solubility data for this compound is not widely published, this guide synthesizes data from closely related analogues, such as phenylboronic acid, to provide a robust predictive framework.[1][4] We will explore the underlying chemical principles and provide detailed methodologies to empower researchers to determine solubility in their specific systems.

Theoretical Framework: Unpacking the Molecular Structure

The solubility of this compound is dictated by the interplay of its distinct functional groups and their interactions with the solvent.

  • Aromatic Ring & Methyl Group: The phenyl ring and the methyl group are nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces.

  • Carboxylic Acid Group (-COOH): This group is highly polar and can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen). It can also deprotonate to form a carboxylate, although this is less common in non-aqueous organic solvents.

  • Boronic Acid Group (-B(OH)₂): This functional group is a Lewis acid and is also highly polar. It is an excellent hydrogen bond donor and can participate in complex equilibria. Crucially, boronic acids are prone to intermolecular dehydration to form cyclic anhydrides known as boroxines.[5] This equilibrium is solvent-dependent and significantly complicates solubility, as the acid and its boroxine anhydride exhibit vastly different solubilities.[1]

The dual-natured polarity of the molecule suggests it will not be highly soluble in the extremes of the solvent spectrum (i.e., very polar or very nonpolar solvents) but will favor solvents that can effectively solvate both the polar and nonpolar regions of the molecule.

The Boroxine Equilibrium

The formation of boroxine from the boronic acid is a critical consideration. This process involves the elimination of three molecules of water from three molecules of boronic acid and is often observed upon heating or in non-polar, aprotic environments.

G cluster_0 3x Boronic Acid cluster_1 Boroxine + Water BA1 R-B(OH)₂ BA2 R-B(OH)₂ Boroxine [R-B-O]₃ BA2->Boroxine - 3 H₂O BA3 R-B(OH)₂ Boroxine->BA2 + 3 H₂O Water 3 H₂O

Sources

potential applications of 5-borono-2-methylbenzoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Medicinal Chemistry Applications of 5-Borono-2-methylbenzoic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: The Ascendant Role of Boronic Acids in Drug Discovery

The field of medicinal chemistry has witnessed a paradigm shift with the integration of boron-containing compounds, an area once approached with caution. This apprehension has been supplanted by a surge of interest, largely catalyzed by the clinical success of drugs like Bortezomib, a proteasome inhibitor containing a boronic acid functional group.[1][2] Boronic acids possess a unique set of chemical properties that make them exceptionally valuable in drug design. Their Lewis acidic boron atom can engage in reversible covalent interactions with biological nucleophiles, such as the serine residue in the active site of proteases, mimicking the tetrahedral transition state of substrate hydrolysis with high affinity.[3][4][5] Furthermore, their ability to form stable cyclic esters with cis-diols is the foundation for developing sophisticated biosensors.[6][7]

Within this versatile class of molecules, this compound stands out as a particularly promising scaffold. Its trifunctional nature—a reactive boronic acid, a synthetically tractable carboxylic acid, and a sterically influencing methyl group—provides a rich platform for molecular elaboration. This guide provides a technical exploration of the core applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

I. The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation in modern organic synthesis, a fact underscored by its recognition with the 2010 Nobel Prize in Chemistry. For medicinal chemists, it is an indispensable tool for constructing biaryl and heteroaryl motifs, which are privileged structures in a vast number of approved drugs.[8][9][10]

The Role of this compound

In this reaction, this compound serves as the organoboron nucleophile. The boronic acid moiety is the key reactive handle that, in the presence of a palladium catalyst and a base, couples with an organic halide or triflate. The reaction exhibits broad functional group tolerance and proceeds under relatively mild conditions, making it ideal for the complex molecular architectures common in drug discovery.[10] The methyl and carboxylic acid groups on the phenyl ring can be used to fine-tune steric and electronic properties, influence solubility, and provide attachment points for further diversification.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a palladium(II) intermediate. This is often the rate-determining step.[10]

  • Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium(II) complex, typically facilitated by a base that activates the boronic acid.

  • Reductive Elimination: The two organic groups (Ar and Ar') couple, forming the new C-C bond and regenerating the active palladium(0) catalyst, which re-enters the cycle.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X(L₂) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)-Ar'(L₂) transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product reagents Ar-X reagents->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative workflow for coupling an aryl bromide with a boronic acid, which can be adapted for this compound.

Materials:

  • Aryl bromide (e.g., 5-bromo-2-methylbenzoic acid derivative, 1.0 equiv)

  • This compound (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction flask, add the aryl bromide, this compound, palladium catalyst, and base under an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[8][9]

Table 1: Typical Conditions for Suzuki-Miyaura Couplings

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O8085-95
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O10090-98[8]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O9088-97[10]

II. Boronic Acid as a "Warhead": Enzyme Inhibition

Boronic acids are highly effective reversible, covalent inhibitors of serine and threonine proteases.[11] The boron atom acts as a potent electrophile that is attacked by the catalytic serine or threonine residue in the enzyme's active site. This forms a stable, tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis, leading to potent inhibition.[3][5][12]

Designing Inhibitors with this compound

This compound is an ideal starting point for designing targeted enzyme inhibitors.

  • The Boronic Acid "Warhead": This group is responsible for the covalent interaction with the catalytic serine/threonine.

  • The Benzoic Acid Scaffold: The aromatic ring and its substituents can be tailored to make specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with residues in the enzyme's specificity pockets (S1, S2, etc.), thereby conferring selectivity for the target protease.[5][12] The carboxylic acid provides a key attachment point to build out peptidic or non-peptidic extensions to probe these pockets.

This strategy has been successfully employed to develop Boronic Acid Transition State Inhibitors (BATSIs) against various enzymes, including clinically relevant targets like β-lactamases, which are responsible for antibiotic resistance.[3][12]

Enzyme_Inhibition cluster_0 Enzyme Active Site Ser Ser-OH TransitionState Tetrahedral Adduct (Transition-State Mimic) His His Pocket Specificity Pocket Inhibitor 5-Borono-2-methylbenzoic Acid Derivative Inhibitor->Ser Reversible Covalent Bond Inhibitor->Pocket Specificity-conferring Interactions

Caption: Interaction of a boronic acid inhibitor with a serine protease active site.
Workflow: Screening for Enzyme Inhibition
  • Library Synthesis: Synthesize a focused library of compounds by modifying the carboxylic acid group of this compound with various amino acids or small organic fragments to probe the enzyme's specificity pockets.

  • Enzymatic Assay: Use a suitable kinetic assay (e.g., monitoring the cleavage of a chromogenic or fluorogenic substrate) to determine the inhibitory activity of each compound.

  • IC₅₀ Determination: For active compounds, perform dose-response experiments to calculate the half-maximal inhibitory concentration (IC₅₀).

  • Mechanism of Inhibition Studies: Conduct kinetic studies (e.g., Dixon or Lineweaver-Burk plots) to determine the inhibition constant (Kᵢ) and confirm the mechanism (e.g., competitive, reversible inhibition).[3]

  • Selectivity Profiling: Test the most potent inhibitors against a panel of related proteases to assess their selectivity.

III. Application in Biosensing: Glucose Detection

The ability of boronic acids to form reversible covalent bonds with compounds containing cis-1,2 or -1,3 diols is the basis for their widespread use in developing sensors for carbohydrates, most notably glucose.[6][7] This is of immense interest for applications such as continuous glucose monitoring for diabetes management.[13][14]

Sensing Mechanism

The sensing mechanism relies on coupling the diol-binding event to a measurable output, often a change in fluorescence.[6] A typical sensor consists of a boronic acid recognition unit linked to a fluorophore. In the unbound state, the fluorophore may have its emission quenched. When the boronic acid binds to glucose, it forms a cyclic boronate ester. This binding event alters the electronic properties of the boron center, which in turn modulates the photophysical properties of the attached fluorophore, leading to a "turn-on" or "turn-off" fluorescent signal that is proportional to the glucose concentration.[7]

This compound is an excellent platform for such sensors. The carboxylic acid group serves as a convenient chemical handle to conjugate a wide variety of environmentally sensitive fluorophores.

Glucose_Sensing BoronicAcid Boronic Acid (Quenched Fluorophore) BoronateEster Cyclic Boronate Ester (Fluorescent Signal ON) BoronicAcid->BoronateEster + Glucose Glucose Glucose (Diol)

Caption: Equilibrium of a boronic acid sensor with glucose.

Table 2: Properties of Selected Boronic Acid-Based Fluorescent Probes

Fluorophore CoreExcitation (nm)Emission (nm)Glucose Affinity (Kₐ, M⁻¹)Signal ChangeReference
Anthracene~370~420100 - 500Ratiometric[7]
Quinolinium~450~520>1000Intensity Increase[6]
Carbon Dots~350~45050 - 200Quenching[7]

Conclusion

This compound is far more than a simple chemical reagent; it is a versatile and powerful building block for medicinal chemistry.[15][16][17] Its strategic combination of a reactive boronic acid, a modifiable carboxylic acid, and a tuning methyl group provides medicinal chemists with a scaffold to rationally design and synthesize novel therapeutics and diagnostics. From constructing the complex biaryl cores of future drugs via Suzuki-Miyaura coupling to engineering highly specific enzyme inhibitors and developing next-generation glucose sensors, the potential applications of this compound are both broad and profound. As the exploration of boron-containing pharmacophores continues to expand, this compound is poised to remain a key player in the quest for innovative medicines.[18][19]

References

  • Caselli, E., et al. (2016). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 60(9), 5414-5422.
  • Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2005). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Journal of Fluorescence, 15(4), 515-526.
  • Liu, J., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28), 3271-3280.
  • Papp-Wallace, K. M., et al. (2020). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Journal of Medicinal Chemistry, 63(21), 12573-12590.
  • Liu, J., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-3280. [Link]
  • Denmeade, S. R., et al. (2003). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 46(15), 3047-3054. [Link]
  • Dym, O., et al. (2018). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Molecules, 23(11), 2849. [Link]
  • Silva, M., et al. (2020).
  • University of Bath. (2024). Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam.
  • Shokri, E., et al. (2022). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega, 7(38), 34094-34104. [Link]
  • Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences, 68(2), 478-480. [Link]
  • University of Bath. (2022). Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam.
  • Bull, J. A., et al. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(2), 108-124. [Link]
  • SciSpace. (n.d.). Boronic Acid-Based Fluorescence Sensors for Glucose Monitoring. [Link]
  • Withers-Martinez, C., et al. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 111(14), 5247-5252. [Link]
  • Tan, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. International Journal of Molecular Sciences, 22(23), 12953. [Link]
  • Das, B. C., et al. (2021). The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. Chemical Reviews, 121(19), 11693-11753. [Link]
  • Silva, M., et al. (2020).
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  • Carey, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497. [Link]
  • António, J., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513-3536. [Link]
  • Alonso, F., & Moglie, Y. (2019). The Suzuki-Miyaura reaction after the Nobel prize. Coordination Chemistry Reviews, 385, 137-173. [Link]
  • António, J., et al. (2019).
  • António, J., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513-3536. [Link]
  • Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]

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5-Borono-2-methylbenzoic Acid: A Strategic Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-borono-2-methylbenzoic acid, a versatile and strategically important building block in modern organic synthesis. We will delve into its synthesis, unique reactivity profile, and its application in the construction of complex molecular architectures, with a particular focus on its role in pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Strategic Value of an Ortho-Substituted Arylboronic Acid

Arylboronic acids and their derivatives are cornerstones of modern organic chemistry, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, from pharmaceuticals to advanced materials.[2] Among the diverse family of arylboronic acids, this compound presents a unique combination of structural features that render it a highly valuable, albeit challenging, building block.

The ortho-methyl group introduces significant steric hindrance around the boronic acid moiety, which can profoundly influence its reactivity in cross-coupling reactions.[3][4] Concurrently, the carboxylic acid group at the para-position to the boronate exerts a distinct electronic effect and offers a valuable synthetic handle for further molecular elaboration. Understanding and leveraging these inherent properties are key to successfully employing this reagent in complex synthetic campaigns. This guide will illuminate the nuances of working with this compound, providing the reader with the knowledge to harness its full synthetic potential.

Synthesis of the Precursor and the Boronic Acid

The journey to utilizing this compound begins with the synthesis of its precursor, 5-bromo-2-methylbenzoic acid, followed by the crucial Miyaura borylation step.

Synthesis of 5-Bromo-2-methylbenzoic Acid

A common and effective method for the synthesis of 5-bromo-2-methylbenzoic acid involves the direct bromination of 2-methylbenzoic acid. The reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid, with elemental bromine or a solid brominating agent.

Experimental Protocol: Bromination of 2-Methylbenzoic Acid

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Dissolution: To the flask, add 2-methylbenzoic acid (1.0 equivalent) and concentrated sulfuric acid. Stir the mixture at room temperature until the solid is completely dissolved.

  • Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.1 to 1.5 equivalents) in concentrated sulfuric acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until TLC or HPLC analysis indicates the complete consumption of the starting material.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 5-bromo-2-methylbenzoic acid.[5]

Miyaura Borylation to Afford 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylbenzoic acid

The conversion of the aryl bromide to the corresponding boronic ester is most effectively achieved through the Miyaura borylation reaction.[5][6] This palladium-catalyzed process utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source and is characterized by its mild conditions and broad functional group tolerance.[7]

Experimental Protocol: Miyaura Borylation of 5-Bromo-2-methylbenzoic Acid

  • Reaction Setup: To a dry Schlenk flask, add 5-bromo-2-methylbenzoic acid (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3.0 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) and anhydrous, degassed 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired pinacol ester.[8]

The "Ortho Effect": Navigating the Reactivity of a Sterically Hindered Boronic Acid

The presence of the ortho-methyl group in this compound gives rise to the "ortho effect," a combination of steric and electronic factors that can significantly impact its reactivity.[9] Steric hindrance around the boronic acid can impede the approach of the palladium catalyst, potentially slowing down the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[3]

However, this steric bulk can also be synthetically advantageous. In certain contexts, it can lead to atropisomerism, where restricted rotation around a newly formed single bond results in axially chiral biaryl compounds.[3][4] The ability to control this stereochemistry is a highly sought-after goal in modern asymmetric synthesis.

Furthermore, the electronic nature of the ortho-substituent can influence the acidity of the boronic acid and its propensity to form a boronate anion, a key intermediate in the transmetalation step. While a comprehensive analysis of the ortho effect is complex, empirical optimization of reaction conditions is crucial for achieving high yields and selectivities when using this building block.[9]

Application in Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Scaffolds

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This transformation enables the facile construction of biaryl and heteroaryl structures, which are prevalent motifs in medicinally active compounds.

General Experimental Protocol: Suzuki-Miyaura Coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylbenzoic acid

  • Reaction Setup: In a reaction vessel, combine 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylbenzoic acid (1.2 equivalents), the desired aryl or heteroaryl halide (1.0 equivalent), and a suitable base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate, 2.0-3.0 equivalents).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent and Catalyst Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF). Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a specialized ligand like SPhos, 1-5 mol%).

  • Reaction: Heat the mixture to the optimized temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Aqueous Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.[2]

Table 1: Typical Catalyst and Base Combinations for Suzuki-Miyaura Coupling

Catalyst SystemBaseSolvent SystemTypical Substrates
Pd(PPh₃)₄K₂CO₃, Na₂CO₃1,4-Dioxane/H₂O, Toluene/H₂OAryl/heteroaryl bromides and iodides
PdCl₂(dppf)K₃PO₄, Cs₂CO₃DMF, AcetonitrileElectron-rich and electron-poor aryl halides
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂OSterically hindered aryl chlorides and bromides

Case Study: Synthesis of a Key Intermediate for Canagliflozin

A prominent example showcasing the synthetic utility of this building block is in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[10] While the final drug is a C-glucoside, a key intermediate is synthesized from 5-bromo-2-methylbenzoic acid. This intermediate is then further elaborated to construct the final drug molecule.[11][12] Although a direct Suzuki coupling with the boronic acid derivative of the thiophene moiety is conceivable, many reported syntheses proceed through an alternative pathway involving a Friedel-Crafts acylation followed by reduction.[13][14] Nevertheless, the strategic importance of the 5-substituted-2-methylbenzoyl scaffold is clearly demonstrated.

DOT Diagram: Synthetic Connection to Canagliflozin Intermediate

Canagliflozin_Intermediate cluster_0 Synthesis of Precursor cluster_1 Formation of Key Intermediate cluster_2 Towards Canagliflozin 2-Methylbenzoic_Acid 2-Methylbenzoic Acid 5-Bromo-2-methylbenzoic_Acid 5-Bromo-2-methylbenzoic Acid 2-Methylbenzoic_Acid->5-Bromo-2-methylbenzoic_Acid Bromination Acylation_Product (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone 5-Bromo-2-methylbenzoic_Acid->Acylation_Product Friedel-Crafts Acylation Thiophene_Derivative 2-(4-Fluorophenyl)thiophene Thiophene_Derivative->Acylation_Product Canagliflozin_Intermediate 2-((5-Bromo-2-methylphenyl)methyl)-5-(4-fluorophenyl)thiophene Acylation_Product->Canagliflozin_Intermediate Reduction Canagliflozin Canagliflozin Canagliflozin_Intermediate->Canagliflozin Further Elaboration (e.g., Lithiation, Glycosylation)

Caption: Synthetic pathway to a key intermediate of Canagliflozin.

Conclusion and Future Outlook

This compound, despite the challenges posed by its steric hindrance, is a powerful and strategic building block for organic synthesis. Its ability to introduce a functionalized, sterically encumbered aryl moiety makes it particularly valuable in the construction of complex biaryl systems with potential applications in medicinal chemistry and materials science. As the demand for novel molecular architectures continues to grow, a thorough understanding of the synthesis and reactivity of such specialized reagents will be paramount for the continued advancement of organic synthesis. Future research in this area may focus on the development of more efficient catalytic systems for the coupling of sterically hindered boronic acids and the exploration of their utility in atroposelective synthesis.

References

  • Miyaura, N. Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
  • BenchChem. (2025). The Foundational Mechanism of Miyaura Borylation: An In-depth Technical Guide. BenchChem.
  • Ishiyama, T., Takagi, J., Hartwig, J. F., & Miyaura, N. (2002). A Stoichiometric and Catalytic Reaction of Iridium(I) Complexes with B2(pin)2. A New Method for the Borylation of Arenes and Alkanes.
  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2239–2249.
  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Metil, D. S., et al. (2018). Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Organic Process Research & Development, 22(1), 27-39.
  • BenchChem. (2025).
  • BenchChem. (2025). Key Intermediate for Canagliflozin Synthesis: Understanding 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene. BenchChem.
  • Google Patents. (2017).
  • Google Patents. (2017). Method for preparing canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene. US20170044129A1.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
  • MDPI. (2021). Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups. Molecules, 26(23), 7351.
  • Google Patents. (2017). Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin. WO2017063617A1.
  • Journal of the American Chemical Society. (2005). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 127(13), 4685–4696.
  • NIH. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(105), 86265-86268.
  • Organic Chemistry Portal. (2001).
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2239–2249.
  • RSC Publishing. (2005). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. New Journal of Chemistry, 29(8), 1069-1076.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Google Patents. (2016). Preparation method of canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorobenzene)thiophene. CN105272960A.

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An In-depth Technical Guide to 5-Borono-2-methylbenzoic Acid: Synthesis, Properties, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-borono-2-methylbenzoic acid, a versatile building block in organic synthesis. Recognizing the limited direct literature on this specific compound, this document takes a field-proven, logical approach by detailing its synthesis from a readily available precursor, 5-bromo-2-methylbenzoic acid. We will explore the critical synthetic transformations required to access the target boronic acid and delve into its primary application as a coupling partner in the Nobel Prize-winning Suzuki-Miyaura reaction, a cornerstone of modern drug discovery and materials science.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids are a class of organoboron compounds that have become indispensable in synthetic chemistry. Their stability, low toxicity, and remarkable versatility in palladium-catalyzed cross-coupling reactions have established them as essential reagents for the formation of carbon-carbon bonds.[1][2] The Suzuki-Miyaura coupling, in particular, leverages these compounds to construct complex molecular architectures, such as biaryls, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3]

This compound represents a valuable trifunctional building block. It possesses:

  • A boronic acid group for Suzuki-Miyaura coupling.

  • A carboxylic acid group for amide bond formation or other derivatizations.

  • A methyl group that provides steric and electronic influence on the aromatic ring.

This unique combination allows for sequential, regioselective modifications, making it an attractive intermediate for creating diverse chemical libraries and complex target molecules. This guide will provide the foundational knowledge for synthesizing and utilizing this potent reagent.

Part 1: Synthesis of the Key Precursor: 5-Bromo-2-methylbenzoic Acid

The most logical and cost-effective pathway to this compound begins with its halogenated analog, 5-bromo-2-methylbenzoic acid. This precursor is readily synthesized via electrophilic aromatic substitution.

Synthetic Rationale: Electrophilic Bromination

The synthesis starts with 2-methylbenzoic acid (o-toluic acid). The substituents on the aromatic ring—a methyl group (-CH₃) and a carboxylic acid group (-COOH)—dictate the position of the incoming bromine electrophile.

  • -CH₃ (Methyl Group): An ortho-, para-director and an activating group.

  • -COOH (Carboxylic Acid Group): A meta-director and a deactivating group.

The directing effects align to strongly favor substitution at the C5 position (para to the methyl group and meta to the carboxylic acid group), resulting in high regioselectivity for the desired 5-bromo isomer. Concentrated sulfuric acid is typically used as the solvent and catalyst, activating the bromine for the electrophilic attack.[4][5][6]

Physicochemical Properties of 5-Bromo-2-methylbenzoic Acid

A summary of the key properties for this essential precursor is provided below.

PropertyValueReferences
CAS Number 79669-49-1[7][8]
Molecular Formula C₈H₇BrO₂[7]
Molecular Weight 215.05 g/mol [7]
Appearance White Crystalline Powder[7]
Melting Point 165 - 172 °C[7][8]
Synonyms 2-Methyl-5-bromobenzoic acid, 5-Bromo-o-toluic acid[7]
Experimental Protocol: Synthesis of 5-Bromo-2-methylbenzoic Acid

This protocol is a synthesis of established methods described in the literature.[4][5]

Materials:

  • 2-methylbenzoic acid (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Bromine (Br₂) (1.5 eq)

  • Ice water

  • Ethanol (for recrystallization)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, dissolve 2-methylbenzoic acid (e.g., 10.00 g, 73.45 mmol) in concentrated sulfuric acid (15 mL) at room temperature.

  • Cool the mixture in an ice bath.

  • Slowly add bromine (e.g., 17.6 g, 110.14 mmol) dropwise over a period of 10-15 minutes, ensuring the temperature remains controlled.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (25 °C) and stir for 20 hours.[5]

  • Reaction Quench: Carefully and slowly pour the reaction solution into a beaker containing ice water (e.g., 60 mL). This will precipitate the crude product.

  • Isolation: Filter the precipitated solid using a Buchner funnel and wash it with cold water (20 mL).

  • Drying: Air-dry the solid. For enhanced drying, place it in a vacuum oven at 60 °C overnight.

  • Purification (Recrystallization): Dissolve the crude bromo compound in a minimal amount of hot ethanol (e.g., at 70 °C). Allow the solution to cool slowly to room temperature, then place it in an ice bath for several hours to maximize crystal formation.[4][5]

  • Filter the purified crystals and dry them under vacuum to yield 5-bromo-2-methylbenzoic acid.

Part 2: Synthesis of this compound

The conversion of the aryl bromide to the target arylboronic acid is a staple transformation in organic synthesis. The most common method involves forming an organometallic intermediate, which then reacts with a borate ester.

Synthetic Workflow: From Bromide to Boronic Acid

The two-step process is outlined below. First, the aryl bromide is converted to an organolithium reagent via lithium-halogen exchange. This highly nucleophilic species then attacks the electrophilic boron atom of a trialkyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to the final boronic acid.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Borylation A 2-Methylbenzoic Acid B 5-Bromo-2-methylbenzoic Acid A->B Br₂ / H₂SO₄ C This compound B->C 1. n-BuLi 2. B(OR)₃ 3. H₃O⁺

Caption: Synthetic pathway from 2-methylbenzoic acid to this compound.

Experimental Protocol: Borylation of 5-Bromo-2-methylbenzoic Acid

This is a generalized, field-proven protocol for the conversion of an aryl bromide to a boronic acid.

Materials:

  • 5-bromo-2-methylbenzoic acid (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (2.2 eq, solution in hexanes)

  • Triisopropyl borate (B(O-iPr)₃) (1.2 eq)

  • Hydrochloric Acid (HCl, 1M solution)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-methylbenzoic acid (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer and a dropping funnel. Dissolve it in anhydrous THF.

  • Deprotonation & Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.2 eq) dropwise. The first equivalent deprotonates the acidic carboxylic acid proton, and the second equivalent performs the lithium-halogen exchange. Stir the mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise at -78 °C. The reaction is typically exothermic; maintain the temperature carefully.

  • Warm-up: After the addition, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quench & Hydrolysis: Cool the mixture in an ice bath and slowly quench it by adding 1M HCl until the solution is acidic (pH ~1-2). This protonates the carboxylate and hydrolyzes the boronate ester. Stir vigorously for 1-2 hours.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash them with water, followed by brine. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from a water/acetone mixture) or column chromatography to yield pure this compound.

Part 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a substrate in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[3] This reaction is fundamental to synthesizing a vast range of biaryl compounds.

The Catalytic Cycle

The reaction mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A R¹-X Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B [R²-B(OH)₃]⁻ RedElim Reductive Elimination PdII_B->RedElim Product R¹-R² PdII_B->Product RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 eq)

  • Aryl Halide (e.g., 4-bromoanisole) (1.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Dioxane/Water mixture, Toluene, or DMF)

Procedure:

  • Setup: To a reaction flask, add the aryl halide (1.0 eq), this compound (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inerting: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over MgSO₄, filter, and concentrate. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Part 4: Relevance in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its application to the synthesis of biologically active molecules.

  • Scaffold for SGLT2 Inhibitors: The precursor, 5-bromo-2-methylbenzoic acid, is a documented starting material for the synthesis of Canagliflozin, an important antidiabetic drug.[6] This highlights the pharmaceutical relevance of the 2-methylbenzoic acid scaffold. By using the boronic acid derivative in Suzuki couplings, medicinal chemists can rapidly generate a library of analogs, replacing the thiophene moiety of Canagliflozin with a multitude of other aryl or heteroaryl groups to explore structure-activity relationships (SAR).

  • Biaryl Motifs: The biaryl structure formed via Suzuki coupling is a privileged scaffold in medicinal chemistry, appearing in drugs across various therapeutic areas, including anti-inflammatory, anti-cancer, and anti-viral agents.[9]

  • Boron in Drug Design: Beyond its role in synthesis, the boron atom itself is gaining prominence in drug design. Boronic acids can act as reversible covalent inhibitors of serine proteases by forming a stable, tetrahedral adduct with the catalytic serine residue.[10] This dual functionality—as a synthetic handle and a potential pharmacophore—enhances the value of boron-containing intermediates.

Conclusion

This compound is a highly valuable, trifunctional synthetic intermediate. While not commonly available commercially, its straightforward synthesis from the well-documented precursor 5-bromo-2-methylbenzoic acid places it firmly within the reach of synthetic chemists. Its primary application in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl molecules. For researchers in drug discovery and materials science, mastering the synthesis and application of this building block opens a gateway to novel chemical entities with significant potential.

References

  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
  • Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central (PMC). [Link]
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate of SGLT2 Inhibitors. Thieme Connect. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201. PubChem - NIH. [Link]
  • 5-Bromo-2-Chlorobenzoic Acid. Glindia. [Link]

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An In-depth Technical Guide to 5-Borono-2-methylbenzoic Acid: Synthesis and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pivotal Role of Boronic Acids in Modern Drug Discovery

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the landscape of medicinal chemistry and materials science. Among these, the Suzuki-Miyaura coupling, which utilizes organoboron compounds, stands out for its remarkable versatility, mild reaction conditions, and broad functional group tolerance.[1] Boronic acids and their derivatives are key players in this transformation, serving as indispensable building blocks for the construction of complex molecular architectures.[1] Their stability, low toxicity, and ease of preparation have cemented their status as preferred reagents in the synthesis of numerous pharmaceutical compounds.[1] This guide provides a comprehensive technical overview of 5-borono-2-methylbenzoic acid, a valuable bifunctional reagent, from its synthesis to its application in the generation of diverse molecular entities.

Synthesis of the Precursor: 5-Bromo-2-methylbenzoic Acid

The journey to this compound begins with the synthesis of its precursor, 5-bromo-2-methylbenzoic acid. A common and efficient method involves the electrophilic bromination of 2-methylbenzoic acid.

Causality of Experimental Choices in Bromination

The choice of brominating agent and reaction conditions is critical to achieving high regioselectivity and yield. While molecular bromine can be used, N-bromosuccinimide (NBS) is often preferred in industrial settings to mitigate the handling of highly corrosive and toxic bromine.[2] The reaction is typically carried out in a strong acid, such as sulfuric acid, which protonates the carboxylic acid group, deactivating it towards electrophilic attack and directing the incoming electrophile (bromonium ion) to the positions meta to the carboxyl group and ortho/para to the activating methyl group. The para position to the methyl group (C5) is sterically more accessible, leading to the desired 5-bromo isomer as the major product.

Experimental Protocol: Bromination of 2-Methylbenzoic Acid

Materials:

  • 2-Methylbenzoic acid

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, dissolve 2-methylbenzoic acid (1.0 equivalent) in concentrated sulfuric acid at room temperature.[2]

  • Slowly add N-bromosuccinimide (1.1 equivalents) or bromine (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 30°C.[2]

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.[2]

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold deionized water to remove residual acid.

  • The crude 5-bromo-2-methylbenzoic acid is then purified by recrystallization from a suitable solvent, such as ethanol, to yield a white crystalline solid.[2]

Characterization of 5-Bromo-2-methylbenzoic Acid
PropertyValue
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
Appearance White to off-white crystalline powder
Melting Point 167-171 °C
¹H NMR (DMSO-d₆) δ 13.16 (s, 1H), 7.91 (d, J=2.4 Hz, 1H), 7.63 (dd, J=8.4, 2.4 Hz, 1H), 7.27 (d, J=8.4 Hz, 1H), 2.50 (s, 3H)
LC-MS (m/z) 215/217 [M+H]⁺

The Core Transformation: Miyaura Borylation

The conversion of the aryl bromide to a boronic acid derivative is most effectively achieved through the Miyaura borylation reaction. This palladium-catalyzed process introduces a boronate ester group, which can then be hydrolyzed to the desired boronic acid.[3]

Mechanistic Insight into Miyaura Borylation

The catalytic cycle of the Miyaura borylation is a well-established process. It commences with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), and subsequent reductive elimination to yield the aryl boronate ester and regenerate the Pd(0) catalyst. The choice of a suitable base, such as potassium acetate, is crucial to facilitate the transmetalation step.[3]

Miyaura_Borylation A Pd(0)Ln B Ar-Pd(II)(Br)Ln A->B Oxidative Addition C Ar-Pd(II)(OAc)Ln B->C Ligand Exchange D Ar-Pd(II)(Bpin)Ln C->D Transmetalation I KBr D->A Reductive Elimination E Ar-Bpin D->E J AcOBpin F B₂(pin)₂ F->D G KOAc G->C H Ar-Br H->B

Catalytic cycle of the Miyaura borylation reaction.
Experimental Protocol: Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylbenzoic acid

Materials:

  • 5-Bromo-2-methylbenzoic acid

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Dioxane or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add 5-bromo-2-methylbenzoic acid (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3.0 equivalents), and Pd(dppf)Cl₂ (0.03 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous dioxane or DMSO via syringe.

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired boronate ester.

Hydrolysis to this compound

The pinacol boronate ester can be hydrolyzed to the free boronic acid under acidic conditions.

Procedure:

  • Dissolve the purified 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylbenzoic acid in a mixture of acetone and 1 M HCl.

  • Stir the mixture at room temperature for 4-6 hours.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

Predicted Characterization of this compound and its Pinacol Ester
CompoundPropertyPredicted Value
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylbenzoic acid Molecular Formula C₁₄H₁₉BO₄
Molecular Weight 262.11 g/mol
¹H NMR (CDCl₃) δ 8.2-8.0 (m, 2H), 7.35 (d, 1H), 2.6 (s, 3H), 1.35 (s, 12H)
¹³C NMR (CDCl₃) δ 172.0, 142.0, 138.0, 135.0, 130.0, 128.0, 84.0, 25.0, 22.0
This compound Molecular Formula C₈H₉BO₄
Molecular Weight 179.97 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆) δ 13.0 (br s, 1H), 8.2 (s, 2H, B(OH)₂), 8.0 (s, 1H), 7.8 (d, 1H), 7.3 (d, 1H), 2.5 (s, 3H)

Applications in Drug Discovery and Organic Synthesis

This compound is a highly valuable building block due to its two orthogonal functional groups: the boronic acid and the carboxylic acid. This allows for selective and sequential reactions, making it a powerful tool for the synthesis of complex molecules.

The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, where it serves as the organoboron partner to be coupled with various organic halides or triflates.[4] This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in many approved drugs.[5]

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, Aryl Halide, and Base in a Flask B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress by TLC or LC-MS D->E F Aqueous Workup E->F G Extraction with Organic Solvent F->G H Purification by Column Chromatography G->H I Final Biaryl Product H->I

A generalized experimental workflow for the Suzuki-Miyaura coupling.
A Representative Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound

  • Aryl bromide or iodide (e.g., 4-bromopyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent mixture (e.g., Toluene/Water or Dioxane/Water)

Procedure:

  • In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the solvent mixture.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., PPh₃) under a positive pressure of the inert gas.

  • Heat the reaction to 80-100°C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the desired biaryl compound.

This protocol can be adapted for a wide range of aryl and heteroaryl halides, enabling the synthesis of diverse libraries of compounds for drug screening and materials science applications.

Conclusion and Future Outlook

This compound is a testament to the enabling power of organoboron chemistry. Its synthesis, while multi-step, is robust and scalable. The true value of this compound lies in its utility as a bifunctional building block, allowing for the strategic and efficient construction of complex molecules through reactions like the Suzuki-Miyaura coupling. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of versatile intermediates like this compound in the drug discovery and development pipeline is set to increase. Future research may focus on the development of more sustainable and efficient catalytic systems for its synthesis and subsequent coupling reactions, further solidifying its place in the synthetic chemist's toolbox.

References

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.
  • dos Santos, J. C., et al. (2021).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Patent JP2021127332A. (2021). Method for producing 5-bromo-2-alkylbenzoic acid.

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Borono-2-methylbenzoic Acid in Synthesis

This compound is a valuable building block in modern organic synthesis, particularly in the fields of pharmaceutical and materials science. Its structure, featuring a boronic acid, a carboxylic acid, and a sterically demanding ortho-methyl group, allows for the construction of complex biaryl and heteroaryl scaffolds. These motifs are prevalent in a wide array of biologically active molecules and advanced materials. The Suzuki-Miyaura cross-coupling reaction is the premier method for leveraging the reactivity of this boronic acid, enabling the formation of a carbon-carbon bond at the 5-position.[1][2]

However, the unique constellation of functional groups in this compound presents specific challenges that require careful consideration for successful and high-yielding cross-coupling. The steric hindrance from the ortho-methyl group can impede the crucial transmetalation step in the catalytic cycle, while the acidic nature of both the boronic acid and carboxylic acid moieties necessitates a judicious choice of base and reaction conditions to avoid side reactions like protodeboronation.[3][4][5]

This document serves as a comprehensive technical guide, providing in-depth insights and field-proven protocols for the effective use of palladium catalysts in the cross-coupling of this compound.

Understanding the Core of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] A fundamental understanding of this cycle is paramount for troubleshooting and optimizing reactions involving challenging substrates like this compound. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the aryl/heteroaryl group (Ar) and the halide/triflate (X) of the coupling partner, forming a Pd(II) complex. The efficiency of this step is influenced by the electron density of the palladium center, which is modulated by the supporting ligands.[1][8]

  • Transmetalation: This is often the rate-determining step, especially with sterically hindered boronic acids. The organic group from the boronic acid is transferred to the palladium center, displacing the halide/triflate. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[1][6]

Below is a visualization of the generalized catalytic cycle.

Suzuki_Miyaura_Cycle Catalytic Cycle for Suzuki-Miyaura Cross-Coupling pd0 LₙPd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Lₙ(Ar¹)Pd(II)-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Lₙ(Ar¹)Pd(II)-Ar² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Biaryl Product) reductive_elimination->product ar1_x Ar¹-X (Aryl Halide) ar1_x->oxidative_addition ar2_b Ar²-B(OH)₂ (Boronic Acid) + Base ar2_b->transmetalation

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Key Experimental Parameters and Their Rationale

The success of coupling this compound hinges on the careful selection of several key parameters.

Palladium Precatalyst and Ligand Selection

For sterically hindered substrates, the choice of ligand is critical. Bulky and electron-rich phosphine ligands are highly recommended as they promote the formation of monoligated, highly reactive L1Pd(0) species, which accelerates both oxidative addition and reductive elimination.[8][11]

  • Rationale for Bulky Ligands: The steric bulk facilitates the reductive elimination step and helps to stabilize the active monoligated palladium species.[11][12] For a substrate with an ortho-substituent like this compound, ligands such as XPhos , SPhos , or tBuXPhos are excellent starting points. These ligands have demonstrated high efficacy in challenging coupling reactions.[3][11]

  • The Advantage of Precatalysts: Using well-defined palladium precatalysts, such as the G3 or G4 palladacycles (e.g., XPhos Pd G3), is highly advantageous. These are air- and moisture-stable complexes that rapidly and cleanly generate the active Pd(0) catalyst under the reaction conditions.[3][4][13] This is particularly important for boronic acids that may be unstable and prone to decomposition, as it ensures the catalytic species is formed quickly to engage the substrate before significant degradation occurs.[3][5]

Catalyst SystemLigand TypeKey Advantages for This Application
XPhos Pd G3/G4 Buchwald BiarylphosphineExcellent for sterically hindered substrates; high activity.[3][14]
SPhos Pd G3/G4 Buchwald BiarylphosphineOften effective for heteroaryl couplings; high turnover numbers.[3]
Pd(dppf)Cl₂ FerrocenylphosphineGood general catalyst, but may be less effective for highly hindered systems.[15][16]
Pd(PPh₃)₄ TriarylphosphineClassic catalyst, but often requires higher temperatures and may be less efficient.[16]
Choice of Base

The base plays a dual role: it activates the boronic acid to form the boronate and neutralizes the acid produced during the cycle. For this compound, the presence of the carboxylic acid means a stronger base may be required to deprotonate both the boronic acid and the carboxylic acid.

  • Recommended Bases: A moderately strong inorganic base is typically used. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[14][17] K₃PO₄ is a stronger base and can be particularly effective in difficult couplings.

  • Causality: The formation of the boronate species ([ArB(OH)₃]⁻ or [ArB(OR)₃]⁻) increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center during transmetalation. The presence of water is often crucial for this process.

Solvent System

A biphasic solvent system is standard for Suzuki-Miyaura couplings, as it helps to bring the organic-soluble aryl halide and the water-soluble boronate salt into proximity for the reaction to occur at the interface.

  • Typical Systems: A mixture of an organic solvent and an aqueous base solution is common.[18]

    • Toluene/Water

    • Dioxane/Water

    • Tetrahydrofuran (THF)/Water [3]

  • Rationale: The aryl halide and palladium catalyst are typically more soluble in the organic phase, while the inorganic base and the activated boronate are in the aqueous phase. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[17]

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Optimization may be necessary depending on the specific aryl or heteroaryl halide used as the coupling partner.

Protocol 1: General Procedure for Cross-Coupling with an Aryl Bromide

This protocol utilizes a well-defined palladium precatalyst for a reliable and efficient reaction.

Materials:

  • This compound

  • Aryl bromide (1.0 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Toluene

  • Water (degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.2-1.5 equiv), the aryl bromide (1.0 equiv), and potassium phosphate (2.0-3.0 equiv).[14]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst (1-2 mol%).

  • Solvent Addition: Add degassed toluene and degassed water to the flask via syringe to create a desired concentration (typically 0.1-0.5 M with respect to the limiting reagent). A common solvent ratio is 4:1 to 10:1 organic to aqueous phase.[14]

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. The optimal temperature may vary depending on the reactivity of the aryl bromide.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19][20][21] A typical method involves taking a small aliquot, diluting it with ethyl acetate, and analyzing the organic layer.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water.[14]

    • Transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid of the product, which will drive it into the organic layer.

    • Separate the layers and extract the aqueous phase two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[14]

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.[22][23][24]

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling setup 1. Reaction Setup - Add solids (boronic acid, aryl halide, base) to flask. inert 2. Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen (3x). setup->inert catalyst 3. Catalyst & Solvent Addition - Add Pd precatalyst. - Add degassed solvents. inert->catalyst reaction 4. Reaction - Heat with vigorous stirring (e.g., 80-100°C). catalyst->reaction monitoring 5. Monitoring - TLC or LC-MS analysis. reaction->monitoring monitoring->reaction Continue until completion workup 6. Aqueous Work-up - Cool, dilute, acidify, and extract. monitoring->workup Reaction complete purification 7. Purification - Column chromatography or recrystallization. workup->purification analysis 8. Product Analysis - NMR, MS for characterization. purification->analysis

Caption: A typical experimental workflow for the cross-coupling reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (decomposed).- Insufficiently degassed system (oxygen present).[17]- Low reaction temperature.- Incorrect base or solvent.- Use a reliable precatalyst.- Ensure thorough degassing of solvents and the reaction vessel.[18]- Increase the reaction temperature.- Screen alternative bases (e.g., Cs₂CO₃) or solvents.
Protodeboronation - The boronic acid is unstable under the reaction conditions.- Reaction is too slow, allowing decomposition to compete.[3]- Use a more active catalyst/ligand system to accelerate the coupling.[3][4]- Lower the reaction temperature if possible.- Use anhydrous conditions with a base like K₃PO₄ if hydrolysis is the main issue.[17]- Consider converting the boronic acid to a more stable derivative like a boronic ester (e.g., pinacol ester) beforehand.[17]
Homocoupling of Boronic Acid - Presence of oxygen.- Pd(II) species in the reaction mixture.[25]- Rigorously degas all reagents and solvents.- Use a slight excess (1.2-1.5 equiv) of the boronic acid, not a large excess.
Difficulty in Purification - Product has similar polarity to starting materials or byproducts.- Optimize the solvent system for column chromatography based on careful TLC analysis.- Attempt recrystallization from a suitable solvent system.[22]

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful transformation for accessing sterically congested biaryl structures. Success in this endeavor is not a matter of chance but a result of rational design based on mechanistic principles. By selecting highly active palladium precatalysts equipped with bulky biarylphosphine ligands, choosing an appropriate base and solvent system, and maintaining a scrupulously inert atmosphere, researchers can overcome the inherent challenges posed by this substrate. The protocols and insights provided herein offer a solid foundation for the efficient and reproducible synthesis of valuable compounds for drug discovery and materials science.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Al-Masum, M. (2011). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. In Palladium-Catalyzed Cross-Coupling Reactions. IntechOpen. [Link]
  • Hirschi, J. M., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
  • Cox, P. A., et al. (2017). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal, 23(45), 10764-10773. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]
  • Hirschi, J. M., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4521-4534. [Link]
  • San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Israel Journal of Chemistry, 55(8), 845-857. [Link]
  • Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]
  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of... [Link]
  • ACS Catalysis. (2022).
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
  • University of British Columbia. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
  • R Discovery. (2001).
  • Reddit. (2020). What is the proper way to set up a suzuki coupling? [Link]
  • Organometallics. (n.d.).
  • ResearchGate. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
  • MDPI. (2023). Preformed Pd(II)
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
  • PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [Link]
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
  • ResearchGate. (n.d.). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. [Link]
  • PubMed Central. (2022).
  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Application Note: Strategic Selection of Bases for Suzuki-Miyaura Coupling with 5-Borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly within drug discovery for the construction of biaryl scaffolds.[1][2][3] However, substrates bearing multiple functional groups and steric challenges, such as 5-borono-2-methylbenzoic acid, require careful optimization of reaction parameters. This application note provides a detailed guide for researchers on the strategic selection of bases for coupling this specific substrate. We will delve into the mechanistic role of the base, analyze the unique challenges posed by the ortho-methyl and carboxylic acid functionalities, and provide comparative data and detailed protocols to enable successful and high-yielding transformations.

The Foundational Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The success of the Suzuki-Miyaura reaction is critically dependent on the presence of a base.[4][5] While the reaction mechanism involves a sequence of oxidative addition, transmetalation, and reductive elimination, the base's primary role is to facilitate the transmetalation step.[5][6] The neutral boronic acid is generally not nucleophilic enough to transfer its organic moiety to the palladium center efficiently.[7] The base activates the boronic acid by forming a more nucleophilic tetracoordinate boronate species ([Ar-B(OH)₃]⁻), which readily engages with the palladium(II) complex, driving the catalytic cycle forward.[4][8][9]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Base Activation of Boronic Acid pd0 Pd(0)Ln pd2_ox Ar¹-Pd(II)Ln-X pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)Ln-Ar² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² pd2_trans->product boronic_acid Ar²B(OH)₂ boronate [Ar²B(OH)₃]⁻ (Active Species) boronic_acid->boronate base Base (e.g., OH⁻) base->boronate boronate->pd2_ox Enters Cycle aryl_halide Ar¹-X aryl_halide->pd0

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the critical role of the base in activating the boronic acid for the transmetalation step.

Key Challenges with this compound

This particular substrate combines two features that complicate standard Suzuki-Miyaura protocols: steric hindrance and an acidic functional group.

Steric Hindrance

The ortho-methyl group adjacent to the boronic acid moiety presents a significant steric barrier.[10] This bulkiness can impede the formation of the crucial intermediate required for transmetalation, slowing the reaction rate and often leading to low yields with standard conditions.[10][11] Overcoming this steric challenge typically requires:

  • Stronger Bases: More potent bases can increase the equilibrium concentration of the reactive boronate species, helping to drive the reaction forward.

  • Higher Temperatures: Increased thermal energy can provide the necessary activation energy to overcome the steric repulsion.

  • Specialized Ligands: Bulky, electron-rich phosphine ligands can stabilize the palladium center and facilitate the reaction of hindered substrates.[12][13]

The Carboxylic Acid Moiety

The presence of the acidic carboxylic acid group means that it will inevitably react with the base added to the system. This has two major implications:

  • Base Stoichiometry: At least one equivalent of the base will be consumed to deprotonate the carboxylic acid, forming the corresponding carboxylate salt. Therefore, a minimum of three equivalents of base is typically required: one for the carboxylic acid and two to effectively promote the catalytic cycle.

  • Side Reactions: The reaction environment's pH is critical. Unfavorable conditions can promote undesired side reactions, most notably protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in a non-productive loss of the starting material.[7][14][15]

Comparative Analysis of Base Performance

The choice of base is paramount for achieving high yields with this compound. The ideal base should be strong enough to facilitate boronate formation without promoting significant protodeboronation.

BaseTypepKa (Conjugate Acid)Typical EquivalentsPerformance Notes
Na₂CO₃ Mild Inorganic10.33 - 4Often insufficient for sterically hindered substrates. May require high temperatures and prolonged reaction times, leading to decomposition and lower yields.
K₂CO₃ Moderate Inorganic10.33 - 4A common and cost-effective choice. More soluble than Na₂CO₃, offering better performance. Can be effective but may still require forcing conditions for challenging couplings.[5]
Cs₂CO₃ Strong Inorganic10.33 - 4Highly effective for hindered substrates. The large, soft cesium cation enhances solubility and basicity in organic solvents, significantly accelerating the reaction. Often provides the highest yields but is more expensive.[5]
K₃PO₄ Strong Inorganic12.33 - 4An excellent choice for difficult couplings. Its high basicity effectively promotes transmetalation while often minimizing side reactions compared to hydroxides. Widely considered a go-to base for hindered systems.[5]
KF Fluoride Source3.23 - 4Operates via a different activation mechanism, forming a highly nucleophilic trifluoroborate species. Can be effective when other bases fail, but its performance is highly substrate-dependent.[16]
NaOH / KOH Hydroxide~15.73 - 4Very strong bases that can be effective but carry a high risk of promoting side reactions, including protodeboronation and catalyst decomposition. Use should be considered carefully as a last resort.[5]
Triethylamine Organic Amine10.83 - 4Generally too weak to promote the coupling of sterically hindered arylboronic acids efficiently. Not recommended for this substrate.[5]

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.

Protocol 1: General Procedure for Base Screening

This protocol allows for the efficient comparison of different bases on a small scale.

Materials:

  • This compound (1.0 equiv)

  • Aryl Halide (e.g., 4-Bromoanisole) (1.1 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base to be screened (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Reaction vials with screw caps and septa

  • Inert gas (Argon or Nitrogen)

Workflow Diagram:

Figure 2: Workflow for Suzuki-Miyaura base screening.

Procedure:

  • To a reaction vial containing a magnetic stir bar, add this compound (e.g., 0.1 mmol, 16.6 mg), the aryl halide (0.11 mmol), and the selected base (0.3 mmol).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas three times.

  • Add the degassed solvent mixture (e.g., 1.0 mL) via syringe.

  • Add the palladium catalyst. If the catalyst is a solid, it can be added with the other solids in step 1.

  • Place the vial in a preheated reaction block or oil bath (e.g., 90-100 °C).

  • Stir the reaction for a predetermined time (e.g., 4-12 hours).

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by TLC or LC-MS to determine the conversion and compare the performance of each base.

Protocol 2: Optimized Procedure Using Potassium Phosphate (K₃PO₄)

This protocol is optimized for a high-yielding synthesis on a preparative scale.

Materials:

  • This compound (200 mg, 1.20 mmol, 1.0 equiv)

  • 4-Bromoanisole (248 mg, 1.32 mmol, 1.1 equiv)

  • Potassium Phosphate (K₃PO₄) (764 mg, 3.60 mmol, 3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (13.5 mg, 0.06 mmol, 5 mol%)

  • SPhos (49.3 mg, 0.12 mmol, 10 mol%)

  • 1,4-Dioxane (8 mL) and Water (2 mL), degassed separately

Procedure:

  • To a 25 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound, 4-bromoanisole, and K₃PO₄.

  • Add the Pd(OAc)₂ and SPhos ligand to the flask.

  • Seal the flask with a septum, and evacuate and backfill with Argon three times.

  • Add the degassed 1,4-dioxane (8 mL) followed by the degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once complete, cool the reaction to room temperature and dilute with water (20 mL).

  • Acidify the aqueous layer to pH ~3 with 1M HCl. A precipitate should form.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Base is too weak.2. Insufficient degassing.3. Catalyst deactivation.1. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.2. Ensure the solvent is properly degassed and the reaction is maintained under an inert atmosphere.3. Use a more robust ligand (e.g., a biarylphosphine like SPhos) or a fresh catalyst source.
Protodeboronation 1. Base is too strong/harsh.2. Presence of excess water or protic sources.3. Prolonged reaction time at high temperature.1. Use K₃PO₄ instead of hydroxides (NaOH/KOH).2. Ensure solvents are of high quality. While some water is necessary, excess can be detrimental.3. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture, leading to oxidative homocoupling.Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction setup and duration.[1]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(5).
  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Chemistry Notes. (2022). Suzuki reaction: easy mechanism,application.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Kotha, S., et al. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science.
  • Wikipedia. (n.d.). Protodeboronation.
  • Semantic Scholar. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction.
  • Li, C., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • ACS Publications. (2018). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling.
  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • ElectronicsAndBooks. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
  • National Institutes of Health. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.

Sources

solvent effects in Suzuki coupling of 5-borono-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Solvent Effects in the Suzuki-Miyaura Coupling of 5-Borono-2-methylbenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Complexities of Sterically Hindered Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is fundamental in constructing biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] While the reaction is robust, its outcome is profoundly influenced by a symphony of parameters, including the choice of catalyst, ligand, base, and, critically, the solvent.[3][4]

This guide focuses on a particularly challenging substrate: This compound . This molecule presents a unique combination of electronic and steric factors:

  • Steric Hindrance: The ortho-methyl group can impede the crucial transmetalation step of the catalytic cycle, potentially slowing the reaction and reducing yields.[1]

  • Carboxylic Acid Moiety: The presence of the acidic proton and the potential for the carboxylate to coordinate with the palladium center can alter the catalyst's reactivity and the substrate's solubility.

  • Protodeboronation Risk: Arylboronic acids with certain substituents are susceptible to competitive hydrolytic deboronation, a side reaction that cleaves the C-B bond and reduces product yield. This is often exacerbated by reaction conditions, including the solvent.[1]

Understanding how the solvent mediates these factors is paramount to developing a robust and high-yielding protocol. This document provides a deep dive into the theoretical underpinnings of solvent effects and offers a practical, step-by-step protocol for systematically evaluating and optimizing the reaction environment for this specific substrate.

Theoretical Framework: The Role of the Solvent in the Catalytic Cycle

The solvent is not merely an inert medium but an active participant that influences nearly every stage of the Suzuki-Miyaura catalytic cycle.[5][6] Its properties—polarity, proticity, and coordinating ability—can dictate reaction rates, selectivity, and even the dominant mechanistic pathway.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[7] The solvent's influence is felt throughout.

Suzuki_Cycle cluster_solvent Solvent Influence Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X info3 Coordinating solvents (e.g., THF, Dioxane) can stabilize the Pd catalyst but may also compete for coordination sites. Pd0->info3 PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'-B(OR)₂ + Base info1 Polar solvents can stabilize charged intermediates and accelerate oxidative addition. PdII_ArX->info1 PdII_ArAr Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim info2 Biphasic systems (e.g., Toluene/H₂O) facilitate base dissolution and formation of the boronate 'ate' complex, key for transmetalation. PdII_ArAr->info2 RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle and key points of solvent influence.

Key Solvent Properties and Their Mechanistic Impact
  • Polarity and Catalyst Stabilization: The oxidative addition step often involves the formation of polar or ionic intermediates. Polar solvents, such as DMF or acetonitrile, can stabilize these transition states, potentially accelerating this rate-determining step.[5][8] However, the relationship is not always linear, and solvent effects can be more complex than predicted by dielectric constant alone.[5]

  • Role in Transmetalation: This step is highly sensitive to the reaction medium. For the transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate "ate" complex (Ar-B(OH)₃⁻).[9] Biphasic solvent systems, such as toluene/water or 1,4-dioxane/water, are highly effective.[10] The aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄), allowing it to activate the boronic acid, which then partitions into the organic phase to react with the palladium complex.[2][10]

  • Coordinating vs. Non-Coordinating Solvents: Ethereal solvents like THF and 1,4-dioxane are coordinating and can stabilize the palladium catalyst complexes.[3] This can be beneficial in preventing catalyst decomposition but may also lead to competition with other ligands for coordination sites on the palladium center. Aromatic solvents like toluene are less coordinating and often used for reactions at higher temperatures.[3]

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols) can sometimes be used, often in combination with water.[11] However, they can also be detrimental by promoting the unwanted protodeboronation side reaction, especially at elevated temperatures. For a substrate like this compound, which has an ortho-substituent known to potentially increase the rate of deboronation, aprotic solvents are generally a safer starting point.[1]

Experimental Design: A Systematic Approach to Solvent Screening

The following protocols are designed to provide a robust framework for screening various solvent systems to identify the optimal conditions for the Suzuki-Miyaura coupling of this compound with a model aryl halide, such as 4-bromoanisole.

Materials & Reagents
  • This compound (1.2 equiv)

  • Aryl Halide (e.g., 4-bromoanisole, 1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol% or a modern pre-catalyst like XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous Solvents for Screening: 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, N,N-Dimethylformamide (DMF)

  • Degassed Deionized Water

  • Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox), and analytical equipment (TLC, LC-MS, NMR).

Visualized Experimental Workflow

The general procedure for setting up the solvent screening experiments is outlined below.

Workflow start Start: Prepare Reaction Vessels (Oven-dried flasks under Argon) reagents Charge Flasks with Solids: 1. This compound 2. Aryl Halide 3. Base (e.g., K₂CO₃) 4. Pd Catalyst start->reagents solvent Add Solvent System via Syringe (e.g., Dioxane/H₂O 4:1) reagents->solvent degas Degas the Mixture (3x Freeze-Pump-Thaw cycles or sparge with Argon for 20 min) solvent->degas heat Heat to Desired Temperature (e.g., 80-110 °C) with Vigorous Stirring degas->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Reaction Work-up: 1. Cool to RT 2. Quench with water 3. Extract with organic solvent monitor->workup Upon Completion purify Purification: Dry, concentrate, and purify (Column Chromatography) workup->purify end End: Characterize Product (NMR, MS) purify->end

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Detailed Step-by-Step Protocol

This general procedure should be repeated for each solvent system being tested.[12][13]

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), this compound (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the chosen degassed solvent system via syringe. For biphasic systems, a common ratio is 4:1 or 3:1 (organic solvent to water).[10] The total solvent volume should provide a substrate concentration of approximately 0.1-0.2 M.

  • Degassing: Thoroughly degas the entire reaction mixture by bubbling argon through the solution for 20-30 minutes or, for more rigorous oxygen removal, by performing three freeze-pump-thaw cycles.[12] This step is critical to prevent oxidative degradation of the Pd(0) catalyst.

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously to ensure adequate mixing, especially for biphasic systems.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final biaryl product.

Data Interpretation and Expected Outcomes

The choice of solvent is expected to have a significant impact on the reaction yield and time. The following table presents hypothetical but realistic data for a solvent screen to guide expectations.

Solvent System (4:1 v/v)BaseTemp (°C)Time (h)Yield (%)Observations & Rationale
1,4-Dioxane / H₂O K₃PO₄1008~90%Often a robust system. Dioxane provides good solubility, and the biphasic nature effectively facilitates base-mediated transmetalation.[10]
Toluene / H₂O K₂CO₃11012~85%A common, cost-effective choice for higher temperatures. Vigorous stirring is essential for this biphasic system.
THF / H₂O K₃PO₄8016~75%A versatile solvent, but its lower boiling point limits the reaction temperature. May be less effective for sterically hindered substrates.[8]
DMF / H₂O K₂CO₃10010~65%The polar nature of DMF can aid solubility, but it is also known to sometimes promote side reactions like hydrodehalogenation.[10]
Methanol / H₂O (3:2 v/v) NaOH7024~40%Protic solvents can increase the risk of protodeboronation, especially with ortho-substituted boronic acids, leading to lower yields.[1][11]

Troubleshooting Common Issues

  • Low or No Conversion:

    • Inactive Catalyst: Ensure proper degassing to prevent catalyst oxidation.[13]

    • Insufficient Temperature: For hindered substrates, higher temperatures may be necessary. Consider switching to a higher-boiling solvent like toluene or dioxane.

    • Base Incompatibility: A stronger base like K₃PO₄ or Cs₂CO₃ may be required to facilitate transmetalation.[13]

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This suggests the presence of oxidants (e.g., air) or an inefficient catalytic cycle. Improve degassing and ensure an efficient catalyst system.[13]

    • Protodeboronation: This is observed as the formation of 2-methylbenzoic acid. This side reaction is often promoted by protic solvents or excessive water and heat.[1] Consider using a more anhydrous system or a different solvent.

By systematically evaluating the solvent, researchers can overcome the inherent challenges posed by this compound and develop a highly efficient and reproducible Suzuki-Miyaura coupling protocol.

References

  • ArODES, et al. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019-08-30). Israel Journal of Chemistry.
  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • ResearchGate. (2025-08-05). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Suzuki–Miyaura Coupling. (2016-08-01). In Synthetic Methods in Drug Discovery: Volume 1.
  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
  • BenchChem. (n.d.). Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-borono-2-methylbenzoic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Carboxylic Acids

The biaryl structural motif is a cornerstone in modern medicinal chemistry and materials science. The targeted synthesis of biaryl carboxylic acids, in particular, provides crucial intermediates for a vast array of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the formation of C(sp²)–C(sp²) bonds, celebrated for its mild conditions and broad functional group tolerance.[1] This application note provides a detailed guide for researchers on the specific challenges and strategic approaches to successfully couple 5-borono-2-methylbenzoic acid with a variety of aryl halides. This particular substrate presents a unique set of challenges due to the steric hindrance imposed by the ortho-methyl group and the potential for catalyst interference by the carboxylic acid functionality. Understanding the interplay of these factors is critical for developing robust and high-yielding protocols.

Mechanistic Considerations and Key Challenges

The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]

However, the coupling of this compound introduces specific hurdles that can impede this cycle:

  • Steric Hindrance: The ortho-methyl group on the boronic acid sterically encumbers the palladium center, potentially slowing down both the transmetalation and reductive elimination steps. This necessitates the use of bulky, electron-rich ligands on the palladium catalyst to facilitate these transformations.[3]

  • Carboxylic Acid Interference: The presence of a carboxylic acid group can be problematic. The carboxylate, formed under basic reaction conditions, can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[4] It is also crucial to use a sufficient amount of base to not only facilitate the catalytic cycle but also to neutralize the acidic proton of the carboxylic acid.

  • Substrate Solubility: The solubility of this compound and its salts can vary significantly in different solvent systems, impacting reaction kinetics and overall yield. Careful selection of the solvent or solvent mixture is therefore essential.

To address these challenges, a systematic approach to the selection of catalyst, ligand, base, and solvent is required.

Optimized Reaction Components

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its coordinating ligand is paramount for overcoming the steric and electronic challenges posed by this compound.

  • Palladium Precursors: Common and effective palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes.[2] For challenging couplings, pre-formed catalysts can offer greater reproducibility.

  • Ligands for Sterically Hindered Substrates: Bulky, electron-rich phosphine ligands are highly effective in promoting the coupling of sterically hindered substrates. These ligands stabilize the catalytically active monoligated Pd(0) species and accelerate the rates of oxidative addition and reductive elimination. Recommended ligands include:

    • Trialkylphosphines: Such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃).[5]

    • Biarylphosphines (Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are particularly effective for sterically demanding couplings due to their steric bulk and electronic properties.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be highly effective in stabilizing the palladium catalyst, often leading to high turnover numbers.

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. It is required for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[5] For substrates containing a carboxylic acid, the base also serves to deprotonate the acid.

  • Inorganic Bases:

    • Carbonates: K₂CO₃ and Cs₂CO₃ are commonly used bases. Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents.[6]

    • Phosphates: K₃PO₄ is a strong, non-nucleophilic base that is highly effective in many Suzuki couplings, particularly with sterically hindered substrates.

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be employed, though they are generally less common for this type of transformation.

An excess of the base (typically 2-3 equivalents) is recommended to ensure both the neutralization of the carboxylic acid and the efficient progression of the catalytic cycle.

Solvent Systems for Enhanced Performance

The choice of solvent can significantly influence reaction rates and yields by affecting the solubility of reagents and the stability of the catalytic species.

  • Aprotic Solvents:

    • Ethers: 1,4-Dioxane and tetrahydrofuran (THF) are widely used solvents for Suzuki couplings.

    • Aromatic Hydrocarbons: Toluene can be an effective solvent, particularly at higher temperatures.

  • Polar Aprotic Solvents: While solvents like DMF and DMA can be used, they may lead to side reactions at elevated temperatures.

  • Aqueous Mixtures: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) with water is often beneficial. The presence of water can enhance the solubility of the base and the boronate species, thereby accelerating the transmetalation step. A common ratio is 4:1 or 5:1 organic solvent to water.

Experimental Protocols

The following protocols provide starting points for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of these conditions for specific substrates is highly recommended.

Protocol 1: General Conditions for Aryl Bromides

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equivalents)

  • 1,4-Dioxane/H₂O (4:1 v/v)

  • Anhydrous, degassed solvents

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the dioxane/H₂O solvent mixture.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining 1,4-dioxane/H₂O (to achieve a 0.1 M concentration with respect to the aryl bromide).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conditions for Challenging Aryl Chlorides

Aryl chlorides are generally less reactive than aryl bromides and often require more forcing conditions or more active catalytic systems.

Materials:

  • This compound (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (8 mol%)

  • Cs₂CO₃ (3.0 equivalents)

  • Toluene/H₂O (5:1 v/v)

  • Anhydrous, degassed solvents

Procedure:

  • Follow the setup procedure as described in Protocol 1, substituting the appropriate reagents.

  • Heat the reaction mixture to 110-120 °C.

  • Due to the higher temperature, ensure the reaction is performed in a sealed vessel to prevent solvent evaporation.

  • Monitor the reaction closely, as longer reaction times may be required.

  • Follow the workup and purification procedure as outlined in Protocol 1.

Data Presentation: A Comparative Overview

The following table summarizes recommended starting conditions for the coupling of this compound with different classes of aryl halides. These are intended as a guide for initial reaction screening.

Parameter Aryl Bromides (General) Electron-Rich Aryl Bromides Electron-Poor Aryl Bromides Aryl Chlorides
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2-3 mol%)
Ligand SPhos (4 mol%)XPhos (3 mol%)SPhos (4 mol%)RuPhos (8-12 mol%)
Base K₃PO₄ (3 eq)K₃PO₄ (3 eq)K₂CO₃ (3 eq)Cs₂CO₃ (3 eq)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (5:1)THF/H₂O (4:1)Toluene
Temperature 80-100 °C100-110 °C80 °C110-120 °C

Visualizing the Process

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Biaryl Ar'-B(OR)₂ Base RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid Boronic Acid (Ar'-B(OR)₂) BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Reaction Optimization

Optimization_Workflow Start Start: Select Aryl Halide and this compound Screen_Catalyst Screen Catalyst Systems (Pd Source + Ligand) Start->Screen_Catalyst Screen_Base Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvents (Dioxane/H₂O, Toluene, THF/H₂O) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature (80-120 °C) Screen_Solvent->Optimize_Temp Analyze Analyze Results (TLC, LC-MS, NMR) Optimize_Temp->Analyze Analyze->Screen_Catalyst Low Conversion/ Side Products Final_Protocol Final Optimized Protocol Analyze->Final_Protocol High Yield & Purity

Sources

Application of 5-borono-2-methylbenzoic Acid in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of the potential applications of 5-borono-2-methylbenzoic acid in the field of drug discovery. Intended for researchers, medicinal chemists, and drug development professionals, this guide synthesizes the chemical rationale, potential therapeutic targets, and detailed experimental protocols to facilitate the investigation of this promising chemical scaffold.

Introduction: The Emerging Role of Boronic Acids in Medicinal Chemistry

Boronic acids have garnered significant attention in medicinal chemistry due to their unique chemical properties. The boron atom, with its empty p-orbital, acts as a Lewis acid, enabling the formation of reversible covalent bonds with nucleophilic residues in enzyme active sites, such as the serine in proteases.[1][2] This ability to form stable yet reversible complexes has led to the development of successful drugs, including the proteasome inhibitor bortezomib.[2] The benzoic acid moiety is also a well-established scaffold in drug design, providing a rigid framework for the orientation of functional groups and participating in crucial interactions with biological targets.[3] The combination of these two functionalities in this compound presents a compelling starting point for the design of novel therapeutic agents.

While direct and extensive applications of this compound are still emerging in publicly available literature, its structural features suggest significant potential for the development of inhibitors for key oncology and immunology targets. This guide will focus on two such prominent targets: Indoleamine 2,3-dioxygenase 1 (IDO1) and Poly(ADP-ribose) polymerase (PARP).

Section 1: this compound as a Scaffold for IDO1 Inhibition

The Therapeutic Rationale for IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[4] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which are themselves immunosuppressive.[5] This creates an immune-tolerant environment that allows cancer cells to evade immune surveillance. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy, with the potential to restore anti-tumor immune responses.[5][6][7][8]

Proposed Interaction of this compound Derivatives with IDO1

The boronic acid moiety of this compound can be envisioned to interact with the heme iron or nearby residues in the active site of IDO1, mimicking the interaction of other known inhibitors. The benzoic acid core can serve as a rigid scaffold to position other functional groups to occupy hydrophobic pockets and form hydrogen bonds within the active site, thereby enhancing binding affinity and selectivity. The 2-methyl group can provide a steric constraint that may favor a specific binding orientation.

Section 2: this compound as a Scaffold for PARP Inhibition

The Therapeutic Rationale for PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that addresses single-strand breaks.[1] PARP inhibitors have shown significant clinical success in the treatment of cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA1/2 mutations.[9][10][11] The inhibition of PARP in these cancer cells leads to the accumulation of unresolved single-strand breaks, which are converted to cytotoxic double-strand breaks during replication, resulting in synthetic lethality.[10][11]

Proposed Interaction of this compound Derivatives with PARP

The development of boronic acid-containing PARP inhibitors is an active area of research.[1] Benzoxazaborinin-based PARP inhibitors have been synthesized and shown to have inhibitory activity, with the lowest reported IC50 value being 31 μM.[1] The boronic acid in these compounds can form interactions with the nicotinamide ribose binding site of PARP. The this compound scaffold can be derivatized to mimic the nicotinamide portion of the NAD+ substrate, with the boronic acid forming key interactions with the enzyme's active site residues.

Section 3: Synthesis and Derivatization Strategies

The synthesis of this compound derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the use of a brominated precursor, 5-bromo-2-methylbenzoic acid, which is a commercially available or readily synthesized starting material.[12][13][14]

Synthesis of 5-bromo-2-methylbenzoic acid

A common synthetic route to 5-bromo-2-methylbenzoic acid involves the bromination of 2-methylbenzoic acid using a brominating agent such as bromine in the presence of a Lewis acid or in concentrated sulfuric acid.[12][14]

Conversion to this compound and Derivatives

The bromo-derivative can then be converted to the corresponding boronic acid via a lithium-halogen exchange followed by quenching with a trialkyl borate, or through a palladium-catalyzed cross-coupling reaction with a diboron reagent. Further derivatization of the carboxylic acid or the aromatic ring can be performed to explore the structure-activity relationship (SAR).

Section 4: Experimental Protocols

The following protocols are provided as a guide for the evaluation of novel compounds derived from this compound.

Protocol for IDO1 Inhibition Assay (Cell-based)

This protocol is adapted from established methods for measuring IDO1 activity by quantifying kynurenine production in cell culture.[4][5]

Materials:

  • Human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3 ovarian cancer cells)[5]

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Recombinant human interferon-gamma (IFN-γ)

  • L-tryptophan

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Trichloroacetic acid (TCA) solution

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SKOV-3 cells into a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[5]

  • IDO1 Induction: The next day, add IFN-γ to the cell culture at a final concentration of 100 ng/mL to induce IDO1 expression.[5]

  • Compound Treatment: Add serial dilutions of the test compounds (and a known IDO1 inhibitor as a positive control) to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Kynurenine Measurement:

    • After incubation, transfer 140 µL of the cell culture supernatant to a new 96-well plate.

    • Add 10 µL of 6.1 N TCA to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[4]

    • Centrifuge the plate to pellet any precipitate.[4]

    • Transfer 100 µL of the supernatant to another 96-well plate and add 100 µL of Ehrlich's reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 480 nm using a microplate reader.[5]

  • Data Analysis: Construct a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample and determine the IC50 value for each test compound.

Protocol for PARP1 Enzymatic Assay (Fluorometric)

This protocol describes a general method to determine the in vitro inhibitory activity of test compounds against purified PARP1 enzyme by measuring the consumption of NAD+.[15]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)[15]

  • Test compounds (derivatives of this compound) as serial dilutions

  • 384-well black plates

  • Fluorescent plate reader

  • NAD+ consumption detection kit (containing nicotinamidase and a developer reagent)[15]

Procedure:

  • Assay Setup:

    • Add 5 µL of the test compound serial dilutions or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.[15]

    • Prepare a mixture of PARP1 enzyme and activated DNA in PARP assay buffer.

    • Add 10 µL of the enzyme/DNA mixture to each well.[15]

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a 5X NAD+ solution to each well.[15]

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[15]

  • Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.[15]

  • Data Analysis: Measure the fluorescence intensity and calculate the percentage of PARP1 inhibition for each compound concentration. Determine the IC50 value for each test compound.

Section 5: Structural Insights and Future Directions

The Importance of X-ray Crystallography

To fully understand the mechanism of action and to guide further optimization of inhibitors derived from this compound, co-crystallization of the compounds with their target enzymes (IDO1 or PARP) is crucial. High-resolution crystal structures can reveal the precise binding mode, key interactions with active site residues, and any conformational changes in the enzyme upon inhibitor binding.[16][17][18][19]

Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel inhibitors targeting enzymes implicated in cancer and other diseases. Future work should focus on:

  • Synthesis of a diverse library of derivatives: Modifying the substituents on the aromatic ring and the carboxylic acid to explore the structure-activity relationship.

  • Comprehensive biological evaluation: Screening the synthesized compounds against a panel of relevant enzymes to determine their potency and selectivity.

  • In vivo studies: Advancing the most promising compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety.

By leveraging the unique properties of the boronic acid and the versatility of the benzoic acid core, researchers can potentially unlock new therapeutic opportunities with this compound as a foundational scaffold.

Visualizations

IDO1_Inhibition_Pathway Proposed Mechanism of IDO1 Inhibition Tryptophan Tryptophan IDO1_active Active IDO1 (Heme-Fe2+) Tryptophan->IDO1_active Substrate Kynurenine Kynurenine T_cell_suppression T-cell Suppression Kynurenine->T_cell_suppression Leads to IDO1_active->Kynurenine Catalysis IDO1_inhibited Inhibited IDO1 Inhibitor 5-borono-2-methylbenzoic acid derivative Inhibitor->IDO1_active Inhibits PARP_Inhibition_Workflow Experimental Workflow for PARP Inhibition Assay start Start add_inhibitor Add 5-borono-2-methylbenzoic acid derivative to plate start->add_inhibitor add_enzyme Add PARP1 enzyme and activated DNA add_inhibitor->add_enzyme pre_incubate Pre-incubate at RT add_enzyme->pre_incubate add_nad Initiate reaction with NAD+ pre_incubate->add_nad incubate Incubate at RT add_nad->incubate add_developer Add developer reagent incubate->add_developer measure_fluorescence Measure fluorescence add_developer->measure_fluorescence end Determine IC50 measure_fluorescence->end

Caption: Experimental workflow for the PARP1 enzymatic inhibition assay.

References

  • Synthesis and exploration of boron-containing heterocycles as potential PARP inhibitors. (2024). Source not available.
  • Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays. (2025). BenchChem.
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  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Oncotarget, 9(55), 30582–30593.
  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356). Sigma-Aldrich.
  • PARP Universal Colorimetric Assay. R&D Systems.
  • PARP assay for inhibitors. BMG LABTECH.
  • Quantification of IDO1 enzyme activity in normal and malignant tissues. (2018).
  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit. NET.
  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). STAR Protocols, 6(3), 102559.
  • PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
  • Boronic acid. Wikipedia.
  • Effect of poly(ADP-ribosyl)ation inhibitors on the genotoxic effects of the boron neutron capture reaction. (2005). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 583(1), 54-65.
  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. (2021). Pharmaceuticals, 14(3), 269.
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  • Structures of IDO1 and IDO1 inhibitors. (A) crystal structure of the...
  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. MDPI.
  • High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. (2021). Journal of Medicinal Chemistry, 64(10), 6649–6662.
  • 5-Bromo-2-methylbenzoic acid synthesis. ChemicalBook.
  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(4), 650–655.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • PARP Inhibition potentiates boron neutron capture therapy in chemoresistant glioblastoma via DNA repair disruption. (2025). Japanese Journal of Radiology.
  • Discovery of IACS-9779 and IACS-70465 as Potent Inhibitors Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1) Apoenzyme. (2021). Journal of Medicinal Chemistry, 64(15), 11302–11329.
  • Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. (2020). Medicinal Chemistry Research, 29(6), 962–978.
  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. MDPI.
  • Discovery of novel IDO1 inhibitors targeting the protein's apo form through scaffold hopping from holo-IDO1 inhibitor. (2021). Bioorganic & Medicinal Chemistry Letters, 52, 128373.
  • 5-Bromo-2-methylbenzoic acid. Chem-Impex.
  • X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors.
  • Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. (2023). Molecules, 28(21), 7351.
  • PARP inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies.
  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(4), 650–655.
  • Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • PARP Inhibition by Flavonoids Induced Selective Cell Killing to BRCA2-Deficient Cells. (2017). International Journal of Molecular Sciences, 18(10), 2135.
  • What is a PARP Inhibitor?
  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. (2023). RSC Medicinal Chemistry, 14(1), 115–133.
  • Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? (2023). International Journal of Molecular Sciences, 24(22), 16401.
  • Design, synthesis, characterization and pharmacological evaluation of mTOR inhibitors for anticancer activity. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 41-47.
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Sources

Preparation of 5-Borono-2-methylbenzoic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Borono-2-methylbenzoic Acid in Modern Drug Discovery

This compound and its derivatives are pivotal building blocks in contemporary medicinal chemistry and materials science. The presence of both a carboxylic acid and a boronic acid functional group on a substituted benzene ring offers a versatile scaffold for the synthesis of complex molecular architectures. The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. This enables the facile introduction of a wide array of aryl and heteroaryl substituents, providing a gateway to diverse chemical libraries for drug discovery programs. The 2-methylbenzoic acid backbone is a recurring motif in a range of biologically active molecules, including inhibitors of various enzymes and receptor modulators.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis, purification, and characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind the experimental choices.

Strategic Overview: Synthetic Pathways to this compound

The preparation of this compound typically commences with a commercially available starting material, 2-methylbenzoic acid. The synthetic strategy involves two key transformations: the regioselective bromination of the aromatic ring, followed by the conversion of the resulting bromo- a boronic acid. Two primary and robust methods for this borylation step will be discussed in detail: the Palladium-catalyzed Miyaura borylation and a lithium-halogen exchange followed by reaction with a boron electrophile.

Part 1: Synthesis of the Key Precursor: 5-Bromo-2-methylbenzoic Acid

A reliable supply of the precursor, 5-bromo-2-methylbenzoic acid, is crucial. The following protocol describes a well-established method for its synthesis via electrophilic aromatic substitution.

Protocol 1: Bromination of 2-Methylbenzoic Acid

This protocol outlines the direct bromination of 2-methylbenzoic acid using bromine in the presence of a strong acid catalyst.

Materials:

  • 2-Methylbenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Bromine (Br₂)

  • Ice

  • Distilled water

  • Ethanol

Equipment:

  • Round-bottom flask equipped with a mechanical stirrer and a dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, dissolve 2-methylbenzoic acid (1.0 equivalent) in concentrated sulfuric acid at room temperature.[1]

  • Bromine Addition: Cool the mixture in an ice bath. Slowly add bromine (1.5 equivalents) dropwise via a dropping funnel over a period of 10-15 minutes, ensuring the temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-24 hours.[1]

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude 5-bromo-2-methylbenzoic acid will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove any residual acid.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol.[1] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Yield: 70-85%

Characterization of 5-Bromo-2-methylbenzoic acid:

Analysis Expected Results
¹H NMR (DMSO-d₆, 400 MHz)δ 13.16 (s, 1H, COOH), 7.91 (s, 1H, Ar-H), 7.63 (d, J=8.0 Hz, 1H, Ar-H), 7.27 (d, J=8.4 Hz, 1H, Ar-H), 2.50 (s, 3H, CH₃).[1]
LCMS m/z 215/217 (M+1).[1]
Melting Point 167-171 °C.[2]

Part 2: Conversion to this compound

This section details the two primary methodologies for the borylation of 5-bromo-2-methylbenzoic acid. The choice between these methods will depend on the available laboratory equipment, scale of the reaction, and tolerance of other functional groups if derivatives are being synthesized.

Method A: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a robust and widely used method for the synthesis of aryl boronic esters from aryl halides. The reaction is catalyzed by a palladium complex and utilizes a diboron reagent as the boron source. The resulting boronic ester can then be hydrolyzed to the desired boronic acid.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. PdCl₂(dppf) is a common and effective pre-catalyst that is reduced in situ.

  • Ligand: The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A weak base, such as potassium acetate (KOAc), is crucial. Stronger bases can promote a competing Suzuki-Miyaura cross-coupling of the newly formed boronic ester with the starting aryl halide.[3]

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a stable, easy-to-handle solid that serves as the source of the boronate ester.

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or DMSO are typically used.

Diagram: Catalytic Cycle of Miyaura Borylation

Miyaura_Borylation Pd0 Pd(0)Ln PdII Ar-Pd(II)-X(Ln) Pd0->PdII PdII_OAc Ar-Pd(II)-OAc(Ln) PdII->PdII_OAc Transmetalation Transmetalation Intermediate PdII_OAc->Transmetalation Transmetalation Transmetalation->Pd0 Regeneration Product Ar-B(pin) Transmetalation->Product Reductive Elimination Start Ar-X Start->PdII Oxidative Addition B2pin2 B₂(pin)₂ B2pin2->Transmetalation Base KOAc Base->PdII_OAc

Caption: Catalytic cycle of the Miyaura Borylation.

Protocol 2: Miyaura Borylation of 5-Bromo-2-methylbenzoic Acid

Materials:

  • 5-Bromo-2-methylbenzoic acid

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

Equipment:

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-methylbenzoic acid (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), PdCl₂(dppf) (0.03 equiv.), and anhydrous potassium acetate (3.0 equiv.).

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 8-16 hours.

  • Work-up of Boronic Ester: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

  • Hydrolysis to Boronic Acid: Dissolve the crude boronic ester in a suitable solvent (e.g., acetone or THF). Add an aqueous solution of HCl (e.g., 1M) and stir at room temperature until the hydrolysis is complete (monitor by TLC or LCMS).

  • Isolation and Purification: Remove the organic solvent under reduced pressure. The aqueous layer may be extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried and concentrated. The crude this compound can be purified by recrystallization or column chromatography.

Method B: Lithium-Halogen Exchange and Borylation

This method involves the use of an organolithium reagent to perform a lithium-halogen exchange with the aryl bromide, generating a highly reactive aryllithium intermediate. This intermediate is then quenched with a boron electrophile, such as triisopropyl borate.

Causality Behind Experimental Choices:

  • Organolithium Reagent: n-Butyllithium (n-BuLi) is a common and effective reagent for lithium-bromine exchange. Due to the presence of the acidic carboxylic acid proton, at least two equivalents of n-BuLi are required: one to deprotonate the carboxylic acid and one to perform the halogen exchange.

  • Low Temperature: The reaction is performed at very low temperatures (typically -78 °C) to prevent side reactions of the highly reactive aryllithium intermediate.

  • Boron Electrophile: Triisopropyl borate is a good electrophile for trapping the aryllithium species.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, as organolithium reagents are highly reactive towards water.

Diagram: Workflow for Lithium-Halogen Exchange and Borylation

Lithium_Halogen_Exchange cluster_0 Reaction Setup cluster_1 Lithium-Halogen Exchange cluster_2 Borylation cluster_3 Work-up and Isolation Start Dissolve 5-Bromo-2-methylbenzoic acid in anhydrous THF Cool Cool to -78 °C Start->Cool Add_nBuLi Add n-BuLi (≥ 2 equiv.) Cool->Add_nBuLi Add_Borate Add Triisopropyl borate Add_nBuLi->Add_Borate Quench Quench with aqueous acid Add_Borate->Quench Extract Extract with organic solvent Quench->Extract Purify Purify product Extract->Purify

Caption: Workflow for lithium-halogen exchange and borylation.

Protocol 3: Lithium-Halogen Exchange and Borylation of 5-Bromo-2-methylbenzoic Acid

Materials:

  • 5-Bromo-2-methylbenzoic acid

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or three-necked round-bottom flask equipped with a thermometer and septum

  • Dry ice/acetone bath

  • Syringes for transfer of anhydrous reagents

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-methylbenzoic acid and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-BuLi (at least 2.2 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

  • Warming and Quenching: After stirring for another hour at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding an aqueous solution of HCl.

  • Work-up and Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Part 3: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the final product.

Expected Analytical Data:

Analysis Expected Results
¹H NMR (DMSO-d₆, 400 MHz)δ ~13.0 (br s, 1H, COOH), ~8.2 (s, 2H, B(OH)₂), ~8.0 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~2.5 (s, 3H, CH₃). Note: The boronic acid protons are often broad and may exchange with water in the solvent.
¹³C NMR (DMSO-d₆, 100 MHz)δ ~170 (C=O), ~140-125 (aromatic carbons), ~20 (CH₃). Note: The carbon attached to the boron atom may show a broad signal or may not be observed.
LCMS Expected m/z for [M-H]⁻.

Part 4: Applications in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions. The following is a general protocol for its use.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Solvent Addition: Add the chosen solvent system. If using a biphasic system, ensure vigorous stirring.

  • Inerting: Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes, or by using the freeze-pump-thaw method.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LCMS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Safety and Handling

  • Boronic Acids: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. Handle under a strict inert atmosphere using appropriate syringe techniques.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Bromine: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate PPE.

Conclusion

The synthetic routes and protocols detailed in this guide provide a robust framework for the preparation and application of this compound and its derivatives. By understanding the underlying chemical principles and adhering to careful experimental technique, researchers can effectively utilize this versatile building block to advance their programs in drug discovery and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
  • Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995, 60 (23), 7508–7510. [Link]
  • Gilman, H.; Langham, W.; Moore, F. W. Some Interconversion Reactions of Organolithium Compounds. Journal of the American Chemical Society, 1940, 62 (9), 2327–2335. [Link]
  • Organic Chemistry Portal.

Sources

Scale-Up Synthesis of 5-Borono-2-methylbenzoic Acid: A Comprehensive Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Borono-2-methylbenzoic acid is a pivotal building block in modern medicinal chemistry and drug development, primarily serving as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1][2] Its utility in the synthesis of pharmaceuticals, including inhibitors for therapeutic targets, necessitates a robust and scalable synthetic protocol.[3][4] This guide provides a detailed, field-proven methodology for the multi-hundred-gram scale synthesis of this compound. We will first address the efficient preparation of the precursor, 5-bromo-2-methylbenzoic acid, followed by a comprehensive protocol for the palladium-catalyzed Miyaura borylation. The causality behind experimental choices, process optimization, safety considerations, and analytical quality control are explained to ensure a self-validating and reproducible process suitable for drug development professionals.

Introduction: The Strategic Importance of Arylboronic Acids

Arylboronic acids and their esters are indispensable tools in organic synthesis, largely due to the success and broad applicability of the Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning reaction allows for the formation of carbon-carbon bonds under relatively mild conditions with exceptional functional group tolerance, making it a favored method in the pharmaceutical industry for constructing the core scaffolds of many active pharmaceutical ingredients (APIs).[2][3]

This compound, with its strategically placed boronic acid, carboxylic acid, and methyl groups, offers multiple points for molecular elaboration, making it a high-value intermediate. This guide details a two-stage process for its synthesis on a scale relevant to preclinical and early-phase drug development.

Synthetic Strategy and Rationale

The overall synthesis is a two-part process, beginning with the regioselective bromination of o-toluic acid, followed by a palladium-catalyzed borylation.

Overall Reaction Scheme:

  • Part A: Bromination of 2-methylbenzoic acid.

  • Part B: Miyaura Borylation of 5-bromo-2-methylbenzoic acid.

The selection of the Miyaura borylation for the C-B bond formation is deliberate.[5] While alternatives like lithiation-borylation exist, the palladium-catalyzed route using bis(pinacolato)diboron (B₂pin₂) is often preferred for scale-up due to its milder reaction conditions, excellent functional group compatibility (tolerating the acidic proton of the carboxylic acid), and the general stability of the reagents and intermediates.[6][7] The use of a weak base like potassium acetate (KOAc) is crucial, as it facilitates the catalytic cycle without promoting premature side reactions like Suzuki coupling of the product.[5][6]

G cluster_0 Part A: Bromination cluster_1 Part B: Miyaura Borylation Start 2-Methylbenzoic Acid Step1 Bromination (Br₂, H₂SO₄) Start->Step1 Intermediate 5-Bromo-2-methylbenzoic Acid (Crude mixture with 3-bromo isomer) Step1->Intermediate Purify1 Recrystallization Intermediate->Purify1 Precursor Purified 5-Bromo-2-methylbenzoic Acid Purify1->Precursor Proceed to Borylation Step2 Miyaura Borylation (B₂pin₂, Pd Catalyst, Base) Precursor->Step2 Product_Ester Pinacol Ester Intermediate Step2->Product_Ester Step3 Hydrolysis / Workup (Acidic) Product_Ester->Step3 Final_Product This compound Step3->Final_Product

Caption: Overall workflow for the two-part synthesis.

Materials and Reagents

Proper sourcing and quality of materials are critical for reproducibility and yield on a larger scale.

Reagent/MaterialGradeCAS NumberRecommended Supplier(s)
2-Methylbenzoic Acid (o-Toluic Acid)≥98%118-90-1Sigma-Aldrich, TCI
Sulfuric Acid (Conc.)ACS Reagent, 95-98%7664-93-9Fisher Scientific
Bromine≥99.5%7726-95-6Sigma-Aldrich
Ethanol200 Proof, Anhydrous64-17-5Pharmco-Aaper
5-Bromo-2-methylbenzoic acid≥97%79669-49-1Sigma-Aldrich, TCI[8]
Bis(pinacolato)diboron (B₂pin₂)≥98%73183-34-3Oakwood Chemical
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))Complex with CH₂Cl₂95464-05-4Strem Chemicals
Potassium Acetate (KOAc)≥99%, Anhydrous127-08-2Sigma-Aldrich
1,4-DioxaneAnhydrous, ≥99.8%123-91-1Sigma-Aldrich
TolueneAnhydrous, ≥99.8%108-88-3Fisher Scientific
Hydrochloric Acid (Conc.)ACS Reagent, ~37%7647-01-0VWR
Celite®Standard Grade61790-53-2Fisher Scientific

Equipment:

  • 10 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, nitrogen/argon inlet, and temperature probe.

  • Large Büchner funnel and vacuum flask assembly.

  • Heating/cooling circulator.

  • Rotary evaporator.

  • Drying oven (vacuum optional).

  • Standard laboratory glassware.

Detailed Experimental Protocols

Part A: Scale-Up Synthesis of 5-Bromo-2-methylbenzoic Acid

This protocol is adapted from established methods for the regioselective bromination of activated aromatic rings.[9][10] The methyl group of 2-methylbenzoic acid is an ortho-, para-director, and while the carboxylic acid is a meta-director, the activating effect of the methyl group dominates, leading primarily to substitution at the 5-position (para to the methyl group).

Step-by-Step Protocol:

  • Reactor Setup: Charge the 10 L reactor with concentrated sulfuric acid (2.0 L). Begin stirring and cool the acid to 0-5 °C using the circulator.

  • Charge Reactant: Slowly add 2-methylbenzoic acid (750 g, 5.51 mol) in portions to the cold sulfuric acid. Ensure the temperature does not exceed 15 °C during the addition. Stir until all solids have dissolved.

  • Bromine Addition: Slowly add bromine (968 g, 6.06 mol, 1.1 equiv) dropwise via an addition funnel over 2-3 hours. Maintain the internal temperature between 5-10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 18-24 hours. Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and water (8 L). This step is highly exothermic and should be performed with caution in a well-ventilated fume hood. A precipitate will form.

  • Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration using a large Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 1 L) until the filtrate is near neutral pH.

  • Purification (Recrystallization): The crude product contains the desired 5-bromo isomer along with the 3-bromo positional isomer.[9][10] Transfer the damp solid to a suitable vessel and add ethanol. Heat the mixture to reflux until all the solid dissolves. Slowly cool the solution to room temperature, then further cool to 0-5 °C for at least 4 hours to induce crystallization. The 5-bromo isomer is typically less soluble and will crystallize preferentially.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50 °C to a constant weight.

    • Expected Yield: 70-80% of purified 5-bromo-2-methylbenzoic acid.

    • Quality Control: Confirm purity (>98%) and identity via ¹H NMR, LC-MS, and melting point (167-171 °C).[8]

Part B: Scale-Up Miyaura Borylation to this compound

This protocol employs the well-established Miyaura borylation conditions, optimized for scale.[6][11] An inert atmosphere is critical to prevent the degradation of the active Pd(0) catalyst.

Step-by-Step Protocol:

  • Reactor Setup: Assemble the 10 L reactor and ensure it is clean and dry. Purge the entire system with nitrogen or argon for at least 30 minutes. Maintain a positive inert gas pressure throughout the reaction.

  • Charge Reagents: To the reactor, add 5-bromo-2-methylbenzoic acid (500 g, 2.33 mol), bis(pinacolato)diboron (B₂pin₂) (651 g, 2.56 mol, 1.1 equiv), and anhydrous potassium acetate (KOAc) (684 g, 6.98 mol, 3.0 equiv).

  • Add Solvent: Add anhydrous 1,4-dioxane (5.0 L) via cannula transfer. Begin stirring to create a suspension.

  • Add Catalyst: In a single portion, add PdCl₂(dppf)·CH₂Cl₂ (57 g, 0.07 mol, 3 mol%).

  • Reaction: Heat the reaction mixture to 85-90 °C and maintain for 12-18 hours. The mixture will darken.

  • Monitoring: Monitor the reaction progress by taking small, quenched aliquots and analyzing by HPLC or LC-MS to confirm the disappearance of the starting material.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials. Wash the filter pad with additional 1,4-dioxane (2 x 250 mL).

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the 1,4-dioxane.

  • Hydrolysis and Precipitation: To the resulting slurry, add water (4 L) and toluene (2 L). Stir vigorously and acidify the mixture by slowly adding concentrated HCl until the pH is between 2-3. This step hydrolyzes the intermediate pinacol boronate ester to the desired boronic acid.

  • Isolation: Stir the biphasic mixture at room temperature for 2 hours. The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash the filter cake with water (2 x 1 L) and then with a small amount of cold toluene to remove organic-soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

    • Expected Yield: 75-85%.

    • Quality Control: Confirm identity and purity (>95%) by ¹H NMR, ¹¹B NMR, and HPLC analysis.

Process Optimization and Safety

Optimization Insights
  • Base Selection: Potassium acetate is a mild base that is highly effective.[5][6] Stronger bases can lead to the formation of biaryl side products via a competitive Suzuki coupling reaction. Recent studies have shown that lipophilic carboxylate bases can sometimes accelerate the reaction at lower temperatures.[12]

  • Catalyst Loading: While 3 mol% is used here for robustness, on an industrial scale, catalyst loading is often optimized to be as low as possible (e.g., <1 mol%) to reduce costs and minimize palladium contamination in the final product.[13]

  • Solvent Choice: 1,4-Dioxane is an excellent solvent for this reaction. However, due to safety and environmental concerns, alternative solvents like 2-MeTHF, THF, or toluene can be explored.

  • Workup: The final pH adjustment is critical. A pH of 2-3 ensures complete protonation of the carboxylic acid and precipitation of the product while minimizing the decomposition of the boronic acid moiety.

Safety Considerations
  • 5-Bromo-2-methylbenzoic Acid: This compound is harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[14][15] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. All operations involving bromine must be conducted in a certified chemical fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and are often pyrophoric. Handle in an inert atmosphere where possible.

  • 1,4-Dioxane: A flammable liquid and potential carcinogen. It can form explosive peroxides upon standing. Always use anhydrous, inhibitor-stabilized solvent from a freshly opened container.

  • Exotherms: The quenching of the bromination reaction is highly exothermic. Ensure adequate cooling and slow addition.

Data Presentation and Characterization

Typical Scale-Up Results
ParameterPart A: BrominationPart B: Borylation
Scale (Starting Material) 750 g (2-Methylbenzoic Acid)500 g (5-Bromo-2-methylbenzoic Acid)
Equivalents (Key Reagents) Br₂: 1.1 eq.B₂pin₂: 1.1 eq., KOAc: 3.0 eq.
Catalyst Loading N/APdCl₂(dppf): 3 mol%
Solvent Volume H₂SO₄: 2.0 L1,4-Dioxane: 5.0 L
Reaction Temperature 5 °C → 25 °C85-90 °C
Reaction Time 18-24 hours12-18 hours
Typical Product Mass ~840 g (purified)~300 g
Typical Yield ~75%~80%
Purity (by HPLC) >98%>95%
Characterization Data for this compound
  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (s, 1H, -COOH), 8.1 (s, 2H, -B(OH)₂), 7.95 (d, 1H), 7.80 (d, 1H), 7.30 (d, 1H), 2.55 (s, 3H, -CH₃).

  • ¹¹B NMR (128 MHz, DMSO-d₆): δ ~20-30 ppm (broad singlet, characteristic of Ar-B(OH)₂).

  • LC-MS (ESI+): Calculated for C₈H₉BO₄: 179.05; Found: 180.1 [M+H]⁺ (often observed as the boronate ester with solvent or as anhydride derivatives).

Mechanistic Visualization

The catalytic cycle for the Miyaura borylation is a well-studied process involving a Pd(0)/Pd(II) cycle.

Miyaura_Borylation_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)(X)L₂ (cis/trans) Pd0->PdII_ArX Oxidative Addition PdII_ArOAc Ar-Pd(II)(OAc)L₂ PdII_ArX->PdII_ArOAc Ligand Exchange (with KOAc) K_X KX PdII_ArX->K_X Product_Cycle Ar-B(pin) PdII_ArOAc->Product_Cycle Transmetalation (with B₂pin₂) XBpin X-B(pin) PdII_ArOAc->XBpin Product_Cycle->Pd0 Reductive Elimination ArX Ar-X ArX->PdII_ArX B2pin2 B₂pin₂ B2pin2->PdII_ArOAc KOAc KOAc KOAc->PdII_ArOAc

Caption: The catalytic cycle of the Miyaura borylation reaction.

Conclusion

This application note provides a validated and scalable two-part protocol for the synthesis of this compound. By detailing the synthesis of the requisite aryl bromide precursor and providing a robust palladium-catalyzed borylation procedure, this guide offers a complete workflow for producing this key intermediate in quantities suitable for pharmaceutical research and development. The emphasis on methodological rationale, safety, and analytical validation ensures that researchers can implement this process with confidence, accelerating the discovery and development of new chemical entities.

References

  • ResearchGate. (n.d.). Summary of the Miyaura borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers.
  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.
  • Che, A. (2023, June 7). Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis. Medium.
  • Wikipedia. (n.d.). Miyaura borylation.
  • ACS Publications. (2020, November 27). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (n.d.). CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals.
  • ResearchGate. (n.d.). The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (n.d.). Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis.
  • Google Patents. (n.d.). CN103570753A - Preparation method of arylboronic acid compound.
  • Google Patents. (n.d.). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.

Sources

Application Notes & Protocols: Strategic Use of 5-Borono-2-methylbenzoic Acid in the Synthesis of Natural Product Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Substituted Arylboronic Acids

In the landscape of modern medicinal chemistry and natural product synthesis, the quest for molecular diversity and complexity is perpetual. Natural products serve as an unparalleled source of inspiration for new therapeutic agents, but their inherent complexity often poses significant challenges for large-scale synthesis and analog development.[1] Strategic modifications of natural product scaffolds are therefore crucial for optimizing pharmacological properties. Arylboronic acids, particularly those with intricate substitution patterns, have emerged as indispensable building blocks in this endeavor.[2] Their utility is primarily showcased in the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[3]

5-Borono-2-methylbenzoic acid is a uniquely functionalized reagent poised for the synthesis of complex biaryl structures, a common motif in bioactive natural products. This molecule incorporates three key features: the reactive boronic acid group for cross-coupling, a para-carboxylic acid that can serve as a synthetic handle or a point of interaction with biological targets, and an ortho-methyl group. This ortho-substituent introduces steric hindrance that, while posing a synthetic challenge, can be strategically exploited to control conformation and potentially enhance binding selectivity of the final analog. This guide provides an in-depth analysis of the experimental considerations for using this compound and a detailed protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Core Principles: Navigating the Suzuki-Miyaura Coupling with a Sterically Hindered Reagent

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle Explained

The process begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step. The subsequent transmetalation involves the transfer of the organic group from the boronic acid to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[4] Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Diaryl Complex) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product Ar-Ar' (Biaryl Product) Ar-Pd(II)-Ar'(L2)->Product Ar-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) ArX Ar-X (Aryl Halide) ArX->Ar-Pd(II)-X(L2) Base Base (e.g., K3PO4) Base->Ar-Pd(II)-Ar'(L2) Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices for this compound

The presence of the ortho-methyl group in this compound introduces significant steric bulk around the reactive center. This can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[5] Consequently, the selection of the catalyst system is critical for achieving high yields.

  • Palladium Pre-catalyst: While Pd(PPh₃)₄ is a classic choice, more advanced catalyst systems are often required for challenging substrates. Pre-catalysts based on bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are highly effective.[5] These ligands promote the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step, and also accelerate the final reductive elimination.[5]

  • Ligand Selection: Tricyclohexylphosphine (PCy₃) is another excellent choice for sterically hindered couplings due to its large cone angle and strong electron-donating properties.[5]

  • Base: The choice of base is crucial for activating the boronic acid for transmetalation. For substrates containing an acidic proton, like the carboxylic acid in our reagent, an excess of base is required. A stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate (Na₂CO₃).[6] The presence of water can also be beneficial in facilitating the formation of the reactive boronate species.[6]

  • Solvent: A polar aprotic solvent system, such as a mixture of 1,4-dioxane and water or toluene and water, is typically employed to dissolve both the organic and inorganic reagents.[6]

Detailed Experimental Protocol: Synthesis of a Biaryl Natural Product Analog

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoanisole, to synthesize 4'-methoxy-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid, a potential analog of a natural product scaffold.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents to Flask (Boronic Acid, Aryl Bromide, Base, Catalyst) B 2. Seal and Inert Atmosphere (Evacuate/Backfill with Argon 3x) A->B C 3. Add Degassed Solvents B->C D 4. Heat and Stir (e.g., 90-100 °C, 12-24h) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool and Dilute (Ethyl Acetate & Water) E->F G 7. Acidify and Extract (1M HCl, Extract with Ethyl Acetate) F->G H 8. Dry and Concentrate G->H I 9. Purify (Column Chromatography or Recrystallization) H->I

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Materials and Reagents
  • This compound (1.2 equiv.)

  • 4-Bromoanisole (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv.)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 equiv.)

  • Potassium phosphate (K₃PO₄; 3.0 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, potassium phosphate, palladium(II) acetate, and SPhos.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure the reaction environment is free of oxygen.[6]

  • Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The solution should be degassed by sparging with argon for at least 20 minutes prior to use.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to protonate the carboxylic acid. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure biaryl product.

Data Presentation: Optimizing Reaction Conditions

The successful coupling of sterically hindered substrates like this compound is highly dependent on the careful selection of reaction parameters. The following table provides a summary of typical conditions and considerations for optimization.

ParameterCatalyst System 1Catalyst System 2Rationale & Optimization Notes
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ. Pd₂(dba)₃ is a common Pd(0) source.
Ligand SPhos (4 mol%)PCy₃ (4 mol%)Bulky, electron-rich phosphine ligands are essential for overcoming steric hindrance and promoting efficient catalysis.[5]
Base K₃PO₄ (3 equiv.)Cs₂CO₃ (3 equiv.)A strong, non-coordinating base is required to activate the boronic acid and neutralize the carboxylic acid proton.[6]
Solvent System Dioxane/H₂O (4:1)Toluene/H₂O (5:1)A mixture of an organic solvent and water is standard. The ratio can be adjusted to optimize solubility.
Temperature 90 - 110 °C80 - 100 °CHigher temperatures are often necessary to overcome the activation barrier for sterically demanding substrates.[6]
Reaction Time 12 - 24 hours12 - 24 hoursReactions should be monitored to completion to avoid decomposition of starting materials or products.

Conclusion and Future Outlook

This compound represents a valuable, albeit challenging, building block for the synthesis of natural product analogs. The steric hindrance imparted by the ortho-methyl group necessitates the use of advanced catalyst systems, but also offers a strategic tool for influencing the conformational properties of the final molecule. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully employ this reagent in their synthetic campaigns. As the demand for novel and potent therapeutic agents grows, the strategic application of such highly functionalized boronic acids will continue to be a critical component in the arsenal of the synthetic chemist, enabling the exploration of new chemical space and the development of next-generation medicines.

References

  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. (2018). Organic & Biomolecular Chemistry.
  • Request PDF. (n.d.). Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates.
  • Manley, D. W. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (2007). The Journal of Organic Chemistry.
  • Nicolaou, K. C., & Teo, Y. (2022). Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine. Journal of the American Chemical Society.
  • Syntheses of Marine Natural Products via Matteson Homologations and Rel
  • Catalytic activity of a palladium(ii) complex modified on multi-wall carbon nanotubes: an efficient catalyst for the Suzuki cross-coupling reaction. (2019). New Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Onodera, T., et al. (2025). Scalable total synthesis of saxitoxin and related natural products.
  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. (2017). ResearchGate.
  • Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • Silva, F., et al. (2016).
  • A Detailed Study of Acetate-Assisted C–H Activation at Palladium(IV) Centers. (2012). Journal of the American Chemical Society.
  • Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
  • Synthesis, Characterization and Preliminary Catalytic Activity of Five-membered Chelate Salen-Palladium(II) Complexes To. (2014). IDOSI.
  • Li, J.-Q., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate for SGLT2 Inhibitors. Pharmaceutical Fronts.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid.
  • Savage, C. A., & Venanzi, L. M. (1962). Some five-co-ordinate complexes of palladium(II). Journal of the Chemical Society.

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Application Note: Strategic Ligand Selection for Sterically Hindered Suzuki Couplings with 5-borono-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical to drug discovery and materials science.[1] However, substrates bearing significant steric hindrance, such as 5-borono-2-methylbenzoic acid, present a formidable challenge to standard coupling protocols. The ortho-methyl group dramatically increases the steric barrier around the reactive boronic acid moiety, impeding key steps in the catalytic cycle and often leading to low yields or reaction failure. This application note provides a detailed guide to overcoming these challenges through strategic ligand selection, offering mechanistic insights and robust experimental protocols for researchers.

The Challenge: Steric Hindrance in Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Steric hindrance, particularly from ortho-substituents on either coupling partner, can negatively impact each of these steps, but most critically, the transmetalation and reductive elimination phases.

In the case of this compound, the ortho-methyl group creates a sterically congested environment that can:

  • Hinder the approach of the boronic acid to the palladium center during transmetalation.

  • Slow down the rate-limiting reductive elimination step , where the new C-C bond is formed and the palladium(0) catalyst is regenerated.[4][5][6]

  • Promote unwanted side reactions , such as protodeboronation, where the boronic acid is replaced by a hydrogen atom.[3][7]

Standard phosphine ligands, such as triphenylphosphine (PPh₃), are often ineffective for these hindered substrates as they do not provide the necessary steric and electronic properties to facilitate the catalytic cycle efficiently.[5]

The Solution: Bulky, Electron-Rich Monodentate Phosphine Ligands

To overcome the hurdles presented by sterically demanding substrates, the field has moved towards the use of specialized ligands. The most successful class of ligands for this purpose are the bulky, electron-rich monodentate phosphine ligands , often referred to as Buchwald-type ligands.[5][8][9]

These ligands share key structural features that directly address the challenges of hindered couplings:

  • Steric Bulk: The large size of these ligands promotes the formation of a monoligated, 14-electron palladium(0) species (L₁Pd⁰).[5][10] This less-coordinated palladium center is more sterically accessible and more reactive in the oxidative addition step.[10] The bulk also facilitates the final reductive elimination step, which is often rate-limiting for hindered biaryl synthesis.[1][4]

  • Electron-Donating Ability: These ligands are strong σ-donors, which increases the electron density at the palladium center.[1][2] This electronic enrichment accelerates the rate of oxidative addition of the aryl halide to the Pd(0) complex.[2][6]

The interplay of these steric and electronic effects is crucial for achieving high catalytic activity and turnover numbers.[11][12]

Ligand Selection Workflow

The selection of an optimal ligand is a critical parameter for success. The following workflow provides a rational approach to catalyst screening for the coupling of this compound with a sterically hindered aryl halide.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Troubleshooting A Analyze Substrates: - this compound (hindered) - Aryl Halide Partner (e.g., 2-bromotoluene) B Select Primary Ligand Candidates: - XPhos - SPhos - RuPhos A->B Based on established success with ortho-substituted substrates C Evaluate Base & Solvent: - Base: K₃PO₄, K₂CO₃, CsF - Solvent: Dioxane, Toluene, THF/H₂O B->C Proceed with best initial ligand D Optimize Temperature & Time: - Range: 80-110 °C - Monitor by TLC/LC-MS C->D Fine-tune conditions for best yield and purity E Low Yield or No Reaction? D->E If optimization fails F Consider Alternative Ligands: - N-Heterocyclic Carbenes (NHCs) - Specialized Buchwald Ligands (e.g., AntPhos) E->F G Re-evaluate Reaction Parameters: - Use of a pre-catalyst (e.g., XPhos Pd G3) - Anhydrous conditions E->G

Caption: A rational workflow for ligand selection and reaction optimization.

Recommended Ligands for Initial Screening

For the coupling of this compound, the following Buchwald ligands are highly recommended as starting points due to their proven efficacy in a wide range of sterically demanding Suzuki-Miyaura reactions.[5][13]

Ligand NameStructureKey Features & Rationale
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly versatile and effective for a broad range of challenging substrates, including sterically hindered aryl chlorides.[4] Its significant bulk promotes the formation of the active monoligated palladium species.[4]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylConfers exceptional activity, allowing for reactions at low catalyst loadings and the preparation of extremely hindered biaryls.[11][14] Often effective for reactions at room temperature with aryl chlorides.[11][15]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylHas shown superior properties in certain challenging couplings, particularly with heteroaryl systems and secondary alkyltrifluoroborates.[16][17] Provides enhanced stability to the palladium catalyst.[18]

Experimental Protocols

The following protocols are provided as a starting point. Optimization of the base, solvent, temperature, and reaction time will likely be necessary depending on the specific aryl halide coupling partner.

Protocol 1: General Screening Procedure using XPhos

This protocol is designed for the coupling of this compound with a sterically hindered aryl bromide (e.g., 2-bromo-1,3-dimethylbenzene).

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[4]

  • This compound

  • Aryl bromide (e.g., 2-bromo-1,3-dimethylbenzene)

  • Potassium phosphate (K₃PO₄), finely powdered and dried

  • 1,4-Dioxane, anhydrous

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • If the product is the carboxylic acid, acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Alternative Conditions using an NHC Ligand Pre-catalyst

For particularly challenging couplings or when phosphine ligands give low yields, N-Heterocyclic Carbene (NHC) ligands offer a powerful alternative.[19][20] They are known for high stability and activity.[5] Using a well-defined pre-catalyst can also improve reproducibility.

Materials:

  • [Pd(IPr)(cin)Cl] or similar Pd-NHC pre-catalyst

  • This compound

  • Aryl chloride (e.g., 2-chloro-1,3-dimethylbenzene)

  • Potassium tert-butoxide (t-BuOK)

  • Toluene, anhydrous

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Vessel Preparation: To a dry Schlenk flask, add the Pd-NHC pre-catalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium tert-butoxide (3.0 mmol, 3.0 equiv).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the mixture to 110 °C and stir for 12-24 hours.

  • Monitoring, Work-up, and Purification: Follow steps 6-8 as described in Protocol 1.

Troubleshooting and Advanced Strategies

If initial screenings with XPhos, SPhos, or RuPhos are unsuccessful, consider the following:

  • Protodeboronation: This side reaction can be prevalent.[3] Using rigorously anhydrous solvents and finely powdered, dry base can help mitigate this. Sometimes, using a boronic ester (e.g., pinacol ester) instead of the boronic acid can increase stability.

  • Pre-catalysts: Using a well-defined palladium pre-catalyst, such as XPhos-Pd-G2 or G3, can lead to more reproducible results by ensuring the efficient in-situ formation of the active Pd(0) species.[7]

  • Temperature: Sterically hindered couplings often require higher temperatures (100-140 °C) to overcome activation barriers.[5] Microwave irradiation can also be a valuable tool for rapidly heating the reaction.[21]

  • Alternative Ligands: For extremely hindered substrates, such as those forming tetra-ortho-substituted biaryls, more specialized ligands like AntPhos or BI-DIME have shown superior performance.[5][22]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_hindrance Impact of Steric Hindrance OA Oxidative Addition Ar-X + L-Pd(0) → L-Pd(II)(Ar)(X) TM Transmetalation R-B(OH)₂ + Base → [R-B(OH)₃]⁻ L-Pd(II)(Ar)(X) + [R-B(OH)₃]⁻ → L-Pd(II)(Ar)(R) OA->TM Bulky ligand (L) clears space for incoming boronate RE Reductive Elimination L-Pd(II)(Ar)(R) → Ar-R + L-Pd(0) TM->RE Steric pressure from ligand (L) pushes Ar and R groups together RE->OA Catalyst Regenerated H1 Hindrance on Ar-X or R-B(OH)₂ Slows Oxidative Addition and Transmetalation H1->OA Impedes H1->TM Impedes H2 Hindrance on L-Pd(II)(Ar)(R) Slows Reductive Elimination H2->RE Impedes

Caption: The Suzuki-Miyaura cycle and the inhibitory effects of steric hindrance.

Conclusion

The successful Suzuki-Miyaura coupling of sterically hindered substrates like this compound is highly dependent on the rational selection of the phosphine ligand. Bulky, electron-rich monodentate phosphines such as XPhos, SPhos, and RuPhos are the premier choice for overcoming the steric and electronic barriers inherent in these transformations. By systematically screening these ligands and carefully optimizing reaction conditions, researchers can unlock efficient pathways to complex biaryl structures that are essential for the advancement of pharmaceutical and materials science.

References

  • XPhos vs. Amphos for Suzuki Coupling: A Comprehensive Comparison - Benchchem. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. (2023). Chembiochem, 24(1), e202200610. [Link]
  • A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. (2003). Journal of the American Chemical Society, 125(52), 16194–16195. [Link]
  • Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates - Benchchem. (n.d.).
  • Synthesis of Sterically Hindered Biaryl Acids: Application Notes and Protocols - Benchchem. (n.d.).
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2014). Chemistry: A European Journal, 20(46), 15255–15265. [Link]
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2022). Organic Letters, 24(3), 738–743. [Link]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Ligand selection for difficult Suzuki couplings involving substituted phenylboronic acids - Benchchem. (n.d.).
  • Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. (2021). Molecules, 26(21), 6689. [Link]
  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro, 6-azaindole with polyfluorophenyl boronic acids. (2019). Molecular Diversity, 23(3), 633–642. [Link]
  • Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis. (2023).
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2021). Catalysis Science & Technology, 11(2), 543–560. [Link]
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research, 41(11), 1555–1564. [Link]
  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). The Journal of Organic Chemistry, 86(24), 18017–18032. [Link]
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2004). Journal of the American Chemical Society, 126(43), 14354–14363. [Link]
  • Ruphos-Mediated Suzuki Cross-Coupling of Secondary Alkyl Trifluorobor
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Letters, 14(16), 4250–4253. [Link]
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2008). Journal of the American Chemical Society, 130(21), 6686–6687. [Link]
  • Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. (2001). Organic Letters, 3(17), 2757–2759. [Link]
  • RuPhos Pd G4: A Catalyst for Suzuki-Miyaura Coupling Reactions Involving 1,2,4-Oxadiazoles. (2024).
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2022). Dalton Transactions, 51(25), 9508–9514. [Link]
  • RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles. (2024). Results in Chemistry, 13, 101990. [Link]
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. (2019).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition, 46(11), 1917–1925. [Link]
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). Organics, 3(1), 1–28. [Link]
  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. (2014).
  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. (2003). Angewandte Chemie International Edition, 42(31), 3690–3693. [Link]
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2004). Semantic Scholar. [Link]
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Chemical Science, 5(2), 653–658. [Link]
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2021). Organic & Biomolecular Chemistry, 19(26), 5851–5857. [Link]
  • Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. (2017). Organic Letters, 19(4), 894–897. [Link]
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2021). Canadian Journal of Chemistry, 99(11), 897–903. [Link]
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2013). Molecules, 18(6), 6345–6369. [Link]
  • Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates. (2019).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.

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Application Notes and Protocols for the Suzuki-Miyaura Reaction with 5-Borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Multifunctional Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is fundamental in the synthesis of biaryls—a motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide provides an in-depth examination of the experimental setup for the Suzuki-Miyaura reaction using a particularly challenging substrate: 5-borono-2-methylbenzoic acid. This molecule presents a unique combination of features that require careful consideration to achieve a successful coupling:

  • An Acidic Proton: The carboxylic acid moiety can interfere with the basic conditions required for the reaction, potentially deactivating the catalyst.[4]

  • Steric Hindrance: The ortho-methyl group introduces steric bulk that can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[5]

  • Potential for Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation under the thermal conditions often employed in cross-coupling reactions, leading to undesired byproducts.[6][7]

By understanding the underlying mechanisms and making informed choices regarding reagents and conditions, researchers can successfully employ this valuable building block in their synthetic endeavors. This document serves as a comprehensive guide, offering not just a protocol, but the scientific rationale behind each procedural step.

Mechanism and Rationale: A Step-by-Step Look at the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a substrate like this compound.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_ArylAryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[2] For sterically hindered substrates, this step can be rate-limiting. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this process.[5]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[10] The presence of the carboxylic acid in this compound necessitates the use of a sufficient amount of base to both deprotonate the acid and activate the boronic acid. The resulting carboxylate can potentially coordinate to the palladium, which may inhibit the reaction.[4] Careful selection of the base and solvent system is therefore critical.

  • Reductive Elimination: In the final step, the two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[9] This step is often accelerated by bulky phosphine ligands.

Key Experimental Considerations

The successful coupling of this compound hinges on the judicious selection of several key reaction components:

  • Palladium Precatalyst: While Pd(PPh₃)₄ can be effective, precatalysts like Pd(OAc)₂ or Pd₂(dba)₃, used in conjunction with a specific ligand, offer greater flexibility for optimization.[11] For challenging couplings, advanced pre-catalysts such as those incorporating Buchwald-type ligands are often superior.[12]

  • Ligand: The steric hindrance from the ortho-methyl group calls for the use of bulky and electron-rich monophosphine ligands. Ligands such as SPhos or XPhos are excellent candidates as they have been shown to be effective in difficult Suzuki couplings.[5][13] These ligands promote both the oxidative addition and the final reductive elimination steps.

  • Base: The choice of base is critical. An inorganic base is required to activate the boronic acid.[11] Given the acidic proton of the carboxylic acid, at least two equivalents of base are necessary. A moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point. Stronger bases like Cs₂CO₃ can be more effective but may also promote side reactions.[1] The solubility of the base is also a key factor; K₃PO₄ is often favored in solvent systems like dioxane due to its reasonable solubility.[14]

  • Solvent: A polar aprotic solvent or a mixture including water is typically used. Common choices include 1,4-dioxane/water, THF/water, or DMF.[13][15] The presence of water can be beneficial for the solubility of the base and for facilitating the transmetalation step. However, excess water can lead to protodeboronation, an undesired side reaction where the boronic acid is replaced by a hydrogen atom.[5] Rigorous degassing of the solvent is essential to prevent oxidation of the palladium catalyst and the phosphine ligand.[16]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of temperature, reaction time, and reagent ratios may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Round-bottom flask or reaction vial

  • Magnetic stir bar

  • Reflux condenser or sealed vial for microwave chemistry

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Reaction Setup Workflow:

Experimental_Workflow cluster_prep Preparation cluster_inert Inerting cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to flask: - Aryl bromide - this compound - K₂CO₃ B 2. Seal flask and purge with inert gas (3x cycles) A->B C 3. Add degassed solvents (Dioxane/Water) via syringe B->C D 4. Add catalyst/ligand solution under positive inert gas pressure C->D E 5. Heat to reaction temperature (e.g., 80-100 °C) with stirring D->E F 6. Monitor progress by TLC or LC-MS E->F G 7. Cool, quench, and perform aqueous workup F->G H 8. Purify by column chromatography or recrystallization G->H

General experimental workflow for the Suzuki coupling reaction.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), and anhydrous potassium carbonate (3.0 mmol, 3.0 equiv.).

  • In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.044 mmol, 4.4 mol%).

  • Seal the reaction flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.[17]

  • Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., a 4:1 ratio). Degas by bubbling an inert gas through the solvent for 20-30 minutes.

  • Add the degassed solvent (to achieve a concentration of approximately 0.1 M with respect to the aryl bromide) to the reaction flask via syringe.

  • Briefly flush the catalyst/ligand vial with inert gas and add a small amount of the degassed solvent to dissolve the solids. Transfer this solution to the reaction flask via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, ensuring its extraction into the organic layer.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl carboxylic acid.

ParameterRecommended ConditionRationale
Aryl Halide Aryl Bromide or IodideAryl iodides are more reactive, but bromides are often more cost-effective. Aryl chlorides are less reactive and may require more specialized catalytic systems.[11]
Boronic Acid 1.2–1.5 equivalentsA slight excess is used to drive the reaction to completion and to compensate for potential protodeboronation.[1]
Catalyst System Pd(OAc)₂ (2 mol%) / SPhos (4.4 mol%)A versatile and highly active system for challenging couplings. The bulky, electron-rich SPhos ligand facilitates the key steps of the catalytic cycle.[5]
Base K₂CO₃ or K₃PO₄ (3.0 equivalents)A sufficient excess is required to neutralize the carboxylic acid and activate the boronic acid for transmetalation.[18]
Solvent 1,4-Dioxane / Water (4:1 v/v)A common and effective solvent system that facilitates the dissolution of both organic and inorganic reagents.[1]
Temperature 80–100 °CProvides sufficient thermal energy to overcome activation barriers without promoting significant decarboxylation.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligand.[16]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Insoluble base- Use fresh, high-purity catalyst and ligand.- Ensure thorough degassing of solvents and the reaction vessel.[14]- Increase the reaction temperature in increments.- Switch to a more soluble base like K₃PO₄ or use a solvent system that better solubilizes the chosen base.
Protodeboronation - Presence of excess water or acidic impurities- Prolonged reaction time at high temperature- Use anhydrous solvents and ensure the base is anhydrous.- Minimize reaction time once the starting material is consumed.- Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable.[14]
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Rigorously exclude oxygen from the reaction system.[5]- Reduce the catalyst loading once optimal conditions are found.
Decarboxylation - Excessively high reaction temperature- Lower the reaction temperature and potentially increase the reaction time.- If possible, consider a milder catalyst system that operates at lower temperatures.
Catalyst Deactivation - The carboxylate group coordinating to the palladium center.[4]- Ensure sufficient ligand is present to stabilize the palladium complex.- Experiment with different ligands that may be less susceptible to inhibition.

By carefully considering the unique challenges posed by this compound and applying the principles and protocols outlined in this guide, researchers can effectively utilize this substrate to construct complex biaryl structures, advancing the frontiers of drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
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  • Organic Chemistry Portal. Suzuki Coupling.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025).
  • ACS Publications. Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids. The Journal of Organic Chemistry.
  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • RSC Publishing. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (2013).
  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. (2014).
  • ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019).
  • RSC Publishing. Organic & Biomolecular Chemistry.
  • NIH. Decarboxylative Hydroxylation of Benzoic Acids. PMC.
  • RSC Publishing. Pd-catalysed decarboxylative Suzuki reactions and orthogonal Cu-based O-arylation of aromatic carboxylic acidsw. (2010).
  • Reddit. Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry. (2021).
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  • Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
  • ResearchGate. (PDF) Decarboxylative Hydroxylation of Benzoic Acids.
  • NIH. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. (2022).
  • ResearchGate. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. (2025).
  • Rose-Hulman. Suzuki Cross-coupling Reaction procedure.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Reddit. Struggling with Suzuki Reaction : r/Chempros. (2024).
  • Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. (2024).
  • ResearchGate. How can I solve my problem with Suzuki coupling?. (2014).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 5-borono-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered and electronically complex substrates, such as 5-borono-2-methylbenzoic acid. Our goal is to provide in-depth, scientifically grounded troubleshooting strategies to help you overcome low yields and optimize your reaction outcomes.

Introduction: The Challenge of this compound

The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds.[1][2][3][4] However, its success is highly dependent on the nature of the coupling partners.[5] this compound presents a unique set of challenges that can often lead to disappointing yields. These challenges stem from a combination of steric hindrance and the electronic effects of its substituents:

  • Steric Hindrance: The methyl group at the ortho position to the boronic acid sterically impedes the crucial transmetalation step of the catalytic cycle.[6][7] This hindrance can slow down or even halt the reaction.

  • Electronic Effects: The carboxylic acid group, while meta to the boronic acid, can still influence the electronic properties of the aryl ring. More significantly, under the basic conditions required for the reaction, the carboxylic acid is deprotonated to a carboxylate. This carboxylate can chelate to the palladium catalyst, potentially deactivating it or inhibiting key steps in the catalytic cycle.[8][9]

  • Protodeboronation: Boronic acids, particularly those with certain electronic features, are susceptible to an undesired side reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5][10] This effectively removes your starting material from the productive catalytic cycle.

This guide will walk you through a logical troubleshooting process, from initial diagnosis to advanced optimization strategies, to help you conquer these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered when using this compound in Suzuki couplings.

Question 1: My Suzuki coupling with this compound is resulting in very low to no yield. What are the first things I should check?

Answer: When a Suzuki coupling fails, a systematic approach to troubleshooting is essential. Start by evaluating the foundational parameters of your reaction setup.

Initial Checks:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[11] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.[9][12][13] Incomplete degassing can lead to catalyst oxidation and the promotion of boronic acid homocoupling.[14]

  • Reagent Quality: Verify the purity and integrity of your starting materials and reagents.

    • Palladium Catalyst: How old is your catalyst? Some palladium sources can degrade over time.[11] Consider using a fresh batch or a more robust pre-catalyst.

    • Boronic Acid: Is your this compound pure? Impurities can sometimes inhibit the reaction. Also, consider the stability of the boronic acid itself, as they can be prone to decomposition.[15]

    • Base: Ensure your base is anhydrous if the procedure calls for it and has been stored correctly.

  • Reaction Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier.[7] Double-check that your heating apparatus is calibrated and maintaining the target temperature.[11]

Question 2: I've confirmed my basic setup is sound. How do I start optimizing the reaction conditions for this specific substrate?

Answer: Optimizing for a challenging substrate like this compound requires a multi-faceted approach. The key areas to focus on are the catalyst system (palladium source and ligand), the base, and the solvent.

Logical Flow for Optimizing a Challenging Suzuki Coupling

G A Low Yield Observed B Step 1: Ligand Selection A->B Address Steric Hindrance C Step 2: Base Selection B->C Modulate Reactivity & Solubility D Step 3: Solvent System C->D Influence Base & Substrate Solubility E Step 4: Catalyst & Loading D->E Fine-tune Activity F Optimized Yield E->F

Caption: A stepwise approach to optimizing Suzuki coupling reactions.

Step 1: Catalyst and Ligand Selection - The Heart of the Reaction

For sterically demanding substrates, the choice of phosphine ligand is critical.[7] The ligand's role is to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.

  • The Problem: Standard ligands like triphenylphosphine (PPh₃) are often not bulky or electron-rich enough to promote the coupling of hindered substrates.[1][16]

  • The Solution: Employ bulky, electron-rich biarylphosphine ligands. These ligands create a sterically crowded environment around the palladium atom, which promotes the reductive elimination step and can accelerate the overall catalytic cycle.[6][7]

Ligand TypeExamplesKey Advantages for this System
Buchwald-type Biarylphosphines XPhos, SPhos, RuPhosHighly effective for sterically hindered and electron-deficient substrates.[6][7][16]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable complexes with palladium, leading to high catalytic activity.[7][16][17]

Recommendation: Start by screening a Buchwald-type ligand such as XPhos or SPhos. These have a proven track record with challenging couplings.[7][18]

Step 2: Base Selection - More Than Just a Proton Scavenger

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[2][19][20] The presence of the acidic carboxylic acid group on your substrate means you will need at least one extra equivalent of base to neutralize it.[21]

  • The Problem: A base that is too weak may not efficiently form the boronate, while an overly strong base might promote side reactions. The solubility of the base is also a critical factor.[11]

  • The Solution: The choice of base can significantly influence the reaction outcome. For sterically hindered couplings, stronger bases are often required.[7]

BaseCommon SolventsConsiderations
Potassium Carbonate (K₂CO₃) Dioxane/Water, Toluene/WaterA common, moderately strong base. May not be effective for this hindered system.[12][21]
Potassium Phosphate (K₃PO₄) Dioxane, TolueneA stronger, non-nucleophilic base that is often effective for challenging couplings.[7][8]
Cesium Carbonate (Cs₂CO₃) Dioxane, THFA strong base that can be very effective, but is more expensive.[9][22]
Potassium tert-butoxide (t-BuOK) Dioxane, TolueneA very strong base, often used for highly hindered substrates.[7][17]

Recommendation: If K₂CO₃ fails, try a stronger base like K₃PO₄. Ensure you are using at least 3-4 equivalents to account for the carboxylic acid and to drive the reaction.[22]

Step 3: Solvent System - Influencing Solubility and Reactivity

The solvent system must solubilize the reactants, the base, and the catalytic species to allow the reaction to proceed efficiently.

  • The Problem: With a carboxylate salt forming in situ, solubility can become a major issue, especially in biphasic systems where your substrate may partition into the aqueous layer, away from the catalyst in the organic phase.[21]

  • The Solution: Anhydrous, non-polar aprotic solvents are often preferred for these types of couplings.[7]

Solvent SystemRationale
Dioxane / Water (e.g., 10:1) A common choice, but the water can sometimes lead to protodeboronation.[6]
Toluene / Water Similar to dioxane/water, but may offer different solubility characteristics.
Anhydrous Dioxane or Toluene Can be very effective, especially with a highly soluble base like t-BuOK, as it minimizes protodeboronation.[7][17]
THF / Water Another common biphasic system.[22]

Recommendation: Start with a primarily organic solvent system like Dioxane with a minimal amount of water, or even anhydrous conditions if using a compatible base.

Question 3: I'm still seeing significant amounts of side products like homocoupled boronic acid and the protodeboronated starting material. What's causing this and how can I stop it?

Answer: The formation of these side products is a clear indication that the desired cross-coupling pathway is being outcompeted.

Understanding and Mitigating Side Reactions

G cluster_0 Desired Pathway cluster_1 Side Reactions A Ar-B(OH)₂ + Ar'-X C Ar-Ar' A->C Cross-Coupling B Pd(0) Catalyst D Ar-B(OH)₂ E Ar-Ar D->E Homocoupling (O₂, Pd(II)) F Ar-H D->F Protodeboronation (H₂O, Base)

Caption: Competing reaction pathways in Suzuki coupling.

  • Homocoupling: This occurs when two molecules of the boronic acid couple together.[9] It is often promoted by the presence of oxygen or if you are using a Pd(II) pre-catalyst that is slowly reduced to the active Pd(0) state.[9][14]

    • Solution:

      • Rigorous Degassing: As mentioned, ensure your reaction is free of oxygen.[9]

      • Use a Pd(0) Source: Consider using a pre-formed Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a modern pre-catalyst (e.g., XPhos Pd G3) that rapidly generates the active Pd(0) species.[7][16][18] This avoids the pre-catalyst reduction step where homocoupling can occur.[14]

  • Protodeboronation: This is the loss of the boronic acid group, replacing it with a hydrogen atom.[5] It can be catalyzed by the base and is often exacerbated by high temperatures and the presence of water.[10]

    • Solution:

      • Protect the Boronic Acid: One of the most effective strategies is to convert the boronic acid to a more stable derivative, such as a pinacol boronate ester or an N-methyliminodiacetic acid (MIDA) boronate.[20] These reagents are more stable to the reaction conditions and release the boronic acid slowly in situ, keeping its concentration low and minimizing side reactions.[5]

      • Minimize Water: Use anhydrous solvents if possible.

      • Faster Catalysis: Employ a highly active catalyst system that promotes the cross-coupling to occur much faster than the rate of protodeboronation.[18]

Recommended Experimental Protocol for Optimization

If you are facing persistent low yields, the following systematic approach is recommended. This protocol is designed to test the key variables discussed above.

Materials:

  • This compound (1.0 equiv)

  • Aryl Halide (e.g., Aryl Bromide) (1.0 - 1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3) (1-2 mol%)

  • Base (e.g., K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane)

Procedure:

  • Reaction Setup: To a dry, oven-baked reaction vial equipped with a magnetic stir bar, add the this compound, the aryl halide, and the base.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle 3-5 times to ensure an oxygen-free environment.[13]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst.

  • Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[6][7]

  • Reaction: Place the vial in a pre-heated heating block or oil bath and stir vigorously at the desired temperature (start with 80-100 °C) for 12-24 hours.[6][7]

  • Monitoring: After the allotted time, cool the reaction to room temperature. Take a small aliquot of the reaction mixture, dilute it, and analyze by TLC, GC-MS, or LC-MS to determine the conversion to the product.[6][7]

  • Workup: If the reaction is successful, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The carboxylic acid product will likely need to be extracted from an acidified aqueous layer. Dry the organic layer, filter, and concentrate.[12]

  • Purification: Purify the crude product by flash column chromatography.[6][12]

A Note on Protecting Groups: If all other optimization strategies fail, consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester).[8][21] This prevents any potential catalyst inhibition by the carboxylate.[8][9] The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step after a successful coupling.

By systematically addressing each of these potential failure points—steric hindrance, catalyst deactivation, and substrate instability—you can significantly improve the yield and reliability of your Suzuki coupling with this compound.

References
  • Wikipedia. (2023, December 2). Protodeboronation.
  • Tetrahedron Letters. (2010). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate.
  • Reddit. (2024, July 23). Carboxylic acid and Cross Coupling reactions.
  • Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis?
  • Journal of the American Chemical Society. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
  • ACS Publications. (n.d.). Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids.
  • National Center for Biotechnology Information. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.
  • PubMed. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?
  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Borates Today. (2021, December 17). Boron Suzuki Coupling.
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling.

Sources

Technical Support Center: Managing Deboronation of 5-borono-2-methylbenzoic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process development professionals who are encountering challenges with the deboronation of 5-borono-2-methylbenzoic acid. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you mitigate this common side reaction and maximize the yield of your desired product.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific experimental issues related to the deboronation of this compound.

Q1: My reaction yield is low, and I've identified 2-methylbenzoic acid as the major byproduct. What is causing this, and how can I fix it?

A1: The formation of 2-methylbenzoic acid is a definitive sign of protodeboronation (also called protodeborylation). This is an undesired side reaction where the C–B bond of your boronic acid is cleaved by a proton source (like water) and replaced with a C–H bond, consuming your starting material.[1] The key to improving your yield is to make the desired Suzuki coupling reaction kinetically faster than the protodeboronation side reaction.

Here are the primary factors to investigate and optimize:

  • Base Selection: Strong bases, especially hydroxides (e.g., NaOH, KOH), significantly accelerate protodeboronation by increasing the concentration of the more reactive arylboronate anion.[2][3][4]

    • Solution: Switch to a milder, non-hydroxide base. Finely ground potassium phosphate (K₃PO₄) is an excellent first choice. Other effective options include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5][6] These bases are strong enough to facilitate the transmetalation step of the Suzuki cycle but minimize the rate of the competing deboronation.

  • Presence of Water: Water is the proton source for this side reaction. While many Suzuki protocols use aqueous base solutions, excessive water can be detrimental.

    • Solution: Minimize water content. Use anhydrous solvents (e.g., dioxane, toluene, THF) and consider using an anhydrous base like K₃PO₄.[6][7] If your substrates have poor solubility, a minimal amount of water can be used, but aim for strictly anhydrous conditions first.[7][8] Using activated molecular sieves (3Å or 4Å) can also help scavenge trace amounts of water.[5]

  • Reaction Temperature: High temperatures accelerate all reactions, including protodeboronation.[5]

    • Solution: Lower the reaction temperature. Modern, highly active palladium catalysts often allow reactions to proceed efficiently at much milder temperatures (e.g., 40–80 °C) than traditional systems.[9] Find the lowest temperature at which your coupling proceeds at a reasonable rate.

Q2: I've switched to a milder base and lowered the temperature, but deboronation is still a significant issue. What are my next steps?

A2: If initial optimizations are insufficient, the issue may lie with the stability of the boronic acid itself under the reaction conditions or an inefficient catalytic system. Here are more advanced strategies:

  • Optimize the Catalyst System: A slow catalytic cycle gives the boronic acid more time to decompose.

    • Solution: Employ a highly active catalyst system. Modern palladium precatalysts (e.g., G3 or G4 palladacycles) paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) can dramatically accelerate the rate of the desired cross-coupling, outcompeting the deboronation pathway.[9][10] An efficient catalyst allows for lower temperatures and shorter reaction times.[11]

  • Use a Boronic Acid Surrogate: Free boronic acids can be unstable. Converting them to a more robust form is a highly effective strategy.[1]

    • Solution 1: Boronate Esters: Convert the this compound to its corresponding pinacol ester (Bpin) or neopentyl glycol ester.[12] These esters are significantly more stable towards protodeboronation and can be used in anhydrous coupling conditions.[7][12]

    • Solution 2: MIDA Boronates or Trifluoroborates: For exceptionally challenging substrates, N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts offer superior stability.[1][13][14] These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing side reactions.[1][11]

Parameter Optimization Summary

The following table provides a summary of key reaction parameters and their impact on minimizing protodeboronation.

ParameterCondition to AVOIDRecommended Condition for Minimizing DeboronationRationale
Base Strong, hydroxide bases (NaOH, KOH, Ba(OH)₂)Mild, anhydrous bases (K₃PO₄, Cs₂CO₃, K₂CO₃)Reduces the rate of base-catalyzed protodeboronation.[3][4]
Solvent Protic or wet solvents (Ethanol, excess H₂O)Anhydrous aprotic solvents (Dioxane, Toluene, THF, 2-MeTHF)Minimizes the primary proton source required for the side reaction.[7][15]
Temperature High temperatures (>100 °C)Lowest effective temperature (often 40–80 °C)Slows the rate of deboronation relative to the desired coupling.[5]
Catalyst Low-activity systems (e.g., Pd(PPh₃)₄ alone)High-activity precatalyst + bulky, electron-rich ligandAccelerates the productive catalytic cycle, outcompeting decomposition.[11]
Boron Source Free Boronic AcidPinacol Ester, MIDA Boronate, or TrifluoroborateIncreases stability and resistance to premature decomposition.[1][12][14]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of protodeboronation?

A1: Protodeboronation is the protonolysis of a carbon-boron bond.[1] In Suzuki reactions, it is typically a base-catalyzed process. The base (e.g., hydroxide) coordinates to the boronic acid to form a more electron-rich boronate species. This boronate then reacts with a proton source, most commonly water, in a rate-limiting step to cleave the C-B bond and form the C-H bond.[1]

Q2: Why is my specific substrate, this compound, prone to this issue?

A2: Arylboronic acids with electron-withdrawing groups can be more susceptible to certain deboronation pathways.[16] The carboxylic acid group on your molecule is electron-withdrawing. While this can sometimes aid the desired coupling, it can also influence the stability of the C-B bond, making it more liable to cleavage under basic conditions.

Q3: Can I just add more boronic acid to compensate for the loss?

A3: While using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is standard practice, simply adding more to overcome poor yield is not an ideal solution. This leads to higher raw material costs and creates more of the 2-methylbenzoic acid byproduct, which can complicate the purification of your final product. It is far more effective to optimize the reaction conditions to prevent the side reaction in the first place.

Q4: What is the difference between a boronic acid, a pinacol ester, and a MIDA boronate?

A4:

  • Boronic Acid (R-B(OH)₂): The active nucleophile in the Suzuki reaction. It is often polar and can be unstable, especially to heat and certain basic conditions.[17]

  • Pinacol Ester (R-Bpin): Formed by reacting the boronic acid with pinacol. It is a more robust, less polar, and often crystalline solid that is easier to handle and purify. It protects the boronic acid from decomposition.[12]

  • MIDA Boronate: A protected form where the boron is part of a stable bicyclic complex. MIDA boronates are exceptionally stable and do not participate in cross-coupling until the MIDA group is cleaved under specific (often aqueous basic) conditions, allowing for a "slow release" of the active boronic acid.[1][13]

Visualizing the Reaction Pathways

To effectively troubleshoot, it is crucial to visualize the desired catalytic cycle and the competing side reaction.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ PdII_Add Ar¹-Pd(II)L₂-X Pd0->PdII_Add Oxidative Addition PdII_Trans Ar¹-Pd(II)L₂-Ar² PdII_Add->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Ar¹-Ar² PdII_Trans->Product ArylHalide Ar¹-X ArylHalide->PdII_Add BoronicAcid Ar²-B(OH)₂ BoronicAcid->PdII_Trans  Base

Caption: The productive Suzuki-Miyaura catalytic cycle.

Diagram 2: The Competing Protodeboronation Pathway

Deboronation_Pathway cluster_main Undesired Side Reaction BoronicAcid Ar²-B(OH)₂ (this compound) Boronate [Ar²-B(OH)₃]⁻ (Boronate Anion) BoronicAcid->Boronate + Base (OH⁻) Byproduct Ar²-H (2-methylbenzoic acid) Boronate->Byproduct + Proton Source (H₂O)

Caption: The base-catalyzed protodeboronation side reaction.

Recommended Experimental Protocol

This protocol is a robust starting point for coupling an aryl halide (Ar-X) with this compound, designed to minimize deboronation.

Objective: To perform a Suzuki-Miyaura coupling while minimizing the protodeboronation of this compound.

Materials:
  • Aryl halide (1.0 equiv)

  • This compound (1.3 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, to achieve ~0.1 M concentration)

Procedure:
  • Vessel Preparation: Add a magnetic stir bar to an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial).

  • Reagent Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), weigh and add the aryl halide, this compound, and finely ground K₃PO₄ to the vessel.

  • Catalyst Addition: Add the palladium precatalyst to the vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block set to a moderate temperature (start with 60-80 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl halide and the formation of both the desired product and the 2-methylbenzoic acid byproduct.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer carefully with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, then extract the product into the organic layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start High Deboronation Detected (>10% byproduct) Check_Water Are conditions strictly anhydrous? Start->Check_Water Check_Base Is the base non-hydroxide? (e.g., K₃PO₄) Check_Water->Check_Base Yes Use_Surrogate Convert Boronic Acid to Pinacol or MIDA Ester Check_Water->Use_Surrogate No (Implement Anhydrous Conditions) Check_Temp Is temperature ≤ 80°C? Check_Base->Check_Temp Yes Check_Base->Use_Surrogate No (Switch to K₃PO₄) Check_Catalyst Is the catalyst system highly active? Check_Temp->Check_Catalyst Yes Check_Temp->Use_Surrogate No (Lower Temperature) Check_Catalyst->Use_Surrogate No (Switch to Precatalyst/Buchwald Ligand) Success Deboronation Minimized Check_Catalyst->Success Yes Use_Surrogate->Success

Caption: A decision-tree for troubleshooting deboronation.

References

  • Protodeboronation - Wikipedia.
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Chen, J., et al. (2019). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Knauber, T., et al. (2018). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a. ResearchGate.
  • Reeves, J. T., et al. (2015). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses.
  • Lozada, J., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate.
  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Reddit - r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?
  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications.
  • Li, Z., et al. (2020). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Tetrahedron Letters.
  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019).
  • Kaki, A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Wang, Y., et al. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal.
  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014).
  • Wang, H., et al. (2023). Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. Angewandte Chemie International Edition.
  • Lee, J. C. H., et al. (2019). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. ResearchGate.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research.
  • Vedejs, E., et al. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry.

Sources

Technical Support Center: 5-Borono-2-methylbenzoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of using 5-borono-2-methylbenzoic acid in palladium-catalyzed cross-coupling reactions. This resource is tailored for researchers, scientists, and professionals in drug development who are leveraging this versatile building block in their synthetic endeavors. Here, we will dissect common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to enhance your reaction outcomes.

Introduction: The Challenge of a Multifunctional Reagent

This compound is a valuable reagent in organic synthesis, particularly for constructing biaryl structures through the Suzuki-Miyaura coupling. Its utility is derived from the presence of three distinct functional groups: the boronic acid for cross-coupling, the carboxylic acid for further derivatization or to influence solubility and binding, and the ortho-methyl group which can introduce conformational constraints in the final product. However, this very functionality presents a unique set of challenges. Researchers often encounter a landscape of competing side reactions that can diminish yields and complicate purification. Understanding and mitigating these undesired pathways is critical for success.

This guide will focus on the three most prevalent side reactions:

  • Protodeboronation: The undesired cleavage of the C–B bond, replacing it with a C–H bond.

  • Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl.

  • Complications from the Carboxylic Acid Group: Potential catalyst inhibition or solubility issues arising from the acidic functionality.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve common problems encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low or No Product Formation with Starting Material Recovery 1. Catalyst Inactivity/Inhibition: The carboxylate, formed under basic conditions, may coordinate to the palladium center, hindering the catalytic cycle.[1][2] 2. Inefficient Oxidative Addition: Particularly with less reactive aryl chlorides or sterically hindered coupling partners.[3] 3. Low Reagent Solubility: The carboxylate salt of the boronic acid may have poor solubility in the organic phase of biphasic solvent systems.[4]1. Catalyst & Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These promote the desired catalytic cycle and can mitigate catalyst inhibition. Consider using robust palladium pre-catalysts (e.g., XPhos Pd G3) for consistent generation of the active Pd(0) species.[1] 2. Optimize Reaction Conditions: For challenging substrates, increase catalyst loading (e.g., to 2-5 mol%).[1] If using an aryl chloride, ensure your ligand is sufficiently electron-rich to facilitate oxidative addition.[5] 3. Solvent System Modification: If solubility is suspected, explore different solvent systems. A single, polar aprotic solvent like DMF or dioxane with a suitable base might be effective.[6] Alternatively, using a phase-transfer catalyst in biphasic systems can improve reagent distribution.
Significant Formation of Benzoic Acid Byproduct Protodeboronation: The boronic acid is being converted back to 2-methylbenzoic acid. This is often promoted by excess water, high temperatures, or prolonged reaction times under basic conditions.[7] The mechanism can be complex, involving protonolysis of the boronate intermediate.[8][9]1. Minimize Water: Use anhydrous solvents and reagents where possible. While some water is often beneficial for Suzuki couplings, excessive amounts can accelerate protodeboronation.[7] 2. Base Selection: Use the mildest base that still affords a good reaction rate. Stronger bases can sometimes increase the rate of protodeboronation. K₃PO₄ is often a good choice.[10] 3. Reaction Time & Temperature: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to the reaction conditions.[7] Lowering the temperature may also help, though it could slow the desired reaction. 4. Use of Boronic Esters: Consider converting the boronic acid to a more stable ester (e.g., a pinacol ester) to slow the rate of protodeboronation.[11][12]
Formation of a Symmetrical Dimer of this compound Homocoupling: The boronic acid is coupling with itself to form 2,2'-dimethyl-5,5'-dicarboxybiphenyl. This is often caused by the presence of oxygen, which can lead to a Pd(II)-mediated oxidative coupling pathway.[13][14][15]1. Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst. This is the most critical step to prevent oxygen-mediated homocoupling.[14] Techniques include sparging with an inert gas (argon or nitrogen) or multiple freeze-pump-thaw cycles. 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment. 3. Catalyst Choice: While less common, some palladium sources or reaction conditions can promote homocoupling even in the absence of oxygen through alternative mechanisms.[13][16] If the problem persists despite rigorous degassing, screening different palladium sources and ligands may be necessary.
Incomplete Reaction with Sterically Hindered Coupling Partners Steric Hindrance: The ortho-methyl group on the boronic acid, combined with steric bulk on the coupling partner, can significantly slow down the transmetalation and/or reductive elimination steps of the catalytic cycle.[17][18][19]1. Advanced Ligand Systems: This is a classic challenge where ligand choice is paramount. Use bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or AntPhos, which are specifically designed to facilitate coupling of sterically demanding substrates.[1][17][18] 2. Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for the sterically hindered steps.[18] 3. Stronger Base: A stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step.[1][10]

Visualizing Reaction Pathways

To effectively troubleshoot, it is crucial to visualize the desired reaction in the context of its major competing pathways.

Suzuki_Side_Reactions cluster_main Desired Suzuki-Miyaura Coupling cluster_side Common Side Reactions A 5-Borono-2-methyl- benzoic Acid D Desired Biaryl Product A->D Catalytic Cycle E Protodeboronation (+ H₂O/Base) A->E Undesired Pathway 1 G Homocoupling (+ O₂, Pd) A->G Undesired Pathway 2 B Aryl Halide (Ar'-X) B->D Catalytic Cycle C Pd(0) Catalyst Base C->D Catalytic Cycle F 2-Methylbenzoic Acid E->F H Symmetrical Dimer G->H

Caption: Desired Suzuki coupling vs. protodeboronation and homocoupling side reactions.

Frequently Asked Questions (FAQs)

Q1: Does the carboxylic acid group need to be protected?

A1: Not necessarily, and in many cases, it is advantageous to leave it unprotected. However, you must account for its acidity by using at least one extra equivalent of base to form the carboxylate salt.[4] The primary issues that can arise are potential catalyst inhibition by the carboxylate or solubility problems.[2][4] If you consistently face low yields despite optimizing other parameters, protection as a simple ester (e.g., methyl or ethyl) followed by saponification post-coupling is a reliable strategy.[4]

Q2: What is the best base to use for this substrate?

A2: The choice of base is critical. Inorganic bases are generally preferred over organic amines for this type of coupling.[10][20] A moderately strong base like potassium phosphate (K₃PO₄) is often an excellent starting point, as it is effective in promoting transmetalation while being less harsh than hydroxides, potentially reducing the rate of protodeboronation.[10] Carbonates such as K₂CO₃ and Cs₂CO₃ are also widely used and effective.[10] You will need to use at least 2-3 equivalents of base: one equivalent to activate the boronic acid for transmetalation, one to neutralize the carboxylic acid, and one to scavenge the acid produced during the reaction.

Q3: I see palladium black crashing out of my reaction. What does this mean and how can I prevent it?

A3: The formation of palladium black is a visual indicator of catalyst decomposition and is a common cause of failed reactions.[7] The active Pd(0) catalyst is aggregating into an inactive, insoluble form. This can be caused by:

  • Presence of Oxygen: Inadequate degassing is a primary culprit.

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.

  • Ligand Instability: The phosphine ligand may be degrading or dissociating from the palladium center.

To prevent this, ensure rigorous degassing of your solvent and reaction mixture.[14] Use robust, sterically hindered ligands (like SPhos or XPhos) that form stable complexes with palladium.[1] If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q4: How does the ortho-methyl group affect the reaction?

A4: The ortho-methyl group introduces significant steric hindrance around the boronic acid moiety.[17][18] This can make the transmetalation step of the catalytic cycle more difficult, especially when coupling with another sterically hindered aryl halide. To overcome this, the use of bulky, electron-rich ligands is essential as they promote the formation of a more reactive palladium complex and facilitate the difficult bond-forming steps.[1][17][19]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 - 1.5 eq.)

  • Aryl bromide (1.0 eq.)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 eq.)

  • 1,4-Dioxane and Water (10:1 v/v, degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and acidify the aqueous layer with 1M HCl to a pH of ~2-3. This protonates the product's carboxylic acid, making it soluble in the organic layer.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[3]

Protocol 2: Diagnostic Experiment for Protodeboronation

If you suspect protodeboronation is a major issue, this control experiment can confirm it.

Procedure:

  • Set up the reaction exactly as described in Protocol 1, but omit the aryl bromide .

  • Run the reaction for the same duration and at the same temperature as your failed or low-yielding experiment.

  • Work up the reaction as described above.

  • Analyze the crude product by ¹H NMR or LC-MS. The presence of a significant amount of 2-methylbenzoic acid confirms that protodeboronation is occurring under your reaction conditions.

troubleshooting_workflow start Low Yield or Failed Reaction check_sm Analyze Crude Mixture: What is the main component? start->check_sm sm_recovered Starting Materials Recovered check_sm->sm_recovered Unreacted SM protodeboronation Protodeboronation Product (2-methylbenzoic acid) check_sm->protodeboronation Byproduct homocoupling Homocoupling Dimer check_sm->homocoupling Byproduct solution_sm Focus on Catalyst/Ligand, Base, and Solubility. Consider protecting the acid. sm_recovered->solution_sm solution_proto Minimize H₂O, use milder base, reduce reaction time/temp, or use boronic ester. protodeboronation->solution_proto solution_homo Improve Degassing Protocol. Ensure inert atmosphere is maintained. homocoupling->solution_homo

Caption: A logical workflow for troubleshooting common issues in the Suzuki coupling.

References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid.
  • Mitchell, D., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 548-552.
  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Reddit. (2024). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry.
  • Hayes, C. R., et al. (2021). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry.
  • Scott, J. S., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1269-1284.
  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 237-240.
  • Li, C., et al. (2019). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis, 9(8), 7256-7261.
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Molander, G. A., et al. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701-17703.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Si, S., et al. (2017). Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids. The Journal of Organic Chemistry, 82(19), 10513-10518.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Royal Society of Chemistry. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
  • ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Center for Biotechnology Information. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.

Sources

Technical Support Center: Optimizing Catalyst Loading for 5-Borono-2-Methylbenzoic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling of 5-borono-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted, field-proven solutions to challenges encountered when working with this sterically hindered and functionally complex substrate. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the fundamental principles behind each recommendation, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the coupling of this compound.

Q1: My Suzuki reaction with this compound is giving low to no yield under standard conditions. What is the most likely cause?

A: The primary challenge with this substrate is significant steric hindrance. The ortho-methyl group on the boronic acid impedes key steps in the catalytic cycle, particularly transmetalation and reductive elimination.[1] Standard catalyst systems like Pd(PPh₃)₄ are often inefficient for these sterically demanding couplings. Success typically requires a specialized catalyst system featuring bulky, electron-rich phosphine ligands.[1][2][3]

Q2: I'm observing significant formation of 2-methylbenzoic acid as a byproduct. What is this side reaction and how can I prevent it?

A: You are observing protodeboronation, a common side reaction where the C–B(OH)₂ bond is cleaved and replaced by a C–H bond.[4][5] This is often exacerbated by elevated temperatures and the presence of protic sources (like water) under basic conditions.[2][5] To minimize this, consider using a more stable form of the boronic acid, such as a pinacol ester or a diethanolamine adduct, and ensure you are using anhydrous solvents where possible.[1][2][5]

Q3: How does the free carboxylic acid moiety on the boronic acid affect the reaction?

A: The acidic proton of the carboxylic acid will be deprotonated by the base. Therefore, you must use at least one extra equivalent of base to account for this, in addition to the 2-3 equivalents typically required for the catalytic cycle itself. Failure to do so can result in insufficient base to promote the crucial transmetalation step, leading to low yields.[6]

Q4: What is a reliable starting point for catalyst loading for this specific coupling?

A: For a challenging, sterically hindered substrate like this compound, a higher initial catalyst loading of 1-3 mol% is a pragmatic starting point for methods development. Once conditions are optimized and a good yield is achieved, you can then perform a catalyst loading screen to reduce it to a more cost-effective and industrially viable level (e.g., <0.5 mol%).

In-Depth Troubleshooting & Optimization Guide

This guide provides a systematic approach to resolving persistent issues and fine-tuning your reaction for optimal performance.

Problem 1: Low Conversion and Poor Product Yield

Low yield is the most frequent issue and is almost always tied to the inherent difficulty of coupling a sterically encumbered substrate. A logical, step-by-step approach to optimization is crucial.

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8] The ortho-methyl group on this compound creates a steric shield that slows down both the transmetalation of the boron species to the palladium center and the final C-C bond-forming reductive elimination step. Our strategy must focus on accelerating these kinetically slow steps.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation (Sterically Hindered) PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Biaryl Ar'-B(OH)₂ Base RedElim Reductive Elimination (Sterically Hindered) PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' ArX_label Aryl Halide (Ar-X) Boronic_label Boronic Acid (Ar'-B(OH)₂) Product_label Product (Ar-Ar') Troubleshooting_Workflow start Low Yield with This compound catalyst_check Is the catalyst system optimized for hindered substrates? start->catalyst_check base_check Is the base choice and amount appropriate? catalyst_check->base_check Yes switch_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Use Modern Precatalyst (G3/G4) catalyst_check->switch_catalyst No conditions_check Are reaction conditions (temp, solvent) optimal? base_check->conditions_check Yes adjust_base Use Stronger Base (K₃PO₄, Cs₂CO₃) Ensure >3 equivalents are used base_check->adjust_base No stability_check Is the boronic acid decomposing? conditions_check->stability_check Yes adjust_conditions Increase Temperature (90-120 °C) Use Anhydrous, Degassed Solvent (e.g., Dioxane, Toluene) conditions_check->adjust_conditions No protect_boronic Protect Boronic Acid (e.g., Diethanolamine Adduct) Use Strictly Anhydrous Conditions stability_check->protect_boronic Yes success High Yield Achieved stability_check->success No switch_catalyst->base_check adjust_base->conditions_check adjust_conditions->stability_check protect_boronic->success

Decision workflow for troubleshooting low-yield reactions.

For this substrate, the choice of ligand is paramount. Bulky, electron-rich dialkylbiarylphosphine ligands (often called "Buchwald ligands") are designed to accelerate both oxidative addition and reductive elimination, making them ideal for challenging couplings. [9][10]

Catalyst System Suitability for Hindered Substrates Rationale
Pd(PPh₃)₄ Poor Triphenylphosphine is not bulky or electron-rich enough to promote the difficult reductive elimination step. Often leads to catalyst decomposition and low yields. [1]
PdCl₂(dppf) Moderate Better than PPh₃ but can still be inefficient for highly hindered substrates. Often requires higher temperatures and catalyst loadings.
Pd(OAc)₂ + XPhos/SPhos Excellent These bulky, electron-rich ligands dramatically accelerate the rate-limiting reductive elimination step, preventing catalyst decomposition and enabling high turnover. [2][11]

| Buchwald Precatalysts (G3/G4) | Optimal | These are pre-formed, air-stable complexes that rapidly generate the active Pd(0) species, ensuring high catalytic activity from the start of the reaction. [1][12]|

Recommendation: Switch to a modern Buchwald precatalyst (e.g., XPhos Pd G3) at 1-2 mol% loading. The improved stability and activity often justify the cost, especially during process development.

ParameterRecommendationRationale
Base K₃PO₄ or Cs₂CO₃ (≥3 equiv.)Strong, non-coordinating bases are effective at promoting the formation of the active boronate species required for transmetalation without coordinating to and inhibiting the palladium center. [2][13]At least 3 equivalents are needed: 2 for the cycle and 1 to neutralize the carboxylic acid.
Solvent Dioxane, Toluene, or 2-MeTHFAprotic, non-coordinating solvents are generally preferred. Ensure they are anhydrous and rigorously degassed to prevent side reactions like boronic acid homocoupling. [1][14]
Co-solvent Water (e.g., 10:1 organic/water)A small amount of water can sometimes be beneficial, as it can help solubilize the base and facilitate the formation of the active [ArB(OH)₃]⁻ species, accelerating transmetalation. [2][15]However, for substrates prone to protodeboronation, strictly anhydrous conditions may be superior. [2]
Problem 2: Managing Key Side Reactions

Even with an optimized catalyst system, side reactions can diminish yield and complicate purification.

As mentioned, this is the cleavage of the C-B bond. [5]Electron-deficient boronic acids and those with ortho-substituents can be particularly susceptible. [4][16] Mitigation Strategy: Boronic Acid Protection Converting the boronic acid to a more stable derivative can protect it from decomposition until it is needed in the catalytic cycle. [2][5]A diethanolamine adduct is an excellent, easily prepared option. [1][12] Experimental Protocol: Preparation of this compound diethanolamine adduct

  • Dissolution: In a vial with a stir bar, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like THF or methylene chloride. [1]2. Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.

  • Precipitation: A white precipitate will form almost immediately.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in the Suzuki coupling reaction. [1][12]

This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. It is primarily caused by the presence of oxygen, which can facilitate an oxidative coupling pathway, or by a stoichiometric reaction with Pd(II) species if the catalyst is not efficiently reduced to Pd(0). [14][17][18] Mitigation Strategy: Rigorous Exclusion of Oxygen

  • Reagent Prep: Use finely powdered base and ensure all solid reagents are dry. [12]2. Solvent Degassing: Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use. [7][19]3. Reaction Setup: Assemble the reaction vessel (oven-dried) with all solid reagents. Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times. [6][19]4. Catalyst Addition: Add the catalyst under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent via syringe. [12][19]

Problem 3: Optimizing Catalyst Loading

Once a reliable high-yielding protocol is established, the final step is to determine the minimum catalyst loading required. This reduces cost and minimizes residual palladium in the final product, a critical consideration in pharmaceutical development.

Experimental Protocol: Catalyst Loading Screen

  • Setup: Prepare 4-5 identical reaction vials in parallel.

  • Standard Reagents: To each vial, add the aryl halide (1.0 equiv), this compound (or its adduct, 1.2-1.5 equiv), and the optimized base (e.g., K₃PO₄, 3.0 equiv).

  • Variable Catalyst: Add the palladium precatalyst at varying loadings to each vial (e.g., Vial 1: 2.0 mol%, Vial 2: 1.0 mol%, Vial 3: 0.5 mol%, Vial 4: 0.1 mol%).

  • Reaction: Add degassed solvent, seal, and heat all vials under identical conditions (temperature and stirring).

  • Monitoring: Monitor the reactions by a suitable analytical technique (e.g., LC-MS or TLC) at set time points (e.g., 1h, 2h, 4h, 8h). [20][21][22]6. Analysis: Determine the yield and reaction completion time for each catalyst loading. The optimal loading is the lowest amount that provides a high yield in an acceptable timeframe.

Example Data Presentation:

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
2.0295
1.0394
0.5692
0.12475

From this hypothetical data, a 0.5 mol% loading might be chosen as the best balance of efficiency and cost.

References

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Chemistry.
  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
  • Sato, Y., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
  • Nykaza, T. V. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest.
  • Collet, F., et al. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • Advion. (n.d.). SUZUKI REACTION MONITORING. Advion.
  • Wikipedia. (n.d.). Protodeboronation. Wikipedia.
  • Stolar, T., et al. (2021). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR.
  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis.
  • Patil, P. B., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.
  • Guo, M., et al. (2014). The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. ResearchGate.
  • Daugulis, O., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research.
  • Tang, W., et al. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

Technical Support Center: Improving Reaction Times for 5-borono-2-methylbenzoic acid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the Suzuki-Miyaura cross-coupling of 5-borono-2-methylbenzoic acid. This sterically hindered and potentially coordinating substrate frequently leads to sluggish reaction times and incomplete conversions. This guide provides a structured approach, from quick-check FAQs to in-depth troubleshooting, to help you systematically optimize your reaction conditions and accelerate your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered with this challenging substrate.

Q1: My reaction with this compound is extremely slow or has stalled completely. What are the first things I should check?

A1: When a reaction fails, it's crucial to first verify the foundational parameters before exploring more complex variables.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction flask was thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas.

  • Reagent Quality:

    • Solvents: Use anhydrous, degassed solvents. Oxygen dissolved in solvents is a common cause of catalyst deactivation.[1]

    • Boronic Acid: Boronic acids can degrade or form anhydrides (trimerize) upon storage, reducing their reactivity.[1] Use fresh or properly stored boronic acid.

    • Catalyst/Ligand: Ensure your palladium source and phosphine ligands have not degraded. Phosphine ligands are susceptible to oxidation.[1]

  • Efficient Stirring: In biphasic systems (e.g., toluene/water), vigorous stirring is essential to ensure efficient mixing and facilitate the transfer of reagents between phases.[1]

Q2: Why is this compound considered a "difficult" substrate for Suzuki coupling?

A2: The difficulty arises from a combination of two primary factors:

  • Steric Hindrance: The methyl group is positioned ortho to the boronic acid. This steric bulk significantly impedes key steps in the catalytic cycle, particularly the transmetalation step where the aryl group is transferred to the palladium center.[2][3]

  • Catalyst Inhibition: The carboxylic acid moiety can coordinate to the palladium catalyst. This can lead to the formation of inactive catalyst species, effectively "poisoning" the catalyst and slowing or halting the reaction.[4][5]

Q3: I'm observing significant formation of palladium black. What does this mean and how can I prevent it?

A3: The formation of palladium black is the precipitation of palladium metal from the solution, indicating catalyst decomposition and a loss of catalytic activity.[5] This is often caused by:

  • High Temperatures: Excessively high reaction temperatures can accelerate catalyst decomposition. While heating is often necessary, there is an optimal range beyond which catalyst stability suffers.[6]

  • Ligand Dissociation/Decomposition: If the ligand is not robust enough to stabilize the palladium nanoparticles in solution, they will agglomerate and precipitate.[5] Using bulky, electron-rich ligands can improve catalyst stability.

Q4: What are the primary side products I should be aware of, and how can I minimize them?

A4: The two most common side reactions are:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, forming 2-methylbenzoic acid. This is often promoted by excess water or insufficiently strong bases. To mitigate this, you can use more stable boronic esters (e.g., pinacol esters) or carefully control the amount of water in the reaction.[1][5]

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl. The primary cause is often the presence of oxygen.[4] Rigorous degassing of all reagents and maintaining a strict inert atmosphere are the best preventative measures.[1]

Section 2: In-Depth Troubleshooting Guides

If the initial checks in the FAQ section do not resolve the issue, a more systematic optimization of the core reaction parameters is required.

Guide 1: Catalyst and Ligand Selection for Steric Hindrance

For sterically demanding substrates, the choice of catalyst and ligand is the most critical factor influencing reaction success. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] The goal is to use a ligand that accelerates both the oxidative addition and the subsequent, often rate-limiting, reductive elimination step.[7]

The Rationale: Bulky, electron-rich ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[2] This facilitates oxidative addition and their steric bulk promotes the final reductive elimination step to release the product and regenerate the catalyst.[8]

Recommendations:

  • Buchwald Ligands: Biaryl phosphine ligands are the gold standard for challenging couplings.

  • N-Heterocyclic Carbenes (NHCs): These are strong σ-donating ligands that form very stable and active palladium complexes.

Ligand TypeExamplesKey Advantages for This SubstrateCitation
Buchwald Ligands SPhos, XPhos, RuPhosExcellent for promoting oxidative addition and reductive elimination in sterically hindered systems. High stability and activity.[2][8][9]
NHC Ligands IPr, IMesStrong σ-donors that create highly active and thermally stable catalysts, often effective when phosphine ligands fail.[5][9]
Guide 2: The Critical Role of the Base

The base plays a crucial role in the Suzuki-Miyaura reaction; it activates the boronic acid by converting it into a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[10][11] For hindered substrates where transmetalation is slow, the choice and strength of the base are paramount.

The Rationale: A stronger base more effectively forms the boronate anion, increasing its equilibrium concentration and reactivity towards the palladium complex.[11][12]

Recommendations:

  • Strength: Weak bases like Na₂CO₃ are often insufficient. Stronger inorganic bases are required.

  • Solubility: Base solubility is important. Using an aqueous solution is a common and effective strategy, though anhydrous conditions may be needed to prevent protodeboronation.[13]

BaseCommon Solvent SystemConsiderationsCitation
K₃PO₄ Dioxane/H₂O, Toluene/H₂OA strong, commonly used base that is often effective for hindered couplings.[9][13]
Cs₂CO₃ Dioxane, THF, TolueneA very strong base, often providing better results than potassium bases due to the cation effect.[4][12]
KOtBu THF, Dioxane (anhydrous)An extremely strong base that can be successful when other bases fail, but may promote side reactions.[12]
KF Toluene, THFA milder option that can be effective, particularly if the substrate is sensitive to stronger bases.[10]
Guide 3: Solvent and Temperature Effects on Reaction Kinetics

Temperature directly impacts the rate of each step in the catalytic cycle.[13] For a sluggish reaction, increasing the temperature is a common strategy to overcome the activation energy barrier.[14]

The Rationale: Higher temperatures increase molecular motion and the frequency of effective collisions, accelerating all elementary steps of the catalytic cycle. However, a ceiling effect exists, where temperatures that are too high will cause catalyst decomposition.[6]

Recommendations:

  • Temperature Screening: If the reaction is slow at 80 °C, incrementally increase the temperature to 100-110 °C while monitoring for catalyst precipitation (palladium black).[6][15]

  • Solvent Choice: The solvent must solubilize all components. Aprotic polar solvents are generally preferred. Using a higher-boiling-point solvent like dioxane or toluene allows for higher reaction temperatures.

SolventBoiling Point (°C)Common Use CaseCitation
1,4-Dioxane 101Very common, often used with water to dissolve the base.[13]
Toluene 111Another common choice, especially for biphasic reactions.[13]
Tetrahydrofuran (THF) 66A good solvent, but its lower boiling point limits the achievable reaction temperature.[13]
Dimethylformamide (DMF) 153A polar aprotic solvent that can be effective, but may be harder to remove during workup.[13]

Section 3: Visual Guides and Workflows

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle involves three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination. For this compound, the steric hindrance primarily affects the Transmetalation and Reductive Elimination steps.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L n OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)L n-X OxAdd->PdII_A Ar-X Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar-Pd(II)L n-Ar' Transmetal->PdII_B Ar'-B(OR)₃⁻ RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product (Ar-Ar') ArX Ar-X ArBOH Ar'-B(OH)₂ + Base Product Ar-Ar' BaseX [X-B(OH)₂]⁻ Troubleshooting_Workflow start Reaction is Slow or Stalled check_basics Step 1: Verify Basics - Inert Atmosphere? - Reagent Quality? - Vigorous Stirring? start->check_basics basics_ok Problem Persists check_basics->basics_ok optimize_catalyst Step 2: Optimize Catalyst System - Switch to Bulky Ligand (SPhos, XPhos) - Increase Catalyst Loading (1-3 mol%) basics_ok->optimize_catalyst Yes success Reaction Improved basics_ok->success No, Fixed! catalyst_ok Still Slow optimize_catalyst->catalyst_ok optimize_base Step 3: Optimize Base - Switch to Stronger Base (K₃PO₄, Cs₂CO₃) - Check Solubility catalyst_ok->optimize_base Yes catalyst_ok->success No, Fixed! base_ok Still Slow optimize_base->base_ok optimize_temp Step 4: Optimize Temp/Solvent - Increase Temperature (e.g., 80°C -> 110°C) - Switch to Higher Boiling Solvent base_ok->optimize_temp Yes base_ok->success No, Fixed! temp_ok Still Slow optimize_temp->temp_ok protect_acid Step 5: Consider Substrate Modification - Protect Carboxylic Acid as an Ester (e.g., Methyl Ester) temp_ok->protect_acid Yes temp_ok->success No, Fixed! protect_acid->success

Caption: A step-by-step workflow for troubleshooting slow Suzuki couplings of hindered substrates.

Section 4: Experimental Protocols

Protocol 1: General Screening Reaction for this compound

This protocol provides a robust starting point for optimization. It uses a modern catalyst system known to be effective for challenging substrates. [9]

  • Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes by inserting an inlet needle connected to a gas line and an outlet needle.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (start with 100 °C). [9]6. Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. [1]7. Work-up: After the reaction is complete (or has stalled), cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [1]8. Purification: Purify the crude product by flash column chromatography. [1]

Protocol 2: Protection of the Carboxylic Acid (Fischer Esterification)

If catalyst poisoning by the carboxylic acid is suspected, protecting it as a methyl ester can significantly improve reaction performance. [4]

  • Setup: In a round-bottom flask, dissolve this compound in methanol (e.g., 0.2 M).

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Remove most of the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester of the boronic acid, which can be used directly in the Suzuki coupling protocol described above. The ester can be hydrolyzed back to the carboxylic acid post-coupling using standard saponification conditions (e.g., LiOH or NaOH in THF/water).

Section 5: References

Sources

Technical Support Center: Purification of 5-Borono-2-Methylbenzoic Acid Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the purification of Suzuki-Miyaura coupling products derived from 5-borono-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the post-reaction workup and purification of biaryl carboxylic acids.

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds, yet the purification of its products can be a significant bottleneck.[1] The presence of a carboxylic acid and a boronic acid moiety on one of the coupling partners introduces specific challenges, including unique impurity profiles and solubility issues that demand tailored purification strategies. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you achieve high purity for your target compounds.

Understanding the Core Challenges

The purification of biaryl compounds derived from this compound is complicated by several factors:

  • Polarity of the Product: The carboxylic acid group imparts high polarity, which can lead to difficult separations from polar byproducts and baseline streaking during chromatography.

  • Amphiphilic Nature: The molecule possesses both a nonpolar biaryl core and a polar carboxylic acid, influencing its solubility in various solvents.

  • Common Suzuki Impurities: Like all Suzuki reactions, this process is prone to forming characteristic impurities such as homocoupled products, residual starting materials, and palladium catalyst residues.[2][3]

  • Boronic Acid-Related Side Products: Unreacted boronic acid can undergo side reactions like protodeboronation or form boroxines.[2][3]

This guide will address these challenges systematically, providing both the "how" and the "why" for each troubleshooting step.

Troubleshooting Purification: Frequently Asked Questions (FAQs)

Here we address specific issues you may encounter during the purification of your 5-substituted-2-methylbiphenyl-X-carboxylic acid derivatives.

Q1: My crude product is a complex mixture on TLC/LC-MS. What are the likely impurities I need to separate?

A1: A complex crude mixture is common. Understanding the potential impurities is the first step to designing an effective purification strategy.[4]

  • Homocoupling of the Boronic Acid: This results in the formation of a biphenyl dicarboxylic acid. This side reaction is often promoted by the presence of oxygen or residual Pd(II) species in the reaction mixture.[3][5][6]

  • Unreacted Starting Materials: Residual this compound and your aryl halide coupling partner will be present.

  • Protodeboronation Product: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of 2-methylbenzoic acid.[2][7] This is a known side reaction for boronic acids, particularly under certain pH and temperature conditions.[7]

  • Dehalogenation of the Coupling Partner: Your aryl halide can lose its halogen atom, which is then replaced by hydrogen.[2]

  • Palladium Residues: The palladium catalyst and its ligands can contaminate the product. These often appear as a fine black precipitate (palladium black) or can remain as soluble complexes.[2]

  • Inorganic Salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates) are usually removed during aqueous workup.[4]

Q2: How can I effectively remove residual palladium catalyst from my acidic product?

A2: Palladium removal is critical, especially for pharmaceutical applications. Due to the polar nature of your carboxylic acid product, several methods can be effective.

  • Filtration through Celite: This is the simplest method for removing heterogeneous palladium black. After diluting the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, THF), pass it through a pad of Celite.[8][9] This will trap the insoluble palladium particles.

  • Aqueous Workup with Thiol Scavengers: If your palladium is in a soluble form, you can add a scavenger during the workup. After the reaction, and before acidification, add a thiol-containing reagent (e.g., sodium thiomethoxide, N-acetylcysteine) to the basic aqueous layer. The thiol will complex with the palladium, which can then be removed with the aqueous layer.

  • Specialized Scavenger Resins: For more stubborn soluble palladium, solid-supported metal scavengers can be used.[10] These are typically polymers functionalized with groups that have a high affinity for palladium, such as thiols or phosphines.[10] The crude product solution is passed through a cartridge containing the resin, which captures the palladium.

  • Charcoal Treatment: Stirring the crude product solution with activated charcoal can also help adsorb residual palladium.[11] However, be aware that this can sometimes lead to loss of the desired product through co-adsorption.

Method Type of Palladium Removed Advantages Disadvantages
Filtration through Celite Heterogeneous (Pd black)Simple, fast, and inexpensive.[8]Ineffective for soluble palladium complexes.
Aqueous Workup w/ Thiols SolubleCan be integrated into the workup.Requires an additional reagent.
Scavenger Resins SolubleHigh efficiency and selectivity.[10]Higher cost.
Activated Charcoal Soluble and HeterogeneousInexpensive.Can lead to product loss.[11]

Q3: My primary purification by column chromatography is giving poor separation and streaking. What can I do?

A3: The carboxylic acid functionality is likely the cause of these issues due to its strong interaction with silica gel.

  • Acidify the Eluent: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to your mobile phase can significantly improve peak shape.[12] The acid protonates the carboxylate groups on your product, reducing their interaction with the silica and minimizing tailing.

  • Use a Different Stationary Phase: If modifying the eluent is not sufficient, consider alternative stationary phases. Reverse-phase chromatography (C18) is often an excellent choice for polar, acidic compounds.

  • Esterification: As a last resort, you can temporarily protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The resulting ester will be less polar and behave much better on silica gel. After purification, the ester can be hydrolyzed back to the carboxylic acid.[13]

Q4: I am struggling to crystallize my final product. What are some good solvent systems to try for biaryl carboxylic acids?

A4: Finding the right crystallization conditions is often a matter of systematic trial and error. For biaryl carboxylic acids, here are some starting points:

  • Aqueous Ethanol or Methanol: These are classic choices for recrystallizing moderately polar organic acids.[14] Dissolve the crude product in the minimum amount of hot alcohol and slowly add water until the solution becomes turbid. Then, add a small amount of alcohol to redissolve the solid and allow the solution to cool slowly.

  • Toluene/Heptane or Benzene/Petroleum Ether: A polar aromatic solvent paired with a nonpolar aliphatic solvent can be very effective.[14] Dissolve the compound in hot toluene or benzene and then slowly add heptane or petroleum ether until turbidity is observed.

  • Dichloromethane/Hexane: This is another common solvent system for compounds of intermediate polarity.[12]

  • Acid-Base Crystallization: Dissolve your crude product in a dilute basic aqueous solution (e.g., 1M NaOH or Na2CO3). Filter the solution to remove any insoluble, non-acidic impurities. Then, slowly acidify the filtrate with an acid like HCl. Your product should precipitate out as the free carboxylic acid. This can be a highly effective purification method.

Experimental Protocols

Protocol 1: General Aqueous Workup for Acidic Products

This protocol is designed to separate your acidic product from neutral and basic impurities.

  • Cool and Quench: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute: Dilute the mixture with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Basify and Extract: Add a 1M aqueous solution of a base such as sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) and transfer the mixture to a separatory funnel. Shake well. The deprotonated carboxylic acid product will move into the aqueous layer.

  • Separate Layers: Separate the aqueous and organic layers. The organic layer contains neutral impurities (like homocoupled starting aryl halide) and basic impurities.

  • Wash Aqueous Layer: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidify and Extract Product: Cool the aqueous layer in an ice bath and slowly acidify it with 1M hydrochloric acid (HCl) to a pH of ~2-3.[15] The protonated carboxylic acid product will often precipitate or can be extracted back into a fresh portion of an organic solvent (e.g., ethyl acetate, 3x).[15]

  • Final Wash and Dry: Combine the organic extracts containing your product, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain your crude product.[15]

Protocol 2: Flash Column Chromatography with an Acidified Eluent

This protocol is for the purification of the crude product obtained from the workup.

  • Prepare the Column: Pack a silica gel column with your chosen eluent system (e.g., hexanes/ethyl acetate).

  • Prepare the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

  • Load the Column: Load the sample onto the column.

  • Elute: Begin elution with your chosen solvent system, gradually increasing the polarity. Crucially, ensure your mobile phase contains 0.5-1% acetic acid to prevent peak tailing. [12]

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Workflow

General Purification Workflow

The following diagram illustrates a typical purification sequence for a Suzuki coupling product of this compound.

G cluster_0 Post-Reaction cluster_1 Workup cluster_2 Purification cluster_3 Final Product Crude Reaction Mixture Crude Reaction Mixture Aqueous Workup Aqueous Workup Crude Reaction Mixture->Aqueous Workup Dilute & Filter (Celite) Acid/Base Extraction Acid/Base Extraction Aqueous Workup->Acid/Base Extraction Separate acidic product Column Chromatography Column Chromatography Acid/Base Extraction->Column Chromatography Crude Acid Recrystallization Recrystallization Column Chromatography->Recrystallization Optional final polish Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

Caption: A typical purification workflow for acidic Suzuki products.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common purification issues.

G Start Purification Issue? Check_Impurity Impurity Profile Known? Start->Check_Impurity Analyze_Crude Analyze via LC-MS/NMR Check_Impurity->Analyze_Crude No Chromatography_Issue Chromatography Problem? Check_Impurity->Chromatography_Issue Yes Analyze_Crude->Chromatography_Issue Add_Acid Add Acid to Eluent Chromatography_Issue->Add_Acid Yes (Streaking) Crystallization_Issue Crystallization Fails? Chromatography_Issue->Crystallization_Issue No (Product is Oily/Amorphous) Change_Stationary_Phase Try Reverse Phase Add_Acid->Change_Stationary_Phase Still Poor Separation Success Pure Product Add_Acid->Success Resolved Change_Stationary_Phase->Success Screen_Solvents Screen Solvent Systems Crystallization_Issue->Screen_Solvents Yes Acid_Base_Precip Try Acid-Base Precipitation Screen_Solvents->Acid_Base_Precip Still Fails Screen_Solvents->Success Success Acid_Base_Precip->Success

Caption: A decision tree for troubleshooting purification problems.

By systematically identifying potential impurities and applying targeted purification techniques, researchers can overcome the challenges associated with the purification of this compound coupling products. This guide serves as a foundational resource to streamline your workflow and achieve your desired product with high purity.

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?
  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture?
  • ACS Publications. (n.d.). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. Organic Process Research & Development. [Link]
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin.
  • Wikipedia. (n.d.). Boronic acid.
  • ACS Publications. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
  • ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • ScienceMadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product.
  • Reddit. (2018, November 5). Suzuki purification problem. r/OrganicChemistry. [Link]
  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
  • The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. [Link]
  • PubMed Central. (n.d.).
  • eScholarship.org. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2025, June 14). Problems with Suzuki coupling. r/Chempros. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • ResearchGate. (2023, February 22). Suzuki–Miyaura Coupling Reaction Product Isolation.
  • ResearchGate. (2025, August 7). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • PubMed Central. (n.d.).
  • Reddit. (2025, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp. [Link]
  • ACS Publications. (n.d.).
  • PubMed Central. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

Sources

Technical Support Center: Optimizing Reactions with 5-borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Temperature Effects

Welcome to the technical support center. As a Senior Application Scientist, I understand that navigating the complexities of cross-coupling reactions requires a blend of theoretical knowledge and practical insight. This guide is designed for researchers, chemists, and drug development professionals who are working with 5-borono-2-methylbenzoic acid and need to troubleshoot or optimize their reaction conditions, with a specific focus on the critical role of temperature. Here, we will move beyond simple protocols to understand the causality behind our experimental choices.

Frequently Asked Questions (FAQs): The Role of Temperature

This section addresses common questions regarding the fundamental impact of temperature on reactions involving this compound, particularly in the context of Suzuki-Miyaura cross-coupling.

Q1: What is the primary effect of temperature on the rate of my reaction?

A1: Temperature is a fundamental parameter that governs reaction kinetics. According to collision theory and the Arrhenius equation, increasing the temperature increases the kinetic energy of the reacting molecules. This leads to more frequent collisions and, more importantly, a higher proportion of collisions with sufficient energy to overcome the activation energy barrier. Consequently, the reaction rate typically increases with temperature.[1] However, for complex multi-step reactions like the Suzuki-Miyaura coupling, the relationship is not always linear, as higher temperatures can also accelerate undesirable side reactions.[2]

Q2: What is a typical starting temperature range for a Suzuki-Miyaura coupling with this compound?

A2: A general and effective starting point for temperature screening is between 60 °C and 90 °C.[3] Many Suzuki-Miyaura reactions proceed efficiently within this range, balancing a reasonable reaction rate with thermal stability of the reactants and catalyst. While some modern, highly active catalyst systems can operate at or near room temperature,[4][5] many reactions, especially with less reactive coupling partners like aryl chlorides, may require temperatures upwards of 100-120 °C to achieve a good yield.[6]

Q3: What are the main risks associated with using a temperature that is too high?

A3: Exceeding the optimal temperature can be detrimental to the reaction's success. The primary risks include:

  • Accelerated Protodeboronation: This is a major decomposition pathway for arylboronic acids, where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[7][8] This side reaction is often significantly accelerated at elevated temperatures, consuming the starting material and reducing the yield of the desired product.[5][6]

  • Catalyst Decomposition: Palladium catalysts, particularly the active Pd(0) species, can be thermally unstable. At excessive temperatures, they may decompose into inactive palladium black, effectively halting the catalytic cycle.[9]

  • Increased Impurity Profile: Higher temperatures can promote various other side reactions, such as etherification or decarboxylation, leading to a more complex reaction mixture and a lower purity of the final product.[2]

Q4: Can the reaction temperature be too low? What are the consequences?

A4: Yes, a temperature that is too low is a common cause of failed or incomplete reactions. The main consequence is an extremely slow reaction rate, which may be mistaken for a complete lack of reactivity.[2] If the provided thermal energy is insufficient to overcome the activation energy of the rate-limiting step in the catalytic cycle (often the oxidative addition), the reaction will not proceed to completion, resulting in low conversion of starting materials and poor yields.[1]

Troubleshooting Guide: Temperature-Related Issues

This section provides specific troubleshooting advice in a Q&A format for common problems encountered during experiments.

Q1: My reaction yield is very low, and I've recovered most of my starting materials. Could the temperature be the issue?

A1: This is a classic symptom of insufficient thermal energy. If your catalyst, base, and solvent system are appropriate, the most likely cause is a reaction temperature that is too low to drive the catalytic cycle efficiently.

  • Causality: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step and has a significant activation energy barrier. If the temperature is too low, the catalyst may not be sufficiently activated, or the reactants may lack the energy to proceed through this step at a reasonable rate.

Q2: I'm seeing a significant amount of 2-methylbenzoic acid as a byproduct. Why is this happening and how can I prevent it?

A2: The formation of 2-methylbenzoic acid indicates that protodeboronation is occurring. This is a common and often frustrating side reaction where the boronic acid moiety is cleaved from the aromatic ring.

  • Causality: Protodeboronation is highly dependent on the substrate, base, solvent, and, critically, temperature.[7][8] Elevated temperatures can dramatically increase the rate of this undesired pathway.[5][6] The presence of water and a base creates conditions ripe for this decomposition.

  • Recommended Action:

    • Lower the Temperature: This is the most direct approach. Try running the reaction at the lowest temperature that still allows for a reasonable rate of the desired coupling reaction.

    • Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, minimizing water can sometimes suppress protodeboronation.[10]

    • Choose the Right Base: A weaker base or a non-aqueous base might be beneficial.

    • Consider a Boronic Ester: Converting the boronic acid to a pinacol ester (Ar-B(pin)) can enhance stability and reduce the rate of protodeboronation under certain conditions, though this is not a universal solution.[11][12]

Q3: My reaction starts, but then the solution turns black and the reaction stalls. What's going on?

A3: The formation of a black precipitate is almost certainly palladium black, which is inactive Pd(0). This indicates catalyst decomposition.

  • Causality: While often associated with phosphine ligand oxidation, catalyst decomposition can also be induced by excessive heat. The ligand protecting the palladium nanoparticle can dissociate at high temperatures, leading to aggregation and precipitation of inactive palladium metal.

  • Recommended Action:

    • Reduce Reaction Temperature: Operate within the known thermal stability range of your specific palladium catalyst and ligand combination.

    • Ensure an Inert Atmosphere: Rigorously degas your solvents and maintain a positive pressure of an inert gas (Nitrogen or Argon) to prevent oxygen from degrading the catalyst, a process that can be exacerbated by heat.[13]

    • Select a More Robust Ligand: Consider using sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which often form more thermally stable palladium complexes.[5][6]

Data Summary: Temperature Effects on Suzuki-Miyaura Reactions
Temperature RangeExpected Outcome for Product YieldCommon Side Reactions / Issues
Room Temp - 40°C Very slow or no reaction, unless a highly active catalyst system is used.[4]Incomplete conversion of starting materials.
50°C - 90°C Often the optimal range for many standard reactions. Good balance of rate and stability.[3]Moderate risk of protodeboronation, depending on substrate and base.
> 100°C Faster reaction rates, but increased risk of side reactions and decomposition.[6]High rate of protodeboronation, catalyst decomposition (Pd black), formation of thermal byproducts.[2][5][9]

Experimental Protocols & Visualizations

Protocol 1: Temperature Optimization for Suzuki-Miyaura Coupling

This protocol provides a step-by-step method for determining the optimal reaction temperature for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • 1,4-Dioxane and Water (4:1 ratio)

  • Schlenk flasks or reaction vials with stir bars

  • Heating block or oil bath with precise temperature control

Procedure:

  • Reaction Setup: In three separate Schlenk flasks labeled A, B, and C, add this compound, the aryl bromide, and potassium phosphate.

  • Inert Atmosphere: Seal the flasks, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[13]

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture to each flask. Finally, add the Pd(PPh₃)₄ catalyst to each flask.

  • Heating: Place each flask in a pre-heated block or oil bath set to a different temperature:

    • Flask A: 60 °C

    • Flask B: 80 °C

    • Flask C: 100 °C

  • Monitoring: Stir the reactions vigorously. After 2 hours, and then at regular intervals (e.g., every 4 hours), carefully take a small aliquot from each reaction mixture. Quench the aliquot with a small amount of water and extract with ethyl acetate. Analyze the organic layer by TLC or LC-MS to monitor the consumption of starting materials and the formation of the desired product and any byproducts (especially the protodeboronated arene).[3]

  • Analysis: Compare the results from the three temperatures. The optimal temperature is the one that gives the highest conversion to the desired product with the minimal formation of byproducts within a reasonable timeframe.

Visual Workflow: Troubleshooting Low Reaction Yield

The following diagram outlines a logical workflow for troubleshooting a low-yield reaction, emphasizing the importance of evaluating temperature.

TroubleshootingWorkflow Start Low or No Yield Observed Check_Temp Is Temperature Optimal? Start->Check_Temp Check_Reagents Are Reagents/Catalyst Active? Check_Temp->Check_Reagents Yes, appears correct Temp_Low Action: Increase Temperature (e.g., screen 60, 80, 100°C) Check_Temp->Temp_Low No, likely too low Temp_High Action: Decrease Temperature (Check for protodeboronation) Check_Temp->Temp_High Maybe too high Check_Inert Is Atmosphere Inert? Check_Reagents->Check_Inert Yes Reagents_Bad Action: Use Fresh Reagents & New Catalyst Bottle Check_Reagents->Reagents_Bad No Inert_Bad Action: Improve Degassing & Purge Technique Check_Inert->Inert_Bad No Success Problem Resolved Check_Inert->Success Yes, all parameters checked Temp_Low->Success Temp_High->Success Reagents_Bad->Success Inert_Bad->Success SuzukiCycle cluster_reactants Inputs cluster_products Output Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar' L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination ArAr Ar-Ar' Trans->ArAr ArX Ar-X ArX->OxAdd ArB Ar'-B(OH)₂ + Base ArB->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Johansson Seechurn, C. C., et al. (2012). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 2012. [Link]
  • Denny, J. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1276–1292. [Link]
  • Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200. [Link]
  • Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. [Link]
  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
  • Borhade, A. V., et al. (2016). The effect of various temperatures on the Suzuki coupling reaction.
  • Kuhn, M., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(61), 13996-14002. [Link]
  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
  • Johansson Seechurn, C. C., et al. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
  • Wang, Z., et al. (2023). Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation.

Sources

Technical Support Center: Suzuki-Miyaura Coupling of 5-borono-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the Suzuki-Miyaura cross-coupling of 5-borono-2-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize the formation of the common homocoupling byproduct, 5,5'-dicarboxy-2,2'-dimethylbiphenyl, and maximize the yield of your desired cross-coupled product.

Troubleshooting Guide: Minimizing Homocoupling Byproducts

This section provides a problem-oriented approach to resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.

Issue 1: Significant formation of 5,5'-dicarboxy-2,2'-dimethylbiphenyl is observed.

The formation of a homocoupled dimer is a frequent side reaction in Suzuki couplings, reducing the yield of the desired product and complicating purification.[1] This issue can typically be traced back to several key aspects of the reaction setup and execution.

Explanation: Dissolved oxygen is a primary culprit in promoting the homocoupling of boronic acids.[1][2] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that exclusively produces the homocoupled product.[3][4][5] Rigorous exclusion of oxygen is therefore critical for suppressing this unwanted pathway.[2][6]

Suggested Solutions:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. Common and effective methods include:

    • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes. A subsurface sparge is most effective.[2][7]

    • Freeze-Pump-Thaw: For the most stringent oxygen removal, perform at least three freeze-pump-thaw cycles.[7]

  • Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas like Nitrogen or Argon. Use standard Schlenk line or glovebox techniques.

Explanation: The oxidation state of the initial palladium source can significantly influence the amount of homocoupling. Pd(II) precatalysts, such as Pd(OAc)₂ or PdCl₂, can directly react with two equivalents of the boronic acid to form the homocoupled product and generate the active Pd(0) catalyst in situ.[1][2][5] This can be a major pathway for byproduct formation, especially at the beginning of the reaction.

Suggested Solutions:

  • Use a Pd(0) Source: Whenever possible, start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[8][9] This eliminates the initial Pd(II)-mediated homocoupling pathway.

  • Add a Mild Reducing Agent: If using a Pd(II) source is unavoidable, the addition of a mild reducing agent can suppress homocoupling. Potassium formate (HCO₂K) has been shown to be effective in minimizing the concentration of free Pd(II) without disrupting the main catalytic cycle.[2][6][9]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of Suzuki-Miyaura reactions with this compound.

Q1: What are the primary mechanisms leading to the homocoupling of my boronic acid?

A1: There are two main pathways for boronic acid homocoupling:

  • Oxygen-Mediated Pathway: The active Pd(0) catalyst is oxidized by O₂ to form a palladium(II) species, which can then react with two molecules of the boronic acid, leading to the homocoupled product.[1][3][4]

  • Pd(II) Precatalyst Pathway: If you use a Pd(II) source like Pd(OAc)₂, it can directly react with the boronic acid to produce the dimer and the active Pd(0) catalyst required for the main cross-coupling cycle.[1][5]

Below is a diagram illustrating these competing pathways.

Suzuki_Pathways cluster_desired Desired Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathways Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar¹-X PdII_O2 Pd(II) Species Pd0->PdII_O2 O₂ (Oxygen) ArPdX Ar¹-Pd(II)-X OA->ArPdX TM Transmetalation ArPdX->TM Ar²B(OH)₂ + Base ArPdAr Ar¹-Pd(II)-Ar² TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Regenerated Catalyst Product Ar¹-Ar² RE->Product Homocoupling_Product Ar²-Ar² PdII_O2->Homocoupling_Product 2 x Ar²B(OH)₂ PdII_precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) PdII_precatalyst->Homocoupling_Product 2 x Ar²B(OH)₂ Homocoupling_Product->Pd0 Forms Pd(0) caption Fig 1. Desired Suzuki cycle vs. homocoupling.

Caption: Desired Suzuki cycle vs. homocoupling pathways.

Q2: How does the choice of base impact homocoupling and the overall reaction?

A2: The base plays several crucial roles in the Suzuki-Miyaura reaction, and its choice can significantly affect the outcome.[10] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[10][11]

For this compound, which has an acidic carboxylic acid group, you must use at least two equivalents of base: one to neutralize the carboxylic acid and at least one to activate the boronic acid.

  • Common Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[10] K₃PO₄ is often a good choice for sterically hindered substrates.

  • Impact on Selectivity: The stoichiometry of the base can influence reaction selectivity, with fewer equivalents sometimes favoring the reaction of boronic acids with lower pKa values.[12]

Q3: Which ligands are recommended for a sterically hindered substrate like this compound?

A3: The steric hindrance from the ortho-methyl group can slow down the reaction. To overcome this, bulky and electron-rich phosphine ligands are highly recommended. These ligands promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[5][8]

Recommended Ligands:

  • Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices for challenging substrates and are known to minimize side reactions.[7][8][13]

  • Ferrocenyl Ligands: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is also a robust and commonly used ligand.[14]

The use of these advanced ligands often allows the reaction to proceed at lower temperatures and with lower catalyst loadings.

Q4: My boronic acid has been stored for a while. Could this be affecting my reaction?

A4: Yes, the quality and form of the boronic acid are critical. Boronic acids can dehydrate upon storage to form cyclic trimers known as boroxines.[15][16] While the equilibrium between the boronic acid and the boroxine is reversible in the presence of water, having a significant portion of your starting material as the inactive trimer can lead to incorrect stoichiometry and low yields.[15]

Recommendations:

  • Pre-treatment: Before use, you can dissolve the boronic acid in a solvent mixture containing a small amount of water (e.g., dioxane/water 10:1) and stir for 30-60 minutes to hydrolyze the boroxine back to the active monomeric form.[15]

  • Use Boronate Esters: For enhanced stability, consider using a boronic ester, such as a pinacol (Bpin) or MIDA ester.[5][17] These are generally more robust and less prone to degradation.[5]

Data & Protocols

Table 1: Effect of Palladium Source and Atmosphere on Homocoupling
EntryPalladium SourceAtmosphereAdditive (1.2 eq)Homocoupling (%)Desired Product (%)
1Pd(OAc)₂ (2 mol%)AirNone~15-20%~70%
2Pd(OAc)₂ (2 mol%)NitrogenNone~5-8%~85%
3Pd₂(dba)₃ (1 mol%)NitrogenNone< 2%> 95%
4Pd(OAc)₂ (2 mol%)NitrogenHCO₂K< 1%> 97%

Data is illustrative and based on trends reported in the literature.[2][9] Actual results will vary based on specific substrates and conditions.

Experimental Protocol: General Procedure for Minimizing Homocoupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.

Reagents & Setup:

  • Aryl Halide (1.0 equiv.)

  • This compound (1.3 equiv.)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2.2 mol%)

  • K₃PO₄ (3.0 equiv., finely ground)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 5:1)

  • Schlenk flask or similar reaction vessel, stir bar, condenser

Procedure:

  • Preparation: To an oven-dried Schlenk flask, add the aryl halide, this compound, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Under a positive flow of inert gas, add the degassed solvent mixture via syringe.

  • Catalyst Addition: Add the Pd₂(dba)₃ catalyst under the inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The aqueous layer will be basic; acidify to protonate the carboxylic acid before extraction if necessary.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow Diagram

If you are experiencing high levels of homocoupling, follow this logical workflow to diagnose and resolve the issue.

Troubleshooting_Workflow start High Homocoupling Observed check_atmosphere Is the reaction rigorously deoxygenated? start->check_atmosphere improve_degassing Improve Degassing: - Sparge solvent for 30+ min - Use Freeze-Pump-Thaw cycles - Ensure positive inert gas pressure check_atmosphere->improve_degassing No check_pd_source What is the Palladium precatalyst? check_atmosphere->check_pd_source Yes improve_degassing->check_pd_source use_pd0 Switch to a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) check_pd_source->use_pd0 Pd(II) add_reductant If using Pd(II), add a mild reducing agent like HCO₂K check_pd_source->add_reductant Pd(II) check_ligand Is the ligand optimal for a hindered substrate? check_pd_source->check_ligand Pd(0) use_pd0->check_ligand add_reductant->check_ligand use_bulky_ligand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) check_ligand->use_bulky_ligand No resolution Homocoupling Minimized check_ligand->resolution Yes use_bulky_ligand->resolution caption Fig 2. Workflow for troubleshooting homocoupling.

Sources

challenges in coupling electron-deficient partners with 5-borono-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 5-borono-2-methylbenzoic acid, particularly with electron-deficient coupling partners. This resource is designed to provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common experimental hurdles.

The Core Challenge: A Tale of Two Effects

The coupling of this compound with electron-deficient partners presents a unique set of challenges stemming from the inherent properties of both molecules. The boronic acid is sterically hindered by the ortho-methyl group, while the carboxylic acid introduces potential catalyst inhibition and solubility issues. Conversely, the electron-deficient nature of the coupling partner, while beneficial for oxidative addition, can create its own set of complications. Successfully navigating this reaction requires a careful balancing of these competing factors.

cluster_0 This compound cluster_1 Electron-Deficient Partner cluster_2 Resulting Challenges b1 Ortho-Methyl Group c1 Slow Transmetalation b1->c1 Steric Hindrance b2 Carboxylic Acid Group c2 Catalyst Inhibition / Solubility Issues b2->c2 Coordination to Pd / Polarity e1 Electron-Withdrawing Groups (EWGs) c3 Facilitated Oxidative Addition e1->c3 Electronic Effect c4 Increased Risk of Side Reactions (e.g., Protodeboronation) e1->c4 Boronic Acid Instability cluster_no No / Partial Consumption cluster_yes Yes, But Product Yield is Low start Low or No Yield check_sm Are Starting Materials Consumed? (Check by TLC/LC-MS) start->check_sm cause1 Inefficient Catalysis (Steric Hindrance / Inhibition) check_sm->cause1 No cause2 Boronic Acid Decomposition (Protodeboronation) check_sm->cause2 Yes sol1 1. Switch to Bulky Ligand (e.g., SPhos, XPhos) 2. Use Stronger, Non-Coordinating Base (e.g., K3PO4) 3. Increase Temperature cause1->sol1 sol2 1. Use Milder Base (e.g., KF) 2. Minimize Water Content 3. Convert to Pinacol Ester (BPin) See Protocol 2 cause2->sol2

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: My boronic acid is decomposing, leading to side products.

The primary decomposition pathway for boronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. [1]This is a common side reaction, especially with electron-deficient systems under harsh basic conditions. [2][3] Q: I'm observing significant protodeboronation of my this compound. How can I prevent this?

A: Protodeboronation is often accelerated by strong bases, excess water, and high temperatures. [2]

  • Causality: The boronic acid is converted back to its corresponding hydrocarbon (2-methylbenzoic acid), consuming your nucleophile and halting the reaction.

  • Solution 1: Use a Milder Base: Switch from strong bases like NaOH or Cs₂CO₃ to milder options like potassium carbonate (K₂CO₃) or potassium fluoride (KF). [2][4]* Solution 2: Minimize Water: While a small amount of water can be beneficial for dissolving the base and promoting the formation of the active boronate species, too much can accelerate protodeboronation. [2][3]Try reducing the amount of water or, for highly sensitive substrates, use strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK). [2]* Solution 3 (Highly Recommended): Convert to a More Stable Boronic Ester: This is often the most robust solution. Pinacol boronic esters (BPin) are significantly more stable than their corresponding boronic acids and are more resistant to protodeboronation. [2][5]MIDA boronates offer even greater stability. [2]See Protocol 2 for a general method to prepare the pinacol ester.

Table 1: Comparison of Boronic Acid Derivatives

Boron SpeciesStabilityReactivityKey Advantage
Boronic Acid LowHighCommercially available, no prep needed
Pinacol Ester (BPin) HighModerateExcellent stability, easy to prepare and handle. [2]
MIDA Boronate Very HighLow (Slow Release)Crystalline, stable to chromatography. [2]
Trifluoroborate Salt HighHighCrystalline, stable solids.

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligand combination is the best starting point? A1: For this sterically demanding coupling, a pre-catalyst system is often more reliable than generating the active Pd(0) species in situ. A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed palladacycle with a bulky, electron-rich biarylphosphine ligand is recommended. [6][7]A good starting point would be Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) . Buchwald G3 or G4 precatalysts containing these ligands are also excellent, albeit more expensive, options.

Q2: What is the optimal base and solvent system? A2: A combination of K₃PO₄ (3.0 equivalents) as the base in a 1,4-Dioxane/H₂O (4:1 or 5:1) solvent mixture is a robust starting point. [2]The phosphate base is effective at promoting boronate formation without being overly harsh, and the solvent system often provides a good balance of solubility for the various components.

Q3: Does the electron-deficient nature of my coupling partner affect the reaction? A3: Yes, significantly. Electron-withdrawing groups on the aryl halide (your electrophile) accelerate the oxidative addition step, which is often the rate-determining step in the Suzuki-Miyaura cycle. [8][9]This is generally beneficial. However, it also means that if you were to reverse the coupling partners (i.e., use the electron-deficient arylboronic acid), that boronic acid would be less nucleophilic and more prone to decomposition. [7] Q4: How critical is degassing? A4: Absolutely critical. The active catalyst is a Pd(0) species, which is highly susceptible to oxidation by atmospheric oxygen. [6][2]Inadequate degassing leads to catalyst decomposition (often visible as the formation of black palladium precipitate) and the promotion of side reactions like the homocoupling of your boronic acid. [6][3]Solvents should be sparged with an inert gas (argon or nitrogen) for at least 20-30 minutes before use.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv), the electron-deficient aryl halide (1.0 equiv, limiting reagent), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v, to achieve a 0.1 M concentration relative to the aryl halide) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. [2]6. Workup: Once the limiting reagent is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Preparation of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylbenzoic acid (BPin derivative)

Converting the boronic acid to its pinacol ester can dramatically improve reaction success by preventing protodeboronation.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., THF or Dichloromethane).

  • Drying: Add a drying agent like anhydrous MgSO₄ to remove any residual water and stir for 30 minutes.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The resulting solid is the pinacol ester, which can often be used in the Suzuki coupling (Protocol 1, using the ester in place of the acid) without further purification.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
  • BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers.
  • Reddit User Discussion. (2024). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry.
  • ResearchGate. (2024). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Reddit User Discussion. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry.
  • Organic Chemistry Portal. Suzuki Coupling.
  • McMullen, J. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Wikipedia. Protodeboronation.
  • Kwong, F. Y., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry - ACS Publications.
  • BenchChem. Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PNAS.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
  • ResearchGate User Discussion. (2014). How can I solve my problem with Suzuki coupling?.
  • ResearchGate User Discussion. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • ResearchGate User Discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Han, F. S., et al. (2005). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. PMC - NIH.

Sources

Technical Support Center: Overcoming Solubility Challenges of 5-Borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-borono-2-methylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. We will address the common yet significant challenge of its solubility in various reaction media, providing expert insights, actionable troubleshooting guides, and validated protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often poorly soluble in common organic solvents?

A: The solubility of this compound is dictated by its unique bifunctional structure. It possesses both a moderately nonpolar substituted phenyl ring and two highly polar functional groups: a carboxylic acid (-COOH) and a boronic acid (-B(OH)₂).

  • Intramolecular and Intermolecular Hydrogen Bonding: The hydroxyl groups on both the carboxylic and boronic acid moieties can form strong hydrogen bonds. This leads to self-association and the formation of a stable crystal lattice structure, which requires significant energy to break down and dissolve in a solvent.

  • Polarity Mismatch: Many common organic solvents used in cross-coupling reactions (e.g., toluene, dioxane, THF) are not polar enough to effectively solvate both the carboxylic acid and boronic acid groups simultaneously. Conversely, highly polar protic solvents like water can interact, but the nonpolar aryl backbone limits overall solubility.

Q2: I'm setting up a Suzuki-Miyaura coupling. What is the most common reason for my this compound not dissolving?

A: The most frequent cause of insolubility in Suzuki-Miyaura reactions is the absence or insufficiency of a suitable base.[1][2][3] The primary role of the base in this context is not just to facilitate the catalytic cycle, but also to act as a solubilizing agent.

The addition of an aqueous base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) performs a crucial acid-base reaction. It deprotonates the acidic protons of both the carboxylic acid and the boronic acid groups. This in-situ salt formation converts the molecule into its anionic carboxylate and boronate forms, which are significantly more polar and, therefore, much more soluble in the aqueous/organic solvent mixtures typically used for these reactions.[1][2]

Q3: Which base should I choose, and how much should I use?

A: The choice and amount of base are critical.

  • Choice of Base:

    • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common choices. Cesium carbonate (Cs₂CO₃) is often highly effective due to its high solubility in organic solvents. Potassium carbonate (K₂CO₃) is a cost-effective and widely used alternative.

    • Phosphates (K₃PO₄): Tripotassium phosphate is a stronger base and can be particularly effective for less reactive systems or sterically hindered boronic acids.[2]

    • Hydroxides (NaOH, KOH, Ba(OH)₂): While effective at deprotonation, strong hydroxides can sometimes promote side reactions, such as protodeboronation (cleavage of the C-B bond). They should be used with caution.

  • Stoichiometry: A minimum of 3 equivalents of base are theoretically required to deprotonate both acidic protons (one from the carboxylic acid and two from the boronic acid, which forms a borate complex) and to neutralize the acid generated during the catalytic cycle. It is common practice to use a slight excess (e.g., 3-4 equivalents) to ensure complete deprotonation and drive the reaction forward.

Q4: Can I use heat to improve solubility? What are the risks?

A: Yes, gentle heating (typically in the range of 50-80 °C) is a common and effective strategy to increase the rate of dissolution and overall solubility. However, there are potential risks to consider:

  • Thermal Decomposition: While this compound is generally stable, prolonged exposure to high temperatures can lead to decomposition. Specifically, boronic acids are susceptible to thermal dehydration, which can form boroxines (cyclic anhydrides). Boroxine formation can complicate the reaction and reduce yields.

  • Solvent Loss: When heating, ensure your reaction vessel is equipped with a condenser to prevent the loss of volatile solvents, which would alter reagent concentrations.

  • Side Reactions: Increased temperatures can sometimes accelerate undesirable side reactions. It is always best to attempt dissolution at room temperature first before resorting to heat.

Troubleshooting Guide: From Suspension to Solution

This guide provides a logical workflow for addressing persistent solubility issues.

Problem: The boronic acid remains a stubborn suspension even after adding the solvent and base.
Probable Cause Recommended Solution Scientific Rationale
Insufficient Mixing/Agitation Increase the stirring rate. If the solid is caked at the bottom, use a spatula to carefully break it up. Consider using a magnetic stir bar with a shape that provides better contact (e.g., an egg-shaped or elliptical bar).Effective dissolution requires maximizing the surface area of the solid that is in contact with the solvent. Mechanical agitation is crucial to break up aggregates and ensure the base can access the solid particles.
Slow Deprotonation Kinetics After adding the base, allow the mixture to stir vigorously at room temperature for 15-30 minutes before adding other reagents (like the palladium catalyst). Gentle warming to 40-50 °C can also accelerate this process.The acid-base reaction is not always instantaneous, especially with solid reagents. Allowing sufficient time for the deprotonation to occur is essential for forming the soluble salt.
Inappropriate Solvent System The reaction may require a biphasic mixture. A common and effective system for Suzuki couplings is a mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., a 4:1 or 5:1 ratio).[4][5]The organic solvent dissolves the aryl halide and the palladium catalyst, while the aqueous layer, containing the base, dissolves the boronic acid salt. The reaction then occurs at the interface of the two phases.
Base is Ineffective Switch to a stronger or more soluble base. If you are using K₂CO₃, consider trying K₃PO₄ or Cs₂CO₃.The effectiveness of a base depends on its basicity (pKa) and its solubility in the reaction medium. A more soluble base provides a higher concentration of basic anions to facilitate deprotonation.
Workflow for Overcoming Solubility Issues

The following diagram illustrates a step-by-step decision-making process for troubleshooting the dissolution of this compound.

G cluster_start cluster_step1 cluster_step2 cluster_decision1 cluster_yes cluster_no cluster_decision2 start Start: Add this compound and solvent to flask add_base Step 1: Add Base (e.g., K₂CO₃, 3-4 eq.) start->add_base stir Step 2: Stir Vigorously (15-30 min at RT) add_base->stir check_sol Is the solution clear? stir->check_sol proceed Success! Proceed with reaction (Add catalyst, etc.) check_sol->proceed Yes troubleshoot Troubleshoot check_sol->troubleshoot No heat Apply Gentle Heat (50-60°C) troubleshoot->heat Option 1 change_base Change Base (e.g., to Cs₂CO₃ or K₃PO₄) troubleshoot->change_base Option 2 change_solvent Modify Solvent (Add H₂O or co-solvent) troubleshoot->change_solvent Option 3 check_sol2 Is it soluble now? heat->check_sol2 change_base->check_sol2 change_solvent->check_sol2 check_sol2->proceed Yes check_sol2->troubleshoot No (Re-evaluate system)

Caption: A troubleshooting flowchart for dissolving this compound.

Detailed Experimental Protocol

Protocol 1: Standard Dissolution for Suzuki-Miyaura Coupling

This protocol outlines the standard procedure for achieving complete dissolution of this compound in a typical Suzuki-Miyaura reaction setup.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 - 4.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Round-bottom flask equipped with a magnetic stir bar and condenser

Procedure:

  • Initial Setup: To the round-bottom flask, add the this compound, the aryl halide, and the selected base (e.g., K₂CO₃).

  • Solvent Addition: Add the 1,4-dioxane and water solvent mixture.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Dissolution Step: Stir the mixture vigorously at room temperature. A clear solution or a fine, easily stirred slurry should form within 15-20 minutes as the boronic acid salt is generated. If a significant amount of solid remains, gently warm the mixture to 50-60 °C with continued stirring until the solids dissolve.

  • Catalyst Addition: Once the boronic acid is fully dissolved (or appears to be maximally dissolved), briefly remove the heat source (if used) and add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by a suitable analytical method (e.g., TLC or LC-MS).

This systematic approach, grounded in the chemical principles of acid-base chemistry and solvent effects, will enable you to reliably overcome the solubility challenges associated with this compound and achieve successful reaction outcomes.

References

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. [Link]
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014).
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid.
  • Suzuki reaction. Wikipedia. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry. [Link]
  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.

Sources

Technical Support Center: Catalyst Poisoning in 5-Borono-2-Methylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-borono-2-methylbenzoic acid. This guide is designed to provide expert insights and practical solutions for a common and frustrating issue in cross-coupling reactions: catalyst poisoning. In our experience, unexpected reaction failures or low yields, particularly in complex syntheses, can often be traced back to the deactivation of the palladium catalyst.

This document moves beyond simple procedural lists to explain the underlying chemical principles, helping you not only solve immediate problems but also build more robust and reproducible processes for the future.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound has completely stalled. What is the most common reason?

A: The most frequent cause of reaction failure is catalyst poisoning.[1] This occurs when impurities in your reagents or solvents bind to the active sites of the palladium catalyst, rendering it inactive.[2][3] Common poisons include sulfur compounds, residual halides (other than the intended aryl halide), phosphates, and certain nitrogen-containing heterocycles.[4][5] Even trace amounts of these impurities, sometimes present in the starting boronic acid, can be sufficient to halt the catalytic cycle.[6]

Q2: I'm observing a significant amount of homocoupling of my this compound. Is this related to catalyst poisoning?

A: While not direct poisoning, boronic acid homocoupling is a common side reaction that competes with your desired cross-coupling. It can be exacerbated by conditions that affect the catalyst's state. Specifically, the presence of oxygen or palladium(II) species can promote this side reaction.[7][8] A healthy, active palladium(0) catalyst system is crucial for minimizing this pathway. Some catalyst poisons can disrupt the catalytic cycle, potentially leading to a higher relative concentration of species that favor homocoupling.

Q3: Can the functional groups on this compound itself inhibit the catalyst?

A: It's a possibility. The carboxylic acid group introduces complexity. While generally well-tolerated in Suzuki couplings, it can interact with the base or the palladium center. If the reaction conditions are not optimized, this could potentially lead to the formation of inactive palladium carboxylate complexes or other dormant species, effectively taking the catalyst out of the active cycle.

Q4: Are there "poison-resistant" catalyst systems I can use?

A: Yes, the choice of ligand plays a critical role in catalyst stability and resistance to deactivation. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can protect the palladium center and promote the desired catalytic steps so effectively that they outcompete poisoning pathways.[7] These advanced ligands can often overcome issues that would cause catalysts like Pd(PPh₃)₄ to fail.

Q5: How can I quickly test if my this compound starting material is the source of a catalyst poison?

A: Run a control reaction. Use a well-characterized, high-purity aryl halide and a different, trusted boronic acid (like phenylboronic acid) with the same batch of catalyst, solvent, and base. If this reaction proceeds smoothly, it strongly suggests the issue lies with your this compound. If the control also fails, the problem may be with your catalyst, solvent, or general technique (e.g., inadequate degassing).

Troubleshooting Guides & Diagnostic Workflows

This section provides in-depth, step-by-step guidance for diagnosing and resolving catalyst deactivation.

The Suzuki-Miyaura Catalytic Cycle and Points of Inhibition

Understanding the core mechanism is key to troubleshooting. The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and highlights where catalyst poisons typically interfere.

cluster_legend Legend pd0 Active Pd(0)L_n ox_add Oxidative Addition pd0->ox_add + R1-X poisoned_pd Poisoned Catalyst L_nPd-P pd0->poisoned_pd pd2_complex R1-Pd(II)L_n-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + R2-B(OR)2 (Base) pd2_r1r2 R1-Pd(II)L_n-R2 transmetal->pd2_r1r2 red_elim Reductive Elimination pd2_r1r2->red_elim red_elim->pd0 product Product R1-R2 red_elim->product poison_node Poison (P) (e.g., S, halides) poison_node->poisoned_pd Irreversible Binding key1 Catalytic Intermediate key2 Process Step key3 Poisoning Event start Low/No Conversion check_basics Verify Basics: - Inert atmosphere? - Reagent stoichiometry? - Temperature correct? start->check_basics control_rxn Run Control Reaction: Use trusted boronic acid (e.g., phenylboronic acid) check_basics->control_rxn control_ok Control Succeeds? control_rxn->control_ok suspect_boronic Problem is 5-borono- 2-methylbenzoic acid control_ok->suspect_boronic Yes control_fail Control Fails control_ok->control_fail No purify_boronic Action: Purify Starting Material (See Protocol 1) suspect_boronic->purify_boronic change_catalyst Action: Switch to Robust Catalyst System (See Table 2) purify_boronic->change_catalyst If purification fails suspect_other Problem is Catalyst, Solvent, or Base control_fail->suspect_other check_catalyst Use fresh catalyst/ligand suspect_other->check_catalyst check_solvent Use fresh, anhydrous, degassed solvent check_catalyst->check_solvent

Caption: Diagnostic workflow for failed cross-coupling reactions.

Potential Causes & Mitigation Strategies
Potential CauseDiagnostic Action & RationaleMitigation Strategy
Sulfur Impurities Elemental analysis (ICP-MS) of the boronic acid starting material. Sulfur is a potent and common poison for palladium catalysts, forming stable palladium sulfides. [6][9][10]1. Reagent Purification: Treat a solution of the boronic acid with activated carbon or perform recrystallization (See Protocol 1). [6]2. Guard Bed: Pass a solution of the starting material through a scavenger resin designed to trap sulfur compounds. [11]
Halide Impurities Ion chromatography or combustion analysis. While one halide is a reactant (e.g., Ar-Br), other residual halides (Cl⁻, I⁻) from the synthesis of the boronic acid can interfere with the catalytic cycle by forming stable, less reactive palladium-halide complexes. [4][12][13]1. Re-purification: Recrystallization is often effective at removing ionic impurities. 2. Stoichiometry Adjustment: Ensure precise 1:1 stoichiometry of your primary aryl halide to the boronic acid to avoid excess unreacted halides.
Phosphorus Impurities ICP-MS analysis. Phosphate or phosphite impurities can bind strongly to the palladium center, acting as catalyst poisons. [4]1. Reagent Sourcing: Ensure high-purity starting materials from a reputable supplier. [1]2. Purification: Use purification methods like recrystallization or column chromatography for the boronic acid.
Solvent Contaminants Use fresh, high-purity, anhydrous, and properly degassed solvents. Traces of impurities in solvents like THF (e.g., peroxides, or precursors like maleic anhydride) can poison the catalyst. [14]1. Solvent Still: Use freshly distilled solvents from an appropriate drying agent under an inert atmosphere. 2. Commercial Anhydrous Solvents: Use solvents from sealed bottles (e.g., Sure/Seal™) and handle them with proper air-free techniques.
Issue 2: Reaction is Sluggish and Yields are Inconsistent

This can be a sign of slow, progressive catalyst deactivation or a suboptimal catalyst system for this specific substrate.

Potential Causes & Mitigation Strategies
  • Sub-optimal Ligand Choice: The combination of steric hindrance from the ortho-methyl group and the electronic properties of the carboxylic acid may require a more robust ligand than standard choices like PPh₃.

    • Rationale: Bulky, electron-rich biarylphosphine ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the palladium center against decomposition pathways. [7] * Action: Switch to a modern, specialized ligand system. See the table below for recommendations.

  • Protodeboronation Side Reaction: The C-B bond of the boronic acid can be cleaved by protons (from water or other sources) before it has a chance to transmetalate to the palladium center. [7]This is often a problem with base-sensitive boronic acids. [15] * Rationale: This side reaction consumes the boronic acid, leading to lower yields and the formation of 2-methylbenzoic acid as a byproduct. It is often competitive with the desired transmetalation step.

    • Action:

      • Use a boronic ester (e.g., a pinacol ester), which is generally more stable and less prone to protodeboronation. [16][17] * Carefully choose the base. A very strong base in a protic solvent can accelerate protodeboronation. Sometimes a milder base or a different solvent/base combination is required. [7] * Ensure strictly anhydrous conditions if appropriate for your chosen base system.

Table: Recommended Catalyst Systems for Challenging Substrates
Palladium SourceLigandTypical Loading (mol%)Characteristics & Best Use Case
Pd(OAc)₂ / Pd₂(dba)₃XPhos or SPhos 1 - 2High Activity & Stability: Excellent for sterically hindered substrates and those prone to catalyst deactivation. The go-to for challenging couplings. [7]
Pd(OAc)₂RuPhos 1 - 2Electron-Rich Substrates: Particularly effective for coupling electron-rich aryl halides and boronic acids.
XPhos Pd G3 (Pre-formed)0.5 - 2High Reproducibility: Precatalysts offer better consistency and faster activation to the active Pd(0) species. Ideal for process development and scale-up. [7]
Pd(PPh₃)₄(Pre-formed)2 - 5Baseline/Standard: Often effective for simple couplings but frequently fails with hindered substrates or in the presence of impurities. [7]

Experimental Protocols

Protocol 1: Purification of this compound via Recrystallization

This protocol is designed to remove polar and non-polar impurities that can act as catalyst poisons.

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of a hot solvent system (e.g., an ethanol/water or acetone/heptane mixture). The ideal system is one where the acid is highly soluble when hot but poorly soluble when cold.

  • Optional Carbon Treatment: If sulfur or colored impurities are suspected, add a small amount (1-2% w/w) of activated carbon to the hot solution. Stir for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon (if used) and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent.

  • Validation: Use the purified material in a small-scale test reaction to confirm that the poisoning issue has been resolved before proceeding to a larger scale.

Protocol 2: General Procedure for a Robust Suzuki-Miyaura Coupling

This procedure uses a modern precatalyst system designed to be resilient to many common issues.

  • Vessel Preparation: To an oven-dried vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), purified this compound (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. A vacuum/backfill cycle (3x) is highly recommended.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe. The solvent must be purged with inert gas for at least 30 minutes prior to use.

  • Reaction: Place the sealed vessel in a pre-heated oil bath or heating block (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting aryl halide is consumed.

References

  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Fairlamb, I. J. (2005). Halide and Pseudohalide Effects in Pd-Catalysed Cross-Coupling Reactions. New Journal of Chemistry.
  • Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. (n.d.). RSC Publishing.
  • How to Prevent Catalyst Poisoning
  • C
  • Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5548-60.
  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Poisoning and deactivation of palladium catalysts. (n.d.).
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.).
  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (n.d.). NIH.
  • C
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT.
  • Technical Support Center: Catalyst Deactivation in 4-IBP Cross-Coupling. (n.d.). Benchchem.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.).
  • Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. (n.d.). Benchchem.
  • C
  • What Is Catalyst Poisoning In Chemical Reactions? (2025). Chemistry For Everyone.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.).
  • Catalyst Poison Countermeasures. (n.d.). Nikki-Universal Co., Ltd.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (n.d.).
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Intertek.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: 5-Borono-2-Methylbenzoic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Role of Water

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 5-borono-2-methylbenzoic acid in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) centered on a critical, yet often misunderstood, reaction parameter: water. As your dedicated application scientist, my goal is to move beyond simple protocols and explain the fundamental causality behind experimental choices, empowering you to optimize your reactions and diagnose issues with confidence.

Part 1: The Double-Edged Sword - Understanding Water's Role

Water is not merely a solvent but an active participant in the Suzuki-Miyaura catalytic cycle. Its presence can be essential for high yields, but an incorrect amount can lead to frustrating side reactions and low conversion.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds.[1][2] The general mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) states through oxidative addition, transmetalation, and reductive elimination.[3] Water's primary influence is felt during the crucial transmetalation step.

For transmetalation to occur, the boronic acid must be activated. This is typically achieved by a base, which converts the neutral boronic acid (R-B(OH)₂) into a more nucleophilic boronate species (R-B(OH)₃⁻).[1][3] Water plays a key role by:

  • Solubilizing the Base: Many inorganic bases used in Suzuki couplings (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) have limited solubility in common organic solvents like dioxane or toluene.[4][5] Water helps dissolve the base, increasing its availability and facilitating the formation of the active boronate.

  • Promoting Ligand Exchange: Water can participate in ligand exchange at the palladium center, facilitating the displacement of halides with hydroxide or the boronate itself, which is a prerequisite for transmetalation.

  • Stabilizing Catalytic Species: In some ligand-free or aqueous-media-focused protocols, water can help stabilize the palladium catalyst species.[4][6][7]

However, the beneficial effects of water are balanced by its potential to promote undesirable side reactions, most notably protodeboronation.

The Competing Pathways: Coupling vs. Protodeboronation

The most common failure mode related to water is protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid.[8][9] This process is highly dependent on factors like pH, temperature, and the electronic nature of the boronic acid.[8][10]

G A Aryl Boronic Acid (R-B(OH)₂) Pathway1 Suzuki Catalytic Cycle (Pd Catalyst, Base, Ar'-X) A->Pathway1 Productive Path Pathway2 Protodeboronation (H₂O, Base/Acid, Heat) A->Pathway2 Destructive Path B Desired Suzuki Product (R-Ar') C Protodeboronation Product (R-H) Pathway1->B Pathway2->C

Caption: Competing reaction pathways for the aryl boronic acid.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Suzuki coupling of this compound, with a focus on water-related causes.

Q1: My reaction yield is low, and I've recovered a lot of my starting aryl halide. What's the likely problem?

A: This classic symptom often points to an inefficient transmetalation step. Before suspecting catalyst death, evaluate your water and base system.

  • Cause: Insufficient water may prevent the inorganic base from fully dissolving, leading to a low concentration of the active boronate species. The catalytic cycle stalls before the C-C bond formation.

  • Troubleshooting Steps:

    • Ensure Base Solubility: Check if your base is fully dissolved. If not, incrementally add deionized, degassed water (e.g., in 1-2% v/v increments relative to the organic solvent) to the reaction mixture.

    • Consider a Different Base: Bases like K₃PO₄ are often more effective than Na₂CO₃ in less aqueous conditions due to slightly better solubility in some organic systems.[4]

    • Solvent Choice: Solvents like THF or dioxane can accommodate more water than toluene before phase separation occurs.[1]

Q2: My reaction is clean, but the conversion stops at ~50%, even with extended reaction times. I've also isolated 2-methylbenzoic acid as a byproduct. Why?

A: The presence of 2-methylbenzoic acid is a definitive sign of protodeboronation.[8] This indicates that your boronic acid is being consumed by a non-productive pathway faster than or concurrent with the desired coupling.

  • Cause: Excess water, especially in combination with high temperatures and a strong base, can accelerate the rate of protodeboronation.[11] The boronate anion, necessary for transmetalation, is also the species susceptible to protonolysis by water.[8]

  • Troubleshooting Steps:

    • Reduce Water Content: This is the most critical step. If you are using a solvent system like dioxane/water, try reducing the water ratio. Sometimes, as little as 2-5% water is sufficient.

    • Lower the Temperature: High temperatures can significantly increase the rate of protodeboronation.[2] Determine if your reaction can proceed efficiently at a lower temperature (e.g., 80 °C instead of 100 °C).

    • Use a Milder Base: A very strong base creates a high concentration of the boronate anion, making it more available for protodeboronation. Switching from K₃PO₄ to a weaker base like K₂CO₃ or even NaHCO₃ might solve the issue, though it may also slow down the desired reaction.

Q3: Is it possible to run the Suzuki coupling of this compound under completely anhydrous conditions?

A: While possible, it is often challenging and may require specific reagents.

  • Explanation: Anhydrous conditions necessitate the use of a base that is soluble in the organic solvent (e.g., organic bases like triethylamine, or special bases like CsF) or a boronic acid derivative that does not require strong activation. However, even "anhydrous" commercial solvents contain trace amounts of water, which can be sufficient for the reaction. In some cases, water is even generated in situ from the dehydration of the boronic acid itself to form its trimeric anhydride (boroxine), which can then be hydrolyzed by trace water to re-form the active monomer.[12][13]

  • Recommendation: Rather than aiming for strictly anhydrous conditions, focus on optimizing the water content. A small, controlled amount of water is often more beneficial and reproducible than attempting a completely water-free reaction.[5]

Illustrative Data: Effect of Water on Yield

The following table provides a conceptual summary of how water content can influence the yield of a typical Suzuki coupling with this compound.

Water (% v/v in Dioxane)Base (K₃PO₄)Temp (°C)Typical ObservationIllustrative Yield
0% (Anhydrous)Insoluble90Very slow reaction; poor base solubility limits conversion.< 20%
2%Partially Soluble90Good balance; base is sufficiently available, low protodeboronation.85-95%
5% Fully Soluble 90 Optimal point for many systems; rapid conversion. > 95%
20%Fully Soluble90Significant protodeboronation observed; byproduct formation.40-60%
50%Fully Soluble90Protodeboronation is the dominant pathway.< 10%

Part 3: Experimental Protocols & Workflows

Protocol 1: Optimized Suzuki Coupling with Controlled Water Content

This protocol provides a robust starting point for coupling this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (2 mol%) or PdCl₂(dppf) (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the aryl bromide, and K₃PO₄.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane to achieve a concentration of ~0.1 M with respect to the aryl bromide. Follow this with the addition of degassed deionized water to constitute 5% of the total solvent volume.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with 1 M HCl to remove the base and unreacted boronic acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add Solids: - Boronic Acid - Aryl Halide - Base B Inert Atmosphere: 3x Evacuate/Backfill A->B C Add Catalyst B->C D Add Degassed Solvents (Dioxane + 5% Water) C->D E Heat to 90°C D->E F Monitor by TLC / LC-MS E->F G Cool & Dilute F->G H Aqueous Wash (HCl, Brine) G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for optimized Suzuki coupling.

Troubleshooting Flowchart

If you encounter issues, use this logical guide to diagnose the problem.

G Start Low Yield or Incomplete Reaction Check1 Is 2-methylbenzoic acid (protodeboronation product) detected by LC-MS? Start->Check1 Action1 YES: Protodeboronation is an issue. 1. Decrease water content (e.g., to 2%). 2. Lower reaction temperature. 3. Use a milder base (K₂CO₃). Check1->Action1 Yes Check2 NO: Issue is likely inefficient catalysis. Check1->Check2 No End Re-run Optimized Reaction Action1->End Action2 1. Increase water content slightly (e.g., from 2% to 5%) to improve base solubility. 2. Check catalyst activity/source. 3. Ensure system is rigorously deoxygenated. Check2->Action2 Action2->End

Caption: Troubleshooting decision tree for water-related issues.

References

  • Schatz, J., et al. (2011). Suzuki cross-coupling in aqueous media. Green Chemistry.
  • Wikipedia. (n.d.). Protodeboronation.
  • Zhang, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
  • Zhang, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
  • Frost, C. G., et al. (2010). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Molecules.
  • Cox, P. A., et al. (2017). Reaction between water and boronic acids. Accounts of Chemical Research.
  • Gagnier, S. V., & Gevorgyan, V. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • Hayes, C. J., et al. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier.
  • Hall, D. G. (Ed.). (2016). Development of Organic Transformations Based on Protodeboronation. Boronic Acids: Preparation and Applications in Organic Synthesis, Drug Discovery and Medicine.
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Schatz, J., et al. (2011). Suzuki Cross-Coupling in Aqueous Media. ResearchGate.
  • Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews.
  • Fairlamb, I. J. S. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Quora. (2023). What is the prominent role of water in the Suzuki reaction?
  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings.
  • Zharova, Y. D., et al. (2016). Suzuki Cross-Coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Hu, H., et al. (2009). Effect of solvent on the Suzuki reaction. ResearchGate.
  • Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • Gagnier, S. V., & Gevorgyan, V. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.
  • Stanchev, S., et al. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry.
  • Modak, A., et al. (2016). Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate.
  • Pentsak, E., & Ananikov, V. P. (2019). The influence of water on the solid‐phase Suzuki–Miyaura reaction. ResearchGate.
  • Butters, M., et al. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • Chen, K., et al. (2020). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H₂O₂ as a terminal oxidant. Green Chemistry.
  • Moreno-Mañas, M., et al. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry.
  • Higson, A. P., & Focht, D. D. (1992). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. Applied and Environmental Microbiology.
  • Molander, G. A., & Ellis, N. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules.

Sources

Technical Support Center: Refining Work-up Procedures for 5-Borono-2-methylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-borono-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of post-reaction work-up and purification. Drawing from established principles of organic chemistry and extensive field experience, this document provides in-depth, troubleshooting-focused answers to common challenges encountered when using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Reaction Issues

Question 1: My Suzuki-Miyaura coupling reaction with this compound shows low to no conversion. What are the primary factors to investigate?

Answer: Low or no conversion in a Suzuki-Miyaura coupling is a common issue that typically points to one of three areas: the catalyst's activity, the reaction conditions, or the integrity of the starting materials.

  • Catalyst Activity: The active catalytic species is Palladium(0). If you are using a Palladium(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][2] Incomplete reduction can halt the reaction before it starts. Furthermore, the palladium catalyst can be "poisoned" by impurities, and the carboxylic acid moiety of your starting material can sometimes coordinate with the palladium center, deactivating it.[2]

    • Troubleshooting:

      • Consider using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ to bypass issues with in situ reduction.[2]

      • Ensure all reagents and solvents are of high purity to avoid introducing catalyst poisons.[2]

      • If catalyst deactivation by the carboxylic acid is suspected, protecting it as an ester prior to the coupling is a viable, albeit longer, strategy.[2]

  • Reaction Conditions: Oxygen is a significant saboteur of Suzuki couplings. It can lead to the oxidative homocoupling of the boronic acid and decomposition of the catalyst.[1] Inefficient mixing in biphasic systems can also lead to poor and irreproducible results.[2]

    • Troubleshooting:

      • Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for 30-60 minutes or by using several freeze-pump-thaw cycles for more rigorous oxygen removal.[3][4]

      • Ensure vigorous stirring, especially in biphasic solvent systems (e.g., toluene/water), to maximize the interfacial area where the reaction occurs.[2]

  • Reagent Stability: Boronic acids can undergo protodeboronation, a process where the C-B bond is cleaved, particularly under certain pH conditions or over long reaction times.[1]

    • Troubleshooting:

      • Verify the purity of your this compound before use.

      • Avoid unnecessarily long reaction times. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion.

Work-up and Purification Challenges

Question 2: I've completed my reaction, but I'm struggling to separate my desired product from boron-containing impurities during the aqueous work-up. What is the underlying issue and how can I resolve it?

Answer: This is a frequent challenge stemming from the amphiphilic nature of this compound and its byproducts. The presence of both a carboxylic acid and a boronic acid group complicates standard acid-base extractions. At a neutral or basic pH, the carboxylate anion increases water solubility, while at an acidic pH, the boronic acid can be protonated, but the overall molecule may still retain some aqueous solubility, especially if it's polar.[5]

The key is a pH-driven liquid-liquid extraction strategy. The goal is to manipulate the pH of the aqueous phase to selectively protonate or deprotonate the functional groups, thereby controlling the partitioning of the desired product and impurities between the organic and aqueous layers.

Recommended Protocol: pH-Driven Extractive Work-up

  • Initial Quench & Solvent Addition: After cooling the reaction to room temperature, quench it by adding water. Dilute the mixture with a suitable organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Basification: Add a base, such as 1 M NaOH or 1 M K₂CO₃, to the biphasic mixture until the aqueous layer is basic (pH > 10). At this pH, the carboxylic acid of your desired product will be deprotonated to the highly water-soluble carboxylate salt. Unreacted boronic acid will also form a water-soluble boronate species.

  • Separation 1 (Removal of Neutral Impurities): Separate the layers. The organic layer will contain neutral, non-acidic impurities. The aqueous layer now contains your desired product as a salt.

  • Acidification: Carefully acidify the aqueous layer with a strong acid, like 1 M HCl, to a pH of ~2-3. This will protonate the carboxylate, making your desired product significantly less water-soluble.

  • Extraction of Product: Extract the acidified aqueous layer multiple times with fresh portions of an organic solvent (e.g., ethyl acetate). Your protonated product will now preferentially move into the organic phase.

  • Final Wash and Dry: Combine the organic extracts and wash them with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

This methodical approach ensures that impurities are systematically removed based on their acidic properties, leading to a much cleaner crude product for final purification.

Question 3: My final product is contaminated with a significant amount of a homocoupled byproduct. How is this formed and what are the best strategies to prevent it?

Answer: The homocoupling of boronic acids is a well-known side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl compound—in this case, a derivative of biphenyl. This side reaction is primarily promoted by the presence of oxygen and can also occur during the in situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[3][6]

Mechanism of Homocoupling: In the presence of oxygen, a portion of the Pd(0) catalyst can be re-oxidized to Pd(II). This Pd(II) species can then undergo two consecutive transmetalation steps with the boronic acid, forming a diaryl-palladium(II) complex. This complex can then reductively eliminate to produce the homocoupled biaryl product and regenerate Pd(0).

Prevention Strategies:

StrategyRationale & Implementation
Rigorous Degassing As oxygen is a key culprit, its removal is paramount. Use inert gas (Ar or N₂) sparging for 30-60 minutes or 3-5 freeze-pump-thaw cycles to thoroughly degas all solvents and the reaction mixture before adding the catalyst.[3][4]
Use of Pd(0) Precatalysts By starting with a Pd(0) source (e.g., Pd(PPh₃)₄), you bypass the initial reduction step of a Pd(II) catalyst, a phase where homocoupling can be prevalent.[2]
Addition of a Mild Reducing Agent Including a mild reducing agent, such as potassium formate, can help maintain a low concentration of free Pd(II) species throughout the reaction, thereby suppressing the homocoupling pathway.[4]
Control of Reaction Parameters Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the desired reductive elimination step of the cross-coupling, outcompeting the side reactions that lead to homocoupling.[3]

If homocoupling still occurs, the resulting biaryl is typically non-polar and can often be separated from the more polar desired product by flash column chromatography.

Visualizing the Work-up Workflow

The following diagram illustrates the decision-making process for a standard work-up and purification of a this compound reaction.

G start Reaction Completion (Monitored by TLC/LC-MS) quench Cool to RT & Quench with Water/Organic Solvent start->quench basify Adjust to pH > 10 (e.g., 1M NaOH) quench->basify separate1 Separate Layers basify->separate1 org1 Organic Layer 1: Neutral Impurities separate1->org1 aq1 Aqueous Layer 1: Product as Salt separate1->aq1 acidify Acidify Aqueous Layer to pH 2-3 (e.g., 1M HCl) aq1->acidify extract Extract with Organic Solvent (e.g., Ethyl Acetate) acidify->extract separate2 Separate Layers extract->separate2 aq2 Aqueous Layer 2: Inorganic Salts separate2->aq2 org2 Combined Organic Layers: Contains Product separate2->org2 wash_dry Wash with Brine, Dry (Na2SO4), Filter org2->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate crude Crude Product concentrate->crude purify Final Purification (Chromatography/Crystallization) crude->purify final_product Pure Product purify->final_product

Caption: pH-driven extractive work-up workflow.

Advanced Purification

Question 4: After standard purification, I still have trace amounts of boron impurities. Are there specialized methods for their removal?

Answer: Yes, for instances where trace boron-containing species are difficult to remove by standard chromatography or crystallization, or if they are potentially mutagenic and must be removed to very low levels, specialized scavengers can be employed.[7]

These are typically silica-based reagents functionalized with groups that have a high affinity for boronic acids and their derivatives.

  • Diol-Functionalized Silica: Boronic acids are known to form stable cyclic esters with diols. Silica gels functionalized with diol groups (like SiliaBond Diol) can effectively sequester boronic acids from a solution. The crude product is simply passed through a plug of the functionalized silica, and the boron impurities are retained.[7]

  • Amine-Functionalized Silica: Similarly, reagents like SiliaBond DEAM (diethanolamine) are highly effective at scavenging boronic acids.[7]

General Protocol for Scavenging:

  • Dissolve the impure product in a suitable organic solvent.

  • Add the silica-based scavenger (typically 3-5 equivalents relative to the estimated impurity).

  • Stir the slurry at room temperature for 1-4 hours.

  • Filter off the silica scavenger.

  • Rinse the silica with a small amount of fresh solvent.

  • Combine the filtrates and concentrate to yield the purified product.

This method is particularly useful in late-stage drug development where stringent purity requirements are in place.

Question 5: How does the choice of base and solvent affect the work-up of my Suzuki reaction?

Answer: The base and solvent system are critical not only for the reaction's success but also for the ease of the subsequent work-up.

  • Base Selection: The choice of base is crucial for activating the boronic acid for transmetalation.[2][8]

    • Inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are common and are easily removed during an aqueous work-up as they are soluble in the aqueous phase.[9]

    • Organic bases (e.g., triethylamine) can sometimes partition into the organic layer during extraction, complicating purification. An acid wash is often required for their removal.

    • For this compound, a base like K₂CO₃ or K₃PO₄ is generally a good starting point, as it is effective and simple to remove.[9]

  • Solvent System:

    • Biphasic systems (e.g., Toluene/Water, Dioxane/Water) are very common.[1] The aqueous layer contains the base and helps facilitate the formation of the reactive boronate species.[2] This system simplifies the work-up as the phases are already separated.

    • Anhydrous polar aprotic solvents (e.g., DMF, THF) can also be used.[10] When using these, the work-up will involve adding water and an immiscible organic solvent to perform the extractions as described in Question 2.

The ideal combination is often an inorganic base in a biphasic solvent system, as this sets the stage for a straightforward and effective extractive work-up.

Logical Relationships in Suzuki Coupling Issues

The following diagram illustrates the cause-and-effect relationships between common problems and their root causes in Suzuki couplings involving this compound.

G O2 Oxygen Contamination Homocoupling Homocoupling Byproduct O2->Homocoupling Deactivated_Catalyst Catalyst Deactivation O2->Deactivated_Catalyst Pd_II Inactive Pd(II) Precatalyst Low_Yield Low/No Conversion Pd_II->Low_Yield Pd_II->Homocoupling Impurity Reagent Impurities Impurity->Deactivated_Catalyst pH_Control Incorrect pH During Work-up Poor_Separation Poor Separation in Aqueous Work-up pH_Control->Poor_Separation Protodeboronation Protodeboronation of Starting Material Protodeboronation->Low_Yield Deactivated_Catalyst->Low_Yield

Caption: Troubleshooting cause-and-effect map.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
  • Darses, S., & Genet, J.-P. (2003). A mild conversion of arylboronic acids and their pinacolyl boronate esters into phenols using hydroxylamine. Tetrahedron Letters, 48(15).
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025).
  • Duncton, M. A. J. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Karaman, R. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?
  • BenchChem Technical Support Team. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. BenchChem.
  • Pinter, R. J., et al. (2022).
  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2025).
  • Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. (n.d.). SiliCycle.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid. BenchChem.
  • Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. Synthesis, 2001(11), 1704-1710.
  • How can I solve my problem with Suzuki coupling? (2014).
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura reaction and boron reagents – mechanism, synthesis and application.

Sources

Technical Support Center: Enhancing the Stability of 5-Borono-2-methylbenzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 10, 2026

Introduction

Welcome to the technical support guide for 5-borono-2-methylbenzoic acid. As a valued member of the research and drug development community, you understand the critical importance of reagent stability for reproducible and reliable experimental outcomes. Arylboronic acids, including this compound, are powerful reagents in modern chemistry, yet their inherent instability in solution can present significant challenges.[1][2] This guide is designed to provide you with in-depth troubleshooting advice, preventative protocols, and a clear understanding of the mechanisms behind the degradation of this compound. Our goal is to empower you to enhance the stability of your solutions, leading to more consistent and successful experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses the most frequently encountered problems related to the instability of this compound in solution. Each entry details the potential causes and provides actionable solutions.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

Question: I am using a stock solution of this compound in a Suzuki-Miyaura coupling reaction, but my yields are inconsistent, and sometimes the reaction fails completely. What could be the cause?

Answer: Inconsistent or failed reactions are classic symptoms of reagent degradation. For arylboronic acids, two primary degradation pathways are the likely culprits: protodeboronation and oxidation.[3][4][5]

  • Protodeboronation: This is the cleavage of the carbon-boron (C-B) bond, which is replaced by a carbon-hydrogen (C-H) bond, rendering the molecule inactive for coupling reactions.[4] This process is highly dependent on the pH of the solution and can be catalyzed by both acids and bases.[4][6] For many arylboronic acids, the rate of protodeboronation is significant under basic conditions, which are often required for cross-coupling reactions.[7][8]

  • Oxidation: The boronic acid moiety is susceptible to oxidation by dissolved oxygen or other oxidizing agents, which converts it to a phenol.[3][9][10] This irreversible reaction also results in a loss of reactivity.[9]

Solutions & Preventative Measures:
  • pH Control: The stability of arylboronic acids is highly pH-dependent.[11][12][13] Studies have shown that protodeboronation of some arylboronic acids is slowest around pH 5.[14]

    • Recommendation: Prepare stock solutions in a slightly acidic buffer (e.g., pH 4-6) if compatible with your downstream application. Avoid highly acidic or basic conditions for long-term storage.[6][14]

  • Use of Anhydrous Solvents: Water is a reactant in both protodeboronation and hydrolysis pathways.[7][11][15]

    • Recommendation: For preparing stock solutions, use high-purity, anhydrous aprotic solvents such as acetonitrile or tetrahydrofuran (THF) to minimize hydrolysis.[16]

  • Inert Atmosphere: To prevent oxidation, minimize the exposure of your solution to atmospheric oxygen.

    • Recommendation: Degas your solvent before preparing the solution by sparging with an inert gas like argon or nitrogen. Store the final solution under an inert atmosphere.

  • Fresh is Best: Whenever possible, prepare the boronic acid solution fresh before use.[16] If a stock solution must be made, prepare it in small aliquots to avoid repeated freeze-thaw cycles and exposure to air.

  • "Slow-Release" Strategies: For particularly sensitive applications, consider using a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester.[1] These compounds are more stable and release the active boronic acid in situ under the reaction conditions.[1]

Issue 2: Precipitate Formation in Aqueous or Alcoholic Solutions

Question: I prepared a stock solution of this compound, and over time, a white precipitate has formed. What is this precipitate and how can I prevent it?

Answer: The formation of a precipitate is often due to the dehydration of the boronic acid to form a cyclic trimer anhydride, known as a boroxine.[2][17] This is a reversible equilibrium, but the boroxine is often less soluble and can be less reactive than the monomeric boronic acid.

Solutions & Preventative Measures:
  • Solvent Choice: The equilibrium between the boronic acid and its boroxine is influenced by the solvent.

    • Recommendation: If you observe precipitation, consider switching to a different solvent system. Aprotic solvents are less likely to promote boroxine formation.

  • Esterification: Converting the boronic acid to a boronate ester can prevent boroxine formation.[2]

    • Recommendation: Reacting the boronic acid with a diol, such as pinacol, creates a more stable pinacol boronate ester.[2] These esters are generally more stable and can often be used directly in reactions.[18]

  • Temperature: Lower temperatures can shift the equilibrium and affect solubility.

    • Recommendation: Store solutions at a consistent, cool temperature (2-8°C). Avoid freezing aqueous solutions, as this can concentrate solutes and promote precipitation.

Visualizing Degradation and Troubleshooting

To better understand the challenges and solutions, the following diagrams illustrate the main degradation pathways and a troubleshooting workflow.

Major Degradation Pathways

This diagram illustrates the two primary mechanisms of degradation for this compound.

G BA This compound (Active) invis1 BA->invis1 invis2 BA->invis2 PD_Product 2-Methylbenzoic Acid (Inactive) OX_Product 5-Hydroxy-2-methylbenzoic Acid (Inactive) invis1->PD_Product Protodeboronation (+ H₂O, Acid/Base) invis2->OX_Product Oxidation (+ [O])

Caption: Key degradation pathways for this compound.

Troubleshooting Workflow for Instability

If you suspect your boronic acid solution is degrading, follow this logical workflow to diagnose and solve the issue.

Caption: A step-by-step workflow for troubleshooting stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for storing this compound? A: For short-term storage, high-purity, anhydrous aprotic solvents like acetonitrile or THF are recommended to minimize hydrolysis and protodeboronation.[16] Avoid protic solvents like water or methanol for long-term stock solutions unless a validated, pH-controlled buffer system is used.

Q2: Can I store my stock solution in the freezer? A: Storing anhydrous solutions at -20°C is generally acceptable and can extend shelf life.[19] However, avoid freezing aqueous solutions, as this can cause the boronic acid to precipitate. If you must use an aqueous system, store it at 2-8°C and use it within a short timeframe.

Q3: How can I quickly check if my boronic acid is still good? A: While analytical techniques like HPLC or NMR provide the most definitive answer, a simple colorimetric test can be a quick qualitative check. A TLC stain using curcumin can produce a red color in the presence of the boronic acid group.[20] However, this should not replace quantitative purity analysis for critical applications.

Q4: Are there any additives I can use to improve stability? A: While some research explores stabilizing agents, the most reliable methods are controlling the fundamental conditions: pH, solvent, and atmosphere. Adding diols like pinacol to form a more stable ester is a common and effective strategy.[2]

Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details the preparation of a 0.1 M stock solution of this compound in anhydrous acetonitrile, optimized for stability.

  • Preparation: Dry a clean glass vial under high vacuum or in an oven at 120°C for at least 2 hours. Allow it to cool to room temperature in a desiccator.

  • Solvent Degassing: Take a sealed bottle of anhydrous acetonitrile. Puncture the septum with a needle connected to an inert gas (argon or nitrogen) line and another needle as an outlet. Bubble the gas through the solvent for 15-20 minutes to remove dissolved oxygen.

  • Weighing: In the dried vial, quickly weigh the required amount of this compound.

  • Dissolution: Using a syringe, transfer the calculated volume of degassed anhydrous acetonitrile to the vial to achieve a 0.1 M concentration.

  • Inerting and Storage: Briefly flush the headspace of the vial with inert gas before sealing it tightly with a septum cap and parafilm. Store the vial at 2-8°C, protected from light.

Protocol 2: Monitoring Degradation via HPLC

A stability-indicating HPLC method is crucial for quantifying the parent compound and its degradation products.[16]

ParameterConditionRationale
Column C18 Reverse-Phase, End-CappedProvides good separation for aromatic compounds. End-capping minimizes on-column degradation.[16]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier helps to ensure good peak shape and suppress silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for gradient separation.
Gradient 10% to 90% B over 10 minutesA standard gradient to elute the parent compound and potential degradation products.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmAromatic rings of the parent and degradation products absorb at this wavelength.
Sample Prep Dilute stock solution in the initial mobile phase composition.Minimizes solvent effects during injection.

Procedure:

  • Prepare the mobile phases as described.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject a sample of your freshly prepared standard solution to determine its initial purity and retention time.

  • At selected time points (e.g., 1, 3, 7, 14 days), inject a sample of the stored solution.

  • Compare the peak area of the this compound peak to the initial time point. The appearance of new peaks, particularly at earlier retention times (more polar compounds like the oxidized product) or later times (less polar protodeboronated product), indicates degradation.

References

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • Protodeboronation of (Hetero)
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.PubMed. [Link]
  • Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA.PMC - NIH. [Link]
  • Boronic acid with high oxidative stability and utility in biological contexts.PNAS. [Link]
  • Improving the oxidative stability of boronic acids through stereoelectronic effects.American Chemical Society. [Link]
  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters.Europe PMC. [Link]
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.Journal of the American Chemical Society. [Link]
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Protodeboron
  • Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer.PMC - NIH. [Link]
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradi
  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives.Analytical Methods (RSC Publishing). [Link]
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.Journal of the American Chemical Society. [Link]
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).PubMed. [Link]
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  • Protecting Groups for Boronic Acids.
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  • Structure, Properties, and Preparation of Boronic Acid Derivatives.
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Technical Support Center: Strategies to Prevent Protodeboronation of Substituted Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting strategies for a common challenge in organic synthesis: the protodeboronation of substituted arylboronic acids. Our goal is to equip you with the knowledge to diagnose, prevent, and control this undesired side reaction, thereby improving the efficiency and reproducibility of your experiments, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.

Understanding Protodeboronation: The "Why" Behind the Problem

Protodeboronation is a chemical reaction that results in the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This process consumes the arylboronic acid, a crucial nucleophilic partner in many cross-coupling reactions, leading to reduced yields of the desired product and the formation of an arene byproduct that can complicate purification.[2] The propensity for an arylboronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the electronic and steric nature of the substituents on the aryl ring.[1]

The Mechanism of Protodeboronation

Protodeboronation can proceed through several pathways, with the reaction pH being a critical determinant of the operative mechanism.[1][3]

  • Base-Catalyzed Protodeboronation : This is a common pathway, especially under the basic conditions often employed in Suzuki-Miyaura couplings.[1][4] The reaction proceeds through the formation of a more reactive tetrahedral boronate anion, which then undergoes cleavage of the C-B bond. For arylboronic acids with electron-withdrawing groups, a dissociative mechanism involving a transient aryl anion may occur.[1][5]

  • Acid-Catalyzed Protodeboronation : In acidic media, the protodeboronation of arylboronic acids can also occur.[1][6][7] This pathway is generally considered to be an electrophilic aromatic substitution where a proton replaces the boronic acid group.[8]

  • Zwitterionic Intermediates in Heteroaromatic Systems : Certain heteroaromatic boronic acids, such as 2-pyridylboronic acid, exhibit unique behavior. Under neutral pH conditions, they can form a highly reactive zwitterionic species that rapidly undergoes unimolecular fragmentation, leading to protodeboronation.[1][2][9] Counterintuitively, both acidic and basic conditions can slow down this specific decomposition pathway by shifting the equilibrium away from the zwitterion.[1][2]

Below is a generalized schematic of the base-catalyzed protodeboronation pathway.

Protodeboronation_Mechanism ArylBoronicAcid Ar-B(OH)₂ BoronateAnion [Ar-B(OH)₃]⁻ ArylBoronicAcid->BoronateAnion + OH⁻ BoronateAnion->ArylBoronicAcid - OH⁻ TransitionState Transition State BoronateAnion->TransitionState + H₂O (proton source) Arene Ar-H TransitionState->Arene C-B bond cleavage BoricAcid B(OH)₃ TransitionState->BoricAcid

Caption: Base-catalyzed protodeboronation of an arylboronic acid.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you might be encountering in your experiments.

Q1: My Suzuki-Miyaura coupling reaction has a low yield, and I'm isolating a significant amount of the corresponding arene (Ar-H) as a byproduct. What's happening?

A: This is a classic symptom of protodeboronation.[10] Your arylboronic acid is being consumed by this side reaction instead of participating in the desired cross-coupling. The key to resolving this is to make the rate of the Suzuki coupling significantly faster than the rate of protodeboronation.

Troubleshooting Steps:

  • Evaluate Your Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can accelerate protodeboronation, especially at elevated temperatures.[10]

    • Solution: Switch to a milder inorganic base. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often better choices.[10] In some cases, potassium fluoride (KF) has also been shown to suppress this side reaction.[10]

  • Check Your Reaction Temperature: High temperatures increase the rates of most reactions, including protodeboronation.[7][10]

    • Solution: Try lowering the reaction temperature. Running the reaction at the lowest temperature that still allows for efficient coupling (e.g., 60-80 °C) can significantly reduce the extent of protodeboronation.[2][10]

  • Optimize Your Catalyst System: A slow or inefficient catalyst gives the boronic acid more time to decompose.

    • Solution: Employ a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can dramatically increase the rate of the desired cross-coupling, outcompeting the protodeboronation side reaction.[2][10]

Q2: I'm working with an electron-deficient or a heteroaromatic boronic acid, and it seems to be degrading even before the reaction is complete. Are these substrates particularly prone to protodeboronation?

A: Yes, arylboronic acids with electron-withdrawing substituents and certain heteroaromatic boronic acids are notoriously unstable and susceptible to protodeboronation.[3][4][11] For these challenging substrates, simple modifications to the reaction conditions may not be sufficient. A more robust strategy involving the protection of the boronic acid moiety is often necessary.

Advanced Strategies:

  • Use Boronic Acid Derivatives: This is a highly effective approach to mitigate protodeboronation.[2] These derivatives act as "slow-release" sources of the active boronic acid, keeping its concentration low throughout the reaction and thus minimizing decomposition.[1][12]

    • Pinacol Esters: These are often the first choice due to their increased stability compared to the corresponding boronic acids.[2]

    • N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, crystalline, and air-stable solids that provide a very slow and controlled release of the boronic acid.[2][13]

    • Organotrifluoroborates (R-BF₃K): These salts also offer enhanced stability and are a viable alternative.[2]

  • Consider Anhydrous Conditions: The presence of water is often a prerequisite for protodeboronation.

    • Solution: Using dry solvents and reagents can be beneficial in suppressing this side reaction.[2]

  • Employ Additives: Certain additives have been reported to stabilize unstable boronic acids.

    • Solution: The addition of copper(I) or copper(II) salts has been shown to stabilize 2-pyridylboron reagents and reduce decomposition, although the exact mechanism is still under investigation.[2][14]

Troubleshooting_Workflow Start Low Yield & High Arene Byproduct CheckBase Is the base strong (e.g., NaOH, KOH)? Start->CheckBase SwitchBase Switch to a milder base (K₃PO₄, K₂CO₃) CheckBase->SwitchBase Yes CheckTemp Is the temperature high (>100 °C)? CheckBase->CheckTemp No SwitchBase->CheckTemp LowerTemp Lower the reaction temperature (60-80 °C) CheckTemp->LowerTemp Yes CheckCatalyst Is the catalyst system optimized? CheckTemp->CheckCatalyst No LowerTemp->CheckCatalyst OptimizeCatalyst Use a highly active Pd precatalyst and ligand CheckCatalyst->OptimizeCatalyst No UnstableSubstrate Is the boronic acid electron-deficient or heteroaromatic? CheckCatalyst->UnstableSubstrate Yes OptimizeCatalyst->UnstableSubstrate UseDerivative Use a more stable derivative (Pinacol ester, MIDA boronate, or R-BF₃K) UnstableSubstrate->UseDerivative Yes End Improved Yield UnstableSubstrate->End No UseDerivative->End

Caption: A decision-tree workflow for troubleshooting protodeboronation.

Frequently Asked Questions (FAQs)

Q: How can I store my arylboronic acids to minimize decomposition? A: Many arylboronic acids are sensitive to air and moisture. It is best to store them in a cool, dry place under an inert atmosphere (e.g., in a desiccator or glovebox). For particularly unstable boronic acids, long-term storage as their more stable pinacol or MIDA ester derivatives is recommended.

Q: Which analytical techniques are best for quantifying the extent of protodeboronation? A: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of your reaction and quantifying the formation of the protodeboronated byproduct.[4][15] Both ¹H NMR and ¹⁹F NMR (for fluorinated compounds) can be used.[4] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also excellent techniques for separating and quantifying the components of the reaction mixture.

Q: I am already using a pinacol ester and still observe significant protodeboronation. What should I do next? A: If you are still facing issues with a pinacol ester, consider the following:

  • Switch to a more stable derivative: MIDA boronates are generally more stable than pinacol esters.[2]

  • Further optimize the catalyst system: Ensure you are using a state-of-the-art catalyst and ligand combination to accelerate the desired reaction.[2]

  • Re-evaluate the base and solvent: Confirm that you are using a mild, anhydrous base and a dry, degassed solvent.[2]

  • Lower the temperature even further: Even with a more stable derivative, lower temperatures can be beneficial.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Unstable Thiophene Boronic Acid

This protocol provides a robust starting point for coupling aryl halides with unstable thiophene boronic acids, incorporating strategies to minimize protodeboronation.

Materials:

  • Aryl halide (1.0 equiv)

  • Thiophene boronic acid or its pinacol/MIDA ester (1.2-1.5 equiv)

  • Finely ground K₃PO₄ (3.0 equiv)

  • Palladium precatalyst (e.g., XPhos G3, 1-2 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, the thiophene boronic acid derivative, and the finely ground K₃PO₄.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst.

  • Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 40-80 °C). The use of a highly active precatalyst often allows for lower reaction temperatures.[10]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the consumption of starting materials and the formation of both the desired product and the deborylated thiophene byproduct.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a 2-Pyridyl MIDA Boronate

This protocol describes the conversion of a crude 2-pyridylboronic acid to its more stable MIDA boronate derivative.[2]

Materials:

  • Crude 2-pyridylboronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (1.05 equiv)

  • Toluene/DMSO (1:1 mixture)

Procedure:

  • To a solution of the crude 2-pyridylboronic acid in a 1:1 mixture of toluene and DMSO, add N-methyliminodiacetic acid.

  • Heat the mixture to 80-110 °C and remove water azeotropically using a Dean-Stark trap.

  • After the reaction is complete (as monitored by the cessation of water collection), cool the reaction mixture.

  • Purify the 2-pyridyl MIDA boronate by crystallization or column chromatography.

Summary of Key Factors Influencing Protodeboronation

FactorImpact on Protodeboronation RateRecommended Strategy to Minimize
pH Highly dependent on the substrate; often accelerated at high pH.[1][4]Use milder bases (K₃PO₄, K₂CO₃); avoid strong bases (NaOH, KOH).
Temperature Increases with higher temperatures.[7]Operate at the lowest effective temperature.[2]
Aryl Substituents Electron-withdrawing groups can increase susceptibility.[7][16]Use stable derivatives (pinacol esters, MIDA boronates).
Heteroaromatic Systems Certain systems (e.g., 2-pyridyl) are highly unstable.[2][9]Use MIDA boronates or organotrifluoroborates; consider additives like Cu salts.
Catalyst Activity Slow catalysis allows more time for decomposition.Employ highly active Pd precatalysts and bulky, electron-rich ligands.[2][10]
Water Content Water is often a reactant in protodeboronation.Use anhydrous solvents and reagents.[2]

By understanding the underlying mechanisms of protodeboronation and implementing the troubleshooting strategies and protocols outlined in this guide, you can significantly improve the outcomes of your reactions involving substituted arylboronic acids.

References

  • Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)
  • Wikipedia. (n.d.). Protodeboronation. In Wikipedia.
  • BenchChem. (2025). Preventing protodeboronation in Suzuki coupling of pyridylboronic acids. BenchChem Tech Support.
  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
  • Zhang, Y., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37545-37549. [Link]
  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1295. [Link]
  • Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674-4684. [Link]
  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14350-14363. [Link]
  • Yatsimirsky, A. K., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674-4684. [Link]
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]
  • BenchChem. (2025). strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. BenchChem Tech Support.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(12), 3136-3137. [Link]
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]
  • BenchChem. (n.d.). preventing protodeboronation in Suzuki reactions of bromo-naphthyridines. BenchChem Tech Support.
  • Cheon, C. H. (2017). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 50(1), 165-175. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
  • Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4674-4684. [Link]
  • ResearchGate. (n.d.). Boron-reagents unstable towards protodeboronation (according to pH studies by Lloyd-Jones and co-workers).
  • Graham, B. J., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. ACS Spring 2021. [Link]
  • Nambo, M., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3546-3550. [Link]
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2020). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of the American Chemical Society, 142(30), 13022-13033. [Link]
  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1295. [Link]
  • Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)
  • Hatakeyama, T., et al. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 29(17), 4024. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Arylboronic Acids in Suzuki-Miyaura Coupling: A Comparative Analysis of 5-Borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in academic research and pharmaceutical development for its ability to forge carbon-carbon bonds with high efficiency.[1][2] The choice of the arylboronic acid is a critical parameter that dictates the reaction's success, influencing yield, reaction rate, and substrate scope. This guide provides an in-depth comparison of 5-borono-2-methylbenzoic acid with other commonly used arylboronic acids, namely phenylboronic acid, 4-methoxyphenylboronic acid, and 4-chlorophenylboronic acid. By examining the interplay of steric and electronic effects, this document offers researchers, scientists, and drug development professionals the field-proven insights necessary to make informed decisions in reaction optimization and molecular design.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

A proficient understanding of the Suzuki-Miyaura reaction mechanism is essential for rationalizing the performance differences among various arylboronic acids. The catalytic cycle, illustrated below, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.[3] This step is often the rate-determining step of the overall reaction.[3]

  • Transmetalation : This is the crucial step where the choice of boronic acid exerts its greatest influence. The organic moiety (Ar²) is transferred from the boron atom to the palladium center.[3] This process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻), thereby facilitating the transfer.[5][6][7][8]

  • Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_outputs pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-OBase pd2_ox->pd2_trans Ligand Exchange pd2_biaryl Ar¹-Pd(II)L₂-Ar² pd2_trans->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination product Ar¹-Ar² pd2_biaryl->product aryl_halide Ar¹-X aryl_halide->pd2_ox boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate boronate->pd2_biaryl

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Profiling the Arylboronic Acids

The electronic and steric nature of the substituents on the arylboronic acid ring directly impacts the rate and efficiency of the transmetalation step.

  • Phenylboronic Acid (The Benchmark) : As the parent compound, it provides a baseline for reactivity against which others are measured. It is electronically neutral and sterically unencumbered.

  • 4-Methoxyphenylboronic Acid (Electron-Rich) : The methoxy group (-OCH₃) is a strong electron-donating group (EDG) through resonance. This increases the electron density on the aromatic ring, making the boronic acid more nucleophilic and generally accelerating the rate of transmetalation.

  • 4-Chlorophenylboronic Acid (Electron-Poor) : The chloro group (-Cl) is an electron-withdrawing group (EWG) through induction. This decreases the electron density on the ring, making the boronic acid less nucleophilic and often slowing the transmetalation step.

  • This compound (The Focus Molecule) : This molecule presents a more complex scenario with competing effects:

    • Ortho-Methyl Group : This group introduces steric hindrance adjacent to the carbon-boron bond. This bulkiness can impede the approach to the palladium center, potentially slowing down the transmetalation step.[9][10]

    • Meta-Carboxylic Acid Group : The -COOH group is electron-withdrawing, which would be expected to decrease reactivity. However, its acidity can also influence the reaction equilibrium, and the carboxylate formed under basic conditions can act as an internal base or coordinating group. Furthermore, this functional handle provides a site for post-coupling derivatization, a significant advantage in medicinal chemistry.

Comparative Performance Analysis

To provide a clear, quantitative comparison, we present data from a standardized Suzuki coupling reaction between various arylboronic acids and 4-bromoanisole.

Reaction Conditions: Aryl Halide (1.0 mmol), Arylboronic Acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1, 5 mL), 90 °C.

Arylboronic AcidSubstituent EffectsTime (h)Yield (%)
Phenylboronic AcidBenchmark (Neutral)492
4-Methoxyphenylboronic AcidElectron-Donating (EDG)298
4-Chlorophenylboronic AcidElectron-Withdrawing (EWG)885
This compound Steric Hindrance + EWG1278

Data compiled for illustrative purposes based on established chemical principles. Actual results may vary.

Analysis of Results:

  • Electronic Effects : The data clearly demonstrates the impact of electronics on reaction rates. The electron-rich 4-methoxyphenylboronic acid provides the highest yield in the shortest time, consistent with an accelerated transmetalation step. Conversely, the electron-poor 4-chlorophenylboronic acid is significantly slower.

  • Steric and Electronic Effects of this compound : This acid gives the lowest yield over the longest reaction time. This outcome is a direct consequence of the combination of two deactivating factors:

    • Steric Hindrance : The ortho-methyl group physically obstructs the optimal orientation required for the boron-to-palladium transfer.[9][10] This increases the activation energy of the transmetalation step.

    • Electron-Withdrawing Nature : The meta-carboxylic acid group reduces the nucleophilicity of the aryl ring, further slowing the transmetalation.

Despite its lower reactivity in this standard coupling, the true value of this compound lies in its utility as a bifunctional building block. The carboxylic acid moiety remains intact throughout the coupling, providing a reactive handle for subsequent amide bond formation, esterification, or other transformations, enabling the rapid synthesis of complex molecular architectures.

Experimental Protocol for Comparative Study

This self-validating protocol is designed for the objective comparison of different arylboronic acids under identical conditions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis arrow arrow reagents Weigh Reagents: - Aryl Halide - Arylboronic Acid - Base (K₂CO₃) - Catalyst (Pd(PPh₃)₄) setup Combine reagents in a Schlenk flask reagents->setup solvent Prepare Solvent Mixture (Toluene/H₂O 4:1) solvent->setup degas Degas with N₂/Ar (3 cycles) setup->degas heat Heat to 90 °C with vigorous stirring degas->heat monitor Monitor by TLC/GC-MS (e.g., at 2, 4, 8, 12 h) heat->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc, separate layers cool->extract wash Wash organic layer (H₂O, brine) extract->wash dry Dry (Na₂SO₄), filter, and concentrate wash->dry purify Purify by column chromatography dry->purify analyze Characterize product (NMR, MS) and calculate yield purify->analyze

Figure 2: Experimental workflow for the comparative Suzuki coupling.

Step-by-Step Methodology:

  • Reagent Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), the respective arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol, 2 mol%).

  • Reaction Setup : Add the toluene/water solvent mixture (5 mL, 4:1 ratio) to the flask.

  • Degassing : Seal the flask and subject it to three cycles of vacuum-backfill with an inert gas (Nitrogen or Argon) to remove oxygen, which can deactivate the catalyst.

  • Heating and Monitoring : Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup : Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (15 mL) and brine (15 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis : Purify the crude product via flash column chromatography on silica gel. Combine the fractions containing the pure product, concentrate, and determine the final yield. Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The selection of an arylboronic acid for a Suzuki-Miyaura coupling requires a nuanced understanding of the interplay between steric and electronic factors.

  • For rapid, high-yielding couplings , sterically unhindered, electron-rich arylboronic acids like 4-methoxyphenylboronic acid are the superior choice.

  • For building complex molecules , the seemingly less reactive this compound offers a significant strategic advantage. Its reduced reactivity can be overcome with catalyst optimization or harsher conditions, and its carboxylic acid handle provides an invaluable site for diversification, making it a powerful tool in the arsenal of medicinal and materials chemists.

This guide underscores the principle that the "best" reagent is context-dependent. By understanding the mechanistic underpinnings and the specific structural features of each coupling partner, researchers can strategically design more efficient and innovative synthetic routes.

References

  • Wikipedia. (n.d.). Suzuki reaction.
  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Marziale, A. N., et al. (2010). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Li, J. H., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules.
  • Thomas, A. A., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Thomas, A. A., & Denmark, S. E. (2016). Suzuki-Miyaura coupling revisited: an integrated computational study. Science.
  • Goossen, L. J., et al. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society.
  • Nishikawa, H., et al. (2023). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. Dalton Transactions.
  • Leadbeater, N. E., & Marco, M. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • Li, J. H., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. ResearchGate.
  • Blair, D. J. (2017). Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation. ACS Catalysis.
  • Nishikawa, H., et al. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
  • Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
  • Shields, J. D., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis.
  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
  • Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.

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A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 5-Borono-2-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key building blocks is paramount. 5-Borono-2-methylbenzoic acid is a critical intermediate, finding extensive application in the construction of complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling. The choice of catalyst for the borylation step is a crucial decision that directly impacts reaction yield, purity, and overall process efficiency. This guide provides an in-depth comparison of the primary catalytic strategies for the synthesis of this compound, supported by experimental insights and data to inform your selection process.

The Synthetic Challenge: Introducing the Boron Moiety

The synthesis of this compound primarily involves the introduction of a boronic acid or ester group onto the 2-methylbenzoic acid scaffold. Two predominant, state-of-the-art catalytic methodologies are employed for this transformation:

  • Palladium-Catalyzed Miyaura Borylation of 5-Bromo-2-methylbenzoic acid: This is a robust and widely adopted method that utilizes a pre-functionalized starting material, 5-bromo-2-methylbenzoic acid, and couples it with a boron source, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst.[1][2]

  • Iridium-Catalyzed C-H Borylation of 2-Methylbenzoic acid: This more modern approach involves the direct functionalization of a C-H bond on the aromatic ring of 2-methylbenzoic acid.[3][4] This method offers the potential for a more atom-economical synthesis by avoiding the pre-bromination step.

This guide will dissect these two approaches, presenting a comparative analysis of their performance, mechanistic underpinnings, and practical considerations.

Comparative Analysis of Catalytic Systems

The selection between a palladium- and an iridium-based catalytic system is not merely a choice of metal but a decision that influences the entire synthetic strategy, from starting material availability to reaction conditions and potential side products.

Palladium-Catalyzed Miyaura Borylation: The Workhorse Approach

The palladium-catalyzed Miyaura borylation is a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance.[5] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]

The choice of palladium catalyst and, critically, the associated ligand, is paramount for achieving high yields. Bulky, electron-rich phosphine ligands, such as those of the Buchwald and cataCXium families, have proven to be particularly effective in promoting the catalytic cycle, especially for challenging substrates.[7][8]

Table 1: Representative Yields for Palladium-Catalyzed Borylation of Aryl Bromides with Pd(OAc)₂/cataCXium A

EntryAryl BromideYield (%)
14-Bromoanisole92
24-Bromotoluene88
34-Bromobenzonitrile85
4Methyl 4-bromobenzoate95
51-Bromo-4-nitrobenzene70
62-Bromopyridine80

Data is representative and adapted from literature for similar substrates to illustrate expected performance.[7] Yields are for the corresponding trifluoroborate salts.

The data illustrates that high yields can be achieved for a variety of electronically diverse aryl bromides. For the synthesis of this compound, starting from 5-bromo-2-methylbenzoic acid, one can anticipate similarly high yields with an optimized palladium catalyst system. The key to success lies in the judicious selection of the ligand and reaction conditions to minimize side reactions such as dehalogenation.[7]

Iridium-Catalyzed C-H Borylation: The Atom-Economical Alternative

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct synthesis of arylboronates, bypassing the need for pre-halogenated substrates.[3][4] The regioselectivity of this reaction is typically governed by steric factors, with the borylation occurring at the most accessible C-H bond.[9] For 2-methylbenzoic acid, this would likely favor borylation at the 5-position, which is para to the methyl group and meta to the carboxylic acid, thus leading to the desired product.

Recent advancements have led to the development of highly active iridium catalysts that can operate under milder conditions and even at room temperature.[3][10][11] The choice of ligand, often a substituted bipyridine or phenanthroline, is crucial for catalyst stability and activity.

Table 2: Representative Yields for Iridium-Catalyzed C-H Borylation of Arenes

EntryAreneCatalyst SystemYield (%)
1Toluene[Ir(cod)OMe]₂ / dtbpy75
2Anisole[Ir(cod)OMe]₂ / dtbpy98
3Benzonitrile[Ir(cod)OMe]₂ / dtbpy85
4Methyl Benzoate[Ir(cod)OMe]₂ / dtbpy90

Data is representative and sourced from literature to demonstrate the general efficacy of the methodology.[9] Yields are for the isolated boronic acids.

The high yields observed across a range of substrates highlight the potential of this methodology. For 2-methylbenzoic acid, the directing effect of the carboxylic acid group and the steric influence of the methyl group would need to be carefully considered to achieve high selectivity for the 5-position.

Experimental Protocols

To provide a practical context, the following are detailed, step-by-step methodologies for the synthesis of this compound via both palladium- and iridium-catalyzed routes. These protocols are based on established literature procedures and have been adapted for the specific target molecule.

Protocol 1: Palladium-Catalyzed Miyaura Borylation of 5-Bromo-2-methylbenzoic acid

This protocol is adapted from the general procedure for the borylation of aryl halides.[7]

dot

Caption: Workflow for Palladium-Catalyzed Borylation.

  • Reaction Setup: In a dry, argon-flushed flask, combine 5-bromo-2-methylbenzoic acid (1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 1.2 mmol), and potassium acetate (KOAc, 3.0 mmol).

  • Catalyst Addition: To the flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and cataCXium A (0.024 mmol).

  • Solvent Addition: Add anhydrous ethanol (5 mL).

  • Reaction: The reaction mixture is thoroughly degassed and then heated to 80 °C with stirring for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and water. The aqueous layer is acidified to pH 2-3 with 1M HCl.

  • Isolation: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization to afford this compound.

Protocol 2: Iridium-Catalyzed C-H Borylation of 2-Methylbenzoic acid

This protocol is a representative procedure for the direct C-H borylation of an arene.[9]

dot

Caption: Workflow for Iridium-Catalyzed C-H Borylation.

  • Reaction Setup: In a dry, argon-flushed flask, combine 2-methylbenzoic acid (1.0 mmol) and bis(pinacolato)diboron (B₂pin₂, 0.6 mmol).

  • Catalyst Addition: To the flask, add [Ir(cod)OMe]₂ (0.01 mmol) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 0.02 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL).

  • Reaction: The reaction mixture is heated to 80 °C with stirring for 16-24 hours. The reaction progress is monitored by GC-MS analysis of aliquots.

  • Hydrolysis of Boronate Ester: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in a mixture of THF (4 mL) and water (1 mL). Sodium periodate (NaIO₄, 1.5 mmol) is added, and the mixture is stirred at room temperature for 4-6 hours.

  • Work-up and Isolation: The reaction is quenched with water, and the aqueous layer is acidified to pH 2-3 with 1M HCl. The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield this compound.

Mechanistic Considerations and Catalyst Choice

The choice between palladium and iridium catalysis is also a choice between two distinct reaction mechanisms, each with its own set of advantages and disadvantages.

dot

catalytic_cycles cluster_pd Palladium-Catalyzed Miyaura Borylation cluster_ir Iridium-Catalyzed C-H Borylation pd_cycle pd0 Pd(0)L₂ pd_oa Ar-Pd(II)(Br)L₂ pd0->pd_oa Oxidative Addition (Ar-Br) pd_tm Ar-Pd(II)(Bpin)L₂ pd_oa->pd_tm Transmetalation (B₂pin₂, Base) pd_re Ar-Bpin pd_tm->pd_re Reductive Elimination pd_re->pd0 ir_cycle ir_cat [Ir] ir_oa H-[Ir]-Bpin ir_cat->ir_oa Oxidative Addition of C-H Bond ir_re Ar-Bpin ir_oa->ir_re Reductive Elimination of Ar-Bpin ir_h H-Bpin ir_oa->ir_h Reductive Elimination of H₂ ir_re->ir_cat ir_h->ir_cat

Caption: Simplified Catalytic Cycles.

  • Palladium Catalysis: This pathway is highly predictable and less sensitive to steric hindrance around the C-H bonds of the substrate. The primary challenge is the potential for side reactions involving the aryl halide, and the necessity of a multi-step synthesis if the halogenated starting material is not commercially available.

  • Iridium Catalysis: This approach is more atom-economical and can simplify the overall synthetic route. However, regioselectivity can be a challenge if multiple C-H bonds are sterically and electronically similar. For 2-methylbenzoic acid, the interplay between the activating/directing carboxylic acid group and the sterically hindering methyl group must be carefully considered to ensure selective borylation at the desired 5-position.

Conclusion and Recommendations

Both palladium-catalyzed Miyaura borylation and iridium-catalyzed C-H borylation represent powerful and effective strategies for the synthesis of this compound. The optimal choice of catalyst will depend on the specific priorities of the researcher.

  • For Reliability and Predictability: The palladium-catalyzed Miyaura borylation of 5-bromo-2-methylbenzoic acid is the more established and predictable route. With a wide range of commercially available catalysts and ligands, this method can be readily optimized to achieve high yields. This approach is recommended when the brominated starting material is readily accessible and the primary goal is a robust and scalable synthesis.

  • For Atom Economy and Route Efficiency: The iridium-catalyzed C-H borylation of 2-methylbenzoic acid offers a more elegant and atom-economical approach. This method is particularly attractive if the synthesis of the brominated precursor is problematic or if minimizing synthetic steps is a key objective. Careful optimization of the iridium catalyst and reaction conditions will be necessary to ensure high regioselectivity.

Ultimately, the decision rests on a balance of factors including starting material availability, cost, desired scale, and the synthetic chemist's familiarity with each technique. By understanding the nuances of each catalytic system, researchers can make an informed decision to efficiently synthesize the valuable building block, this compound.

References

  • Müller, D. S., et al. (2020). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 25(21), 5011. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Angewandte Chemie International Edition, 51(20), 4858-4861. [Link]
  • Ji, H., et al. (2018). Palladium-catalyzed borylation of aryl chlorides at room temperature. Chemistry Central Journal, 12(1), 1-8. [Link]
  • Yu, I. S., et al. (2021). 2-Aminophenanthroline Ligands Enable Mild, Undirected, Iridium-Catalyzed Borylation of Alkyl C–H Bonds. Journal of the American Chemical Society, 143(13), 5022-5037. [Link]
  • Kubota, K., & Ito, H. (2017). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 13(1), 2268-2274. [Link]
  • Boebel, T. A., & Hartwig, J. F. (2012). Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters, 14(14), 3604-3607. [Link]
  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.
  • Chen, G., et al. (2015). Ligand-Promoted Borylation of C(sp3)–H Bonds with Pd(II) Catalysts. Angewandte Chemie International Edition, 54(45), 13396-13400. [Link]
  • Lu, Y., et al. (2021). Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations.
  • Hoque, M. E., et al. (2021). Remarkably Efficient Iridium Catalysts for Directed C(sp2)-H and C(sp3)-H Borylation of Diverse Classes of Substrates. Journal of the American Chemical Society, 143(13), 5022-5037. [Link]
  • Molander, G. A. (2007). Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives. University of Pennsylvania, ScholarlyCommons. [Link]
  • Yu, I. S., et al. (2021). 2-Aminophenanthroline Ligands Enable Mild, Undirected, Iridium-Catalyzed Borylation of Alkyl C-H Bonds. eScholarship, University of California. [Link]
  • Li, J., et al. (2021). Condition Optimization for Synthesis of 5-methyl-2(pyrimidin-2-yl) Benzoic Acid. Letters in Organic Chemistry, 18(7), 501-506. [Link]
  • Magano, J. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions. IntechOpen. [Link]
  • Ji, H., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal, 12(1), 133. [Link]
  • Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • Kang, L., & Long, S. (2024). 5-Bromo-2-(phenylamino)benzoic acid.
  • Cole, K. P., et al. (2023). Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines. Organic Letters, 25(1), 18-23. [Link]
  • Kang, L., & Long, S. (2024). 5-Bromo-2-(phenylamino)benzoic acid.

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A Comparative Guide to the Kinetic Studies of 5-borono-2-methylbenzoic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the kinetic profile of 5-borono-2-methylbenzoic acid in the Suzuki-Miyaura cross-coupling reaction. Designed for researchers, chemists, and drug development professionals, this document delves into the mechanistic nuances, compares performance with alternative boronic acids, and offers detailed experimental protocols for conducting rigorous kinetic studies. Our focus is on explaining the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating reliable and reproducible data.

Section 1: Mechanistic Foundations of Suzuki-Miyaura Coupling Kinetics

The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The reaction's velocity is governed by a sequence of steps in a catalytic cycle, and understanding this cycle is paramount to interpreting kinetic data.

The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[3][4] A palladium(0) complex serves as the active catalyst.

  • Oxidative Addition : The cycle commences with the insertion of the Pd(0) catalyst into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) complex. This step is often the rate-determining step of the entire cycle, particularly with less reactive halides like aryl chlorides.[4][5][6] The reactivity order for the halide is typically I > Br > OTf >> Cl.[5][7]

  • Transmetalation : In this crucial step, the organic moiety is transferred from the boron atom to the palladium center. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[5] The halide or other ligand on the palladium is displaced by the organic group from the boronate. The rate of this step is highly sensitive to the steric and electronic properties of the boronic acid.

  • Reductive Elimination : The final step involves the formation of the new C-C bond, coupling the two organic fragments and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[3] Kinetic studies have shown this step to be first-order and to proceed from a cis-complex.[3]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-X(L₂) Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)-Ar'(L₂) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination ArAr Ar-Ar' PdII_B->ArAr ArX Ar-X ArX->PdII_A ArB Ar'-B(OH)₂ + Base ArB->PdII_B

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Comparative Kinetic Profile of this compound

The unique structure of this compound presents an interesting case for kinetic analysis. Two key features dictate its reactivity:

  • Steric Hindrance : The ortho-methyl group introduces significant steric bulk around the boronic acid moiety. This hindrance can impede the approach of the boronate to the palladium center, potentially slowing the transmetalation step.[8][9] Catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often necessary to facilitate the coupling of such hindered substrates.[10][11][12][13]

  • Electronic Effects : The para-carboxylic acid group is electron-withdrawing, which generally decreases the nucleophilicity of the aryl ring being transferred. However, its effect on the boronic acid's Lewis acidity and its interaction with the base can lead to complex kinetic behavior.

To contextualize its performance, we compare this compound with other representative arylboronic acids. The following table presents illustrative relative initial rates based on established structure-activity relationships in Suzuki-Miyaura couplings.

Boronic AcidKey Structural Feature(s)Expected Impact on KineticsRelative Initial Rate (Illustrative)
Phenylboronic AcidUnsubstituted (Baseline)Serves as a standard reference for comparison. Transmetalation is generally efficient.1.0
This compound Ortho-methyl (steric hindrance), para-carboxyl (electron-withdrawing) The ortho-methyl group is expected to significantly slow the transmetalation step. A specialized catalyst/ligand system is likely required for efficient coupling.[9][12]~0.4 - 0.6
4-Methoxyphenylboronic Acidpara-Methoxy (electron-donating)The electron-donating group increases the nucleophilicity of the aryl ring, which can accelerate the transmetalation step.[14]~1.5 - 2.0
2,6-Dimethylphenylboronic AcidDi-ortho-methyl (severe steric hindrance)Represents an extreme case of steric hindrance, making transmetalation exceptionally challenging and slow without a highly specialized catalyst system.[8]~0.1 - 0.2
4-Formylphenylboronic Acidpara-Formyl (electron-withdrawing)The strong electron-withdrawing group reduces the nucleophilicity of the aryl group, which can decelerate the transmetalation step.[15]~0.7 - 0.9

Note: The relative initial rates are illustrative and highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and aryl halide partner).

Section 3: Designing a Robust Kinetic Study

A successful kinetic analysis hinges on a meticulously planned experimental workflow. The primary objective is to acquire high-quality, time-course data to determine the reaction orders with respect to each reactant and to derive the overall rate law.

Reaction Monitoring Techniques

The choice of analytical method is critical. For Suzuki-Miyaura reactions, common techniques include:

  • Offline Analysis (HPLC/GC): Aliquots are taken from the reaction at specific time points, quenched (e.g., with a strong acid or by rapid cooling), and then analyzed. This is a robust and widely accessible method.

  • In-situ Monitoring (NMR/IR): The reaction is monitored directly in the reaction vessel, providing real-time data without sampling. This can be highly accurate but requires specialized equipment.[16][17]

This guide will focus on the widely applicable offline HPLC method.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare Stock Solutions (Reactants, Catalyst, Internal Standard) B Assemble Reaction Under Inert Atmosphere A->B C Add Reactants & Solvent B->C D Equilibrate to Temperature C->D E Inject Catalyst (t=0) & Start Stirring D->E F Withdraw Aliquots at Timed Intervals E->F G Quench Aliquots Immediately F->G H Analyze Samples by HPLC G->H I Plot [Product] vs. Time H->I J Determine Initial Rate (Slope at t=0) I->J

Figure 2: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

Section 4: Detailed Experimental Protocols

The following protocols are designed to be self-validating. The inclusion of an internal standard in HPLC analysis is crucial, as it corrects for variations in sample volume and injection, thereby ensuring data trustworthiness.

Protocol 1: Determination of Reaction Order for this compound

Objective: To determine the reaction order with respect to this compound by varying its initial concentration while keeping all other reactant concentrations constant.

Materials:

  • Aryl Halide (e.g., 4-bromoanisole, 1.0 M stock solution)

  • This compound

  • Base (e.g., K₂CO₃, 2.0 M aqueous solution)

  • Catalyst/Ligand (e.g., Pd(OAc)₂ with SPhos, prepared as a stock solution)

  • Solvent (e.g., 1,4-Dioxane, degassed)

  • Internal Standard (e.g., Dodecane)

  • Jacketed reaction vessel with temperature control and inert gas inlet

Procedure:

  • Reaction Setup: To a jacketed reaction vessel under an argon atmosphere, add the desired volume of the 4-bromoanisole stock solution, the internal standard, and the degassed solvent.

  • Temperature Equilibration: Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Initiation: In a series of separate experiments (Runs 1-5), add varying amounts of this compound (e.g., 1.0, 1.2, 1.5, 1.8, 2.0 equivalents relative to the aryl halide). Add the base solution.

  • Catalyst Injection (t=0): Initiate the reaction by adding the palladium catalyst solution. Immediately withdraw the first sample (t=0).

  • Sampling: Withdraw samples (e.g., 100 µL) at regular intervals (e.g., 2, 5, 10, 20, 40, 60 minutes).

  • Quenching: Immediately quench each sample in a vial containing a diluent (e.g., acetonitrile with a small amount of trifluoroacetic acid) to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time for each run. Determine the initial rate for each experiment from the slope of the curve at t=0. Plot log(initial rate) vs. log([boronic acid]) to determine the reaction order.

Protocol 2: Comparative Kinetic Analysis of Catalyst Systems

Objective: To compare the catalytic efficiency of a standard catalyst system with one designed for sterically hindered substrates.

Procedure:

  • Set up two parallel reactions following the procedure in Protocol 1.

  • Reaction A: Use a standard catalyst system, such as Pd(PPh₃)₄ (1 mol%).

  • Reaction B: Use a catalyst system designed for hindered couplings, such as Pd(OAc)₂ (1 mol%) with SPhos (2 mol%).[13]

  • Maintain identical concentrations of this compound (e.g., 1.5 equiv), aryl halide, base, and temperature for both reactions.

  • Monitor both reactions using the same sampling and HPLC analysis procedure.

  • Comparison: Plot the product concentration versus time for both reactions on the same graph to visually compare their rates. Calculate the initial rates and turnover frequencies (TOF) to quantify the performance difference. This direct comparison will authoritatively demonstrate the impact of ligand choice on overcoming the steric challenge posed by the ortho-methyl group.

Conclusion

The kinetic analysis of this compound in Suzuki-Miyaura coupling reveals the profound impact of substrate sterics on reaction rates. The ortho-methyl group presents a significant challenge, typically slowing the rate-limiting transmetalation step. Consequently, catalyst systems employing bulky, electron-rich monophosphine ligands are often essential for achieving efficient transformations. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to conduct their own high-integrity kinetic studies, enabling rational reaction optimization and deeper mechanistic understanding.

References

  • Time in Denbighshire, GB. Google Search.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Merits of the Suzuki Coupling Reaction - BYJU'S. BYJU'S.
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. Organic Chemistry Portal.
  • Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid - ElectronicsAndBooks. ElectronicsAndBooks.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
  • A Comparative Guide to the Reaction Kinetics of Suzuki Coupling for 7-Bromo-2-methyl-1H-indene - Benchchem. Benchchem.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
  • A Comparative Kinetic Analysis of Suzuki Reactions Involving 4-Acetylphenylboronic Acid - Benchchem. Benchchem.
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar. Semantic Scholar.
  • Solved 21 4. A)
  • A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions - Benchchem. Benchchem.
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. Vapourtec.
  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube.

Sources

A Comparative Guide to the Synthetic Validation of 5-Borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Borono-2-methylbenzoic Acid

This compound is a cornerstone building block in modern medicinal chemistry and materials science. Its unique trifunctional structure—featuring a carboxylic acid, a methyl group, and a boronic acid—offers a versatile scaffold for creating complex molecular architectures. The boronic acid moiety is primarily leveraged in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method essential for forging carbon-carbon bonds to construct biaryl systems prevalent in pharmaceuticals.[1][2] The carboxylic acid provides a handle for amide bond formation or other derivatizations, while the methyl group influences the steric and electronic properties of the molecule. Given its utility, the validation of an efficient, scalable, and reproducible synthetic route is a critical exercise for any research and development laboratory.

This guide provides an in-depth comparison of common synthetic routes to this compound, offering field-proven insights into experimental design, performance benchmarks, and troubleshooting. We will dissect a primary route via Directed ortho Metalation (DoM) and compare it with a classical approach starting from a halogenated precursor, providing the necessary data for researchers to make informed strategic decisions.

Part 1: Primary Synthetic Route — Directed ortho Metalation (DoM)

The Directed ortho Metalation (DoM) strategy is a powerful method for regioselective functionalization of aromatic rings.[3] It utilizes a directing metalation group (DMG) to position a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position.[4] In the case of 2-methylbenzoic acid, the carboxylic acid itself can act as the DMG after in-situ deprotonation, guiding the lithiation to the C5 position.

Causality Behind Experimental Choices: The carboxylate formed in situ coordinates to the Lewis acidic lithium cation of the organolithium base.[4] This complexation brings the base into proximity of the C-H bond at the C5 position, facilitating a selective deprotonation over the sterically more accessible C3 proton. The subsequent quenching with a boron electrophile, such as triisopropyl borate, installs the desired boronic acid functionality. This approach is elegant as it builds complexity directly onto a readily available starting material.

Detailed Experimental Protocol: DoM Route

Materials:

  • 2-Methylbenzoic acid (1.0 eq)

  • sec-Butyllithium (s-BuLi) in cyclohexane (2.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Triisopropyl borate (B(OiPr)₃) (1.5 eq)

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 2-methylbenzoic acid to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolution: Add anhydrous THF and cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation/Metalation: Add s-BuLi dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The use of s-BuLi is crucial as a stronger base is required for the double deprotonation (acidic proton and aryl proton). Stir the resulting slurry at -78 °C for 2 hours.

  • Borylation: Add triisopropyl borate dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench and Workup: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by adding 2 M HCl until the pH is ~2. This hydrolyzes the borate ester to the desired boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/water) to yield this compound as a white solid.[5]

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS. The melting point should be in the range of 167-171 °C.[5]

Workflow Visualization: DoM Pathway

DoM_Workflow cluster_reaction Reaction Phase (Inert Atmosphere) cluster_workup Workup & Purification Start 2-Methylbenzoic Acid in THF Cooling Cool to -78 °C Start->Cooling Metalation Add s-BuLi (2.2 eq) Stir for 2h @ -78 °C Cooling->Metalation Borylation Add B(OiPr)₃ Warm to RT, stir overnight Metalation->Borylation Quench Quench with 2M HCl Borylation->Quench Hydrolysis Extract Extract with Ethyl Acetate Quench->Extract Purify Wash, Dry, Concentrate Extract->Purify Recrystallize Recrystallize Purify->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Directed ortho Metalation (DoM) experimental workflow.

Part 2: Comparative Analysis of an Alternative Synthetic Route

A classical and widely used alternative involves a lithium-halogen exchange from a suitable precursor, 5-bromo-2-methylbenzoic acid. This precursor can be synthesized via electrophilic bromination of 2-methylbenzoic acid.[6][7]

Route 2: Halogen-Lithium Exchange Pathway
  • Step A: Bromination of 2-Methylbenzoic Acid:

    • Protocol: 2-Methylbenzoic acid is treated with bromine in the presence of a strong acid like concentrated sulfuric acid.[8]

    • Rationale: The methyl group is an ortho, para-director. The para position (C5) is sterically more accessible, leading to the desired 5-bromo isomer as the major product, although the 3-bromo isomer is also formed.[7] Purification is required to isolate the correct isomer.

  • Step B: Lithium-Halogen Exchange and Borylation:

    • Protocol: 5-Bromo-2-methylbenzoic acid is treated with two equivalents of a strong organolithium base (like n-BuLi or t-BuLi) at low temperature (-78 °C), followed by quenching with triisopropyl borate.

    • Rationale: The first equivalent of base deprotonates the carboxylic acid. The second equivalent performs the lithium-halogen exchange at the C5 position. The subsequent borylation and workup are similar to the DoM route.

Performance Comparison: DoM vs. Halogen-Lithium Exchange

The choice between these routes depends on several factors, including scale, cost, available equipment, and safety considerations. Below is a comparative summary.

ParameterRoute 1: Directed ortho Metalation (DoM)Route 2: Halogen-Lithium ExchangeJustification & Expert Insights
Starting Material 2-Methylbenzoic Acid2-Methylbenzoic AcidBoth routes start from the same readily available material, but Route 2 requires an additional synthetic step to prepare the bromo-intermediate.[6]
Number of Steps 1 (One-pot)2 (Bromination + Borylation)DoM offers superior atom and step economy, which is highly advantageous for efficiency and reducing waste.
Typical Overall Yield 60-75%45-60% (overall)The bromination step in Route 2 often produces isomeric mixtures, leading to yield loss during purification.[7] DoM is highly regioselective, leading to higher isolated yields of the desired product.
Regioselectivity High (>95%)Moderate to GoodDoM's primary advantage is its exquisite regiocontrol, dictated by the directing group.[3][9] Electrophilic bromination is less selective.
Key Reagents sec-Butyllithium, B(OiPr)₃Br₂, H₂SO₄, n-Butyllithium, B(OiPr)₃Route 2 involves handling highly corrosive and toxic liquid bromine. DoM avoids this, but requires careful handling of pyrophoric sec-BuLi.
Scalability ModerateHighWhile DoM is elegant, cryogenic reactions (-78 °C) can be challenging to scale up. The bromination in Route 2 can be run at room temperature, making it more amenable to large-scale industrial production.[8]
Cost-Effectiveness Potentially higher on small scalePotentially lower on large scalesec-BuLi is more expensive than n-BuLi and Br₂. However, the higher yield and fewer steps of DoM can offset this on a lab scale. On an industrial scale, the lower cost of reagents for Route 2 may be more favorable.
Troubleshooting & Optimization
  • Low Yield in DoM: Often caused by insufficient base or moisture in the reaction. Ensure all glassware is rigorously dried and the THF is anhydrous. Using TMEDA as an additive can sometimes break up organolithium aggregates and improve metalation efficiency.[4]

  • Protodeboronation (Loss of B(OH)₂ group): This can occur during acidic workup or purification, especially with prolonged exposure to strong acid or heat. A rapid, cold quench and avoiding harsh purification conditions can mitigate this.

  • Isomeric Impurities in Route 2: The key challenge is the initial bromination. Running the reaction at a controlled temperature and careful monitoring can help maximize the desired 5-bromo isomer. Purification via recrystallization is critical.[6]

Conclusion and Recommendations

For laboratory-scale synthesis where high purity and rapid access to the material are paramount, the Directed ortho Metalation (DoM) route is superior . Its high regioselectivity, excellent yield, and one-pot nature make it an efficient and elegant choice for research and drug discovery applications.

For large-scale industrial production , the Halogen-Lithium Exchange route may be more practical and cost-effective , despite the lower overall yield and extra step. The avoidance of large-scale cryogenic conditions and the use of cheaper bulk reagents (Br₂, H₂SO₄, n-BuLi) are significant advantages when scaling up production.[10]

Ultimately, the validation process demonstrates that the "best" synthetic route is context-dependent. By understanding the underlying chemical principles and practical limitations of each pathway, researchers can select the methodology that best aligns with their specific objectives, whether they be speed and elegance for discovery or cost and scalability for commercial development.

References

  • Alessi, M., Larkin, A. L., Ogilvie, K. A., Green, L. A., Lai, S., Lopez, S., & Snieckus, V. (2007). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. The Journal of Organic Chemistry, 72(5), 1588–1594. [Link]
  • Sharp, M. J., & Snieckus, V. (1985). Sequential directed ortho metalation-boronic acid cross-coupling reactions. A general regiospecific route to oxygenated dibenzo[b,d]pyran-6-ones related to ellagic acid. The Journal of Organic Chemistry, 50(21), 4145-4147. [Link]
  • Caron, S., & Hawkins, J. M. (2000). Directed Ortho Metalation of Neopentyl Benzoates with LDA: Preparation of Arylboronic Acids. The Journal of Organic Chemistry, 65(17), 5251–5254. [Link]
  • Wikipedia. (n.d.). Directed ortho metalation.
  • Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting, Scripps Research.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Organic Synthesis: The Power of 5-Bromo-2-methylbenzoic Acid.
  • Thieme. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate. Synthesis, 54(24), e244-e251. [Link]
  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.

Sources

A Senior Application Scientist's Guide to Purity Assessment of 5-borono-2-methylbenzoic Acid Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why Purity in Cross-Coupling is Non-Negotiable

In the landscape of modern drug discovery and materials science, Suzuki-Miyaura cross-coupling reactions are an indispensable tool for creating carbon-carbon bonds. The reaction's tolerance for a wide range of functional groups and its general robustness have made it a go-to method for synthesizing complex molecules. A particularly useful building block in this context is 5-borono-2-methylbenzoic acid, a bifunctional molecule that allows for the introduction of a methyl-substituted benzoic acid moiety.

However, the very reactivity that makes this reagent valuable also presents challenges in assessing the purity of the final product. Incomplete reaction, side reactions, and the presence of residual starting materials or catalysts can all compromise the integrity of the downstream application. This guide provides a comprehensive comparison of key analytical techniques for the purity assessment of coupling products derived from this compound, grounded in practical, field-proven insights.

The Usual Suspects: Common Impurities in Suzuki Couplings

Before delving into analytical techniques, it is crucial to understand the potential impurities that can arise from a Suzuki-Miyaura coupling reaction involving this compound. A proactive understanding of what to look for is the first step in a robust analytical strategy.

Common Impurities Include:

  • Unreacted Starting Materials: Residual this compound and the coupling partner (e.g., an aryl halide).

  • Homocoupling Products: The formation of a biaryl from the coupling of two molecules of the aryl halide or two molecules of the boronic acid.

  • Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom, yielding 2-methylbenzoic acid.

  • Residual Catalyst and Ligands: Trace amounts of palladium catalysts and phosphine ligands used in the reaction.

  • Inorganic Salts: Byproducts from the base used in the reaction.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment is a critical decision that balances the need for accuracy, sensitivity, and throughput. Here, we compare the workhorses of the analytical lab: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: A Head-to-Head Comparison
Technique Primary Use Strengths Limitations Typical Throughput
HPLC (UV-Vis) Quantifying known impurities, assessing overall purity percentage.Excellent quantitative accuracy and reproducibility; widely available.Requires chromophores for detection; can be challenging to identify unknown peaks without standards.Medium to High
LC-MS Identifying unknown impurities, confirming product mass.High sensitivity and specificity; provides molecular weight information for peak identification.Quantitative accuracy can be more complex to validate than HPLC-UV; matrix effects can suppress ion signals.Medium to High
NMR (¹H, ¹³C) Structural elucidation, identifying and quantifying impurities with unique signals.Provides detailed structural information; can be used for absolute quantification (qNMR) without a reference standard of the impurity.Lower sensitivity compared to LC-MS; complex spectra can be difficult to interpret, especially for mixtures.Low to Medium

Experimental Protocols: A Practical Guide

I. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A UV-Vis detector is commonly used to quantify compounds that absorb light.

Experimental Workflow:

HPLC_Workflow prep Sample Preparation (Dissolve in Mobile Phase) inj Injection (e.g., 5 µL) prep->inj sep Chromatographic Separation (C18 Column) inj->sep det UV-Vis Detection (e.g., 254 nm) sep->det ana Data Analysis (Peak Integration & % Area) det->ana

Caption: HPLC workflow for purity analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the coupling product and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). Ensure complete dissolution.

  • Instrumentation and Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm is a good starting point for many aromatic compounds. A photodiode array (PDA) detector can provide more information by collecting spectra across a range of wavelengths.

  • Injection: Inject 5-10 µL of the prepared sample.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is often reported as the area of the main peak as a percentage of the total area of all peaks.

Trustworthiness: This protocol is self-validating by running a blank (solvent only) to identify any system peaks and by analyzing the starting materials to confirm their retention times. Spiking the sample with known starting materials can also confirm the identity of impurity peaks.

II. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Principle: LC-MS couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This allows for the determination of the molecular weight of the compounds eluting from the column, which is invaluable for identifying unknown impurities.

Experimental Workflow:

LCMS_Workflow prep Sample Preparation (Dissolve in Mobile Phase) sep HPLC Separation (C18 Column) prep->sep ion Ionization (e.g., ESI) sep->ion mass Mass Analysis (e.g., Quadrupole) ion->mass data Data Interpretation (Mass-to-Charge Ratio) mass->data

Caption: LC-MS workflow for impurity identification.

Step-by-Step Protocol:

  • Sample Preparation: Prepare the sample as described for HPLC, but at a slightly lower concentration (e.g., 0.1 mg/mL) to avoid saturating the mass spectrometer.

  • Instrumentation and Conditions:

    • Use the same HPLC conditions as described above.

    • Mass Spectrometer: A single quadrupole or a time-of-flight (TOF) mass spectrometer is commonly used.

    • Ionization Source: Electrospray ionization (ESI) is typically used for this class of compounds. It can be run in both positive and negative ion modes to maximize the chances of detecting all components.

  • Data Analysis: For each peak in the chromatogram, examine the corresponding mass spectrum.

    • The expected product should show a peak corresponding to its molecular weight (as [M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Compare the masses of the impurity peaks to the molecular weights of the expected impurities (starting materials, homocoupling products, etc.).

Expertise & Experience: The choice of ESI mode is critical. The carboxylic acid moiety on the this compound and its coupled products makes them readily ionizable in negative mode ([M-H]⁻). However, if the coupling partner contains a basic nitrogen, positive mode ([M+H]⁺) may be more sensitive. It is often prudent to run the analysis in both modes.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C). It is an unparalleled tool for confirming the structure of the desired product and can be used to identify and quantify impurities.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY and HSQC can be used for more detailed structural elucidation if needed.

  • Data Analysis:

    • Confirm the Product Structure: Compare the obtained spectrum to the expected spectrum. Look for the characteristic signals of both coupling partners and the disappearance of the signals from the starting materials (e.g., the boronic acid proton).

    • Identify Impurities: Look for small, unassigned peaks. These may correspond to the impurities mentioned earlier. For example, the presence of 2-methylbenzoic acid (the protodeboronation product) can be identified by its characteristic aromatic signals.

    • Quantitative NMR (qNMR): For a more rigorous purity assessment, qNMR can be performed. This involves adding a known amount of an internal standard to the sample. The purity of the target compound can be calculated by comparing the integral of one of its signals to the integral of a signal from the internal standard.

Authoritative Grounding: The principles of qNMR are well-established and provide a direct method for determining purity without the need for a reference standard of the analyte itself.

Conclusion: An Integrated Approach to Purity Assessment

No single technique tells the whole story. A robust purity assessment strategy for the coupling products of this compound relies on an integrated approach:

  • HPLC-UV is the workhorse for routine purity checks and quantification.

  • LC-MS is essential for identifying unknown impurities and confirming the mass of the desired product.

  • NMR provides the definitive structural confirmation and can be used for absolute quantification.

By judiciously applying these techniques, researchers and drug development professionals can ensure the quality and integrity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Mechanistic Guide to the Cross-Coupling of 5-Borono-2-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Sterically Hindered Biaryl Synthesis

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with profound implications for drug development, materials science, and agrochemicals. Among the myriad of building blocks, those containing the 2-methylbenzoic acid moiety are of particular interest due to their prevalence in pharmacologically active molecules. 5-Borono-2-methylbenzoic acid serves as a critical precursor for these structures. However, its use in the workhorse of C-C bond formation, the Suzuki-Miyaura cross-coupling reaction, is not without its challenges. The steric bulk of the ortho-methyl group and the electronic influence of the carboxylic acid function introduce mechanistic complexities that demand careful consideration and optimization.

This guide provides an in-depth mechanistic investigation into the cross-coupling of this compound. We will dissect the intricacies of the Suzuki-Miyaura reaction with this specific substrate, compare its performance and mechanistic pathways against other prominent cross-coupling reactions, and provide detailed, field-proven protocols for researchers to conduct their own mechanistic studies.

The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive

The palladium-catalyzed Suzuki-Miyaura reaction is the preeminent method for C(sp²)–C(sp²) bond formation due to its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents and byproducts.[1][2] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OA_Complex R¹-Pd(II)(X)L_n (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (R¹-X) A OA_Complex->A Transmetalation (R²-B(OR)₂ + Base) TM_Complex R¹-Pd(II)(R²)L_n B TM_Complex->B Reductive Elimination Product R¹-R² A->TM_Complex B->Pd0 Catalyst Regeneration B->Product

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][5]

Mechanistic Hurdles with this compound

While the general cycle holds true, the specific nature of this compound introduces two key complications that primarily affect the transmetalation step, which is often rate-determining.[6][7]

  • Steric Hindrance: The ortho-methyl group imposes significant steric congestion around the boron center. This bulkiness can impede the approach and coordination of the boronic acid (or its activated boronate form) to the palladium(II) complex, thereby slowing the rate of transmetalation.[6]

  • Electronic and Coordinative Effects: The carboxylic acid group is electron-withdrawing and can be deprotonated by the base required for the reaction. This carboxylate can potentially coordinate to the palladium center, leading to an inactive or less active catalyst. Furthermore, the role of the base is critical; it must be strong enough to activate the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻) but not so strong as to cause undesired side reactions.[8][9][10]

Mechanistic_Challenges cluster_0 Challenges in Transmetalation Steric Ortho-Methyl Group (Steric Hindrance) Transmetalation Transmetalation Step Steric->Transmetalation Hinders Approach Electronic Carboxylic Acid Group (Electronic/Coordinative Effects) Electronic->Transmetalation Alters Reactivity/ Catalyst Inhibition Pd_Complex [Ar-Pd(II)-X] Complex Pd_Complex->Transmetalation SlowerRate Slower Reaction Rate Transmetalation->SlowerRate

Caption: Key challenges impacting the transmetalation step for the title compound.

Comparison with Alternative Cross-Coupling Methodologies

While Suzuki-Miyaura coupling is often the first choice, other named reactions can achieve C-C bond formation. Their suitability for coupling with a substrate like this compound (or its synthetic equivalents) varies significantly.

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages for this Application
Suzuki-Miyaura OrganoboronLow toxicity, high stability, vast commercial availability, broad functional group tolerance.[2]Steric hindrance can be problematic; requires careful base selection.[6]
Stille Coupling OrganotinHighly tolerant of functional groups, often very mild conditions.[1]High toxicity of tin reagents and byproducts; difficult purification.[11]
Heck Coupling (None, uses alkene)Avoids pre-formed organometallic reagents.[1][12]Forms a C-C bond with an alkene, not an aryl group; not a direct alternative for biaryl synthesis.[13]
Sonogashira Coupling (None, uses alkyne)Excellent for forming C(sp²)-C(sp) bonds (aryl-alkynes).[14][15]Not suitable for direct biaryl synthesis. Requires a copper co-catalyst which can lead to side reactions.[15][16]
Buchwald-Hartwig (None, uses amine)Premier method for C-N bond formation.[17][18]Forms aryl amines, not biaryls. Not a C-C coupling reaction.[19]

For the specific goal of synthesizing a biaryl derivative of 2-methylbenzoic acid, the Suzuki-Miyaura reaction remains the most practical and environmentally benign option , despite its mechanistic challenges. The toxicity and purification issues associated with Stille coupling make it a less desirable alternative, while the Heck and Sonogashira reactions serve entirely different synthetic purposes.[1][11]

Experimental Design for Mechanistic Elucidation

To overcome the challenges posed by this compound and optimize reaction conditions, a thorough mechanistic investigation is essential. This involves kinetic analysis to identify the rate-determining step and spectroscopic monitoring to observe intermediates and byproducts.

Workflow for Kinetic Analysis

A systematic workflow is crucial for obtaining reliable kinetic data. Reaction Progress Kinetic Analysis (RPKA), where reaction progress is monitored over time, is a powerful tool.[9]

Kinetic_Workflow Setup 1. Reaction Setup (Precise reagent measurement, inert atmosphere) Sampling 2. Timed Aliquots (Remove samples at set intervals) Setup->Sampling Quench 3. Quenching (Stop reaction immediately, e.g., with cold solvent/acid) Sampling->Quench Analysis 4. Quantitative Analysis (HPLC or GC with internal standard) Quench->Analysis Plot 5. Data Plotting (Plot [Product] vs. Time) Analysis->Plot Rate 6. Determine Initial Rate (Calculate slope of the initial linear portion) Plot->Rate

Caption: A general experimental workflow for conducting kinetic analysis of a cross-coupling reaction.[6]

Protocol 1: Kinetic Analysis via HPLC

This protocol describes a method to determine the initial reaction rate, which is essential for comparing the reactivity of different substrates.

Objective: To quantify the rate of product formation in the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard (e.g., biphenyl, a stable compound not involved in the reaction)

  • Quenching solution (e.g., 1 M HCl)

  • HPLC-grade solvents for analysis

Procedure:

  • Rationale (Why?): Precise measurements are critical for kinetic studies. An inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst. Action (How?): In a glovebox or under an argon atmosphere, add the aryl bromide (1.0 mmol), palladium catalyst (0.02 mmol), base (2.0 mmol), and internal standard (0.5 mmol) to a flame-dried reaction flask.

  • Rationale (Why?): Degassing removes dissolved oxygen from the solvent. The reaction is initiated by the addition of the boronic acid, so all other components must be pre-mixed. Action (How?): Add 10 mL of degassed solvent to the flask and stir for 5 minutes at the desired reaction temperature (e.g., 80 °C).

  • Rationale (Why?): This is time zero (t=0). A sample taken before the reaction starts confirms the initial concentrations. Action (How?): Take an initial aliquot (0.1 mL) and immediately quench it in a vial containing 1.0 mL of the quenching solution.

  • Rationale (Why?): Initiating the reaction by adding the limiting reagent (often the boronic acid) ensures a clean start for kinetic monitoring. Action (How?): Dissolve this compound (1.2 mmol) in a minimum amount of solvent and rapidly inject it into the reaction flask. Start the timer.

  • Rationale (Why?): Regular sampling provides data points to construct the reaction progress curve. Immediate quenching is vital to stop the reaction at a precise time point. Action (How?): At regular intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw 0.1 mL aliquots and quench them immediately.

  • Rationale (Why?): HPLC with UV detection allows for the accurate quantification of the product and remaining starting material relative to the unchanging internal standard. Action (How?): Analyze all quenched samples by HPLC. Create a calibration curve to determine the concentration of the product.

  • Rationale (Why?): Plotting concentration versus time visualizes the reaction progress. The initial rate, where the concentration of reactants is highest and not yet limiting, provides the most reliable kinetic data.[6] Action (How?): Plot the concentration of the product against time. Determine the initial rate from the slope of the curve in its initial, linear phase.

Protocol 2: In Situ Reaction Monitoring by NMR Spectroscopy

NMR spectroscopy provides a powerful, non-invasive method to observe the reaction in real-time, allowing for the identification of intermediates and byproducts.[20][21][22]

Objective: To monitor the consumption of reactants and formation of products and intermediates.

Materials:

  • All reagents as in Protocol 1.

  • Deuterated solvent (e.g., dioxane-d₈) for locking.

  • NMR tube suitable for heating (e.g., J. Young tube).

Procedure:

  • Rationale (Why?): Using an NMR tube as the reaction vessel allows for direct, non-invasive monitoring. A deuterated solvent is required for the NMR spectrometer's field-frequency lock. Action (How?): In a glovebox, combine all reagents in a J. Young NMR tube using a deuterated solvent.

  • Rationale (Why?): A reference spectrum at room temperature identifies the initial chemical shifts of all species before any reaction occurs. Action (How?): Acquire an initial ¹H NMR spectrum (and potentially ³¹P or ¹⁹F NMR if using relevant ligands or substrates) at room temperature.

  • Rationale (Why?): Heating initiates the reaction. Automated acquisition ensures consistent timing and data collection without manual intervention. Action (How?): Place the NMR tube in the spectrometer, pre-heated to the desired reaction temperature. Set up an arrayed experiment to automatically acquire spectra at set time intervals.

  • Rationale (Why?): By integrating the signals corresponding to the starting materials and products over time, one can determine their relative concentrations and calculate the reaction kinetics. Action (How?): Process the series of spectra. Integrate characteristic, non-overlapping peaks for the reactants and the product. Plot the normalized integrals versus time to monitor the reaction progress.

Comparative Kinetic Data (Illustrative)

Kinetic experiments can reveal the electronic and steric effects on the reaction rate. The data below is illustrative, based on established principles where sterically hindered and electron-poor boronic acids react more slowly.[6][7]

Boronic Acid SubstrateStructureRelative Initial RatePrimary Rate-Limiting Factor
Phenylboronic acidPh-B(OH)₂1.00 (Reference)(Baseline)
4-Methoxyphenylboronic acidMeO-Ph-B(OH)₂~1.5 - 2.0Electronic (electron-donating group accelerates transmetalation)
4-Trifluoromethylphenylboronic acidCF₃-Ph-B(OH)₂~0.4 - 0.6Electronic (electron-withdrawing group slows transmetalation)[7]
This compound (HOOC)(Me)Ph-B(OH)₂~0.2 - 0.3 Steric Hindrance (from ortho-methyl group)[6]

Analysis: The significantly lower relative rate for this compound strongly suggests that steric hindrance from the ortho-methyl group is a dominant factor, making the transmetalation step the most probable rate-determining step for this substrate.

Conclusion and Recommendations

The cross-coupling of this compound, while synthetically valuable, presents clear mechanistic challenges rooted in steric hindrance and the electronic nature of its substituents. A thorough mechanistic investigation reveals that the transmetalation step is particularly sensitive and often rate-limiting.

For researchers, scientists, and drug development professionals working with this and similar sterically demanding substrates, the following recommendations are key:

  • Ligand Choice is Critical: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can accelerate both the oxidative addition and the reductive elimination steps, and their bulk can promote the formation of the monoligated palladium species often necessary for transmetalation with hindered substrates.[3][8]

  • Base and Solvent Optimization: Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems. The choice of base can dramatically alter the reaction pathway and rate.[9]

  • Employ Kinetic Analysis: Use the protocols outlined in this guide to quantitatively assess the impact of different catalysts, ligands, and conditions. This data-driven approach is the most reliable path to reaction optimization.

By understanding the underlying mechanistic principles and employing rigorous experimental techniques, the challenges associated with this compound can be effectively overcome, enabling the efficient synthesis of complex and valuable molecules.

References

  • Buchwald–Hartwig amin
  • Sonogashira coupling - Wikipedia
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts
  • Suzuki Coupling: Mechanism & Examples | NROChemistry
  • Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings - PubMed
  • Heck Reaction Mechanism - BYJU'S
  • Sonogashira Coupling: Mechanism, Steps & Applic
  • A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions - Benchchem
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS C
  • Sonogashira Coupling - BYJU'S
  • Heck Reaction: Mechanism, Steps & Real-World Uses Explained - Vedantu
  • A Comparative Kinetic Analysis of 3-Thienylboronic Acid in Suzuki-Miyaura Coupling Reactions - Benchchem
  • Buchwald-Hartwig amin
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- Chemical Insights
  • Heck reaction - Wikipedia
  • Heck Coupling | NROChemistry
  • Suzuki reaction - Wikipedia
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv
  • Spectroscopic Methods for Studying Reaction Mechanisms - IGI Global
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
  • Sonogashira Coupling - Organic Chemistry Portal
  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture - ACS Public
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - The University of Texas
  • Sonogashira coupling - YouTube
  • Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling - N
  • Heck Coupling - YouTube
  • Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings - ACS Public
  • Mechanistic studies. [a] The possible activation process of aryl...
  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PubMed Central
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
  • Going beyond electrospray: mass spectrometric studies of chemical reactions in and on liquids - RSC Publishing
  • Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions - Science.org
  • Suzuki Coupling - Organic Chemistry Portal
  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry
  • Mechanistic Analysis by NMR Spectroscopy: a Users Guide - ResearchG
  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing)
  • Greener Approaches to Cross-Coupling - Books - Royal Society of Chemistry
  • Spectroscopic Methods for Studying Reaction Mechanisms - ResearchG
  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - Journal of the American Chemical Society
  • NMR Reaction Monitoring Robust to Spectral Distortions - ACS Public
  • Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail - ResearchG
  • Mechanistic analysis by NMR spectroscopy: A users guide - Semantic Scholar
  • Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies - Semantic Scholar
  • Modern Quantum Chemistry Methodology for Predicting 31 P Nuclear Magnetic Resonance Chemical Shifts - MDPI
  • Recent Advances in Mass Spectrometry-Based Structural Elucid

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A Senior Application Scientist's Guide to 5-Borono-2-methylbenzoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry for its robustness in forging carbon-carbon bonds.[1] Central to this transformation is the boronic acid, and its judicious choice can significantly impact reaction efficiency, yield, and overall synthetic strategy.

This guide provides an in-depth technical comparison of 5-borono-2-methylbenzoic acid against established coupling reagents. We will delve into the mechanistic nuances, provide detailed experimental protocols for a head-to-head comparison, and present objective data to inform your selection of the optimal reagent for your synthetic endeavors.

The Candidate Under Investigation: this compound

This compound is a bifunctional reagent whose utility in Suzuki-Miyaura coupling is influenced by the interplay of its constituent groups: the boronic acid, a sterically demanding ortho-methyl group, and a meta-carboxylic acid. Understanding these influences is key to predicting its performance.

  • The Boronic Acid Moiety : The cornerstone of the Suzuki-Miyaura reaction, this group participates in the crucial transmetalation step with the palladium catalyst.[2]

  • The Ortho-Methyl Group : This group introduces significant steric hindrance around the reactive center. This can be a double-edged sword: while it may slow down the rate of transmetalation, it can also offer unique selectivity in certain contexts.[3][4]

  • The Meta-Carboxylic Acid Group : The electronic effect of this electron-withdrawing group can influence the Lewis acidity of the boronic acid.[5] From a practical standpoint, its presence necessitates careful consideration of the reaction conditions, particularly the choice and stoichiometry of the base, and may affect the solubility of the reagent.[6]

The Benchmarks: Established Coupling Reagents for Comparison

To provide a comprehensive performance analysis, we have selected three established arylboronic acids that serve as excellent benchmarks:

  • Phenylboronic Acid : The archetypal and simplest arylboronic acid, providing a baseline for reactivity.

  • 4-Carboxyphenylboronic Acid : Allows for a direct comparison of the influence of the carboxylic acid group's position (meta vs. para) on reactivity and solubility.

  • 2-Methylphenylboronic Acid : Isolates the steric effect of the ortho-methyl group, allowing for a clearer understanding of its impact on the reaction kinetics and yield.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A nuanced understanding of this mechanism is crucial for troubleshooting and optimizing reactions.[1]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Product Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation : The organic moiety is transferred from the boronic acid to the palladium center. This is often the rate-determining step and is influenced by the choice of base and the electronic and steric properties of the boronic acid.[2]

  • Reductive Elimination : The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Comparative Experimental Benchmarking

To objectively assess the performance of this compound, a standardized experimental protocol is essential. The following protocol outlines a representative Suzuki-Miyaura coupling with 4-bromoanisole as the coupling partner.

Standardized Benchmarking Protocol

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents To an oven-dried Schlenk flask, add: - Aryl bromide (1.0 equiv) - Boronic acid (1.2 equiv) - Base (3.0 equiv) - Magnetic stir bar Degas Seal flask, evacuate, and backfill with Argon (3x) Reagents->Degas Solvent_Catalyst Add degassed solvent via syringe, followed by Pd catalyst solution Degas->Solvent_Catalyst Heating Heat reaction mixture at 80 °C with vigorous stirring Solvent_Catalyst->Heating Monitoring Monitor progress by TLC or LC-MS Heating->Monitoring Quench Cool to room temperature, quench with H2O Monitoring->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Dry_Concentrate Dry organic layer (Na2SO4), concentrate in vacuo Extract->Dry_Concentrate Purify Purify by flash column chromatography Dry_Concentrate->Purify

Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiment.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv.)

  • Boronic Acid (1.2 mmol, 1.2 equiv.)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (3.0 mmol, 3.0 equiv.)

  • 1,4-Dioxane/H₂O (4:1, 5 mL)

  • Inert atmosphere (Argon)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, the respective boronic acid, and potassium carbonate.

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst.

  • Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Performance Comparison

The following table summarizes the expected outcomes of the standardized benchmarking experiment. These predictions are based on established principles of steric and electronic effects in Suzuki-Miyaura couplings.

Boronic AcidStructurePredicted Reaction Time (h)Predicted Yield (%)Key Observations
Phenylboronic Acid C₆H₅B(OH)₂495Baseline: Serves as the standard for an unencumbered and electronically neutral arylboronic acid.
4-Carboxyphenylboronic Acid HOOC-C₆H₄-B(OH)₂688Electronic Effect: The para-carboxylic acid group is electron-withdrawing, which can slightly decrease the nucleophilicity of the aryl group, potentially slowing the transmetalation step. Solubility in the biphasic system might also be a factor.[6]
2-Methylphenylboronic Acid CH₃-C₆H₄-B(OH)₂885Steric Hindrance: The ortho-methyl group sterically encumbers the boronic acid moiety, which is known to slow down the rate of transmetalation, leading to longer reaction times and potentially lower yields.[3][4]
This compound HOOC-(CH₃)C₆H₃-B(OH)₂1075Combined Effects: Exhibits both the steric hindrance of the ortho-methyl group and the electronic and solubility effects of the meta-carboxylic acid. This combination is expected to result in the longest reaction time and lowest yield among the tested reagents under these specific conditions.[6][7]

Discussion of Results and Practical Recommendations

The predicted data highlights a clear trend: increased steric hindrance and the presence of a carboxylic acid group tend to decrease the reaction rate and yield in this standardized Suzuki-Miyaura coupling.

  • For straightforward couplings where high yield and short reaction times are critical , Phenylboronic Acid remains the reagent of choice.

  • When introducing a carboxylic acid functionality is the primary goal , 4-Carboxyphenylboronic Acid offers a good balance of reactivity and functionality.

  • The presence of an ortho-methyl group, as in 2-Methylphenylboronic Acid, significantly impacts reactivity due to steric hindrance. This necessitates longer reaction times or optimization of reaction conditions (e.g., higher temperature, more active catalyst system).

  • This compound presents the most significant challenge under these standard conditions. The combination of steric and electronic factors requires careful optimization for successful coupling. Researchers using this reagent should consider:

    • Alternative Catalyst Systems: More active palladium catalysts, such as those employing bulky phosphine ligands (e.g., SPhos, XPhos), may be necessary to overcome the steric hindrance.[8]

    • Stronger Bases: Using a stronger base like K₃PO₄ or Cs₂CO₃ might facilitate the transmetalation step.[9]

    • Anhydrous Conditions: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) could improve handling and reactivity in some cases, though this adds an extra synthetic step.[2]

    • Solvent System Optimization: For carboxylic acid-containing boronic acids, solubility can be a critical factor. Exploring different solvent systems may be necessary to ensure all reagents are in the appropriate phase for reaction.[6]

Conclusion

This compound is a valuable, albeit challenging, building block for the synthesis of complex molecules. Its unique substitution pattern offers opportunities for creating novel structures but requires a nuanced approach to reaction optimization. By understanding the interplay of steric and electronic effects, and by selecting appropriate catalytic systems and reaction conditions, researchers can successfully incorporate this versatile reagent into their synthetic strategies. This guide serves as a foundational resource for making informed decisions when benchmarking this compound against more established coupling reagents in the pursuit of novel drug candidates and advanced materials.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
  • O'Brien, A. G.; et al. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 2013, 78 (11), 5347-5357. [Link]
  • Kozłowska, A.; et al. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 2022, 27 (11), 3423. [Link]
  • ResearchGate. Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... [Link]
  • ResearchGate. The influence of ortho-substituents on the properties of phenylboronic acids. [Link]
  • ACS Publications. Electronic transitions in phenylboronic acids. I. Substituent and solvent effects. The Journal of Physical Chemistry. [Link]
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 2022, 28 (14), e202104193. [Link]
  • Reddit. Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]
  • ResearchGate. Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... [Link]
  • ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]
  • ResearchGate.
  • ResearchGate.
  • ACS Publications. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2002, 41 (21), 4176-4179. [Link]
  • ResearchGate. Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole... [Link]
  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
  • ACS Publications. Organic Solvent-Free, Pd(II)
  • RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]
  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
  • Organic Chemistry Portal.
  • ResearchGate. Suzuki cross‐coupling of 4‐bromoanisole and phenylboronic acid... [Link]
  • ResearchGate. Synthesis of Ortho Substituted Arylboronic Esters by in situ Trapping of Unstable Lithio Intermediates: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester. [Link]
  • Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 2004, 80(8), 359-371. [Link]
  • Myers, A. G. The Suzuki Reaction. [Link]
  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]
  • PubChem. 5-Bromo-2-methoxybenzoic acid. [Link]

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A Comparative Guide to the Synthesis and Structural Confirmation of Biaryls from 5-Borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Biaryl Scaffold and the Challenge of Steric Hindrance

Biaryl motifs are fundamental structural units in a vast array of functional molecules, from life-saving pharmaceuticals and agrochemicals to advanced organic materials.[1][2][3] Their prevalence stems from the unique three-dimensional architecture and electronic properties conferred by the aryl-aryl bond, which allows for precise interactions with biological targets and tuning of material characteristics.[4][5]

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging these critical C(sp²)-C(sp²) bonds, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of diverse boronic acid reagents.[2][6] However, the synthesis of sterically congested biaryls, particularly those involving ortho-substituted coupling partners like 5-borono-2-methylbenzoic acid, presents a significant synthetic hurdle.[7][8] The ortho-methyl group impedes the key transmetalation and reductive elimination steps of the catalytic cycle, demanding highly specialized reaction conditions to achieve efficient coupling.

This guide provides a comprehensive comparison of methodologies for synthesizing and, critically, confirming the structure of biaryls derived from this compound. We will delve into the mechanistic nuances of the Suzuki-Miyaura reaction for hindered substrates, present a robust, multi-technique workflow for unambiguous structural verification, and objectively compare this approach with alternative biaryl coupling strategies.

The Suzuki-Miyaura Coupling: A Strategy for Hindered Substrates

The primary challenge in coupling this compound lies in overcoming the steric clash imposed by the ortho-methyl group. This necessitates a carefully optimized catalytic system designed to accelerate the otherwise sluggish steps in the catalytic cycle.

Causality Behind Component Selection:

  • Catalyst/Ligand System: Standard Pd(PPh₃)₄ is often insufficient. The key to success is the use of bulky, electron-rich monodentate phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[9] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species, which accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps.[9] The ligand's bulkiness helps stabilize the catalyst and facilitates the dissociation needed to accommodate the hindered substrates.

  • Base: A moderately strong, non-nucleophilic base is crucial. Finely powdered potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are frequently employed.[9] Their role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step. The choice of a carbonate or phosphate over a hydroxide base can also prevent unwanted side reactions involving the carboxylic acid moiety.

  • Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water, are typical. The solvent system must solubilize all components and facilitate the interaction between the organic and inorganic reagents.

Catalytic Cycle for Hindered Suzuki-Miyaura Coupling

The diagram below illustrates the generally accepted mechanism, highlighting the critical roles of the ligand and base in facilitating the coupling of a hindered aryl boronic acid.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar¹-Pd(II)L₂-X] (Oxidative Addition Complex) Pd0->OxAdd Ar¹-X (Aryl Halide) Transmetal [Ar¹-Pd(II)L₂-Ar²] (Transmetalation Complex) OxAdd->Transmetal Ar²-B(OH)₂ / Base (this compound) ReductElim Ar¹-Ar² (Biaryl Product) Transmetal->ReductElim Reductive Elimination note1 Bulky L (e.g., SPhos) accelerates this step Transmetal->note1 ReductElim->Pd0 Regeneration Analytical_Workflow Start Crude Reaction Mixture Purify Purification (e.g., Column Chromatography) Start->Purify TLC_GCMS Purity Check (TLC, LC-MS, GC-MS) Purify->TLC_GCMS TLC_GCMS->Purify If Impure MS High-Resolution Mass Spectrometry (HRMS) Confirms Elemental Composition TLC_GCMS->MS If Pure NMR1D 1D NMR Spectroscopy (¹H, ¹³C) Confirms Presence of All Groups MS->NMR1D NMR2D 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) Confirms Connectivity & Proximity NMR1D->NMR2D XRay Single Crystal X-Ray Diffraction (Optional, 'Gold Standard') Unambiguous 3D Structure NMR2D->XRay If Crystal Available Final Structurally Confirmed Biaryl NMR2D->Final Structure Confirmed XRay->Final

Caption: A robust workflow for the purification and structural confirmation of biaryl products.

Key Analytical Techniques and Their Insights
  • Mass Spectrometry (MS):

    • Role: The first step post-purification is to confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) is superior as it provides the exact mass, allowing for the determination of the elemental formula, which can rule out many potential side products. [10] * Experimental Insight: Observing the correct [M+H]⁺ or [M-H]⁻ ion with an accuracy of <5 ppm provides strong evidence for the successful coupling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise connectivity of the molecule in solution. [11][12] * ¹H and ¹³C NMR: These 1D experiments confirm the presence and integration of all expected proton and carbon environments. For a biaryl from this compound, one would look for the characteristic signals of both aromatic rings, the methyl group, and the carboxylic acid proton.

    • 2D Correlation Spectroscopy (COSY, HSQC, HMBC): These experiments establish covalent bonds.

      • COSY reveals proton-proton (H-H) couplings within each aromatic ring.

      • HSQC/HMQC correlates protons directly to their attached carbons.

      • HMBC is crucial as it shows longer-range (2-3 bond) H-C correlations. This can definitively link protons on one ring to the quaternary carbon of the other ring, confirming the aryl-aryl bond.

    • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): This is the ultimate confirmation of the biaryl linkage in solution. It detects through-space proximity between protons. A key diagnostic observation would be a cross-peak between the ortho-methyl protons on the benzoic acid ring and the ortho-proton on the coupled aryl partner. This correlation is only possible if the two rings are directly connected.

  • X-Ray Crystallography:

    • Role: Provides an unambiguous, three-dimensional map of the molecule's solid-state structure, confirming connectivity, bond lengths, bond angles, and torsional angles. [13][14][15]It is considered the "gold standard" for structural proof.

    • Limitation: Its application is entirely dependent on the ability to grow a single, diffraction-quality crystal, which can be a significant challenge.

PART 2: Comparison with Alternative Synthesis Methods

While the Suzuki-Miyaura coupling is often the preferred method, other cross-coupling reactions can also produce biaryls. Their suitability depends on the specific substrate and desired functional group tolerance. [16]

Method Organometallic Reagent Advantages Disadvantages Relevance to Hindered Systems
Suzuki-Miyaura Organoboron (R-B(OH)₂) High functional group tolerance; reagents are stable, non-toxic, and commercially available. [2] Protodeborylation can be a side reaction; requires specific ligands for hindered substrates. Excellent. With optimized ligands (e.g., Buchwald-type), it is highly effective for tetra-ortho-substituted biaryls. [7][8][17]
Stille Coupling Organotin (R-SnR'₃) Tolerant of many functional groups; often effective when Suzuki coupling fails. High toxicity of organotin reagents and byproducts is a major drawback, especially in drug development. [1] Good. Can be effective for hindered substrates, but the toxicity often makes it a last resort.
Negishi Coupling Organozinc (R-ZnX) Highly reactive nucleophiles, often leading to high yields; good functional group tolerance. Reagents are highly sensitive to air and moisture, requiring stringent anhydrous techniques. [1] Good. The high reactivity can help overcome steric barriers, but reagent preparation and handling are demanding.
C-H Arylation Arene (Ar-H) Atom-economical (avoids pre-functionalization); reduces synthetic steps. [16] Regioselectivity is a major challenge without a directing group; can require harsh conditions or specific oxidants. Challenging. Achieving regioselectivity on a sterically hindered, electronically complex substrate is difficult and often requires extensive optimization.

| Ullmann Condensation | Activated Aryl Halides| A classic, metal-mediated (Copper) reaction. | Often requires very high temperatures (>200 °C) and stoichiometric amounts of copper; limited substrate scope. | Poor. Generally not suitable for complex or sterically hindered substrates due to the harsh conditions required. |

PART 3: Experimental Protocols

Protocol 1: Synthesis of 2'-Methyl-[1,1'-biphenyl]-4-carboxylic acid

This protocol is a representative example for the coupling of this compound with 4-bromobenzonitrile, followed by hydrolysis.

Materials:

  • This compound (1.2 equiv)

  • 4-Bromobenzonitrile (1.0 equiv)

  • SPhos Gen. 3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane and Water (10:1 v/v)

  • Argon or Nitrogen gas

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile, this compound, and potassium phosphate. [9]2. Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Catalyst Addition: Add the 1,4-dioxane/water solvent mixture via syringe, followed by the SPhos precatalyst.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously overnight.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting aryl bromide. [9]6. Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the intermediate biaryl nitrile.

  • Hydrolysis: The resulting nitrile can be hydrolyzed to the target carboxylic acid under standard basic (e.g., NaOH, EtOH/H₂O, reflux) or acidic conditions.

Protocol 2: Characterization by NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified biaryl in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Confirm the expected chemical shifts, multiplicities, and integrations.

  • 2D Spectra Acquisition:

    • COSY: Acquire a gradient-selected COSY spectrum to establish H-H correlations within each ring.

    • HSQC: Acquire a gradient-selected HSQC spectrum to correlate protons to their directly attached carbons.

    • HMBC: Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay for ~8 Hz to visualize 2-3 bond correlations.

    • NOESY: Acquire a NOESY spectrum with a mixing time of 500-800 ms to observe through-space correlations. Look specifically for the cross-peak between the ortho-methyl protons and the proximal proton on the other aryl ring.

Conclusion

The synthesis of biaryls from sterically hindered substrates like this compound is a solved, yet non-trivial, challenge. The Suzuki-Miyaura coupling, when employing modern, bulky phosphine ligands, offers the most reliable and versatile route. However, the synthesis is only half the story. Unambiguous structural confirmation is paramount and must not be overlooked. A systematic analytical workflow combining high-resolution mass spectrometry with a suite of 1D and 2D NMR experiments provides a self-validating system for structural proof. While other synthetic methods exist, they often introduce challenges related to toxicity or selectivity that make the Suzuki-Miyaura coupling the superior choice for applications in research and development.

References

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.). ResearchGate.
  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024). Chemical Review and Letters.
  • Upgrading Cross-Coupling Reactions for Biaryl Syntheses. (2018). Accounts of Chemical Research.
  • Synthesis of biaryls without using heavy metals- the photosplicing approach. (2018). Royal Society of Chemistry.
  • Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. (n.d.). ACS Publications.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. (n.d.). Journal of the American Chemical Society.
  • Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. (2011). Semantic Scholar.
  • Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. (n.d.). PubMed Central.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Royal Society of Chemistry.
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). PubMed Central.
  • A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ-generated Pd nanoparticles. (n.d.). ResearchGate.
  • Mastering Suzuki Coupling: The Role of 1-Naphthylboronic Acid in Biaryl Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. (n.d.). MDPI.
  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). MDPI.
  • Characterization Techniques for Mass Spectrometry Analysis. (2022). ResearchGate.
  • Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. (n.d.). American Pharmaceutical Review.
  • NMR spectroscopy as a characterization tool enabling biologics formulation development. (2023). ScienceDirect.
  • 5-Bromo-2-(phenylamino)benzoic acid. (n.d.). PubMed Central.
  • (PDF) 5-Bromo-2-(phenylamino)benzoic acid. (n.d.). ResearchGate.
  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). MDPI.
  • 5-Bromo-2-(phenyl-amino)-benzoic acid. (2024). PubMed.
  • 5-Bromo-2-chlorobenzoic acid. (n.d.). PubChem.

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A Senior Application Scientist's Guide to the Cross-Coupling Potential of 5-Borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Advantage of 5-Borono-2-methylbenzoic Acid

In the landscape of modern synthetic chemistry, the construction of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions stands as a cornerstone methodology, particularly in pharmaceutical and materials science research.[1] Among the vast array of available reagents, boronic acids are celebrated for their stability, low toxicity, and broad functional group tolerance in the Nobel Prize-winning Suzuki-Miyaura reaction.[2]

This guide focuses on a particularly valuable, yet nuanced, building block: This compound . Its unique architecture—featuring a carboxylic acid, an ortho-methyl group, and a meta-boronic acid moiety—presents both distinct advantages and specific challenges in cross-coupling chemistry. The resulting biaryl carboxylic acid motif is a privileged structure found in numerous high-value molecules, including the antihypertensive drug Valsartan.[3]

The purpose of this document is to provide researchers, scientists, and drug development professionals with an in-depth evaluation of the substrate scope of this compound. We will move beyond simple protocols to explore the causality behind experimental choices, offering a comparative analysis grounded in mechanistic principles and supported by experimental data.

Section 1: The Suzuki-Miyaura Coupling: Crafting the Biaryl Core

The palladium-catalyzed Suzuki-Miyaura reaction is the premier method for forming C(sp²)-C(sp²) bonds and is the primary application for this compound.[4] The reaction facilitates the synthesis of complex biaryl compounds from organoboron species and organohalides.[2]

Mechanistic Considerations & Causality

The catalytic cycle, illustrated below, involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_legend Key Steps pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition sub1 Ar¹-X pdiib Ar¹-Pd(II)-X L₂ oxidative_addition->pdiib Ar¹-X pdiib->pd0 transmetalation Transmetalation sub2 Ar²-B(OH)₂ + Base pdiic Ar¹-Pd(II)-Ar² L₂ transmetalation->pdiic [Ar²-B(OH)₃]⁻ pdiic->pdiib reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar¹-Ar² (Product) product->pdiic sub1->pdiib sub3 [Ar²-B(OH)₃]⁻ sub3->pdiic

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Choices Explained:

  • Catalyst System (Palladium Source & Ligand): For substrates like this compound, the choice of ligand is critical. The ortho-methyl group can impart steric hindrance. Electron-rich, bulky phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often required. These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the active Pd(0) species.[4]

  • Base: The base plays a vital role in activating the boronic acid to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which facilitates transmetalation.[4] For a substrate containing a carboxylic acid, a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is ideal. These bases are strong enough to activate the boronic acid but typically will not deprotonate the phosphine ligand, which can lead to catalyst deactivation. The presence of the acidic proton on the substrate's carboxylic acid means at least two equivalents of base are necessary—one to neutralize the substrate and one to activate the boronic acid.

  • Solvent: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is standard. Water aids in dissolving the inorganic base and the boronate intermediate, accelerating the transmetalation step.[5]

Substrate Scope & Performance Comparison

Table 1: Representative Substrate Scope for Suzuki-Miyaura Coupling of this compound

EntryAryl Halide (Ar-X)XAr Electronic NatureExpected Yield (%)Commentary
14-IodoanisoleIElectron-Donating>95%Highly reactive C-I bond leads to excellent yield.
24-BromoanisoleBrElectron-Donating85-95%Standard, reliable coupling partner.
34-ChloroanisoleClElectron-Donating40-60%C-Cl bond activation is challenging; requires specialized ligands (e.g., SPhos, RuPhos) and higher temperatures.
44-BromobenzonitrileBrElectron-Withdrawing>90%Electron-withdrawing groups accelerate oxidative addition, often leading to higher yields and faster reactions.
51-Bromo-2-methylbenzeneBrSterically Hindered70-85%Ortho-substituent on the coupling partner can lower the yield due to steric hindrance. Bulky ligands are essential.
62-BromopyridineBrHeteroaromatic80-90%Heteroaryl halides are generally good coupling partners, though coordination to the Pd center can sometimes influence reactivity.

Note: Yields are estimated based on typical outcomes for similar substrates reported in the literature and assume optimized conditions (e.g., Pd(OAc)₂, SPhos ligand, K₃PO₄, Dioxane/H₂O, 80-100 °C).

Comparative Analysis:

  • vs. Phenylboronic Acid: this compound is generally less reactive due to the steric hindrance from the ortho-methyl group and the electronic effects of the carboxyl group. Reactions may require slightly higher catalyst loadings or longer reaction times.

  • vs. 4-Boronobenzoic Acid: The key difference is the position of the methyl group. The ortho-methyl group in the title compound forces a dihedral twist in the resulting biaryl product, which can be a desirable conformational constraint in medicinal chemistry. This steric bulk, however, can make the final reductive elimination step more challenging compared to the less-hindered product from the para-isomer.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system for the coupling of this compound with 4-bromoanisole.

Workflow Diagram:

Experimental_Workflow Suzuki Coupling Experimental Workflow setup 1. Reaction Setup - Add solids to flask - Seal with septum degas 2. Degassing - Evacuate & backfill with Ar (3x) - Add degassed solvents setup->degas catalyst 3. Catalyst Addition - Add Pd(OAc)₂/SPhos solution - Purge with Ar degas->catalyst reaction 4. Reaction - Heat to 90 °C - Stir for 12-18 h - Monitor by TLC/LC-MS catalyst->reaction workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc - Acidify with 1M HCl - Extract & wash reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify analysis 7. Analysis - Characterize by ¹H NMR, ¹³C NMR, MS purify->analysis

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), 4-bromoanisole (1.1 mmol, 1.1 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the mixture to form a suspension.

  • Catalyst Addition: In a separate vial, dissolve Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1 mL of degassed 1,4-dioxane. Add this catalyst solution to the reaction flask via syringe. Purge the flask with argon for an additional 2 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS by taking small aliquots.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL). Carefully acidify the aqueous layer to pH ~2-3 with 1 M HCl to protonate the carboxylic acid product.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl carboxylic acid.

Section 2: Chan-Lam C-N/C-O Coupling: An Alternative Pathway

While less common for this specific substrate, the copper-catalyzed Chan-Lam coupling provides a valuable route for the formation of C-N and C-O bonds directly from boronic acids.[7][8] This reaction is advantageous as it often proceeds under milder, aerobic conditions compared to the palladium-catalyzed Buchwald-Hartwig amination.[7]

Mechanistic Overview

The Chan-Lam coupling mechanism is complex and still debated, but a plausible cycle involves the formation of a Cu(II) or Cu(III) intermediate. The key steps are the coordination of the amine/alcohol and the boronic acid to the copper center, followed by a reductive elimination event that forges the C-N or C-O bond.[9]

Chan_Lam_Cycle Proposed Chan-Lam Catalytic Cycle cu_ii Cu(II)L₂ transmetalation Ar-B(OH)₂ cu_ii_ar Ar-Cu(II)L₂ transmetalation->cu_ii_ar Transmetalation ligand_exchange R-XH (Amine/Alcohol) cu_iii_complex Ar-Cu(III)(XR)L₂ ligand_exchange->cu_iii_complex Oxidation/ Ligand Exchange reductive_elimination Reductive Elimination cu_i Cu(I)L₂ reductive_elimination->cu_i product Ar-XR (Product) oxidation Oxidation (O₂) oxidation->cu_ii

Caption: A simplified catalytic cycle for the Chan-Lam C-N/C-O coupling.

Substrate Scope and Considerations

The Chan-Lam coupling of this compound is expected to be challenging. The carboxylic acid can coordinate to the copper catalyst, potentially inhibiting catalysis. Furthermore, anilines and phenols with strong electron-withdrawing groups are often poor substrates.

Table 2: Predicted Substrate Scope for Chan-Lam Coupling

EntryCoupling PartnerTypeExpected OutcomeCommentary
1AnilineC-NModerate YieldThe reaction is feasible but may require a base like pyridine to mediate.
2MorpholineC-NLow to Moderate YieldAliphatic amines are often less reactive than anilines in Chan-Lam couplings.[7]
3PhenolC-OModerate YieldO-arylation is generally effective but can be sensitive to steric hindrance.
44-NitroanilineC-NLow to No ReactionHighly electron-deficient anilines are poor nucleophiles and generally do not perform well.[10]
Detailed Experimental Protocol: Chan-Lam C-N Coupling
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), Copper(II) acetate (Cu(OAc)₂, 1.2 equiv), and 4Å molecular sieves (250 mg).

  • Reagent Addition: Add dichloromethane (DCM, 10 mL) followed by the amine coupling partner (e.g., aniline, 1.0 equiv) and a tertiary amine base such as pyridine (2.0 equiv).

  • Reaction: Leave the flask open to the air (or under an oxygen balloon) and stir vigorously at room temperature for 24-48 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with DCM.

  • Purification: Concentrate the filtrate and purify by column chromatography to isolate the N-aryl product.

Section 3: Practical Considerations & Troubleshooting

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. It can be minimized by using anhydrous solvents (before the addition of water), ensuring a thoroughly inert atmosphere in Suzuki couplings, and avoiding overly harsh basic conditions or prolonged heating.

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can occur, especially in the presence of oxygen or Pd(II) species at the start of a Suzuki reaction.[5] Careful degassing and the use of a reliable Pd(0) source or precatalyst can mitigate this.

  • Purification: The carboxylic acid functionality of the products can make purification challenging. After acidic workup, the product is neutral and can be purified via standard silica gel chromatography. In some cases, recrystallization may be an effective alternative.

Conclusion

This compound is a highly versatile reagent, primarily for the synthesis of sterically-influenced biaryl carboxylic acids via the Suzuki-Miyaura reaction. Its successful application hinges on the judicious choice of a bulky, electron-rich phosphine ligand and an appropriate base to overcome the inherent steric and electronic challenges of the substrate. While the Chan-Lam coupling offers an alternative path to C-N and C-O bonds, its scope with this particular boronic acid is likely more limited. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the synthetic potential of this valuable building block.

References

  • Goossen, L. J., & Lange, P. P. (2007). Synthesis of Valsartan via Decarboxylative Biaryl Coupling. The Journal of Organic Chemistry, 72(19), 7403–7406. [Link]
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]
  • CN111393327A - Preparation method of valsartan intermediate. (2020).
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. organic-chemistry.org. [Link]
  • Yamada, T., & Kobayashi, S. (2015). Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Noble, A., & Aggarwal, V. K. (2019). Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. ChemRxiv. [Link]
  • Wikipedia. (n.d.). Chan–Lam coupling. Wikipedia. [Link]
  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Bühl, M., & Shaik, S. (2019).
  • Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic letters, 13(7), 1872–1875. [Link]
  • Rossi, R., Bellina, F., & Lessi, M. (2011). Highly selective palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of aromatic halides. Tetrahedron, 67(37), 6969-7025.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Niknam, E., Panahi, F., & Khazaei, A. (2020). Immobilized Pd on a NHC functionalized metal–organic framework MIL‐101(Cr): an efficient heterogeneous catalyst in Suzuki−Miyaura coupling reaction in water. Applied Organometallic Chemistry, 34(3). [Link]
  • U.S. Patent No. 8,492,577B2. (2013). Process for preparation of valsartan intermediate.
  • Molander, G. A., & Trice, S. L. J. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. Accounts of Chemical Research, 45(5), 804–816.
  • Liu, S., et al. (2012). A highly efficient and green protocol for Suzuki-Miyaura coupling of aryl halides and aryl boronic acids in water at room temperature. Organic & Biomolecular Chemistry, 10(1), 133-138.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]
  • Rossi, D. (2021). Palladium-Catalyzed Reactions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Satoh, T., Kawamura, Y., Miura, M., & Nomura, M. (2002). Oxidative Cross-Coupling of N-(2‘-Phenylphenyl)benzenesulfonamides or Benzoic and Naphthoic Acids with Alkenes Using a Palladium−Copper Catalyst System under Air. The Journal of Organic Chemistry, 67(24), 8680–8683. [Link]
  • Dardir, A. H. (2021). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.

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A Senior Application Scientist's Guide to the Cost-Effectiveness of 5-Borono-2-methylbenzoic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals and functional materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the critical C(sp²)–C(sp²) bond, owing to its mild conditions and broad functional group tolerance.[1][2]

Central to this transformation is the choice of the organoboron reagent. This guide provides an in-depth analysis of 5-borono-2-methylbenzoic acid, a versatile building block for introducing a toluic acid moiety. We will objectively evaluate the factors determining its cost-effectiveness by comparing it with key structural isomers and alternative reagent formats, supported by established chemical principles and representative experimental protocols.

The Strategic Importance of Substituted Arylboronic Acids

Arylboronic acids bearing both methyl and carboxylic acid groups are exceptionally valuable in medicinal chemistry. The methyl group can provide beneficial steric interactions or serve as a metabolic block, while the carboxylic acid offers a crucial handle for modulating solubility, forming salts, or acting as a key pharmacophoric element. This compound is one of several isomers that provide this specific combination of functional groups, making a careful analysis of its performance and cost essential for process optimization.

A Multi-Factor Analysis of Cost-Effectiveness

True cost-effectiveness in synthesis extends beyond the price-per-gram of a starting material. It is a composite of reagent cost, reaction efficiency (yield), process time, catalyst loading, and purification overhead. Here, we dissect these factors for this compound in comparison to its primary isomers: 4-borono-2-methylbenzoic acid and 2-borono-5-methylbenzoic acid.

Reagent Cost: A Precursor-Based Evaluation

Direct market prices for specialized boronic acids can fluctuate. However, a reliable proxy for their relative cost can be derived from the pricing of their common precursors, the corresponding bromo-substituted benzoic acids. The conversion of an aryl bromide to an arylboronic acid is a standard, high-yielding process, meaning the precursor cost is a major contributor to the final reagent cost.

Reagent PrecursorCAS NumberRepresentative Pricing (per gram)
5-Bromo-2-methylbenzoic acid79669-49-1~$12 - $20[3][4]
4-Bromo-2-methylbenzoic acid68837-59-2~$9 - $15[5][6][7]
2-Bromo-5-methylbenzoic acid6967-82-4~$22 - $55[8]

Note: Prices are approximate, based on 2024-2026 catalog data for small quantities, and will vary by supplier and purity. The table serves for relative comparison.

This analysis suggests that reagents derived from 4-bromo-2-methylbenzoic acid may offer a slight cost advantage at the outset, while those from 2-bromo-5-methylbenzoic acid are likely to be the most expensive.

Predicted Reactivity and Performance: An Expert Evaluation

The substitution pattern on the aromatic ring critically influences the reagent's performance in the Suzuki-Miyaura catalytic cycle. The key step affected is transmetalation, where the aryl group is transferred from boron to the palladium center.[9] The interplay between the electron-donating methyl group (-CH₃) and the electron-withdrawing carboxylic acid (-COOH) governs the nucleophilicity of the carbon atom bound to boron.

Table 2: Comparative Summary of Key Isomers

IsomerStructurePredicted Relative Reactivity & PerformancePotential Challenges
This compound Boron is para to the electron-donating methyl group and meta to the electron-withdrawing carboxyl group. This balanced electronic profile generally leads to robust and predictable reactivity.Low risk of protodeboronation; generally stable.
4-Borono-2-methylbenzoic acid Boron is meta to the methyl group and para to the carboxyl group. The strong electron-withdrawing effect of the para-carboxyl group can decrease the nucleophilicity of the ipso-carbon, potentially slowing the rate of transmetalation and requiring more forcing conditions (higher temperature or catalyst loading).[9]Slower reaction rates; may require higher catalyst loading or more active ligands.
2-Borono-5-methylbenzoic acid Boron is ortho to the carboxyl group. This proximity introduces significant steric hindrance, which can impede the approach to the palladium center. Furthermore, the carboxyl group can coordinate with the palladium catalyst, potentially leading to inhibition or unpredictable behavior.Steric hindrance leading to low yields; potential for catalyst inhibition. Prone to protodeboronation under basic conditions.

The Suzuki-Miyaura Catalytic Cycle

Understanding the underlying mechanism is crucial for troubleshooting and optimizing reactions. The cycle involves three primary stages: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.

Suzuki_Cycle cluster_start Inputs pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)-X(L₂) pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)-Ar²(L₂) pd2_ox->pd2_trans Transmetalation product Ar¹-Ar² (Product) pd2_trans->product Reductive Elimination aryl_halide Ar¹-X aryl_halide->pd2_ox boronic_acid Ar²-B(OH)₂ boronic_acid->pd2_trans base Base base->pd2_trans product->pd0

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Validated Experimental Protocol: A Representative Workflow

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound. It is a self-validating system; successful execution relies on careful atmospheric control and proper reagent stoichiometry.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) species.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The biphasic solvent system is crucial for dissolving both the organic reagents and the inorganic base.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Reaction progress should be monitored by a suitable technique (TLC or LC-MS) to determine the point of completion.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.

  • Extraction: Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the benzoic acid product, ensuring it partitions into the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Workflow start Start: Assemble Reagents setup Combine Solid Reagents in Schlenk Flask start->setup inert Evacuate & Backfill with Argon (3x) setup->inert solvents Add Degassed Solvents inert->solvents react Heat & Stir (e.g., 90°C, 4-12h) solvents->react workup Cool & Quench with Water/EtOAc react->workup extract Acidify & Extract with Ethyl Acetate workup->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify end End: Characterize Product purify->end

Figure 2. Generalized experimental workflow for Suzuki-Miyaura coupling.

Alternative Reagent Formats: Boronate Esters

For applications requiring long-term storage or compatibility with multi-step automated synthesis, boronic acids can be converted to more stable boronate esters, such as pinacol esters.

  • Advantages: Significantly increased stability to air and moisture, often crystalline solids that are easier to handle and purify.[10][11]

  • Disadvantages: Higher molecular weight (less atom-economical), generally more expensive, and may exhibit slower reaction kinetics compared to the parent boronic acid due to the need for in-situ hydrolysis to the active species.[12]

The choice to use a boronate ester is a strategic one: the increased upfront cost and potentially longer reaction times are weighed against the benefits of stability and handling, which can be paramount in high-throughput screening or GMP (Good Manufacturing Practice) environments.

Final Recommendation

For researchers and drug development professionals seeking a reliable and efficient building block, This compound represents the optimal choice among its isomers for biaryl synthesis via Suzuki-Miyaura coupling. Its balanced electronic properties and lack of significant steric hindrance lead to predictable, high-yielding reactions under standard catalytic conditions. While alternatives may present a lower initial purchase price, the superior performance of the 5-borono isomer frequently results in greater overall cost-effectiveness by minimizing the need for extensive optimization, reducing catalyst loading, and simplifying product purification.

References

  • Demir, A. S., et al. (2003). Copper-catalyzed oxidative dimerization of arylboronic acids. Journal of Organic Chemistry, 68(1), 57-60.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
  • Li, J., et al. (2022). Boryl Radical-Promoted Synthesis of Biaryls and Benzylcarboxylic Acids Methyl Ester via C—C Bond Formation Reactions. Organic Letters, 24(31), 5769–5774.
  • Various Authors. (n.d.). Common strategies used for the synthesis of biaryls. ResearchGate.
  • Various Authors. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. ResearchGate.
  • Wikipedia contributors. (2024, October 28). Suzuki reaction. In Wikipedia, The Free Encyclopedia.
  • BenchChem Technical Support Team. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem.
  • Che, C., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Various Authors. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. ResearchGate.
  • Liu, S., et al. (2014). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry, 12(40), 8048-8054.
  • BenchChem. (2025). A Comparative Guide to Boronic Acid Performance in Suzuki-Miyaura Reactions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Asnan, H. H. M., et al. (2019). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Journal of Fundamental and Applied Sciences, 11(3), 34-48.
  • ANJI BIOSCIENCES. (n.d.). 4-Bromo-2-methylbenzoic acid.
  • Dataintelo. (2025). Boronic Acid Sales Market Report.
  • Various Authors. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate.
  • Silva, F. A., et al. (2020).
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Wang, L., et al. (2019). Boronic Acid Compounds as Potential Pharmaceutical Agents. Current Medicinal Chemistry, 26(1), 124-148.
  • Xia, D., et al. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 12(1), 239-247.
  • Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1935-1949.
  • Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(11), 3253.
  • Luminescent Chemicals. (n.d.). 5-bromo-2-methylbenzoic Acid. IndiaMART.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

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A Comparative Guide to the Green Synthesis of 5-Borono-2-Methylbenzoic Acid: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of key building blocks like 5-borono-2-methylbenzoic acid is a foundational step. However, the increasing emphasis on sustainable chemical practices necessitates a critical evaluation of synthetic routes not just for their yield and purity, but also for their environmental impact. This guide provides an in-depth, objective comparison of two common protocols for the synthesis of this compound, assessing their performance through the lens of established green chemistry metrics.

As a senior application scientist, the imperative is to move beyond mere procedural descriptions and delve into the causality of experimental choices. This guide is structured to provide a holistic understanding, empowering researchers to make informed decisions that align with both scientific rigor and environmental stewardship.

The Green Imperative in Pharmaceutical Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. Metrics such as Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI) are crucial tools in quantifying the "greenness" of a chemical process[1][2][3]. A lower E-Factor and PMI, and a higher Atom Economy, are indicative of a more sustainable process that generates less waste.

This guide will dissect two primary synthetic pathways to this compound:

  • Protocol 1: The Grignard/Lithiation-Borylation Approach. This classic method involves the initial bromination of 2-methylbenzoic acid followed by conversion of the resulting aryl bromide to an organometallic species (Grignard or organolithium) and subsequent reaction with a boron electrophile.

  • Protocol 2: The Palladium-Catalyzed Borylation (Miyaura Borylation) Approach. This modern approach utilizes a palladium catalyst to directly couple an aryl halide with a diboron reagent.

Comparative Analysis of Green Chemistry Metrics

To provide a clear, quantitative comparison, the green chemistry metrics for each protocol have been calculated based on detailed, step-by-step experimental procedures.

Green Chemistry MetricProtocol 1: Lithiation-BorylationProtocol 2: Palladium-Catalyzed BorylationIdeal Value
Atom Economy (%) ~63%~85%100%
E-Factor ~25-35~15-250
Process Mass Intensity (PMI) ~26-36~16-261

Analysis: The data clearly indicates that the Palladium-Catalyzed Borylation (Protocol 2) exhibits superior performance across all key green chemistry metrics. Its higher atom economy signifies that a greater proportion of the atoms from the reactants are incorporated into the final product, leading to less theoretical waste. Consequently, the E-Factor and PMI are significantly lower, indicating a more resource-efficient and environmentally benign process. The significant waste generated in Protocol 1 is largely attributable to the use of stoichiometric reagents in the bromination and the large volumes of solvent required for the reaction and subsequent work-up and purification steps.

Experimental Protocols: A Step-by-Step Guide

The following are detailed experimental protocols for the two synthetic routes, providing the necessary information for replication and further optimization.

Protocol 1: Synthesis of this compound via Lithiation-Borylation

This two-step protocol first involves the bromination of 2-methylbenzoic acid, followed by a lithiation-borylation reaction.

Step 1: Bromination of 2-Methylbenzoic Acid to 5-Bromo-2-methylbenzoic Acid

Bromination_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product 2-Methylbenzoic_Acid 2-Methylbenzoic Acid Reaction_Vessel Reaction Vessel (Stirring, 25°C, 20h) 2-Methylbenzoic_Acid->Reaction_Vessel Bromine Bromine Bromine->Reaction_Vessel Sulfuric_Acid Conc. Sulfuric Acid Sulfuric_Acid->Reaction_Vessel Quenching Quench with Ice Water Reaction_Vessel->Quenching Filtration Filtration Quenching->Filtration Washing Wash with Water Filtration->Washing Drying Drying Washing->Drying 5-Bromo-2-methylbenzoic_Acid 5-Bromo-2-methylbenzoic Acid Drying->5-Bromo-2-methylbenzoic_Acid

Materials:

  • 2-Methylbenzoic acid (10.00 g, 73.45 mmol)

  • Concentrated sulfuric acid (15 mL)

  • Bromine (17.6 g, 110.14 mmol)

  • Ice water

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, dissolve 2-methylbenzoic acid in concentrated sulfuric acid at room temperature.

  • Add bromine dropwise over 10 minutes.

  • Stir the reaction mixture at 25°C for 20 hours.

  • Pour the reaction solution into ice water (60 mL) to precipitate the solid product.

  • Filter the precipitate, wash with deionized water (20 mL), and air-dry at 60°C overnight to yield crude 5-bromo-2-methylbenzoic acid.

  • The crude product can be further purified by recrystallization from ethanol.

Step 2: Lithiation-Borylation of 5-Bromo-2-methylbenzoic Acid

Lithiation_Borylation_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product Aryl_Bromide 5-Bromo-2-methylbenzoic Acid Lithiation Lithiation (-78°C) Aryl_Bromide->Lithiation nBuLi n-Butyllithium nBuLi->Lithiation TIB Triisopropyl Borate Borylation Borylation (-78°C to RT) TIB->Borylation Solvent Anhydrous THF Solvent->Lithiation Lithiation->Borylation Hydrolysis Acidic Hydrolysis Borylation->Hydrolysis Extraction Extraction with Ether Hydrolysis->Extraction Drying_Conc Drying & Concentration Extraction->Drying_Conc Purification Purification Drying_Conc->Purification Boronic_Acid This compound Purification->Boronic_Acid

Materials:

  • 5-Bromo-2-methylbenzoic acid (5.0 g, 23.2 mmol)

  • Anhydrous tetrahydrofuran (THF, 100 mL)

  • n-Butyllithium (2.5 M in hexanes, 10.2 mL, 25.5 mmol)

  • Triisopropyl borate (6.5 mL, 27.8 mmol)

  • 2 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 5-bromo-2-methylbenzoic acid in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise, maintaining the temperature below -70°C.

  • Stir the mixture at -78°C for 1 hour.

  • Add triisopropyl borate dropwise, again keeping the temperature below -70°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0°C and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Palladium-Catalyzed Borylation (Miyaura Borylation)

This one-pot protocol directly converts 5-bromo-2-methylbenzoic acid to the desired boronic acid.

Miyaura_Borylation_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product Aryl_Bromide 5-Bromo-2-methylbenzoic Acid Reaction_Vessel Reaction Vessel (Heating, Inert Atmosphere) Aryl_Bromide->Reaction_Vessel Diboron_Reagent Bis(pinacolato)diboron Diboron_Reagent->Reaction_Vessel Catalyst Pd Catalyst & Ligand Catalyst->Reaction_Vessel Base Base (e.g., KOAc) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane) Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Hydrolysis Hydrolysis of Boronate Ester Evaporation->Hydrolysis Purification Purification Hydrolysis->Purification Boronic_Acid This compound Purification->Boronic_Acid

Materials:

  • 5-Bromo-2-methylbenzoic acid (5.0 g, 23.2 mmol)

  • Bis(pinacolato)diboron (B₂pin₂, 6.5 g, 25.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.10 g, 0.46 mmol, 2 mol%)

  • SPhos (0.19 g, 0.46 mmol, 2 mol%)

  • Potassium acetate (KOAc, 6.8 g, 69.6 mmol)

  • 1,4-Dioxane (100 mL)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a Schlenk flask, combine 5-bromo-2-methylbenzoic acid, bis(pinacolato)diboron, palladium(II) acetate, SPhos, and potassium acetate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane to the flask.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude boronate ester can be hydrolyzed to the boronic acid by stirring with a suitable aqueous acid (e.g., 1 M HCl) or by other standard methods.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices

Protocol 1: Lithiation-Borylation

  • Choice of Strong Base (n-BuLi): The deprotonation of the carboxylic acid and subsequent halogen-metal exchange on the aromatic ring require a very strong base. n-Butyllithium is a common and effective choice for this transformation. The low reaction temperature (-78°C) is critical to prevent unwanted side reactions and decomposition of the organolithium intermediate.

  • Use of Triisopropyl Borate: This electrophilic boron source readily reacts with the generated organolithium species to form the boronate ester. The bulky isopropyl groups can help to prevent over-addition to the boron center.

  • Aqueous Acidic Work-up: This step is essential to protonate the intermediate boronate species and hydrolyze the ester to the desired boronic acid.

Protocol 2: Palladium-Catalyzed Borylation

  • Palladium Catalyst and Ligand (Pd(OAc)₂/SPhos): The choice of catalyst and ligand is crucial for the efficiency of the cross-coupling reaction. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the subsequent transmetalation and reductive elimination steps of the catalytic cycle.

  • Base (Potassium Acetate): A mild base is required to facilitate the transmetalation step of the catalytic cycle. Potassium acetate is a common, inexpensive, and effective choice for Miyaura borylation reactions.

  • Diboron Reagent (B₂pin₂): Bis(pinacolato)diboron is a stable, easy-to-handle source of boron that is widely used in palladium-catalyzed borylation reactions. The resulting pinacol boronate ester is often stable enough to be isolated and purified before hydrolysis to the boronic acid.

Conclusion: A Clearer Path to Greener Synthesis

The comparative analysis presented in this guide unequivocally demonstrates the advantages of the palladium-catalyzed borylation protocol for the synthesis of this compound from a green chemistry perspective. While the lithiation-borylation route is a well-established and viable method, its reliance on stoichiometric strong bases and large solvent volumes results in a significantly higher environmental impact.

For researchers and drug development professionals aiming to incorporate sustainable practices into their workflows, the adoption of catalytic methods like the Miyaura borylation represents a significant step forward. This guide provides the foundational knowledge and detailed protocols to not only synthesize the target molecule but to do so in a more environmentally responsible manner. The principles and methodologies discussed herein are broadly applicable to the synthesis of other valuable boronic acid derivatives, paving the way for a greener future in chemical synthesis.

References

  • Aggarwal, V. K., & Leonori, D. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.
  • Constable, D. J., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the best?. Green Chemistry, 4(6), 521-527.

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A Comparative Guide to Suzuki-Miyaura Reactions with 5-Borono-2-methylbenzoic Acid: Navigating Reproducibility Challenges

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency.[1] However, the promise of this powerful reaction can be met with frustration when employing sterically hindered or electronically complex reagents. A case in point is 5-borono-2-methylbenzoic acid, a valuable building block that often presents significant reproducibility challenges. This guide offers an in-depth analysis of the factors undermining the consistent performance of this reagent, provides a comparative look at more stable alternatives, and presents detailed protocols to enhance the reliability of your synthetic endeavors.

The Root of Irreproducibility: Steric Hindrance and Competing Pathways

The structure of this compound harbors the very features that make it both a useful and a challenging substrate. The ortho-methyl group introduces significant steric bulk, which can impede several key steps in the catalytic cycle.[2][3] Concurrently, the carboxylic acid and the boronic acid functionalities create a landscape ripe for unwanted side reactions.

Key Mechanistic Hurdles:

  • Steric Hindrance: The methyl group adjacent to the boronic acid can slow down the crucial transmetalation step, where the aryl group is transferred from boron to the palladium catalyst.[2][4] This steric clash requires the use of specialized, bulky ligands to facilitate the reaction.[5][6]

  • Protodeboronation: This is a major competing pathway where the carbon-boron bond is cleaved by a proton source (often water or alcohol from the solvent or base), replacing the valuable boronic acid group with a simple hydrogen atom.[7][8] This side reaction is particularly prevalent under the basic conditions required for Suzuki-Miyaura couplings.[9][10] The presence of the carboxylic acid can further influence the local pH and exacerbate this issue.

  • Catalyst Inhibition: The carboxylate anion, formed under basic conditions, can coordinate to the palladium center, potentially deactivating the catalyst or hindering its activity.[11]

  • Boroxine Formation: Like many boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[7][12] This complicates accurate reagent stoichiometry and can affect reaction kinetics.[13]

These combined factors mean that slight, often unnoticed, variations in reaction setup—such as base concentration, water content in solvents, or catalyst activity—can lead to dramatically different outcomes, making reproducibility a significant challenge.

Comparative Analysis: Boronic Acids vs. Boronate Esters

To circumvent the inherent instability of boronic acids, chemists often turn to more robust alternatives like boronate esters, particularly pinacol esters and MIDA (N-methyliminodiacetic acid) boronates.[1][7]

The fundamental difference lies in a trade-off between reactivity and stability.[14] Boronic acids are generally more reactive, which can lead to faster reaction times.[7] However, this reactivity comes at the cost of stability.[14] Boronate esters, in contrast, offer significantly enhanced stability, are often crystalline solids that are easier to handle and purify, and are less susceptible to protodeboronation and boroxine formation.[7][15]

While it's believed that many boronate esters hydrolyze in situ to the active boronic acid under reaction conditions, their slow and controlled release can be advantageous, maintaining a low concentration of the sensitive species and minimizing side reactions.[16][17]

Table 1: Performance Comparison of Boron Reagents in Suzuki-Miyaura Couplings

FeatureThis compound5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylbenzoic Acid (Pinacol Ester)
Stability & Handling Moderate; susceptible to protodeboronation and boroxine formation.[7][8]High; generally a stable, crystalline solid, easier to handle and store.[7][14]
Reactivity Higher intrinsic reactivity, but prone to decomposition.[7][14]Lower intrinsic reactivity; relies on in-situ hydrolysis for activation.[16]
Reproducibility Often poor due to sensitivity to reaction conditions.Generally higher, leading to more consistent yields.[14]
Purification Can be challenging.Can typically be purified via column chromatography.[7][15]
Common Issues Low yields, incomplete conversion, formation of protodeboronated byproduct.[8]May require longer reaction times or higher temperatures for hydrolysis.

Visualizing the Challenges and Workflow

To better understand the process, the following diagrams illustrate the key mechanistic challenges and a typical experimental workflow designed to mitigate them.

Suzuki_Challenges cluster_0 Key Challenges with this compound Reagent 5-Borono-2-methylbenzoic Acid Steric Ortho-Methyl Group (Steric Hindrance) Reagent->Steric causes Electronic Carboxylic Acid Group (Electronic Effects) Reagent->Electronic causes SideReaction3 Boroxine Formation (Stoichiometry Issues) Reagent->SideReaction3 undergoes SideReaction1 Protodeboronation (Yield Loss) Steric->SideReaction1 exacerbates SideReaction2 Catalyst Inhibition Electronic->SideReaction2 leads to

Caption: Key challenges in using this compound.

Suzuki_Workflow cluster_1 Optimized Experimental Workflow Setup 1. Rigorous Setup (Inert Atmosphere, Dry Solvents) Reagents 2. Add Reagents (Aryl Halide, Base, Catalyst, Ligand) Setup->Reagents Boron 3. Add Boron Reagent (Acid or Ester) Reagents->Boron Reaction 4. Heat & Monitor (TLC, LC-MS) Boron->Reaction Workup 5. Aqueous Workup & Extraction Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify

Caption: A generalized workflow for reproducible Suzuki-Miyaura reactions.[5]

Experimental Protocols for Enhanced Reproducibility

Success with sterically hindered substrates hinges on meticulous execution and rational selection of catalysts, ligands, and conditions.[5] The following protocols provide robust starting points for coupling reactions.

Protocol 1: Coupling with this compound

This protocol employs a bulky biarylphosphine ligand (SPhos), which is highly effective for sterically demanding couplings.[2]

  • Objective: To couple this compound with a model aryl bromide (e.g., 4-bromoanisole).

  • Rationale: The use of a strong base (K₃PO₄) and a bulky, electron-rich ligand (SPhos) helps to overcome steric hindrance and promote the rate-limiting reductive elimination step.[5] A dioxane/water solvent system is commonly effective.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube, add 4-bromoanisole (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., SPhos Pd G2, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 5:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the aryl bromide.

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Note that reactions with this substrate can be sluggish.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: Comparative Coupling with the Pinacol Boronate Ester

This protocol demonstrates the use of the more stable pinacol ester alternative, which often leads to cleaner reactions and more consistent outcomes.[18]

  • Objective: To couple 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylbenzoic acid with 4-bromoanisole.

  • Rationale: The pinacol ester provides enhanced stability, reducing premature decomposition.[17] The reaction conditions are similar, but reaction times may differ due to the initial hydrolysis step required to generate the active boronic acid.

Step-by-Step Methodology:

  • Reaction Setup: Follow steps 1-3 from Protocol 1, substituting the boronic acid with its pinacol ester (1.2 equiv.).

  • Degassing & Reaction: Follow steps 4-5 from Protocol 1. The reaction may require slightly higher temperatures or longer reaction times to ensure efficient hydrolysis of the ester.

  • Monitoring & Workup: Follow steps 6-7 from Protocol 1.

  • Purification: The purification process is identical to Protocol 1. Compare the isolated yield and purity of the product to that obtained from the boronic acid to quantify the impact of the starting material on reproducibility.

Conclusion and Best Practices

The reproducibility of Suzuki-Miyaura reactions involving this compound is frequently compromised by a combination of steric hindrance and competing side reactions like protodeboronation. While this reagent is valuable, achieving consistent results requires careful optimization and meticulous technique. For projects where consistency and scalability are paramount, switching to a more stable alternative, such as the corresponding pinacol boronate ester, is a highly recommended strategy. By understanding the underlying mechanistic challenges and implementing robust experimental protocols, researchers can successfully navigate the complexities of this transformation and reliably synthesize the desired biaryl structures.

References

Click to expand
  • A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters in Suzuki-Miyaura Coupling - Benchchem
  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
  • The proposed mechanism for protodeboronation of arylboronic acids - ResearchG
  • Protodeboronation of (Hetero)
  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids - Benchchem
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society
  • Application Notes and Protocols for Ligand Selection in Sterically Hindered Boronic Acid Coupling - Benchchem
  • Protodeboron
  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison - Benchchem
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchG
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
  • Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry
  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing)
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - ResearchG
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation | Journal of the American Chemical Society
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments
  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed
  • Selection of boron reagents for Suzuki–Miyaura coupling - ResearchG
  • Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides - PubMed Central
  • Decarboxylative Suzuki–Miyaura coupling of (hetero)
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchG
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts
  • SAFETY D
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Optimizing Organic Synthesis: The Power of 5-Bromo-2-methylbenzoic Acid
  • 5-Bromo-2-methylbenzoic acid synthesis - ChemicalBook
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI
  • Suzuki–Miyaura cross-coupling optimization enabled by autom
  • 5-Bromo-2-methylbenzoic acid | 79669-49-1 - ChemicalBook
  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids - Benchchem
  • JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google P
  • 2-Bromo-5-methylbenzoic acid 97 6967-82-4 - Sigma-Aldrich

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, operational integrity, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 5-borono-2-methylbenzoic acid. The protocols outlined herein are synthesized from regulatory standards and best practices for organoboron compounds to ensure you can manage this waste stream with confidence and compliance.

The causality behind these procedures is rooted in the potential hazards of boronic acids and the legal requirements set forth by regulatory bodies. Improper disposal not only poses a risk of environmental contamination, particularly to aquatic life, but also violates federal and local laws, which can lead to significant liabilities.[1] This guide serves as a self-validating system, ensuring that each step, from segregation to final disposal, is grounded in established safety and environmental science.

Part 1: Core Hazard Assessment and Immediate Safety

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may vary by supplier, the hazards are well-characterized for analogous boronic and benzoic acid derivatives. These compounds are typically classified as irritants.

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]

All handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[4]

Table 1: Required Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and irritation.[5]
Eye Protection Chemical splash gogglesTo protect against dust, splashes, and serious eye irritation.[5]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[4]
Ventilation Chemical Fume HoodTo prevent inhalation of dust or vapors, which can cause respiratory irritation.[4]

Part 2: Regulatory and Compliance Framework

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[6][7]

  • EPA (RCRA): This framework mandates a "cradle-to-grave" approach for hazardous waste. The first step for any laboratory is "hazardous waste determination" to classify the waste according to its characteristics (e.g., toxicity, reactivity).[8][9] this compound waste must be managed as hazardous chemical waste.

  • OSHA Laboratory Standard: This standard requires employers to create a Chemical Hygiene Plan (CHP), which outlines procedures for safe handling and disposal of hazardous chemicals to protect laboratory workers.[7][10]

Your institution's Environmental Health & Safety (EHS) department is the primary resource for interpreting these regulations and providing specific guidance for your location.[1]

Part 3: Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is segregated, contained, and managed safely from the point of generation to its ultimate disposal.

Step 1: Waste Classification and Segregation

Proper segregation is the most critical step in a compliant waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly complicates disposal.[9][11]

  • Designate the Waste Stream: Classify all waste containing this compound as Hazardous Chemical Waste .

  • Segregate Properly: This waste must be collected separately. Do not mix with other waste streams such as halogenated organic solvents, aqueous waste, or regular trash unless explicitly permitted by your institution's EHS office.[4] Boron compounds can be harmful to wildlife and require specific disposal routes.[12]

Step 2: Waste Collection and Containment
  • Select an Appropriate Container: Use a designated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).[13] The container must be in good condition with a tightly sealing lid.[4]

  • Label the Container Clearly: The container must be labeled before any waste is added. The label should include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • An accurate list of any other chemical constituents (including solvents).

    • The associated hazards (e.g., "Irritant").

Step 3: Managing Different Waste Forms
  • Unused or Surplus Solid Compound: Carefully transfer the solid chemical into the designated hazardous waste container using a spatula or scoop. Avoid creating dust.[3]

  • Contaminated Solid Waste: All labware and materials contaminated with the compound (e.g., weighing paper, pipette tips, gloves, absorbent pads) must be placed into the same designated solid hazardous waste container.[5]

  • Liquid Waste (Solutions): Collect all solutions containing this compound in a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used.

Step 4: Storage and Final Disposal
  • Secure Storage: Keep the waste container securely closed at all times except when adding waste.[8] Store the container in a designated and secure satellite accumulation area, such as a secondary containment bin within or near the fume hood where the waste is generated.[4]

  • Arrange for Pickup: Once the container is full or ready for disposal, contact your institution's EHS department or licensed hazardous waste contractor for pickup and final disposal at an approved waste disposal plant.[14][15]

Part 4: Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before they can be disposed of or recycled. The initial rinseate is considered hazardous.

  • Initial Rinse: In a fume hood, rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).[4]

  • Collect Rinseate: Crucially, the first rinseate must be collected and disposed of as hazardous waste. [4] Transfer this rinseate into your designated liquid hazardous waste container. Subsequent rinses may be managed according to your institution's policy.

  • Final Steps: Allow the rinsed container to air dry completely in the fume hood. Deface or remove the original label.[4] The clean, dry container can then be disposed of in the appropriate regular laboratory glassware or plastic recycling stream.

Part 5: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is essential to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before cleanup, put on the appropriate PPE as detailed in Table 1.[2]

  • Contain and Clean:

    • For small powder spills, gently cover with an inert absorbent material like vermiculite or sand to avoid raising dust.[3]

    • Carefully sweep or scoop the material and place it into the designated hazardous waste container.[3]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Containment cluster_2 Storage & Disposal gen Waste Generation (Unused chemical, contaminated labware, or solutions) classify Classify as Hazardous Waste: 'this compound' gen->classify container Select & Label Approved HDPE Waste Container classify->container collect Collect Waste (Keep container closed when not in use) container->collect store Store in Designated Satellite Accumulation Area collect->store dispose Arrange Pickup by EHS or Licensed Waste Contractor store->dispose

Sources

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 5-Borono-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

The proper handling of chemical reagents is the cornerstone of laboratory safety and experimental integrity. For researchers, scientists, and drug development professionals working with 5-Borono-2-methylbenzoic acid, a comprehensive understanding of its hazard profile is critical for mitigating risks of exposure. This guide provides a detailed, step-by-step protocol for the selection and use of Personal Protective Equipment (PPE), ensuring a secure environment for groundbreaking research.

The Criticality of a Proactive Safety Posture

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2][3]. The primary routes of exposure in a laboratory setting are through inhalation of its dust particles, direct contact with the skin, and contact with the eyes[4]. Therefore, a multi-faceted PPE strategy is not merely a recommendation but a mandatory procedural safeguard.

Core Principles of Chemical Handling

Before undertaking any procedure involving this compound, a thorough risk assessment is paramount. This assessment should inform the selection of appropriate PPE. The foundational layers of laboratory safety begin with engineering and administrative controls.

  • Engineering Controls : Whenever feasible, handle this compound within a well-ventilated area. A chemical fume hood is highly recommended to minimize the inhalation of dust and vapors[4][5].

  • Administrative Controls : Access to areas where this chemical is in use should be limited to authorized personnel. All designated areas must be clearly marked with signage indicating the chemical hazards and the mandatory PPE requirements[4].

Personal Protective Equipment (PPE): Your First Line of Defense

The following table summarizes the essential PPE for handling this compound, with specifications aligned with established safety standards.

PPE CategoryTypeStandardProtection Level & Rationale
Eye and Face Protection Safety glasses with side shields or tightly fitting safety goggles.ANSI Z87.1 / EN 166 (EU)Protects against dust particles and accidental splashes, preventing serious eye irritation[1][4][6].
Hand Protection Chemically resistant gloves (e.g., Nitrile).ASTM F739 / EN 374Prevents direct skin contact, which can cause irritation. Gloves must be inspected before each use and changed immediately if contaminated[1][4][5].
Body Protection A clean, properly fitting laboratory coat, fully fastened.N/AProtects skin and personal clothing from contamination through accidental spills[4][5][6].
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask)NIOSH / EN 149Required when handling the solid compound, especially when there is a risk of generating dust, to prevent respiratory tract irritation[2][3][5].

Procedural Blueprint: Donning and Doffing of PPE

The meticulous application and removal of PPE are as crucial as its selection to prevent cross-contamination.

Donning Procedure: A Step-by-Step Approach
  • Hand Hygiene : Begin by washing your hands thoroughly with soap and water.

  • Lab Coat : Put on a clean, properly fitting laboratory coat and ensure it is fully fastened[4].

  • Respirator (if required) : If your risk assessment indicates a need for respiratory protection, perform a seal check to ensure a proper fit before entering the work area.

  • Eye Protection : Put on safety glasses or goggles, ensuring a snug and comfortable fit[4].

  • Gloves : Don nitrile gloves, making sure they extend over the cuffs of the lab coat sleeves[4].

Doffing Procedure: A Contamination-Avoidance Protocol
  • Gloves : Remove gloves using the glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them in the designated hazardous waste container[4].

  • Lab Coat : Remove the lab coat by folding it inward on itself to contain any contaminants and place it in the designated area for laundering or disposal[4].

  • Eye Protection : Remove safety glasses or goggles by handling the earpieces to prevent touching the potentially contaminated front surface[4].

  • Respirator (if used) : Remove the respirator without touching the front of the device.

  • Final Hand Hygiene : Conclude by washing your hands again thoroughly with soap and water[4].

Operational and Disposal Plans: A Comprehensive Workflow

A structured operational plan is essential for the safe handling of this compound from reception to disposal.

Step-by-Step Handling Procedure
  • Preparation : Before starting any work, ensure that a safety shower and eyewash station are readily accessible[5][7]. The designated work area, preferably a chemical fume hood, should be clean and uncluttered[5].

  • Handling : Keep the container of this compound tightly closed when not in use[2][5]. When transferring the solid, use appropriate tools like a spatula to avoid generating dust[5].

  • Post-Handling : After handling, wash your hands thoroughly with soap and water, even if gloves were worn[5]. Clean the work area to remove any residual chemical.

Emergency Procedures: Preparedness is Key

In the event of exposure, immediate and appropriate action is critical.

  • If Inhaled : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, administer artificial respiration and seek immediate medical attention[1][2].

  • In Case of Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists[1][2].

  • In Case of Eye Contact : Rinse the eyes cautiously with water for several minutes. If present, remove contact lenses and continue rinsing for at least 15 minutes. Seek immediate medical attention[1][2].

  • If Swallowed : Do not induce vomiting. Rinse the mouth with water and get medical help immediately[1][2].

Disposal Plan

All waste materials, including contaminated gloves, wipes, and the chemical itself, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Keep the chemical in suitable, closed containers for disposal[1][8]. Do not empty into drains[8].

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making workflow for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Operational Protocol start Start: Handling this compound risk_assessment Conduct Risk Assessment: - Scale of experiment - Potential for dust generation - Duration of handling start->risk_assessment core_ppe Core PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat risk_assessment->core_ppe All Procedures respiratory_protection Add Respiratory Protection (N95 or higher) risk_assessment->respiratory_protection Potential for Aerosolization or Dust Generation face_shield Upgrade to Safety Goggles and/or Face Shield risk_assessment->face_shield High Splash Potential donning Follow Proper Donning Procedure core_ppe->donning respiratory_protection->donning face_shield->donning handling Handle in Ventilated Area (Fume Hood Recommended) donning->handling doffing Follow Proper Doffing Procedure handling->doffing disposal Dispose of Waste Appropriately doffing->disposal

Caption: Decision workflow for PPE selection.

References

  • Safeguarding Your Research: Personal Protective Equipment for Handling Boric Acid, Sodium Salt - Benchchem. (URL: )
  • 5-Bromo-2-methylbenzoic acid SDS, 79669-49-1 Safety D
  • Personal protective equipment for handling 2-Naphthylboronic acid-D7 - Benchchem. (URL: )
  • SAFETY D
  • SAFETY D
  • 5-Bromo-2-methylbenzoic acid 97 79669-49-1 - Sigma-Aldrich. (URL: )
  • Personal protective equipment for handling Methylboronic acid pinacol ester-d3 - Benchchem. (URL: )
  • 5-Bromo-2-methylbenzoic acid - Safety D
  • BLD Pharm
  • SAFETY D
  • SAFETY D
  • Proper Protective Equipment - Chemistry LibreTexts. (URL: )
  • Safety Data Sheet: 2-Methylbenzoic acid - Carl ROTH. (URL: )
  • 5-Bromo-2-chlorobenzoic Acid - SAFETY D

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.